molecular formula C6H5BrFNO B3030226 4-Bromo-5-fluoro-2-methoxypyridine CAS No. 884495-00-5

4-Bromo-5-fluoro-2-methoxypyridine

Cat. No.: B3030226
CAS No.: 884495-00-5
M. Wt: 206.01
InChI Key: UBOXAHNHAAPUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-fluoro-2-methoxypyridine is a useful research compound. Its molecular formula is C6H5BrFNO and its molecular weight is 206.01. The purity is usually 95%.
The exact mass of the compound 4-Bromo-5-fluoro-2-methoxypyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-5-fluoro-2-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-fluoro-2-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-fluoro-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOXAHNHAAPUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660531
Record name 4-Bromo-5-fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-00-5
Record name 4-Bromo-5-fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-5-fluoro-2-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Bromo-5-fluoro-2-methoxypyridine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. 4-Bromo-5-fluoro-2-methoxypyridine (CAS No. 884495-00-5) has emerged as a highly valuable heterocyclic intermediate. Its utility stems from a unique confluence of structural features: a pyridine core, common in numerous approved drugs, decorated with three distinct functional groups.[1] The methoxy group can influence metabolic stability and conformation, the fluorine atom can enhance pharmacokinetic properties such as bioavailability, and the bromine atom serves as a versatile reactive handle for constructing molecular complexity.[2][3]

This guide provides an in-depth technical overview of 4-Bromo-5-fluoro-2-methoxypyridine, moving beyond a simple cataloging of facts to explain the causality behind its synthesis and reactivity. As a self-validating resource, it is designed to empower researchers to confidently incorporate this potent building block into their synthetic and drug discovery programs.

Physicochemical & Spectroscopic Profile

A clear understanding of a compound's physical and chemical properties is the foundation of its effective use in the laboratory. The key data for 4-Bromo-5-fluoro-2-methoxypyridine are summarized below.

PropertyValueSource(s)
CAS Number 884495-00-5[4][5]
Molecular Formula C₆H₅BrFNO[4][6]
Molecular Weight 206.01 g/mol [4][7]
Boiling Point 201 °C[4]
Density 1.621 g/cm³[4]
Flash Point 75 °C[4]
Predicted XlogP 1.9[6]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C.[4]
Appearance Varies; often a liquid or low-melting solid.[8]

Spectroscopic Characterization: While specific spectra are vendor-dependent, the structural identity and purity of 4-Bromo-5-fluoro-2-methoxypyridine are typically confirmed using standard analytical techniques. Predicted mass spectrometry data shows an expected [M+H]⁺ adduct at m/z 205.96114.[6] ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for unambiguous structural confirmation.

Proposed Synthesis: A Logic-Driven Protocol

While multiple synthetic routes to substituted fluoropyridines exist, a common and reliable strategy involves diazotization and halogenation of an appropriate aminopyridine precursor.[9][10][11] The following protocol is a plausible, multi-step synthesis adapted from established methodologies for analogous compounds.

Experimental Protocol: Synthesis of 4-Bromo-5-fluoro-2-methoxypyridine

Step 1: Nitration of 2-Methoxy-5-aminopyridine

  • Rationale: Introduction of a nitro group, which can later be reduced to the key amine functionality for subsequent diazotization.

  • Procedure: To a cooled (0-5 °C) solution of 2-methoxy-5-aminopyridine in concentrated sulfuric acid, add potassium nitrate portion-wise, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at this temperature for 2-3 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up & Validation: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried. The product, 2-methoxy-5-amino-4-nitropyridine, should be characterized by LC-MS and ¹H NMR to confirm successful nitration.

Step 2: Reduction of the Nitro Group

  • Rationale: Conversion of the nitro group to an amine is necessary for the subsequent Sandmeyer or Balz-Schiemann reaction.

  • Procedure: Dissolve the nitro-compound from Step 1 in ethanol or methanol. Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, or perform catalytic hydrogenation using Pd/C.

  • Heat the mixture to reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up & Validation: Cool the reaction, neutralize with a base (e.g., NaOH), and extract the product, 2-methoxy-pyridine-4,5-diamine, with ethyl acetate. Confirm the structure via mass spectrometry.

Step 3: Diazotization and Bromination (Sandmeyer Reaction)

  • Rationale: The Sandmeyer reaction is a classic and robust method for converting an aromatic amine to a bromide via a diazonium salt intermediate.

  • Procedure: Dissolve the diamine from Step 2 in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

  • Work-up & Validation: After gas evolution ceases, warm the mixture to 50-60 °C for 1 hour. Cool, extract with a suitable solvent like dichloromethane, and purify by column chromatography. The intermediate, 4-bromo-2-methoxy-5-aminopyridine, must be validated by NMR and LC-MS.

Step 4: Diazotization and Fluorination (Balz-Schiemann Reaction)

  • Rationale: The Balz-Schiemann reaction is the most common method for introducing fluorine onto an aromatic ring from an amine. It involves the formation and subsequent thermal decomposition of a diazonium tetrafluoroborate salt.

  • Procedure: Dissolve the amino-bromo-pyridine from Step 3 in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.

  • Slowly add an aqueous solution of sodium nitrite. A precipitate of the diazonium tetrafluoroborate salt should form.

  • Isolate the salt by filtration, wash with cold ether, and dry carefully.

  • Procedure (Decomposition): Gently heat the dry diazonium salt until nitrogen evolution begins. The thermal decomposition yields the final product. Alternatively, the decomposition can be carried out in an inert, high-boiling solvent.

  • Work-up & Validation: The crude product is purified by distillation or column chromatography. Final product identity and purity (>98%) must be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and LC-MS.

Reactivity and Synthetic Utility

The synthetic power of 4-Bromo-5-fluoro-2-methoxypyridine lies in the distinct reactivity of its functional groups, which can be addressed selectively. The pyridine nitrogen and the strongly electron-withdrawing fluorine atom activate the ring towards nucleophilic aromatic substitution (SNAr), while the bromine atom at the C4 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions.[12][13]

Caption: Logical relationship between structure and reactivity.

A primary application is in Suzuki-Miyaura coupling, a robust method for forming carbon-carbon bonds.

Workflow Example: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow start 4-Bromo-5-fluoro- 2-methoxypyridine conditions Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3, Cs2CO3) + Solvent (e.g., Dioxane/H2O) start->conditions boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) boronic_acid->conditions product 4-Aryl-5-fluoro- 2-methoxypyridine conditions->product

Caption: Typical workflow for a Suzuki coupling reaction.

This reactivity makes the compound an excellent scaffold for building libraries of diverse molecules for high-throughput screening.[1] The bromine can be substituted with a wide array of aryl, heteroaryl, or alkyl groups, while the fluorine atom may be displaced by nucleophiles like amines or thiols under specific conditions, further expanding molecular diversity.

Applications in Drug Development

While not typically an active pharmaceutical ingredient itself, 4-Bromo-5-fluoro-2-methoxypyridine is a crucial intermediate in the synthesis of more complex bioactive molecules. Its structural motifs are found in compounds designed for a range of biological targets. The strategic incorporation of the fluoropyridine moiety is a well-established tactic to modulate a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[2] Its analogs are widely employed in the synthesis of compounds for both pharmaceuticals and agrochemicals.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling 4-Bromo-5-fluoro-2-methoxypyridine.

  • Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14][15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[17] Work should be conducted in a well-ventilated fume hood.[8]

  • Storage and Incompatibilities: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.[4][14] It is incompatible with strong acids, bases, and oxidizing agents.[14]

  • First Aid: In case of contact, rinse eyes immediately and thoroughly with water, wash skin with soap and water, and move to fresh air if inhaled.[8][14] Seek medical attention if irritation persists.

Conclusion

4-Bromo-5-fluoro-2-methoxypyridine is more than just a catalog chemical; it is a strategic tool for chemical innovation. Its well-defined points of reactivity allow for selective and predictable transformations, making it an ideal scaffold for building complex molecular architectures. By understanding the principles behind its synthesis and chemical behavior, researchers can fully leverage its potential to accelerate the discovery of next-generation pharmaceuticals and other functional materials.

References

Sources

An In-depth Technical Guide to 4-Bromo-5-fluoro-2-methoxypyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-5-fluoro-2-methoxypyridine in Medicinal Chemistry

4-Bromo-5-fluoro-2-methoxypyridine is a halogenated pyridine derivative that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique trifunctionalized scaffold, featuring a bromine atom, a fluorine atom, and a methoxy group on the pyridine ring, offers a versatile platform for the construction of novel therapeutic agents. The strategic placement of these functionalities allows for a multitude of chemical transformations, making it a sought-after intermediate for the synthesis of kinase inhibitors and other biologically active compounds.[1][2]

The pyridine core is a well-established privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3] The bromine atom serves as a convenient handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse molecular fragments.[4] The methoxy group, on the other hand, can modulate the electronic properties of the pyridine ring and influence the compound's solubility and metabolic fate. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-Bromo-5-fluoro-2-methoxypyridine, along with insights into its application in modern drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Bromo-5-fluoro-2-methoxypyridine is fundamental for its effective utilization in synthesis and drug design.

PropertyValueSource
Molecular Formula C₆H₅BrFNO[5]
Molecular Weight 206.01 g/mol [5]
CAS Number 884495-00-5[5]
Appearance Likely a solid or liquidN/A
Boiling Point 201 °C[5]
Density 1.621 g/cm³[5]
Flash Point 75 °C[5]
pKa (Predicted) 2.0 ± 0.10[5]
XlogP (Predicted) 1.9N/A
InChI InChI=1S/C6H5BrFNO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3N/A
SMILES COC1=NC=C(C(=C1)Br)FN/A

Synthesis and Mechanistic Considerations

The synthesis of 4-Bromo-5-fluoro-2-methoxypyridine can be approached through several routes, leveraging the principles of electrophilic aromatic substitution and diazotization reactions. A plausible and efficient synthetic pathway is outlined below, starting from commercially available 2-methoxy-5-fluoropyridine.

Proposed Synthetic Route

G A 2-Methoxy-5-fluoropyridine R1 Electrophilic Bromination A->R1 B Brominating Agent (e.g., NBS) B->R1 C Solvent (e.g., Acetonitrile) C->R1 D 4-Bromo-5-fluoro-2-methoxypyridine R1->D

Caption: Proposed synthesis of 4-Bromo-5-fluoro-2-methoxypyridine.

Experimental Protocol: Synthesis of 4-Bromo-5-fluoro-2-methoxypyridine

Objective: To synthesize 4-Bromo-5-fluoro-2-methoxypyridine via electrophilic bromination of 2-methoxy-5-fluoropyridine.

Materials:

  • 2-Methoxy-5-fluoropyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for column chromatography)

Procedure:

  • To a solution of 2-methoxy-5-fluoropyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-Bromo-5-fluoro-2-methoxypyridine.

Analytical Characterization: A Validating System

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized 4-Bromo-5-fluoro-2-methoxypyridine. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.9d~2.5H-6
~6.8d~5.0H-3
~3.9s--OCH₃

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~163C-2
~155 (d, J ≈ 240 Hz)C-5
~145 (d, J ≈ 15 Hz)C-6
~110 (d, J ≈ 5 Hz)C-3
~105 (d, J ≈ 25 Hz)C-4
~54-OCH₃

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of the compound.

Expected Mass Spectrum (Electron Ionization - EI):

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

m/zAssignment
205/207[M]⁺
190/192[M - CH₃]⁺
176/178[M - C₂H₃]⁺
126[M - Br]⁺

Experimental Protocol for GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like ethyl acetate.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 250 °C).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (70 eV).

    • Scan Range: m/z 40-300.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized compound.

Experimental Protocol for HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B (e.g., 10% to 90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 0.1-1.0 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity.

Application in Drug Development: A Scaffold for Kinase Inhibitors

Substituted pyridines, such as 4-Bromo-5-fluoro-2-methoxypyridine, are key structural motifs in a multitude of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

G cluster_0 Suzuki Coupling cluster_1 Buchwald-Hartwig Amination A 4-Bromo-5-fluoro- 2-methoxypyridine R1 Pd Catalyst A->R1 B Arylboronic Acid B->R1 C Amine R2 Pd Catalyst C->R2 D Kinase Inhibitor Scaffold I1 I1 R1->I1 Intermediate I1->R2 R2->D

Caption: Synthetic utility in kinase inhibitor development.

The bromine atom at the 4-position of 4-Bromo-5-fluoro-2-methoxypyridine is well-suited for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various aryl or heteroaryl moieties, which are often crucial for binding to the ATP-binding pocket of kinases. Subsequent functionalization, for example, through nucleophilic aromatic substitution of the fluorine atom or modification of the methoxy group, can be employed to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

Conclusion

4-Bromo-5-fluoro-2-methoxypyridine is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of reactive sites on a privileged pyridine scaffold provides a robust platform for the synthesis of novel and potent kinase inhibitors and other therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a comprehensive framework for the preparation and characterization of this important intermediate, empowering researchers to accelerate their drug discovery efforts.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Preparation method of fluoropyridine compounds.
  • Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • 4-Bromo-3-fluoro-5-methoxypyridine. MySkinRecipes. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]

Sources

An In-depth Technical Guide to 4-Bromo-5-fluoro-2-methoxypyridine: Molecular Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-fluoro-2-methoxypyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the pyridine core, renders it a versatile building block for the synthesis of complex, biologically active molecules. The pyridine scaffold is a privileged structure in a vast array of pharmaceuticals, and the presence of multiple functional groups on this heterocycle offers numerous avenues for chemical modification. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic applications of 4-Bromo-5-fluoro-2-methoxypyridine, with a particular focus on its utility as a synthetic intermediate.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Bromo-5-fluoro-2-methoxypyridine incorporates a pyridine ring substituted at the 2-, 4-, and 5-positions. The bromine atom at the 4-position serves as an excellent handle for various cross-coupling reactions, while the fluorine atom at the 5-position can modulate the electronic properties and metabolic stability of derivative compounds. The methoxy group at the 2-position influences the reactivity of the pyridine ring and can participate in hydrogen bonding interactions.

PropertyValueSource(s)
Molecular Formula C₆H₅BrFNO[1]
Molecular Weight 206.01 g/mol [1]
CAS Number 884495-00-5[1]
Boiling Point 201 °C[1]
Density 1.621 g/cm³[1]
Flash Point 75 °C[1]

Synthetic Considerations

While a specific, detailed experimental protocol for the synthesis of 4-Bromo-5-fluoro-2-methoxypyridine is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted pyridines. A likely approach would involve a multi-step sequence starting from a readily available pyridine derivative.

Proposed Synthetic Workflow

A potential synthetic pathway could commence with a suitable aminopyridine, followed by diazotization, fluorination, and subsequent bromination and methoxylation steps. The precise order of these transformations would be critical to ensure the desired regioselectivity.

G A Starting Material (e.g., Substituted Aminopyridine) B Diazotization (NaNO₂, Acid) A->B C Fluorination (e.g., Balz-Schiemann Reaction) B->C D Bromination (e.g., NBS or Br₂) C->D E Methoxylation (NaOMe) D->E F 4-Bromo-5-fluoro-2-methoxypyridine E->F

Caption: Proposed synthetic workflow for 4-Bromo-5-fluoro-2-methoxypyridine.

Key Experimental Steps:
  • Diazotization and Fluorination: A common method for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. This involves the diazotization of an aminopyridine with a nitrite source in the presence of a fluorinating agent like tetrafluoroboric acid, followed by thermal decomposition of the resulting diazonium salt.[2]

  • Bromination: The introduction of a bromine atom can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of an acid catalyst.[2]

  • Methoxylation: The methoxy group can be introduced via nucleophilic aromatic substitution of a suitable leaving group (e.g., a chloro or bromo substituent) with sodium methoxide.[2]

It is important to note that the optimization of reaction conditions, including solvents, temperatures, and catalysts, would be necessary to achieve a high yield of the desired product.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for 4-Bromo-5-fluoro-2-methoxypyridine, the following data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Technique Predicted Data
¹H NMR Two aromatic protons are expected in the downfield region (δ 7.0-8.5 ppm), likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom and adjacent protons. The methoxy group protons will appear as a singlet further upfield (δ 3.8-4.2 ppm).
¹³C NMR The spectrum will show six distinct carbon signals. The carbon atoms attached to the electronegative nitrogen, oxygen, fluorine, and bromine atoms will be shifted downfield. The C-F and C-Br carbons will exhibit characteristic splitting patterns due to coupling with the respective halogen nuclei.
¹⁹F NMR A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the pyridine ring.
Mass Spec (EI) The molecular ion peak (M+) would be observed at m/z 206 and 208 with approximately equal intensity, characteristic of a monobrominated compound. Key fragmentation patterns would likely involve the loss of the methoxy group and/or bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 4-Bromo-5-fluoro-2-methoxypyridine lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The bromine atom at the 4-position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the brominated pyridine and a wide variety of boronic acids or esters. This allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents at the 4-position of the pyridine ring, facilitating the rapid generation of libraries of novel compounds for biological screening.[3][4]

G A 4-Bromo-5-fluoro-2-methoxypyridine C Pd Catalyst Base A->C B Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) B->C D 4-Aryl/Heteroaryl-5-fluoro-2-methoxypyridine C->D Suzuki-Miyaura Coupling

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

The incorporation of a fluorine atom can significantly enhance the pharmacokinetic properties of a drug candidate, such as metabolic stability and bioavailability.[5] The methoxy group can influence the molecule's conformation and potential interactions with biological targets.[5] This combination of functionalities makes 4-Bromo-5-fluoro-2-methoxypyridine a highly valuable scaffold for the development of novel therapeutics targeting a wide range of diseases.[6][7]

Safety and Handling

As with any halogenated organic compound, 4-Bromo-5-fluoro-2-methoxypyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Recommendation
Inhalation Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Skin Contact Avoid contact with skin. In case of contact, wash immediately with plenty of water.
Eye Contact Avoid contact with eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
Ingestion Do not ingest. If swallowed, seek medical advice immediately.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Conclusion

4-Bromo-5-fluoro-2-methoxypyridine is a key synthetic building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a reactive bromine atom, a metabolically stabilizing fluorine atom, and a modulating methoxy group on a privileged pyridine scaffold makes it an attractive starting material for the synthesis of novel bioactive compounds. While detailed experimental data for this specific isomer remains limited, its utility can be confidently predicted based on the well-established chemistry of related halogenated pyridines. Further exploration of the synthesis and reactivity of this compound is warranted to fully unlock its potential in the development of next-generation therapeutics.

References

  • Senshu University. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

  • Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Available at: [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • Espacenet. Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid. Available at: [Link]

  • PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Available at: [Link]

  • Justia Patents. Bromine facilitated synthesis of fluoro-sulfur compounds. Available at: [Link]

  • YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available at: [Link]

  • YouTube. NMR Analysis - Determining a Structure with IR and NMR. Available at: [Link]

  • Google Patents. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.

Sources

Synthesis of 4-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Bromo-5-fluoro-2-methoxypyridine (CAS No. 884495-00-5), a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery.[1][2] Given the limited availability of published, peer-reviewed synthetic procedures for this specific isomer, this document outlines a rational, multi-step synthesis based on established and reliable methodologies for analogous pyridine functionalizations.[1] The proposed route is designed to be both efficient and adaptable, providing researchers and drug development professionals with a solid foundation for the laboratory-scale production of this valuable intermediate. This guide includes detailed, step-by-step experimental protocols, mechanistic insights, and a thorough discussion of the underlying chemical principles.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][3] Its presence is critical to the function of drugs ranging from the anti-ulcer medication omeprazole to the targeted anticancer agent sorafenib.[4] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity.

4-Bromo-5-fluoro-2-methoxypyridine is a particularly interesting building block due to its unique combination of functional groups. The methoxy group at the 2-position, the fluorine atom at the 5-position, and the bromine atom at the 4-position offer multiple, distinct reaction sites for further chemical modification. The bromine atom, in particular, is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, which are fundamental for the construction of complex molecular architectures.[1][5] The fluorine atom can significantly influence the electronic properties of the pyridine ring and may also serve as a site for nucleophilic aromatic substitution under specific conditions.[1]

This guide will detail a proposed synthetic route starting from a commercially available precursor, progressing through a key bromination step to yield the target molecule.

Proposed Synthetic Pathway

The proposed synthesis of 4-Bromo-5-fluoro-2-methoxypyridine is a two-step process commencing with the commercially available 5-Fluoro-2-methoxypyridine. This pathway is designed for its logical simplicity and reliance on well-documented and high-yielding reaction types.

The overall transformation is depicted in the workflow diagram below:

cluster_0 Step 1: Starting Material cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: Final Product 5-Fluoro-2-methoxypyridine 5-Fluoro-2-methoxypyridine Bromination Bromination 5-Fluoro-2-methoxypyridine->Bromination N-Bromosuccinimide (NBS) Acetonitrile, Reflux 4-Bromo-5-fluoro-2-methoxypyridine 4-Bromo-5-fluoro-2-methoxypyridine Bromination->4-Bromo-5-fluoro-2-methoxypyridine Purification

Caption: Proposed synthetic workflow for 4-Bromo-5-fluoro-2-methoxypyridine.

Detailed Experimental Protocols

The following protocols are based on established procedures for the bromination of substituted pyridines and have been adapted for the synthesis of the target molecule.[6]

Materials and Reagents
Reagent/MaterialPuritySupplierNotes
5-Fluoro-2-methoxypyridine≥98%VariousStarting material
N-Bromosuccinimide (NBS)≥98%VariousBrominating agent
Acetonitrile (MeCN)AnhydrousVariousReaction solvent
Dichloromethane (DCM)ACS GradeVariousExtraction solvent
Saturated Sodium BicarbonateACS GradeVariousAqueous wash
BrineACS GradeVariousAqueous wash
Anhydrous Magnesium SulfateACS GradeVariousDrying agent
Silica Gel230-400 meshVariousFor column chromatography
Ethyl AcetateHPLC GradeVariousEluent for chromatography
HexanesHPLC GradeVariousEluent for chromatography
Step-by-Step

Reaction Scheme:

Bromination_Reaction start 5-Fluoro-2-methoxypyridine reagents + NBS (Acetonitrile, Reflux) start->reagents end 4-Bromo-5-fluoro-2-methoxypyridine reagents->end

Caption: Electrophilic bromination of 5-Fluoro-2-methoxypyridine.

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Fluoro-2-methoxypyridine (10.0 g, 78.7 mmol).

  • Add anhydrous acetonitrile (100 mL) to dissolve the starting material.

  • To this solution, add N-Bromosuccinimide (NBS) (15.4 g, 86.6 mmol, 1.1 equivalents) portion-wise over 10 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is complete when the starting material spot is no longer visible.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (150 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (0% to 15%).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to afford 4-Bromo-5-fluoro-2-methoxypyridine as a solid or oil.

Physicochemical and Spectroscopic Data

The expected properties of the final product, 4-Bromo-5-fluoro-2-methoxypyridine, are summarized below.[7]

PropertyValue
CAS Number 884495-00-5
Molecular Formula C₆H₅BrFNO
Molecular Weight 206.01 g/mol
Boiling Point 201°C
Density 1.621 g/cm³
Appearance Expected to be a liquid or low-melting solid

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methoxy group protons.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the carbon atoms of the pyridine ring and the methoxy group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of one bromine atom.

Safety Considerations

  • N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Solvents: Acetonitrile, dichloromethane, ethyl acetate, and hexanes are flammable and/or toxic. Avoid inhalation and contact with skin.

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

This technical guide presents a robust and scientifically sound proposed synthesis for 4-Bromo-5-fluoro-2-methoxypyridine. While direct, peer-reviewed literature for this specific compound's synthesis is scarce, the outlined procedure is based on well-established and high-yielding bromination reactions of similar pyridine derivatives. This guide is intended to provide a strong starting point for researchers in medicinal chemistry and drug discovery, enabling them to access this versatile building block for the development of novel therapeutic agents. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired yield and purity in a specific laboratory setting.

References

  • Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • National Center for Biotechnology Information. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Available from: [Link]

  • MySkinRecipes. 4-Bromo-3-fluoro-5-methoxypyridine. Available from: [Link]

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. Available from: [Link]

Sources

Spectroscopic Data for 4-Bromo-5-fluoro-2-methoxypyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Bromo-5-fluoro-2-methoxypyridine (CAS No. 884495-00-5). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in the fundamental principles of spectroscopy and a thorough analysis of empirically obtained data for structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization and identification of this and similar halogenated pyridine derivatives. Detailed, field-proven experimental protocols for acquiring such data are also provided to ensure a self-validating system for spectral analysis.

Introduction

4-Bromo-5-fluoro-2-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential as versatile building blocks in the synthesis of complex organic molecules with diverse biological activities. The precise structural elucidation of these molecules is paramount for their application, and spectroscopic techniques remain the cornerstone of such characterization.

This guide will delve into the predicted spectroscopic signature of 4-Bromo-5-fluoro-2-methoxypyridine, offering a detailed interpretation of its anticipated ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra. The causality behind the predicted spectral features will be explained based on the electronic effects of the substituents on the pyridine ring.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 4-Bromo-5-fluoro-2-methoxypyridine, with the IUPAC numbering of the pyridine ring, is presented below. The substituents—a bromine atom at the 4-position, a fluorine atom at the 5-position, and a methoxy group at the 2-position—each exert distinct electronic influences (inductive and mesomeric effects) that govern the chemical environment of the remaining ring protons and carbons.

Figure 1: Molecular Structure of 4-Bromo-5-fluoro-2-methoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Bromo-5-fluoro-2-methoxypyridine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methoxy group protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Bromo-5-fluoro-2-methoxypyridine (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 8.0 - 8.2d~ 2-3 Hz1HH-6
~ 7.0 - 7.2d~ 5-6 Hz1HH-3
~ 3.9 - 4.1s-3H-OCH₃

Interpretation:

  • H-6: This proton is adjacent to the electronegative nitrogen atom, which deshields it, causing it to appear at a downfield chemical shift. It is expected to be a doublet due to coupling with the fluorine atom at the 5-position (⁴JHF).

  • H-3: This proton is ortho to the methoxy group and meta to the bromine atom. The electron-donating methoxy group will shield this proton to some extent, shifting it upfield relative to H-6. It is expected to be a doublet due to coupling with the fluorine atom at the 5-position (³JHF).

  • -OCH₃: The protons of the methoxy group are in a shielded environment and will appear as a sharp singlet.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the attached atoms and their electronic effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Bromo-5-fluoro-2-methoxypyridine (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 160 - 165C-2
~ 105 - 110C-3
~ 115 - 120 (d, ¹JCF ≈ 250-270 Hz)C-4
~ 145 - 150 (d, ²JCF ≈ 20-30 Hz)C-5
~ 140 - 145 (d, ³JCF ≈ 5-10 Hz)C-6
~ 53 - 56-OCH₃

Interpretation:

  • C-2: This carbon is attached to both the nitrogen and oxygen atoms, leading to a significant downfield shift.

  • C-4 and C-5: These carbons will show large couplings to the fluorine atom. C-4, directly bonded to fluorine, will exhibit a large one-bond coupling constant (¹JCF). C-5, two bonds away, will show a smaller two-bond coupling (²JCF).

  • C-3 and C-6: These carbons will also be influenced by the substituents, and C-6 is expected to show a small three-bond coupling to fluorine (³JCF).

  • -OCH₃: The methoxy carbon will appear in the typical aliphatic region.

Predicted ¹⁹F NMR Data

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for 4-Bromo-5-fluoro-2-methoxypyridine (in CDCl₃, 376 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
~ -120 to -140dd³JFH ≈ 5-6 Hz, ⁴JFH ≈ 2-3 Hz

Interpretation:

The fluorine atom at the 5-position is expected to resonate in the typical range for fluoroaromatic compounds. The signal will be a doublet of doublets due to coupling with the protons at the 3-position (³JFH) and the 6-position (⁴JFH).

Experimental Protocol for NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Transfer to a 5 mm NMR tube. prep1->prep2 acq1 Insert sample and lock on the deuterium signal. prep2->acq1 acq2 Shim the magnetic field for optimal homogeneity. acq1->acq2 acq3 Acquire ¹H, ¹³C, and ¹⁹F spectra with appropriate parameters. acq2->acq3 proc1 Apply Fourier transformation. acq3->proc1 proc2 Phase correction and baseline correction. proc1->proc2 proc3 Calibrate chemical shifts (e.g., using TMS or residual solvent peak). proc2->proc3

Figure 2: Standard workflow for NMR analysis.

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of 4-Bromo-5-fluoro-2-methoxypyridine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup:

    • Insert the sample tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is typically used.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans are usually required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. ¹⁹F is a high-abundance nucleus, so acquisition is generally rapid.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift scale using an internal standard (e.g., TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

The IR spectrum of 4-Bromo-5-fluoro-2-methoxypyridine will exhibit characteristic absorption bands for the aromatic ring, C-H, C-O, C-F, and C-Br bonds.

Table 4: Predicted IR Spectroscopic Data for 4-Bromo-5-fluoro-2-methoxypyridine

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (-OCH₃)
1600 - 1550StrongC=C and C=N stretching (pyridine ring)
1480 - 1400Medium-StrongPyridine ring vibrations
1300 - 1200StrongC-O-C asymmetric stretch
1100 - 1000StrongC-F stretch
1050 - 1000MediumC-O-C symmetric stretch
700 - 600Medium-StrongC-Br stretch
Experimental Protocol for FTIR Spectroscopy

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of solid sample on the ATR crystal. prep2 Apply pressure to ensure good contact. prep1->prep2 acq1 Record a background spectrum of the empty ATR crystal. prep2->acq1 acq2 Acquire the sample spectrum (e.g., 4000-400 cm⁻¹). acq1->acq2 proc1 Subtract the background spectrum. acq2->proc1 proc2 Perform baseline correction if necessary. proc1->proc2 proc3 Label significant peaks. proc2->proc3

Figure 3: Standard workflow for FTIR analysis.

Objective: To obtain the infrared spectrum to identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Methodology:

  • Sample Preparation (ATR method):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid 4-Bromo-5-fluoro-2-methoxypyridine sample onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum by the instrument's software.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum.

    • Perform baseline correction if necessary to obtain a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data

The mass spectrum of 4-Bromo-5-fluoro-2-methoxypyridine will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio).

Table 5: Predicted Mass Spectrometry Data for 4-Bromo-5-fluoro-2-methoxypyridine

m/zRelative IntensityAssignment
205/207~ 1:1[M]⁺ (Molecular ion)
190/192~ 1:1[M - CH₃]⁺
176/178~ 1:1[M - C₂H₃]⁺
126Moderate[M - Br]⁺
97Moderate[M - Br - C₂H₃]⁺

Interpretation and Fragmentation:

  • Molecular Ion ([M]⁺): The presence of two peaks of nearly equal intensity at m/z 205 and 207 is the hallmark of a compound containing one bromine atom.

  • Fragmentation: The fragmentation pattern is likely to involve the loss of the methyl group from the methoxy substituent ([M - CH₃]⁺), followed by the loss of a neutral molecule such as ethene ([M - C₂H₃]⁺). Cleavage of the C-Br bond would result in a fragment at m/z 126.

G M [M]⁺ m/z 205/207 M_minus_CH3 [M - CH₃]⁺ m/z 190/192 M->M_minus_CH3 - •CH₃ M_minus_Br [M - Br]⁺ m/z 126 M->M_minus_Br - •Br M_minus_C2H3 [M - C₂H₃]⁺ m/z 176/178 M_minus_CH3->M_minus_C2H3 - C₂H₃ M_minus_Br_minus_C2H3 [M - Br - C₂H₃]⁺ m/z 97 M_minus_Br->M_minus_Br_minus_C2H3 - C₂H₃

Figure 4: Predicted fragmentation pathway for 4-Bromo-5-fluoro-2-methoxypyridine.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 4-Bromo-5-fluoro-2-methoxypyridine.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). This can be coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Methodology (GC-MS with EI):

  • Sample Preparation:

    • Prepare a dilute solution of 4-Bromo-5-fluoro-2-methoxypyridine in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Use a non-polar or medium-polarity column (e.g., DB-5ms).

    • Injector: Split/splitless injector, typically in split mode.

    • Oven Program: Start at a low temperature (e.g., 50 °C), then ramp up to a higher temperature (e.g., 250 °C) to ensure elution.

    • Mass Spectrometer (EI):

      • Ionization Energy: 70 eV

      • Mass Range: m/z 40-300

      • Ion Source Temperature: ~230 °C

  • Data Analysis:

    • Identify the peak corresponding to 4-Bromo-5-fluoro-2-methoxypyridine in the total ion chromatogram.

    • Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions.

    • Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine atom.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 4-Bromo-5-fluoro-2-methoxypyridine. While experimental data is not currently available in public databases, the predictions herein are based on sound spectroscopic principles and data from analogous compounds, offering a reliable reference for researchers. The provided experimental protocols outline a systematic approach for the acquisition and analysis of spectroscopic data, ensuring scientific integrity and trustworthiness in the structural characterization of this and similar molecules.

References

  • PubChem. 4-bromo-5-fluoro-2-methoxypyridine. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. 4-Bromopyridine. [Link]

  • NIST Chemistry WebBook. Pyridine, 2-methoxy-. [Link]

A Technical Guide to the Reactivity of the C-Br Bond in 4-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-fluoro-2-methoxypyridine is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of the carbon-bromine bond at the C4 position. This guide provides an in-depth analysis of the factors governing this reactivity and its application in cornerstone synthetic transformations. We will explore the electronic landscape of the molecule and delve into the mechanistic nuances and practical execution of palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—as well as metal-halogen exchange processes. Each section is supported by field-proven experimental protocols, comparative data, and mechanistic diagrams to furnish researchers with a comprehensive and actionable understanding of this versatile reagent.

The Electronic and Steric Landscape

The reactivity of the C-Br bond in 4-bromo-5-fluoro-2-methoxypyridine is not governed by the bromine atom in isolation. Rather, it is the product of a complex interplay between the inductive and resonance effects of all substituents on the electron-deficient pyridine core.

  • 2-Methoxy Group (-OCH₃): This group exerts a powerful electron-donating effect via resonance (+M), pushing electron density into the ring. It is a classic ortho, para-director.[1][2][3] Simultaneously, its oxygen atom exerts a weaker, electron-withdrawing inductive effect (-I). Positioned at C2, it significantly enriches the electron density at the C3 and C5 positions.

  • 5-Fluoro Group (-F): Fluorine is the most electronegative element, exhibiting a strong electron-withdrawing inductive effect (-I), which deactivates the ring toward electrophilic substitution.[4] However, like other halogens, it has a weak +M effect. Its placement adjacent to the C-Br bond at C4 is critical, as its powerful -I effect increases the electrophilicity of the C4 carbon, making the C-Br bond more susceptible to oxidative addition by a low-valent metal catalyst.

  • 4-Bromo Group (-Br): Bromine serves as an excellent leaving group in numerous transformations. Its reactivity is enhanced by the adjacent electron-withdrawing fluorine atom and the overall electron-deficient nature of the pyridine ring. This combination makes the C4 position the primary site for selective functionalization.

suzuki_cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-Br(L₂) pd0->pd2_complex Oxidative Addition pd2_boronate Ar-Pd(II)-Ar'(L₂) pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_boronate->product aryl_bromide Py-Br aryl_bromide->pd2_complex boronic_acid Ar'-B(OH)₂ activated_boron [Ar'-B(OH)₃]⁻ boronic_acid->activated_boron base Base (e.g., K₂CO₃) base->activated_boron activated_boron->pd2_boronate

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Degassing: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 85-100 °C. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Coupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (4%)K₃PO₄ (3.0)Dioxane/H₂O90~92% [5]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5%)K₂CO₃ (2.0)Dioxane/H₂O85~88%
3-Thienylboronic acidPd(dppf)Cl₂ (5%)Cs₂CO₃ (2.0)Toluene/H₂O100~85%
Sonogashira Coupling

The Sonogashira coupling is the premier method for forging a bond between a C(sp²) atom (from the aryl bromide) and a C(sp) atom (from a terminal alkyne). [6]The classic protocol employs a dual-catalyst system: a palladium complex and a copper(I) salt co-catalyst. [7]The copper facilitates the reaction by forming a copper(I) acetylide intermediate, which undergoes transmetalation with the palladium center more readily than the alkyne itself.

  • Catalysts: A palladium source like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ is standard. [7][8]The copper(I) co-catalyst is typically CuI. The synergy between these two metals is key to achieving high reactivity at mild temperatures.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. [8]It serves two purposes: to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and to act as a scavenger for the HBr generated during the reaction.

  • Solvent: Anhydrous solvents like THF, DMF, or toluene are used to prevent the quenching of reactive intermediates. [7]

sonogashira_cycle pd0 Pd(0)L₂ pd2_complex Py-Pd(II)-Br(L₂) pd0->pd2_complex Oxidative Addition pd2_alkynyl Py-Pd(II)-C≡CR(L₂) pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Py-C≡CR pd2_alkynyl->product cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_acetylide->pd2_complex aryl_bromide Py-Br aryl_bromide->pd2_complex alkyne H-C≡CR alkyne->cu_acetylide Deprotonation base Base (Et₃N) base->cu_acetylide

Caption: Dual catalytic cycles in the Sonogashira coupling.

  • Inert Atmosphere Setup: To a dry Schlenk tube, add 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (CuI, 3-10 mol%).

  • Degassing: Seal the tube, evacuate, and backfill with Argon. Repeat three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv). Finally, add the terminal alkyne (1.1-1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or warm gently (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Coupling PartnerPd Catalyst (mol%)CuI (mol%)Base (equiv)TempYield (%)
PhenylacetylenePd(PPh₃)₄ (5%)CuI (10%)Et₃N (2.0)RT~95%
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3%)CuI (5%)DIPEA (2.0)40 °C~91%
1-HexynePd(PPh₃)₄ (5%)CuI (10%)Et₃N (2.0)50 °C~89%
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative reaction for constructing C-N bonds, coupling aryl halides with a vast array of nitrogen nucleophiles. [9]The reaction is highly sensitive to the choice of ligand and base, as these components dictate the efficiency of the catalytic cycle and prevent catalyst deactivation.

  • Catalyst/Ligand: This reaction requires a palladium(0) source, often generated in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃. The ligand is the most critical component. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential. [10]They promote the challenging reductive elimination step that forms the C-N bond and stabilize the active monoligated Pd(0) species.

  • Base: A strong, non-nucleophilic base is mandatory. [11]Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used. The base deprotonates the amine in the catalytic cycle to form a palladium-amido complex, which is poised for reductive elimination.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to avoid reacting with the strong base and other sensitive intermediates.

buchwald_cycle pd0 Pd(0)L pd2_complex Py-Pd(II)-Br(L) pd0->pd2_complex Oxidative Addition pd2_amido Py-Pd(II)-NR¹R²(L) pd2_complex->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Py-NR¹R² pd2_amido->product aryl_bromide Py-Br aryl_bromide->pd2_complex amine HNR¹R² amine->pd2_complex base Base (e.g., NaOtBu) base->pd2_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

  • Inert Atmosphere Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel.

  • Reagent Addition: Add the 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv) and the amine (1.2 equiv) dissolved in the anhydrous solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

AminePd Precursor/Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
MorpholinePd(OAc)₂ (2%) / RuPhos (4%)K₃PO₄ (2.0)Toluene100~90%
AnilinePd₂(dba)₃ (1.5%) / XPhos (3.5%)NaOtBu (1.4)Dioxane110~85%
BenzylaminePd(OAc)₂ (2%) / BrettPhos (4%)LHMDS (1.5)THF80~88%

Metal-Halogen Exchange Reactions

Beyond catalysis, the C-Br bond can be transformed into a potent nucleophile via metal-halogen exchange. This approach opens a different synthetic avenue, allowing for the formation of bonds with a wide range of electrophiles.

Treatment of 4-Bromo-5-fluoro-2-methoxypyridine with a strong organolithium (e.g., n-BuLi) or organomagnesium (e.g., i-PrMgCl·LiCl) reagent can induce a metal-halogen exchange, replacing the bromine with lithium or a magnesium halide. [12]This must be performed at very low temperatures (typically -78 °C) to prevent side reactions, such as decomposition or attack on other sites of the molecule. [12]The resulting organometallic species is a powerful nucleophile that can be trapped with various electrophiles like aldehydes, ketones, CO₂, or alkyl halides.

A key consideration is the potential for competitive deprotonation. The proton at C3 is ortho to the activating methoxy group, making it somewhat acidic. [13]However, the kinetics of halogen-metal exchange are often much faster at low temperatures than deprotonation, especially with reagents like n-BuLi, making the desired transformation feasible.

metal_halogen_exchange start Py-Br intermediate Py-Li or Py-MgX (Organometallic Intermediate) start->intermediate Metal-Halogen Exchange (-78 °C) reagent n-BuLi or i-PrMgCl reagent->intermediate product Py-E intermediate->product Electrophilic Quench electrophile Electrophile (E⁺) e.g., CO₂, RCHO electrophile->product

Caption: Workflow for metal-halogen exchange and electrophilic trapping.

  • Setup: To a flame-dried, three-neck flask under Argon, add a solution of 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv) in anhydrous THF dropwise.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature. Quench by carefully adding a saturated aqueous solution of NH₄Cl.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion

The C-Br bond in 4-Bromo-5-fluoro-2-methoxypyridine is a highly reliable and versatile synthetic handle. Its reactivity is predictably governed by the electronic contributions of the adjacent fluoro and para methoxy substituents, making it an ideal substrate for a range of high-yield transformations. It readily participates in the most crucial palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig—providing robust access to diverse libraries of functionalized pyridines. Furthermore, its ability to undergo clean metal-halogen exchange unlocks an alternative pathway for nucleophilic functionalization. A thorough understanding of the principles and protocols outlined in this guide empowers researchers to strategically and effectively leverage this key building block in the synthesis of complex molecular targets for drug discovery and materials science.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • 4-Bromo-3-fluoro-5-methoxypyridine. MySkinRecipes.
  • Pyridine, 2-Fluoro-3-Methoxy. Pipzine Chemicals.
  • Are methoxy groups (-OMe) ortho-, para- or meta- directing?
  • Advances in Catalytic C–F Bond Activation and Transformation of Arom
  • Buchwald–Hartwig amin
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • Activation of Saturated Fluorocarbons to Synthesize Spirobiindanes, Monofluoroalkenes, and Indane Derivatives.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton ePrints.
  • Selective activation of C–F bond in organic fluorides under mild and transition-metal-free conditions: From carbosilylation of alkenes to defluoroamin
  • Ortho-para directors I. Khan Academy.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
  • O-Tetrahydropyran-2-yloxy (O-THP) as an ortho-Directing Group in the Lithiation of Pyridines.
  • 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE CAS#: 884495-00-5. ChemicalBook.
  • Carbon–fluorine bond cleavage mediated by metalloenzymes.
  • A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.
  • C-F bond activation under transition-metal-free conditions.
  • 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis. ChemicalBook.
  • Grignard reagent. Wikipedia.
  • Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Aakash Institute.
  • Ortho Meta Para Directing Effects in EAS Reactions. Leah4Sci.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Copper-free Sonogashira cross-coupling reactions: an overview.
  • Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Deriv
  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
  • 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.
  • 2-Bromo-5-fluoropyridine 97 41404-58-4. Sigma-Aldrich.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.
  • Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed....
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig

Sources

Role of fluorine in the reactivity of 4-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of Fluorine in the Reactivity of 4-Bromo-5-fluoro-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-fluoro-2-methoxypyridine is a highly versatile heterocyclic building block pivotal in medicinal chemistry and materials science. Its synthetic utility is dictated by a nuanced interplay of electronic effects from its three substituents: the methoxy, bromo, and fluoro groups. This technical guide provides an in-depth analysis of the molecule's reactivity, focusing specifically on the decisive role of the fluorine atom. We will explore how fluorine's potent inductive effect, coupled with the properties of the other substituents, governs the regioselectivity and feasibility of key transformations, including Nucleophilic Aromatic Substitution (SNAr), metal-halogen exchange, and palladium-catalyzed cross-coupling reactions. This document serves as a resource for chemists to understand, predict, and strategically leverage the unique chemical behavior of this important synthetic intermediate.

Molecular Architecture and the Electronic Landscape

The reactivity of any polysubstituted aromatic ring is a consequence of the combined electronic influences of its substituents. In 4-Bromo-5-fluoro-2-methoxypyridine, the pyridine core, an electron-deficient (π-deficient) heterocycle, is further modulated by a delicate balance of competing inductive and resonance effects.

  • The Methoxy Group (-OCH₃) at C-2: As a substituent, the methoxy group exerts a dual effect. It is strongly electron-donating through resonance (+M effect) by donating a lone pair from the oxygen into the ring's π-system. Simultaneously, it is electron-withdrawing through induction (-I effect) due to the high electronegativity of the oxygen atom. In pyridines, the +M effect typically dominates, increasing electron density, particularly at the ortho (C-3) and para (C-5) positions.

  • The Bromo Group (-Br) at C-4: Halogens also exhibit a dual nature. Bromine is strongly electron-withdrawing via the inductive (-I) effect but weakly electron-donating through resonance (+M). For bromine and other heavier halogens, the inductive effect is the primary determinant of reactivity.

  • The Fluoro Group (-F) at C-5: Fluorine is the most electronegative element, giving it the strongest inductive electron-withdrawing (-I) effect among all substituents.[1] While it also possesses a +M resonance effect, it is significantly weaker compared to its -I effect. The addition of fluorine atoms to an aromatic ring creates new π-orbitals that can further stabilize the ring system.[2][3] This powerful electron-withdrawing nature profoundly decreases the electron density of the pyridine ring, a phenomenon that is central to its reactivity.[4]

The synergy of these groups creates a unique electronic map. The methoxy group pushes electron density into the ring, while the two halogens strongly pull it out. The fluorine atom, adjacent to the bromine, significantly influences the properties of the C-4 carbon, making it highly electron-poor and activating it for specific transformations.

Diagram 1: Electronic contributions of substituents.

The Role of Fluorine in Key Reaction Classes

The strategic placement of the fluorine atom at C-5 is not accidental; it is a design choice to modulate the reactivity at specific sites, primarily C-4 and C-6.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry. It proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial nucleophilic attack to form a negatively charged intermediate known as a Meisenheimer complex.

The Fluorine Advantage: For an SNAr reaction to be facile, the aromatic ring must be electron-deficient, and it must possess a good leaving group. On this pyridine, both C-4 (bearing Br) and C-6 (bearing H) are activated towards nucleophilic attack by the ring nitrogen and the electron-withdrawing halogens.

Crucially, the fluorine at C-5 plays a powerful activating role. Its intense -I effect significantly stabilizes the negative charge of the Meisenheimer complex formed when a nucleophile attacks the adjacent C-4 or C-6 positions.[1][5] This stabilization lowers the activation energy of the rate-determining step, dramatically accelerating the reaction.[1] In nucleophilic aromatic substitutions, the reactivity order of halogens as activating groups is often F > Cl > Br > I, which is the reverse of their leaving group ability.[5] This is because the reaction rate is governed by the formation of the intermediate, not the breaking of the C-X bond.[1][5]

Regioselectivity: While both C-4 and C-6 are activated, the bromine at C-4 is an excellent leaving group compared to the hydride at C-6. Therefore, SNAr reactions will overwhelmingly occur at the C-4 position , leading to the displacement of the bromide. The fluorine at C-5 acts as the key activator for this specific site.

SNAr Mechanism at C-4 start 4-Bromo-5-fluoro- 2-methoxypyridine + Nu- step1 Nucleophilic Attack (Rate-Determining Step) start->step1 intermediate Meisenheimer Complex (Negative charge stabilized by -I effect of F at C-5) step1->intermediate step2 Elimination of Leaving Group (Br-) intermediate->step2 product 4-Nu-5-fluoro- 2-methoxypyridine step2->product

Diagram 2: Generalized SNAr workflow.

Experimental Protocol: General SNAr with an Amine Nucleophile

  • Setup: To an oven-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv.), a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.), and a polar aprotic solvent such as DMSO or DMF.

  • Reagent Addition: Add the amine nucleophile (1.2-1.5 equiv.) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for generating organometallic reagents, which can then be trapped with various electrophiles.[6] The reaction rate typically follows the trend I > Br > Cl >> F, reflecting the bond strengths and polarizability of the carbon-halogen bond.[6]

The Fluorine Advantage (as a Non-Participant): In 4-Bromo-5-fluoro-2-methoxypyridine, there are two potential sites for exchange: the C-Br bond and the C-F bond. The C-F bond is exceptionally strong and kinetically inert to standard metal-halogen exchange conditions (e.g., using n-BuLi or i-PrMgCl). In contrast, the C-Br bond is significantly weaker and more polarizable, making it the exclusive site of reaction.[6]

This selectivity is a critical synthetic advantage. It allows for the clean and regioselective generation of a lithiated or magnesiated pyridine at the C-4 position. The fluorine at C-5 is therefore a crucial directing group by deactivating its own position towards this transformation, ensuring that the chemistry occurs predictably at the C-Br bond.

G Selective Metal-Halogen Exchange Workflow start 4-Bromo-5-fluoro- 2-methoxypyridine condition Add Organolithium Reagent (e.g., n-BuLi, -78 °C, THF) start->condition decision Site of Exchange? condition->decision c_br C-Br Bond (Favored) decision->c_br Kinetically Favorable c_f C-F Bond (Disfavored) decision->c_f Kinetically Disfavored intermediate 4-Lithio-5-fluoro- 2-methoxypyridine c_br->intermediate quench Add Electrophile (E+) (e.g., DMF, CO₂, Aldehyde) intermediate->quench product 4-E-5-fluoro- 2-methoxypyridine quench->product

Diagram 3: Logic for selective metal-halogen exchange.

Experimental Protocol: General Bromine-Lithium Exchange and Electrophilic Quench

  • Setup: To an oven-dried Schlenk flask under a high-purity inert atmosphere (Argon), add a solution of 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv.) in an anhydrous ethereal solvent (e.g., THF or Et₂O).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.05 equiv.) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting mixture for 30-60 minutes at -78 °C.

  • Electrophilic Quench: Add a solution of the desired electrophile (1.2 equiv.) in THF dropwise to the organolithium species.

  • Warming & Quench: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Workup and Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product via column chromatography or crystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that couples an organohalide with an organoboron species.[7][8] The reaction's success depends on the ability of the halide to undergo oxidative addition to a Pd(0) catalyst, which is typically the rate-determining step.[8]

The Fluorine Advantage (as a Spectator): Similar to metal-halogen exchange, the reactivity of halides in oxidative addition follows the order I > Br > OTf >> Cl >> F.[8] The C-Br bond at the C-4 position is an excellent handle for all major classes of cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig, etc.).[9][10] The C-F bond, due to its strength, is completely unreactive under standard palladium-catalyzed conditions.

Therefore, the fluorine atom serves as a stable, non-participating substituent that modulates the electronic properties of the molecule without interfering with the primary coupling reaction at the C-4 position. This allows for the precise and selective introduction of aryl, heteroaryl, or alkyl groups at the C-4 position, leaving the C-F bond intact for potential later-stage functionalization or simply to leverage its beneficial effects on the final molecule's properties (e.g., metabolic stability, binding affinity).[10][11]

G Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition PdII trans-Ar-Pd(II)-Br(L2) Complex OA->PdII TM Transmetalation PdII_R trans-Ar-Pd(II)-R'(L2) Complex TM->PdII_R RE Reductive Elimination RE->Pd0 Product 4-R'-5-fluoro- 2-methoxypyridine RE->Product ArBr 4-Bromo-5-fluoro- 2-methoxypyridine ArBr->OA R_B R'-B(OR)2 + Base R_B->TM

Diagram 4: Suzuki coupling at the C-Br position.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Setup: In a Schlenk tube, combine 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inerting: Seal the tube, evacuate, and backfill with Argon or Nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C until TLC or LC-MS analysis indicates complete consumption of the starting bromide.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the coupled product.

Comparative Reactivity Summary

The fluorine atom's primary role is to modulate the electronic landscape, thereby directing the outcome of different reaction classes with high fidelity.

Reaction TypePrimary Reactive SiteRole of Fluorine at C-5Role of Bromine at C-4Typical Outcome
SNAr C-4Strong Activator (via -I effect, stabilizes Meisenheimer complex)Leaving Group Displacement of Bromide
Metal-Halogen Exchange C-4 (C-Br bond)Inert Director (C-F bond is unreactive)Reactive Handle Formation of 4-metallo species
Pd Cross-Coupling C-4 (C-Br bond)Electronic Modifier (Stable, non-reactive spectator)Reactive Handle (Undergoes oxidative addition)C-C or C-N bond formation at C-4

Conclusion

The fluorine atom in 4-Bromo-5-fluoro-2-methoxypyridine is far more than a simple substituent; it is the master regulator of the molecule's reactivity. By exerting a powerful, localized inductive electron-withdrawing effect, it activates the C-4 position for nucleophilic aromatic substitution. Simultaneously, the inherent strength of the C-F bond renders it inert to common organometallic transformations like metal-halogen exchange and palladium-catalyzed coupling, thereby ensuring that these reactions proceed with exceptional regioselectivity at the weaker C-Br bond. This predictable, multi-faceted reactivity makes 4-Bromo-5-fluoro-2-methoxypyridine an invaluable tool for the efficient and strategic construction of complex, fluorinated pyridine scaffolds in pharmaceutical and agrochemical research.

References

  • Fan, H., & Malykhin, E. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-3-fluoro-5-methoxypyridine. Available at: [Link]

  • Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23, 18958-18974. Available at: [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available at: [Link]

  • Undheim, K., & Benneche, T. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. Available at: [Link]

  • Dolci, L., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry. Available at: [Link]

  • Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. Available at: [Link]

  • Fan, H., & Malykhin, E. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. NIH. Available at: [Link]

  • Howard, D. L., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions. RSC Publishing. Available at: [Link]

  • Smith, A. M., et al. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • Wang, X., et al. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. Available at: [Link]

  • Mongin, F., & Quéguiner, G. (2001). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. Available at: [Link]

  • Cant, A. A., & Le-grognec, E. (2016). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Molecules. Available at: [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Kumar, D., & Saha, S. (2022). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • PubChemLite. (n.d.). 4-bromo-5-fluoro-2-methoxypyridine. Available at: [Link]

  • Näsman, J. H., & Postma, R. (1998). The metal–halogen exchange reaction between ortho-substituted aryl halides and Ph2CuLi LiCN: scope and applicability for coupling reactions. Tetrahedron Letters. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-5-fluoro-2-methylpyridine. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloro-5-methoxypyridine. Available at: [Link]

Sources

The Strategic Application of 4-Bromo-5-fluoro-2-methoxypyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of 4-Bromo-5-fluoro-2-methoxypyridine, a highly functionalized heterocyclic building block. We will explore its synthesis, physicochemical properties, and versatile applications in the construction of complex molecular architectures for targeted therapeutics.

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of approved drugs.[1] The strategic introduction of substituents allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. In this context, 4-Bromo-5-fluoro-2-methoxypyridine emerges as a valuable intermediate, offering a unique combination of reactive handles and modulating groups that are highly sought after in contemporary drug discovery.

The Physicochemical Advantage: A Trifecta of Functionality

The utility of 4-Bromo-5-fluoro-2-methoxypyridine in medicinal chemistry is rooted in the synergistic effects of its three key substituents: the bromo, fluoro, and methoxy groups. Each imparts distinct properties that can be leveraged to optimize a drug candidate's profile.

Table 1: Physicochemical Properties of 4-Bromo-5-fluoro-2-methoxypyridine

PropertyValue/DescriptionSource
Molecular Formula C₆H₅BrFNON/A
Molecular Weight 206.01 g/mol N/A
Predicted pKa 2.0 ± 0.10N/A
Boiling Point 201°CN/A
Density 1.621 g/cm³N/A

The bromo group at the 4-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of a wide array of aryl, heteroaryl, amine, and alkyne moieties, enabling the rapid generation of diverse chemical libraries for biological screening.

The fluoro substituent at the 5-position offers several advantages. Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, thereby enhancing the metabolic stability and bioavailability of a drug candidate.

The methoxy group at the 2-position is an electron-donating group that can influence the electron distribution within the pyridine ring, affecting its reactivity and potential for hydrogen bonding. It can also serve as a lipophilic group, potentially improving membrane permeability.

Synthesis of a Key Intermediate

Proposed Synthetic Workflow

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Regioselective Bromination A 2-Methoxy-5-aminopyridine B 2-Methoxy-5-fluoropyridine A->B  Diazotization followed by fluorination (e.g., Balz-Schiemann reaction)   C 4-Bromo-5-fluoro-2-methoxypyridine B->C  Electrophilic bromination (e.g., NBS in a suitable solvent)   G cluster_0 Suzuki-Miyaura Coupling A 4-Bromo-5-fluoro-2-methoxypyridine C 4-(Aryl/Heteroaryl)-5-fluoro-2-methoxypyridine A->C  Pd Catalyst, Base, Solvent, Heat   B Aryl/Heteroaryl Boronic Acid B->C  Pd Catalyst, Base, Solvent, Heat  

Sources

Commercial availability and suppliers of 4-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-5-fluoro-2-methoxypyridine (CAS: 884495-00-5) for Advanced Chemical Synthesis

Introduction: The Strategic Value of a Multifunctional Building Block

4-Bromo-5-fluoro-2-methoxypyridine is a substituted pyridine derivative that has emerged as a significant building block for researchers in medicinal chemistry and drug discovery. Its structure is strategically functionalized with three key groups on the pyridine core: a bromine atom, a fluorine atom, and a methoxy group. This unique combination offers a versatile platform for the synthesis of complex molecules.

The bromine atom at the 4-position serves as a highly effective synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide variety of aryl, heteroaryl, or alkyl groups.[1][2] The fluorine atom at the 5-position is of particular interest in drug design. Its incorporation into a candidate molecule can significantly enhance vital pharmacokinetic properties, such as metabolic stability, bioavailability, and binding affinity, by altering the electronic nature of the scaffold and participating in favorable protein-ligand interactions.[1] The 2-methoxy group modulates the electronic properties and reactivity of the pyridine ring and can influence the molecule's conformation and metabolic profile.[1]

This guide provides a comprehensive overview of 4-Bromo-5-fluoro-2-methoxypyridine, covering its physicochemical properties, commercial availability, synthetic considerations, and practical applications, with a focus on enabling its effective use in a research and development setting.

Section 1: Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is critical for its proper handling, storage, and application in chemical synthesis. The key physicochemical data for 4-Bromo-5-fluoro-2-methoxypyridine are summarized below.

PropertyValueSource(s)
CAS Number 884495-00-5[3][4]
Molecular Formula C₆H₅BrFNO[3][4]
Molecular Weight 206.01 g/mol [3][4]
Appearance Not specified, likely a solid or liquid-
Boiling Point 201 °C[3]
Density 1.621 g/cm³[3]
Flash Point 75 °C[3]
pKa 2.0 ± 0.10 (Predicted)[3]
Storage 2-8°C, under inert gas (Nitrogen or Argon)[3]

Section 2: Commercial Availability and Sourcing

4-Bromo-5-fluoro-2-methoxypyridine is available from a range of specialized chemical suppliers. The purity of this starting material is a critical parameter, as impurities can lead to inconsistent reaction outcomes and complicate the purification of subsequent products. When sourcing this reagent, it is imperative to request a Certificate of Analysis (CoA) to verify its identity and purity, typically determined by NMR and HPLC.

Below is a comparative table of representative suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the vendor.

SupplierPurityAvailable Quantities
BLD Pharm >95% (Typical)Gram to multi-gram scale
Key Organics >95%100 mg, 250 mg, 1 g
ChemicalBook Varies by listerWide range of quantities

Section 3: Synthesis and Mechanistic Considerations

A logical synthetic pathway would start from 5-fluoro-2-methoxypyridine. The key transformation is the regioselective introduction of a bromine atom at the C4 position. This can be achieved through electrophilic bromination. The methoxy group at the 2-position is an ortho-, para-director, and while the 3- and 5-positions are activated, the 4-position can be targeted under specific conditions, potentially involving a strong brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent system.

G cluster_0 Proposed Synthesis of 4-Bromo-5-fluoro-2-methoxypyridine start 5-Fluoro-2-methoxypyridine (Starting Material) product 4-Bromo-5-fluoro-2-methoxypyridine (Target Product) start->product Electrophilic Bromination Heat reagent N-Bromosuccinimide (NBS) Anhydrous Solvent (e.g., THF) G cluster_1 Role as a Key Synthetic Intermediate cluster_reactions Cross-Coupling Reactions cluster_products Diverse Molecular Scaffolds start 4-Bromo-5-fluoro- 2-methoxypyridine suzuki Suzuki Coupling (with R-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig (with R-NH₂) start->buchwald sonogashira Sonogashira (with R-C≡CH) start->sonogashira prod1 Aryl/Heteroaryl Substituted Pyridine suzuki->prod1 prod2 Amino-Substituted Pyridine buchwald->prod2 prod3 Alkynyl-Substituted Pyridine sonogashira->prod3

Caption: Utility of the subject compound in key cross-coupling reactions.

Section 5: Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-5-fluoro-2-methoxypyridine with a generic arylboronic acid. The causality behind the choice of reagents is critical: the palladium catalyst forms the active catalytic species, the ligand stabilizes the catalyst, and the base is essential for activating the boronic acid to facilitate transmetalation. [7][8] Materials:

  • 4-Bromo-5-fluoro-2-methoxypyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane/H₂O (4:1 mixture, 5 mL), degassed

  • High-purity Nitrogen or Argon gas

  • Oven-dried Schlenk flask with a magnetic stir bar

G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling A 1. Assemble Reagents Add solids (aryl bromide, boronic acid, Pd catalyst, base) to a Schlenk flask. B 2. Inert Atmosphere Evacuate and backfill the flask with N₂ or Ar gas (3x). A->B C 3. Add Solvents Add degassed 1,4-dioxane/H₂O mixture via syringe. B->C D 4. Reaction Heat the mixture (e.g., 90-110 °C) and stir. Monitor by TLC/LC-MS. C->D E 5. Workup Cool, dilute with ethyl acetate, wash with water and brine. D->E F 6. Purification Dry organic layer, concentrate, and purify by column chromatography. E->F

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-Bromo-5-fluoro-2-methoxypyridine, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask using a vacuum pump and then backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure the reaction atmosphere is completely inert. The rationale is to prevent the oxidation and deactivation of the Pd(0) catalyst, which is generated in situ.

  • Solvent Addition: Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water to the flask. Degassing the solvent (e.g., by sparging with nitrogen for 20-30 minutes) is crucial to remove dissolved oxygen.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath and stir the reaction mixture at 90-110 °C. The reaction's progress should be monitored periodically (e.g., every 1-2 hours) using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Aqueous Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine. This removes the inorganic base and salts.

  • Isolation and Purification: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure biaryl product.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)L₂(X) (Intermediate 1) oa->pd2 tm Transmetalation (Base-mediated) pd2->tm Ar'-B(OR)₂ pd2_ar Ar-Pd(II)L₂(Ar') (Intermediate 2) tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 product Ar-Ar' (Product) re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. [8]

Section 6: Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 4-Bromo-5-fluoro-2-methoxypyridine is not widely available. Therefore, a conservative approach to safety must be adopted based on the known hazards of structurally similar compounds, such as other halogenated pyridines. [9][10]These compounds are generally classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.

Precautionary MeasureDescription
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
Ventilation All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.
Handling Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is refrigerated (2-8°C) under an inert atmosphere. [3]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Section 7: References

  • LookChem: Buy 4-broMo-2-fluoro-5-Methoxypyridine. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD.: The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. Available at: [Link]

  • MySkinRecipes: 4-Bromo-3-fluoro-5-methoxypyridine. Available at: [Link]

  • Google Patents: CN102898358A - Preparation method of fluoropyridine compounds. Available at:

  • Ningbo Inno Pharmchem Co., Ltd.: 3-Bromo-5-Fluoro-2-Methoxypyridine: Your Key to Enhanced Pharmaceutical Research. Available at: [Link]

  • Organic Chemistry Portal: Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts: Suzuki-Miyaura Coupling. Available at: [Link]

Sources

Safety and handling of 4-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-5-fluoro-2-methoxypyridine

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized reagents is paramount to both personal safety and experimental success. 4-Bromo-5-fluoro-2-methoxypyridine, a halogenated pyridine derivative, is a valuable building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications. Its unique substitution pattern offers multiple avenues for synthetic diversification, but also necessitates a thorough understanding of its reactivity and toxicological profile. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and chemical properties of 4-Bromo-5-fluoro-2-methoxypyridine, grounded in authoritative sources and practical, field-proven insights.

Part 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in its safe and effective use.

Chemical Identifiers
IdentifierValue
CAS Number 884495-00-5[1]
Molecular Formula C₆H₅BrFNO[1]
Molecular Weight 206.01 g/mol [1]
IUPAC Name 4-bromo-5-fluoro-2-methoxypyridine
SMILES COC1=NC=C(C(=C1)Br)F[2]
Physicochemical Properties
PropertyValueSource
Boiling Point 201°C[1]
Density 1.621 g/cm³[1]
Flash Point 75°C[1]
pKa 2 ± 0.10 (Predicted)[1]

Part 2: Hazard Identification and Toxicological Profile

4-Bromo-5-fluoro-2-methoxypyridine is classified as a hazardous substance. A comprehensive understanding of its toxicological properties is crucial for risk assessment and the implementation of appropriate safety measures.

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

GHS Pictograms:



Signal Word: Warning

Toxicological Summary

The primary routes of exposure to 4-Bromo-5-fluoro-2-methoxypyridine are inhalation, skin contact, and ingestion. The compound is considered harmful by all three routes of exposure.

  • Inhalation: Inhalation of vapors or aerosols may cause respiratory irritation, with symptoms such as coughing and shortness of breath.

  • Skin Contact: Direct contact with the skin can cause irritation and redness. Prolonged or repeated contact may lead to dermatitis. The compound is also harmful if absorbed through the skin.

  • Eye Contact: Contact with the eyes can cause serious irritation, characterized by redness, pain, and watering.

  • Ingestion: Ingestion of this compound is harmful and may lead to nausea, vomiting, and abdominal pain.

Mechanistic Insights into Toxicity

The toxicity of 4-Bromo-5-fluoro-2-methoxypyridine can be attributed to several factors related to its chemical structure. The presence of fluorine can significantly alter the metabolic stability and biological activity of the molecule. While the carbon-fluorine bond is generally strong, metabolic processes can sometimes lead to the release of fluoride ions or other toxic, low-molecular-weight fluorinated compounds.[3][4] For instance, fluoroacetic acid, a potential metabolite of some fluorinated drugs, is known to disrupt the Krebs cycle.[3]

The pyridine ring itself can also contribute to toxicity. Pyridine and its derivatives have been shown to affect the liver, kidneys, and central nervous system.[5] The bromination of the pyridine ring further enhances its reactivity and potential for interaction with biological macromolecules.

Part 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)

Adherence to strict safety protocols when handling 4-Bromo-5-fluoro-2-methoxypyridine is essential to minimize exposure and prevent accidents.

Engineering Controls

All work with 4-Bromo-5-fluoro-2-methoxypyridine should be conducted in a well-ventilated laboratory, and a certified chemical fume hood is mandatory for all procedures involving this compound.[5] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling. The following PPE is required when working with 4-Bromo-5-fluoro-2-methoxypyridine:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves are mandatory. Nitrile gloves are not recommended; butyl rubber or PVA gloves offer better protection.[5] It is crucial to inspect gloves for any signs of degradation before use and to wash hands thoroughly after removing them.

  • Respiratory Protection: For situations where the concentration of airborne contaminants may exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) for 4-Bromo-5-fluoro-2-methoxypyridine cluster_controls Engineering & Administrative Controls Eye_Face Eye/Face Protection (Chemical Goggles/Face Shield) Skin Skin Protection (Lab Coat, Butyl/PVA Gloves) Respiratory Respiratory Protection (NIOSH-approved respirator) Fume_Hood Chemical Fume Hood Ventilation Good Laboratory Ventilation Eyewash_Shower Emergency Eyewash & Shower

PPE and Engineering Controls
Storage and Incompatibility

Proper storage is crucial to maintain the stability of 4-Bromo-5-fluoro-2-methoxypyridine and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][6]

Part 4: Emergency Procedures and First Aid

In the event of exposure or a spill, a rapid and informed response is critical.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Management

For any spill, the first step is to ensure the area is well-ventilated and to eliminate all sources of ignition.

  • Small Spills: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or dry earth. Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.

Spill_Response Start Spill Occurs Assess Assess Spill Size Start->Assess Small_Spill Small Spill Assess->Small_Spill Minor Large_Spill Large Spill Assess->Large_Spill Major Contain Contain Spill (Inert Absorbent) Small_Spill->Contain Evacuate Evacuate Area Large_Spill->Evacuate Contact_EHS Contact EHS Evacuate->Contact_EHS Collect Collect Waste Contain->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

Spill Response Workflow

Part 5: Reactivity, Synthesis, and Purification

Understanding the chemical behavior of 4-Bromo-5-fluoro-2-methoxypyridine is key to its successful application in synthesis.

Chemical Reactivity Profile

The bromine atom at the 4-position of the pyridine ring is the primary site of reactivity for cross-coupling reactions. This C-Br bond can be readily activated by palladium catalysts to participate in a variety of C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The electron-withdrawing nature of the fluorine atom at the 5-position and the nitrogen atom in the pyridine ring can influence the reactivity of the C-Br bond, making it more susceptible to oxidative addition to a palladium(0) catalyst.

Representative Synthetic Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using 4-Bromo-5-fluoro-2-methoxypyridine. This should be considered a representative example, and optimization of reaction conditions may be necessary.

Objective: To synthesize a 4-aryl-5-fluoro-2-methoxypyridine derivative.

Materials:

  • 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add 4-Bromo-5-fluoro-2-methoxypyridine, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Workflow Start Combine Reactants (Schlenk Flask) Inert Inert Atmosphere (Ar/N2) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir (80-100°C) Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Suzuki-Miyaura Coupling Workflow
Purification Methods

Purification of 4-Bromo-5-fluoro-2-methoxypyridine and its derivatives is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.[7] High-performance liquid chromatography (HPLC) can also be employed for analytical and preparative separations.[8]

Part 6: Waste Disposal

The disposal of 4-Bromo-5-fluoro-2-methoxypyridine and any materials contaminated with it must be handled in strict accordance with local, state, and federal regulations for hazardous waste.

Waste Stream Classification

All waste containing 4-Bromo-5-fluoro-2-methoxypyridine, including unused reagent, reaction mixtures, and contaminated labware (e.g., pipette tips, silica gel), must be classified as halogenated organic hazardous waste.[9]

Disposal Protocol
  • Segregation: Collect all waste containing 4-Bromo-5-fluoro-2-methoxypyridine in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with non-halogenated or other incompatible waste streams.[1]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Bromo-5-fluoro-2-methoxypyridine".

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company. Incineration at high temperatures is a common disposal method for halogenated organic compounds.[10]

Part 7: Conclusion

4-Bromo-5-fluoro-2-methoxypyridine is a versatile and valuable reagent in modern organic synthesis. However, its utility is accompanied by significant health and safety considerations. A thorough understanding of its hazards, coupled with strict adherence to the handling, storage, and disposal protocols outlined in this guide, is essential for its safe and effective use in the laboratory. By prioritizing safety through proper engineering controls, personal protective equipment, and emergency preparedness, researchers can confidently and responsibly harness the synthetic potential of this important building block.

Part 8: References

  • HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • Lin, G. W., & Shaughnessy, K. H. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678–680. [Link]

  • Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

  • PubChem. 4-Bromo-5-fluoro-2-methylpyridine. [Link]

  • El-Faham, A., & El-Sayed, N. N. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5393. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • ACS Publications. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • National Toxicology Program. (2000). Toxicology and Carcinogenesis Studies of Pyridine (CASRN 110-86-1) in F344/N Rats, Wistar Rats, and B6C3F1 Mice (Drinking Water Studies) (NTP TR 470). [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 23(11), 2949. [Link]

  • PubChemLite. 4-bromo-5-fluoro-2-methoxypyridine. [Link]

  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]

  • NIH National Library of Medicine. Metabolism and Toxicity of Fluorine Compounds. [Link]

  • NIH National Library of Medicine. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • NIH National Library of Medicine. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • PubChemLite. 4-bromo-5-fluoro-2-methoxypyridine (C6H5BrFNO). [Link]

Sources

The Pyridine Nucleus: A Privileged Scaffold in the Pantheon of Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Heterocyclic Pioneer

In the vast and ever-evolving landscape of medicinal chemistry, few molecular scaffolds have demonstrated the enduring versatility and therapeutic impact of the substituted pyridine. This six-membered aromatic heterocycle, first isolated from bone oil by the Scottish chemist Thomas Anderson in 1849, has journeyed from the annals of 19th-century organic chemistry to the forefront of modern drug design.[1] Its unique electronic properties, arising from the replacement of a carbon-hydrogen unit in a benzene ring with a nitrogen atom, confer upon it a remarkable ability to interact with biological targets, modulate physicochemical properties, and serve as a foundational building block for a diverse array of pharmaceuticals. This guide provides a comprehensive exploration of the discovery and history of substituted pyridines in drug discovery, offering field-proven insights, detailed experimental methodologies, and a forward-looking perspective on the future of this remarkable pharmacophore.

Part 1: From Coal Tar to Clinical Candidates: A Historical Odyssey

The initial discovery of pyridine was a landmark in heterocyclic chemistry, but its medicinal potential remained largely untapped for several decades. Early investigations were hampered by the challenges of isolating and purifying pyridine from coal tar, a complex and often inconsistent source.[2] The late 19th and early 20th centuries saw the development of the first synthetic methods for creating pyridine and its derivatives, most notably the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924.[3][4][5] These innovations opened the door for systematic exploration of the chemical space around the pyridine nucleus.

One of the earliest and most significant breakthroughs in the application of substituted pyridines to medicine was the discovery of the anti-tubercular activity of isoniazid (isonicotinic acid hydrazide) in the 1940s.[6][7][8][9] Although first synthesized in 1912, its potent effect against Mycobacterium tuberculosis was a serendipitous finding that revolutionized the treatment of tuberculosis.[6][7][8][9] This discovery underscored the potential of the pyridine scaffold to yield compounds with profound biological activity and catalyzed further research into its derivatives.

Another pivotal moment came with the development of the dihydropyridine class of calcium channel blockers. The synthesis of nifedipine in the 1960s and its subsequent introduction as a treatment for hypertension and angina marked a major advance in cardiovascular medicine.[10][11] This discovery highlighted the importance of subtle structural modifications to the pyridine ring in tuning pharmacological activity.

The latter half of the 20th century witnessed an explosion in the discovery of pyridine-containing drugs across a wide range of therapeutic areas. The development of omeprazole , the first proton pump inhibitor, for the treatment of acid-reflux disorders, further solidified the importance of substituted pyridines in addressing major unmet medical needs.[12][13]

Part 2: The Pyridine Advantage: A Physicochemical and Biological Perspective

The enduring success of the pyridine scaffold in drug discovery can be attributed to a unique combination of physicochemical and biological properties:

  • Hydrogen Bonding Capability: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating strong and specific interactions with biological targets such as enzymes and receptors.

  • Modulation of Physicochemical Properties: The introduction of a pyridine ring can significantly alter a molecule's polarity, solubility, and metabolic stability. This allows medicinal chemists to fine-tune the pharmacokinetic profile of a drug candidate.

  • Bioisosteric Replacement: The pyridine ring can serve as a bioisostere for a phenyl ring, offering a similar size and shape while introducing a key hydrogen bond acceptor and altering the electronic distribution. This "phenyl-to-pyridine" switch is a common strategy in lead optimization.

  • Metabolic Stability: The pyridine ring is often more resistant to metabolic oxidation compared to a corresponding phenyl ring, which can lead to improved drug half-life and reduced metabolic liabilities.

Part 3: Key Classes of Substituted Pyridine Drugs and Their Mechanisms

The versatility of the pyridine scaffold is evident in the diverse range of drug classes that incorporate this privileged structure.

Antitubercular Agents: The Isoniazid Story

Isoniazid remains a cornerstone of tuberculosis therapy. It is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[6][14][15] The activated form then covalently adducts with NAD(H) to form an isonicotinoyl-NAD complex, which potently inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis.[6][14][15] Disruption of the mycolic acid layer, a key component of the mycobacterial cell wall, leads to bacterial cell death.[6][14]

Mechanism of Action of Isoniazid

G Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_Isoniazid Isonicotinoyl_NAD Isonicotinoyl-NAD Adduct Activated_Isoniazid->Isonicotinoyl_NAD NADH NADH NADH->Isonicotinoyl_NAD InhA InhA (Enoyl-ACP Reductase) Isonicotinoyl_NAD->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Mycobacterial Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Disruption leads to Bacterial_Death Bacterial Cell Death Cell_Wall_Disruption->Bacterial_Death

Caption: The activation and mechanism of action of the antitubercular drug isoniazid.

Proton Pump Inhibitors: Taming Gastric Acid with Omeprazole

Omeprazole and its successors have revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). These drugs are also prodrugs that are activated in the acidic environment of the stomach's parietal cells.[16][17][18] The activated form, a sulfenamide, then forms a covalent disulfide bond with a cysteine residue on the H+/K+ ATPase (proton pump), irreversibly inhibiting its function and thereby reducing gastric acid secretion.[16][18]

Mechanism of Action of Proton Pump Inhibitors

G cluster_parietal_cell Parietal Cell cluster_lumen Stomach Lumen PPI_prodrug PPI (Prodrug) Activated_PPI Activated PPI (Sulfenamide) PPI_prodrug->Activated_PPI Acidic Environment (H+) Proton_Pump H+/K+ ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalent Bonding (Irreversible Inhibition) H_ion H+ Proton_Pump->H_ion Pumps H+ into Lumen Gastric_Acid Gastric Acid (HCl) H_ion->Gastric_Acid K_ion K+ K_ion->Proton_Pump Pumps K+ into Cell G cluster_sar Key Structural Features for Activity DHP_Core 1,4-Dihydropyridine Core Aryl_Ring Aryl Ring at C4 (e.g., o-nitrophenyl in Nifedipine) - Essential for activity DHP_Core->Aryl_Ring Esters Ester Groups at C3 and C5 - Electron-withdrawing groups enhance activity DHP_Core->Esters Substituents_C2_C6 Small Alkyl Groups at C2 and C6 (e.g., methyl) - Important for potency DHP_Core->Substituents_C2_C6 NH_group Unsubstituted N1-H - Crucial for activity DHP_Core->NH_group

Caption: Key structural features influencing the activity of dihydropyridine calcium channel blockers.

Part 4: The Chemist's Toolkit: Synthesizing Substituted Pyridines

The ability to efficiently and selectively synthesize substituted pyridines is paramount to their successful application in drug discovery. Several classical and modern synthetic methods are employed.

The Hantzsch Pyridine Synthesis

This multicomponent reaction, reported by Arthur Hantzsch in 1881, is a workhorse for the synthesis of dihydropyridines, which can then be oxidized to the corresponding pyridines. [4][19][20][21]It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. [4][19] Experimental Workflow for Hantzsch Pyridine Synthesis

G Start Start Combine Combine Aldehyde, β-Ketoester (2 eq.), and Ammonia Source Start->Combine Reflux Reflux in Solvent (e.g., Ethanol) Combine->Reflux Cool Cool Reaction Mixture Reflux->Cool Isolate_DHP Isolate Dihydropyridine (Filtration or Extraction) Cool->Isolate_DHP Oxidize Oxidize Dihydropyridine (e.g., with MnO2 or HNO3) Isolate_DHP->Oxidize Purify Purify Pyridine Derivative (Chromatography or Recrystallization) Oxidize->Purify End End Product: Substituted Pyridine Purify->End

Caption: A generalized experimental workflow for the Hantzsch pyridine synthesis.

Detailed Protocol: Synthesis of Nifedipine [10][11]

  • Materials: 2-Nitrobenzaldehyde, methyl acetoacetate, concentrated ammonia solution, methanol.

  • Procedure:

    • In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 eq.) and methyl acetoacetate (2.2 eq.) in methanol.

    • Add concentrated ammonia solution (approx. 2.2 eq.) dropwise to the stirred solution.

    • Heat the reaction mixture to reflux for 3-4 hours.

    • Cool the mixture to room temperature, and then in an ice bath to induce crystallization.

    • Collect the precipitated solid by vacuum filtration and wash with cold methanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure nifedipine.

The Chichibabin Pyridine Synthesis

The Chichibabin synthesis is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives to form substituted pyridines. [3][5][22][23][24]While the yields can sometimes be modest, it offers a direct route to certain substitution patterns that may be difficult to access otherwise.

Detailed Protocol: A General Chichibabin Amination [22][24]

  • Materials: Pyridine, sodium amide (NaNH₂), inert solvent (e.g., toluene or xylene).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add sodium amide to the inert solvent.

    • Heat the mixture to reflux.

    • Slowly add pyridine to the refluxing suspension.

    • Continue refluxing for several hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and cautiously quench with water.

    • Separate the organic layer, and extract the aqueous layer with an organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield 2-aminopyridine.

Synthesis of Omeprazole

The synthesis of omeprazole is a multi-step process that involves the coupling of a substituted pyridine with a benzimidazole moiety, followed by a selective oxidation. [12][13][25][26][27] Detailed Protocol: Key Steps in Omeprazole Synthesis [12][13]

  • Thioether Formation:

    • Reactants: 2-Mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

    • Conditions: A basic solution (e.g., NaOH in ethanol/water) facilitates the nucleophilic substitution of the chloride by the thiolate.

  • Oxidation to Sulfoxide:

    • Reactant: The thioether intermediate from the previous step.

    • Oxidizing Agent: A controlled oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) is used to selectively oxidize the sulfide to a sulfoxide without over-oxidation to the sulfone.

    • Solvent: Dichloromethane is a common solvent for this step.

Part 5: The Future of Pyridines in Drug Discovery

The journey of the substituted pyridine in drug discovery is far from over. As our understanding of disease biology deepens and new therapeutic targets emerge, the pyridine scaffold will undoubtedly continue to play a pivotal role. Current and future research directions include:

  • Novel Substitution Patterns: Exploring new and diverse substitution patterns on the pyridine ring to access novel chemical space and target previously "undruggable" proteins.

  • Fragment-Based Drug Discovery: Utilizing pyridine-containing fragments as starting points for the development of novel lead compounds.

  • Targeted Drug Delivery: Incorporating pyridine moieties into drug conjugates and targeted delivery systems to enhance efficacy and reduce off-target effects.

  • Photopharmacology: Developing pyridine-based photoswitches to control the activity of drugs with light, offering spatial and temporal control over drug action.

Conclusion

From its humble origins in the byproducts of coal gasification to its current status as a privileged scaffold in medicinal chemistry, the substituted pyridine has proven to be a remarkably versatile and impactful molecular entity. Its unique combination of electronic, steric, and physicochemical properties has enabled the development of life-saving and life-changing medicines across a vast spectrum of diseases. For the modern drug discovery professional, a deep understanding of the history, chemistry, and biological applications of substituted pyridines is not merely an academic exercise but an essential component of the toolkit for designing the next generation of innovative therapeutics. The legacy of the pyridine nucleus is a testament to the power of fundamental chemical discoveries to transform the landscape of human health.

References

  • General chemical structure and mechanism of action of proton pump inhibitors (PPIs). ATPase = adenosine triphosphatase. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. (1998). Japanese Journal of Pharmacology, 76(3), 255-264.
  • Chichibabin pyridine synthesis. (2023, November 29). In Wikipedia. Retrieved January 8, 2026, from [Link]

  • Hantzsch Synthesis of Nifedipine. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Isoniazid. (2024, January 4). In Wikipedia. Retrieved January 8, 2026, from [Link]

  • Discovery of New Drugs Against Tuberculosis: History Guides. (2016). Brieflands.
  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Deriv
  • Mechanism of action of isoniazid. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • The Chichibabin amination reaction. (2018).
  • Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity. (2025). Preprints.org.
  • SAR of Dihydropyridines / SAR of Nifedipine. (2024, July 3). YouTube. [Link]

  • Mechanism of Action of Proton Pump Inhibitors (PPIs). (2025). Pharmacy Freak.
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (n.d.). SciSpace.
  • Chichibabin pyridine synthesis. (2022). Chemistry Notes.
  • Long-acting anticholinesterases for myasthenia gravis: synthesis and activities of quaternary phenylcarbamates of neostigmine, pyridostigmine and physostigmine. (2008). Bioorganic & Medicinal Chemistry Letters, 18(15), 4355-4358.
  • Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. (2006). Bioorganic & Medicinal Chemistry Letters, 16(4), 798-802.
  • Proton Pump Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 8, 2026, from [Link]

  • What is the mechanism of Isoniazid? (2024).
  • INH drug 'Isoniazid'. (2016). Slideshare.
  • Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. (2016). Infection and Drug Resistance, 9, 239-250.
  • Hantzsch pyridine synthesis. (2023, November 29). In Wikipedia. Retrieved January 8, 2026, from [Link]

  • SYNTHETIC STUDIES TOWARDS NIFEDIPINE AND ESTIMATION OF NIFEDIPINE BY HPTLC METHOD. (2012). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(4), 482-487.
  • Pyridine Synthesis. (2022). In Green Chemistry. Royal Society of Chemistry.
  • Omeprazole synthesis. (2001).
  • Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. (2014). Cold Spring Harbor Perspectives in Medicine, 4(7), a021147.
  • Proton-pump inhibitor. (2024, January 5). In Wikipedia. Retrieved January 8, 2026, from [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (2019). DR-NTU.
  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2024). Drug Metabolism Reviews, 1-21.
  • History of drug discovery: Early evaluation studies and lessons learnt from them. (2011). Indian Journal of Medical Research, 133(4), 368-372.
  • Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA. (2007). Antimicrobial Agents and Chemotherapy, 51(1), 130-135.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

  • Preparation method of nifedipine. (2021).
  • Synthesis of Nifedipine drug (3ag). (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Method for synthesis of nifedipine in continuous flow micro-reactor. (2016).
  • Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved January 8, 2026, from [Link]

  • Proton pump inhibitor. (2017). Slideshare.
  • Physostigmine. (2023, December 22). In Wikipedia. Retrieved January 8, 2026, from [Link]

  • Long-acting anticholinesterases for myasthenia gravis: Synthesis and activities of quaternary phenylcarbamates of neostigmine, pyridostigmine and physostigmine. (2025).
  • Pyridostigmine. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Pyridostigmine. (2023, December 15). In Wikipedia. Retrieved January 8, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. Their prevalence in a wide array of biologically active compounds, including anti-cancer, anti-viral, and anti-inflammatory agents, underscores the need for efficient and versatile synthetic methodologies for their derivatization. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This application note provides a detailed protocol and technical insights for the Suzuki-Miyaura coupling of 4-Bromo-5-fluoro-2-methoxypyridine, a valuable building block for the synthesis of novel, highly functionalized pyridine derivatives.

The presence of a bromine atom at the 4-position, a fluorine atom at the 5-position, and a methoxy group at the 2-position of the pyridine ring presents a unique electronic and steric environment. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the C-Br bond, while the methoxy group can modulate the electronic properties of the ring and potentially coordinate with the palladium catalyst. Understanding these nuances is critical for the rational design of a successful coupling protocol.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide (in this case, 4-Bromo-5-fluoro-2-methoxypyridine) to form a palladium(II) intermediate. This is often the rate-determining step of the reaction.[5]

Following oxidative addition, the transmetalation step occurs, where the organic moiety from the organoboron species (typically a boronic acid or a boronate ester) is transferred to the palladium(II) center.[5] This step is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][8] The choice of base is crucial and can significantly impact the reaction rate and yield.[1]

Finally, the reductive elimination step involves the coupling of the two organic ligands on the palladium center to form the desired biaryl product and regenerate the active palladium(0) catalyst, thus completing the catalytic cycle.[3][4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_products Products Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Ar-Pd(II)(L)2-X Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-X) Transmetalation_Intermediate Ar-Pd(II)(L)2-R' Oxidative_Addition->Transmetalation_Intermediate Transmetalation (R'-B(OR)2 + Base) Transmetalation_Intermediate->Pd(0)L2 Reductive Elimination (Ar-R') Coupled_Product Coupled Product (Ar-R') Transmetalation_Intermediate->Coupled_Product Aryl_Halide 4-Bromo-5-fluoro- 2-methoxypyridine (Ar-X) Aryl_Halide->Oxidative_Addition Boronic_Acid Organoboron (R'-B(OR)2) Boronic_Acid->Transmetalation_Intermediate Base Base Base->Transmetalation_Intermediate

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-5-fluoro-2-methoxypyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-5-fluoro-2-methoxypyridine with a representative arylboronic acid. Optimization of reaction parameters may be necessary for different boronic acid coupling partners.

Materials and Reagents
Reagent/MaterialPurposeSupplier (Example)
4-Bromo-5-fluoro-2-methoxypyridineAryl halide substrateCommercially available
Arylboronic acid (e.g., Phenylboronic acid)Organoboron coupling partnerCommercially available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Palladium catalystCommercially available
Potassium Carbonate (K₂CO₃)BaseCommercially available
1,4-DioxaneOrganic solventAnhydrous, degassed
WaterCo-solventDegassed
Ethyl acetateExtraction solventReagent grade
Brine (saturated NaCl solution)Aqueous washLaboratory prepared
Anhydrous Magnesium Sulfate (MgSO₄)Drying agentReagent grade
Silica gelStationary phase for column chromatography60 Å, 230-400 mesh
Solvents for chromatography (e.g., Hexanes/EtOAc)Mobile phase for column chromatographyHPLC grade
Round-bottom flask or Schlenk tubeReaction vessel-
CondenserRefluxing-
Magnetic stirrer and stir barAgitation-
Inert gas supply (Argon or Nitrogen)Inert atmosphereHigh purity
Standard laboratory glasswareWorkup and purification-
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

    • Rationale: An excess of the boronic acid is used to ensure complete consumption of the limiting aryl halide. Potassium carbonate is a commonly used inorganic base that is effective in a variety of Suzuki couplings.[1] Pd(PPh₃)₄ is a reliable and widely used palladium(0) catalyst.[9]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

    • Rationale: The palladium(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is crucial for catalytic activity.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the 4-Bromo-5-fluoro-2-methoxypyridine.

    • Rationale: A mixture of an organic solvent and water is often used in Suzuki couplings to dissolve both the organic substrates and the inorganic base.[6][10] Dioxane is a common solvent for these reactions.[10] Degassing the solvent removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Rationale: Heating is typically required to drive the reaction to completion in a reasonable timeframe.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Key Considerations and Optimization

  • Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a good starting point, other palladium sources such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands (e.g., SPhos, XPhos) can offer improved reactivity, especially for challenging substrates.[7][11] The choice of ligand is critical as it influences the electron density and steric environment of the palladium center, thereby affecting the rates of oxidative addition and reductive elimination.[6]

  • Base Selection: The choice of base can have a profound impact on the reaction outcome. Stronger bases like K₃PO₄ or Cs₂CO₃ may be beneficial for less reactive boronic acids.[1] However, for substrates with base-sensitive functional groups, milder bases like Na₂CO₃ or even KF might be necessary.[7]

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity.[12][13] While dioxane/water is a common choice, other solvent systems such as toluene/water, DMF, or THF can also be employed and may be advantageous for specific substrate combinations.[6][14]

  • Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) under certain conditions. Using boronate esters, such as pinacol esters, can sometimes improve stability and reaction outcomes.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl and heteroaryl compounds. The protocol outlined in this application note provides a solid foundation for the successful coupling of 4-Bromo-5-fluoro-2-methoxypyridine with a variety of organoboron reagents. By understanding the underlying mechanism and the key reaction parameters, researchers can effectively troubleshoot and optimize this transformation to access a diverse range of novel and valuable pyridine derivatives for applications in drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Matito, E., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Suzuki Cross-Coupling Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • Li, W., et al. (2000). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Winegar, P. H., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. Available at: [Link]

  • Li, Y., et al. (2003). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. Available at: [Link]

  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available at: [Link]

  • Tanaka, H., et al. (2024). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

  • ARKAT USA, Inc. Recent progress in the synthesis of pyridinylboronic acids and esters. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. Available at: [Link]

  • PubChem. 4-bromo-5-fluoro-2-methoxypyridine (C6H5BrFNO). Available at: [Link]

  • PubChem. 4-Bromo-5-fluoro-2-methylpyridine. Available at: [Link]

  • PubChem. 4-Fluoro-2-methoxypyridine. Available at: [Link]

Sources

Buchwald-Hartwig amination of 4-Bromo-5-fluoro-2-methoxypyridine conditions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Buchwald-Hartwig Amination of 4-Bromo-5-fluoro-2-methoxypyridine

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical and materials science, where arylamine moieties are prevalent structural motifs.[2][3] The reaction's utility is particularly pronounced for the synthesis of complex molecules, enabling the coupling of a wide array of amines with aryl and heteroaryl halides or pseudohalides under conditions that tolerate numerous functional groups.[4]

This guide provides an in-depth analysis and a detailed protocol for a specific, and potentially challenging, application: the amination of 4-Bromo-5-fluoro-2-methoxypyridine. This substrate presents a unique combination of electronic and steric features characteristic of advanced pharmaceutical intermediates. The pyridine core, an electron-deficient heterocycle, can interact with the palladium catalyst, while the substituents—an electron-donating methoxy group and an electron-withdrawing fluorine atom—modulate the ring's reactivity.[5][6] Understanding these nuances is critical for developing a robust and high-yielding protocol. As such, this document moves beyond a simple recitation of steps to explain the fundamental principles and rationale behind the selection of each reaction component, empowering researchers to not only replicate the procedure but also to intelligently adapt it for their specific needs.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. While variations exist depending on the specific catalyst system, the generally accepted mechanism involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7] The success of the reaction is dictated by the relative rates of these productive steps versus potential off-cycle or decomposition pathways.

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Amine_complex Amido Complex L-Pd(II)(Ar)(NR¹R²) OA_complex->Amine_complex Amine Binding & Deprotonation BaseH [Base-H]⁺X⁻ OA_complex->BaseH Amine_complex->Pd0 Product Ar-NR¹R² (Product) Amine_complex->Product Reductive Elimination Catalyst_regen ArX Ar-X ArX->Pd0 Amine HNR¹R² Amine->OA_complex Base Base Base->OA_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The cycle initiates with the reaction of a low-valent Pd(0) complex with the aryl halide (Ar-X). In our case, this is the C-Br bond of 4-Bromo-5-fluoro-2-methoxypyridine. This step is often rate-determining, and its efficiency is heavily influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligand.[8] Electron-deficient rings, like the fluoropyridine substrate, generally undergo oxidative addition more readily.

  • Amine Coordination & Deprotonation: The resulting Pd(II) complex coordinates with the incoming amine (HNR¹R²). A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine-palladium adduct but not so reactive that it causes degradation of the substrate or catalyst.[9]

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the arylamine product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][7] This step is favored by bulky, electron-rich ligands that create a sterically crowded coordination sphere around the metal.[2]

Rationale for Component Selection

A successful cross-coupling reaction is a finely tuned interplay of catalyst, ligand, base, and solvent. For a substituted heteroaryl substrate, careful selection is paramount.

  • Palladium Source: While simple salts like Palladium(II) acetate (Pd(OAc)₂) are cost-effective, they require in-situ reduction to the active Pd(0) state, which can be inconsistent.[10] For reliability and high activity, especially with challenging substrates, well-defined palladium precatalysts are superior. "G3" or "G4" (third- or fourth-generation) Buchwald precatalysts are particularly effective. These are air-stable complexes that readily generate the active L-Pd(0) species under the reaction conditions, leading to more reproducible results.[9]

  • Ligand: This is arguably the most critical variable.[4] The substrate, 4-Bromo-5-fluoro-2-methoxypyridine, is an electron-deficient heterocycle. Such substrates benefit immensely from bulky, electron-rich dialkylbiaryl phosphine ligands.[2][11] These ligands promote the crucial reductive elimination step and stabilize the monoligated Pd(0) species, which is believed to be the highly active catalyst.[2]

    • Recommended Ligands:

      • RuPhos: Often an excellent choice for heteroaryl chlorides and bromides, demonstrating broad utility.[12]

      • BrettPhos: Particularly effective for the monoarylation of primary amines and ammonia equivalents.[12]

      • Xantphos: A chelating bisphosphine ligand known for its wide bite angle. It is robust and often effective with milder bases like potassium phosphate or cesium carbonate, which can improve functional group tolerance.[6][12]

  • Base: The base's role is to facilitate the deprotonation of the amine.

    • Strong Bases (e.g., Sodium tert-butoxide, NaOtBu): These are highly effective and often lead to faster reaction rates. However, their high basicity can be incompatible with sensitive functional groups like esters or ketones.[10]

    • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance and are often used with ligands like Xantphos.[9] The reaction may require higher temperatures or longer times, but the milder conditions can prevent side reactions.

  • Solvent: Aprotic solvents are standard.

    • Toluene: A common, non-polar choice with a suitable boiling point for many reactions.

    • Dioxane / Tetrahydrofuran (THF): Ethereal solvents are also widely used and can be effective.[9]

    • tert-Butanol (t-BuOH): Can be beneficial, particularly when using alkoxide bases.

Experimental Protocol and Optimization

This section provides a robust starting protocol for the amination of 4-Bromo-5-fluoro-2-methoxypyridine. It is designed as a template that can be optimized for specific amines and scales.

Workflow Overview

Experimental Workflow General Experimental Workflow A 1. Reagent Preparation B 2. Inert Atmosphere Setup (Glovebox or Schlenk Line) A->B C 3. Reaction Assembly (Add reagents to reaction vessel) B->C D 4. Reaction Execution (Heating and Stirring) C->D E 5. Reaction Quench & Workup (Cooling, Dilution, Extraction) D->E F 6. Purification (Silica Gel Chromatography) E->F G 7. Analysis & Characterization (NMR, LC-MS) F->G

Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.

Recommended Reaction Parameters

The following table outlines suggested starting conditions. Optimization may be required based on the specific amine used.

ParameterRecommended Starting ConditionOptimization Range / Notes
Aryl Halide 4-Bromo-5-fluoro-2-methoxypyridine1.0 equivalent
Amine Primary or Secondary Amine1.1 - 1.5 equivalents
Pd Precatalyst RuPhos Pd G31 - 3 mol%
Ligand RuPhos1.5 - 4.5 mol% (L/Pd ratio ~1.5:1)
Base Sodium tert-butoxide (NaOtBu)1.5 - 2.0 equivalents
Solvent Toluene or DioxaneAnhydrous, 0.1 - 0.5 M concentration
Temperature 100 °C80 - 110 °C
Time 12 - 24 hoursMonitor by TLC or LC-MS
Step-by-Step Protocol

Materials and Reagents:

  • 4-Bromo-5-fluoro-2-methoxypyridine

  • Amine of choice

  • RuPhos Pd G3 (or other selected precatalyst)

  • RuPhos (or other selected ligand)

  • Sodium tert-butoxide

  • Anhydrous Toluene

  • Standard workup reagents (Ethyl acetate, water, brine)

  • Silica gel for chromatography

Procedure:

  • Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (e.g., RuPhos, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the vessel and transfer it into a nitrogen-filled glovebox. If a glovebox is not available, seal the vessel with a septum and purge thoroughly with argon or nitrogen using a Schlenk line.

  • Reagent Addition: Under the inert atmosphere, add the sodium tert-butoxide (1.5 mmol, 1.5 equiv), followed by the 4-Bromo-5-fluoro-2-methoxypyridine (1.0 mmol, 1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL, 0.2 M). If the amine is a liquid, add it via syringe (1.2 mmol, 1.2 equiv). If the amine is a solid, add it along with the other solids in step 3.

  • Reaction: Seal the vessel tightly and remove it from the glovebox (if used). Place the reaction vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and carefully quench with water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen/moisture contamination).2. Base is not strong enough or has degraded.3. Insufficient temperature.1. Ensure strictly anhydrous/anaerobic conditions. Use a fresh bottle of solvent. Use a reliable precatalyst.2. Use a fresh bottle of base; ensure it is a fine powder.3. Increase the reaction temperature in 10 °C increments.
Formation of Side Products 1. Hydrodehalogenation (replacement of Br with H).2. Reaction with base or solvent.1. This can occur with some ligands. Screen other ligands (e.g., Xantphos). Ensure the amine is not the limiting reagent.2. Consider a weaker base (K₃PO₄) and a more inert solvent like toluene.
Incomplete Reaction 1. Catalyst deactivation over time.2. Sterically hindered amine.1. Increase catalyst/ligand loading. Add a second portion of catalyst after 12h.2. Switch to a more active ligand system (e.g., BrettPhos for primary amines). Increase reaction time and/or temperature.

Conclusion

The Buchwald-Hartwig amination of 4-Bromo-5-fluoro-2-methoxypyridine is a highly achievable transformation provided that careful consideration is given to the selection of the catalyst system. The use of modern, bulky biaryl phosphine ligands in conjunction with well-defined palladium precatalysts is key to overcoming the challenges associated with this electron-deficient heteroaryl substrate. The protocol and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize these valuable arylamine products and to rationally troubleshoot any issues that may arise, thereby accelerating progress in drug discovery and development.

References

  • Buchwald–Hartwig amination - Wikipedia [https://en.wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis [https://pubs.acs.org/doi/10.
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [https://nroer.info/chemistry/buchwald-hartwig-coupling-mechanism-examples/]
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3513413/]
  • Biaryl Phosphane Ligands in Palladium-Catalyzed Amination: Full Paper PDF & Summary [https://www.summaries.
  • Biaryl Phosphane Ligands in Palladium‐Catalyzed Amination - SciSpace [https://typeset.
  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide - PMC - NIH [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2562532/]
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal [https://www.organic-chemistry.org/abstracts/lit6/161.shtm]
  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate [https://www.researchgate.
  • A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines - Benchchem [https://www.benchchem.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate [https://www.researchgate.
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) [https://www.researchsquare.com/article/rs-2453412/v1.pdf]
  • Use of base metals in Buchwald-Hartwig coupling - Wordpress [https://acsgcipr.files.wordpress.com/2021/01/use-of-base-metals-in-buchwald-hartwig-coupling.pdf]
  • A General and Efficient 2-Amination of Pyridines and Quinolines - Organic Chemistry Portal [https://www.organic-chemistry.org/abstracts/lit2/851.shtm]
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3176971/]
  • Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes | Request PDF [https://www.researchgate.net/publication/250064560_Palladium-Catalyzed_Amination_of_Electron-Deficient_Halothiophenes]
  • (PDF) Buchwald-Hartwig reaction: An overview - ResearchGate [https://www.researchgate.net/publication/323490970_Buchwald-Hartwig_reaction_An_overview]
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC [https://www.jk-sci.com/buchwald-hartwig-cross-coupling]
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate [https://www.researchgate.net/publication/227653787_Palladium-Catalyzed_Buchwald-Hartwig_Coupling_of_Deactivated_Aminothiophenes_with_Substituted_Halopyridines]
  • A General and Efficient 2-Amination of Pyridines and Quinolines | Request PDF [https://www.researchgate.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal [https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv [https://chemrxiv.org/engage/chemrxiv/article-details/64273397d9223631e78a614d]
  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science [https://analyticalscience.wiley.com/do/10.1002/sepspec.21244ar]
  • Amination of 2-halopyridines. [a] | Download Table - ResearchGate [https://www.researchgate.net/figure/Amination-of-2-halopyridines-a_tbl4_255716540]
  • Easy Access to 2-Aminopyridines - GalChimia [https://www.galchimia.com/easy-access-to-2-aminopyridines/]
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides [https://acsgcipr.files.wordpress.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PubMed [https://pubmed.ncbi.nlm.nih.gov/38972851/]
  • Palladium-Catalyzed Oxidative Amination of Activated Olefins with N-Alkyl Anilines for Synthesis of Tertiary (E)-Enamines | Request PDF [https://www.researchgate.net/publication/283679905_Palladium-Catalyzed_Oxidative_Amination_of_Activated_Olefins_with_N-Alkyl_Anilines_for_Synthesis_of_Tertiary_E-Enamines]

Sources

Sonogashira coupling using 4-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Sonogashira Coupling of 4-Bromo-5-fluoro-2-methoxypyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the Sonogashira cross-coupling reaction utilizing 4-Bromo-5-fluoro-2-methoxypyridine as a key substrate. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds under mild conditions.[1][2] This methodology is particularly vital in pharmaceutical and materials science for the synthesis of complex molecules where functionalized pyridine scaffolds are desired.[3][4] This document delves into the mechanistic underpinnings of the reaction, offers step-by-step protocols for both standard and copper-free conditions, provides data-driven optimization strategies, and includes a thorough troubleshooting guide to empower researchers in drug development and chemical synthesis.

Introduction: The Strategic Importance of Pyridine Alkynylation

The Sonogashira cross-coupling reaction, first reported in 1975, has become an indispensable tool for forging carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] Its operational simplicity, mild reaction conditions, and high tolerance for various functional groups have cemented its role in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][5][6]

Alkynylated pyridine derivatives are of particular interest as they are prevalent structural motifs in a multitude of clinically significant drug candidates. The pyridine ring system, with its unique electronic properties and ability to engage in hydrogen bonding, is a privileged scaffold in medicinal chemistry. The ability to selectively introduce an alkyne moiety onto this ring, as facilitated by the Sonogashira coupling, opens a gateway for further molecular elaboration or for the alkyne itself to serve as a critical pharmacophoric element.

The substrate at the heart of this guide, 4-Bromo-5-fluoro-2-methoxypyridine (CAS: 884495-00-5), presents a synthetically interesting challenge and opportunity.[7] The electronic nature of this substituted pyridine—influenced by the interplay of the electronegative nitrogen, the strongly electron-withdrawing fluoro group, and the electron-donating methoxy group—directly impacts its reactivity in the palladium-catalyzed cycle. Understanding these effects is paramount for developing a robust and high-yielding coupling protocol.

Mechanistic Insight: The Dual Catalytic Cycle

The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[5][8] This dual-metal system allows the reaction to proceed under remarkably mild conditions compared to earlier palladium-only methods.[9]

  • The Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl halide (4-Bromo-5-fluoro-2-methoxypyridine) to a low-valent Palladium(0) species. This is often the rate-determining step and is promoted by electron-withdrawing groups on the aryl halide, such as the fluorine atom in our substrate.

  • The Copper Cycle: Concurrently, the copper(I) salt (typically CuI) coordinates with the terminal alkyne. An amine base then deprotonates the alkyne, forming a highly reactive copper(I) acetylide intermediate.[10]

  • Transmetalation & Reductive Elimination: The copper acetylide transfers its alkyne group to the Pd(II) complex in a step known as transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination, expelling the final alkynylated pyridine product and regenerating the active Pd(0) catalyst, thus completing the cycle.[10]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (Ar-X) transmetal_complex Ar-Pd(II)L₂-C≡CR' pd_complex->transmetal_complex Transmetalation cu_acetylide Cu(I)-C≡CR' pd_complex->cu_acetylide transmetal_complex->pd0 Reductive Elimination product Ar-C≡CR' transmetal_complex->product cu_acetylide->pd_complex alkyne H-C≡CR' alkyne->cu_acetylide Base (e.g., Et₃N) cu_salt Cu(I)X cu_salt->cu_acetylide caption Fig 1: The dual catalytic cycle of the Sonogashira reaction.

Caption: Fig 1: The dual catalytic cycle of the Sonogashira reaction.

Detailed Experimental Protocol: Standard Cu-Catalyzed Coupling

This protocol provides a reliable starting point for the coupling of 4-Bromo-5-fluoro-2-methoxypyridine with a generic terminal alkyne, such as phenylacetylene.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Typical LoadingNotes
4-Bromo-5-fluoro-2-methoxypyridine884495-00-5206.011.0 equivStarting aryl halide.
Terminal Alkyne (e.g., Phenylacetylene)536-74-3102.131.2 - 1.5 equivEnsure purity; distill if necessary.
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)13965-03-2701.901 - 3 mol%Pre-catalyst; generally more air-stable than Pd(PPh₃)₄.[11]
CuI (Copper(I) Iodide)7681-65-4190.452 - 5 mol%Use a fresh bottle or high-purity grade; color should be off-white/tan.[11]
Triethylamine (Et₃N) or Diisopropylamine (DIPA)121-44-8101.192.0 - 3.0 equivAnhydrous grade; acts as base and often as a co-solvent.[3]
Anhydrous Solvent (e.g., THF or Toluene)109-99-9-~0.1 - 0.5 MMust be thoroughly degassed before use.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Inert gas line (Argon or Nitrogen) with manifold

  • Magnetic stirrer and hotplate

  • Syringes and needles for liquid transfers

  • Standard glassware for work-up and purification

Step-by-Step Procedure

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Assemble & Dry Glassware inert 2. Establish Inert Atmosphere (Argon/Nitrogen) prep->inert charge 3. Charge Flask: - Aryl Bromide - Pd Catalyst - CuI inert->charge degas 4. Add Solvent & Degas (e.g., Freeze-Pump-Thaw x3) charge->degas add_reagents 5. Add Base (e.g., Et₃N) & Terminal Alkyne degas->add_reagents heat 6. Heat to Reaction Temp (e.g., RT to 80 °C) add_reagents->heat monitor 7. Monitor Progress (TLC/LC-MS) heat->monitor quench 8. Cool & Quench Reaction monitor->quench extract 9. Aqueous Work-up & Extraction quench->extract dry 10. Dry Organic Layer & Concentrate extract->dry purify 11. Purify via Column Chromatography dry->purify caption Fig 2: General experimental workflow for Sonogashira coupling.

Caption: Fig 2: General experimental workflow for Sonogashira coupling.

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Degassing: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an anaerobic environment.[11]

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) via syringe to achieve a concentration of approximately 0.2 M with respect to the aryl bromide. Follow this with the addition of the amine base (e.g., triethylamine, 2.5 equiv) and the terminal alkyne (1.2 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature. For many bromopyridines, gentle heating (e.g., 50-80 °C) may be required to drive the reaction to completion.[3][12] The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or LC-MS.[11]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to complex with the copper catalyst, followed by a brine wash.[13]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired alkynylated pyridine.[8]

Optimization and Substrate Scope

The reactivity in a Sonogashira coupling is highly dependent on all components. For 4-Bromo-5-fluoro-2-methoxypyridine, the electron-withdrawing fluorine atom should facilitate the initial oxidative addition step. However, optimization may still be necessary depending on the electronic and steric nature of the chosen alkyne.

ParameterCondition A (Aromatic Alkyne)Condition B (Aliphatic Alkyne)Condition C (Sterically Hindered)Rationale & Notes
Aryl Halide 4-Bromo-5-fluoro-2-methoxypyridine4-Bromo-5-fluoro-2-methoxypyridine4-Bromo-5-fluoro-2-methoxypyridineConstant substrate.
Alkyne Phenylacetylene1-HexyneTrimethylsilylacetyleneElectronic and steric properties of the alkyne vary.
Pd Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Pd(PPh₃)₂Cl₂ (2 mol%)Pd(dppf)Cl₂ (3 mol%)For hindered substrates, a bulkier ligand like dppf may improve efficiency.[1]
Base/Solvent Et₃N / THFDIPA / TolueneEt₃N / DMFSolvent choice can impact catalyst stability and reaction rate.[12]
Temperature 50 °C60 °C80 °CHigher temperatures are often needed for less reactive or hindered partners.[3]
Typical Yield >85%70-85%60-75%Yields are illustrative and depend on precise execution and purification.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Pd catalyst.[11]2. Poor quality CuI or base.3. Reaction temperature is too low.[12]1. Use a fresh batch of catalyst or a more stable pre-catalyst.2. Use fresh, anhydrous reagents.3. Incrementally increase the reaction temperature (e.g., to 80 °C).
Formation of Black Precipitate (Palladium Black) 1. Presence of oxygen.[11]2. Impurities in solvent or reagents.3. Inappropriate solvent choice (anecdotally, THF can sometimes promote it).[11][14]1. Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas.2. Use high-purity, anhydrous materials.3. Switch to an alternative solvent like DMF or Toluene.
Significant Alkyne Homocoupling (Glaser Product) 1. Reaction is too slow, allowing the copper-catalyzed homocoupling to dominate.[15]2. Presence of oxygen.1. Consider a copper-free protocol (see below).2. Add the alkyne slowly to the reaction mixture.3. Ensure strict anaerobic conditions.
Hydrodehalogenation (Bromo group replaced by H) The catalytic cycle is intercepted by a hydrogen source, leading to reduction instead of coupling.[16]1. Use a rigorously dried base and solvent.2. Ensure the amine base is of high purity.

Protocol Variation: Copper-Free Sonogashira Coupling

To circumvent issues related to copper, particularly the formation of alkyne homocoupling byproducts, a copper-free variant can be employed.[9] This often requires a higher reaction temperature and a different base/ligand system to facilitate the deprotonation and delivery of the alkyne to the palladium center.[17][18]

  • Catalyst System: Use a palladium source like Pd(OAc)₂ with a suitable phosphine ligand (e.g., PPh₃ or a bulkier ligand like XPhos). Alternatively, a pre-formed catalyst like Pd(PPh₃)₄ can be used.[1]

  • Base: A stronger organic base such as 1,8-Diazabicycloundec-7-ene (DBU) or an inorganic base like Cs₂CO₃ or K₂CO₃ is often used in place of or in addition to an amine.

  • Conditions: The reaction is typically heated to higher temperatures (80-120 °C) in a solvent like DMF or Dioxane.

Conclusion

The Sonogashira cross-coupling of 4-Bromo-5-fluoro-2-methoxypyridine is a highly effective and versatile method for synthesizing valuable alkynylated pyridine intermediates. Success hinges on a solid understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the maintenance of anaerobic conditions and the purity of all reagents. By starting with the robust copper-catalyzed protocol provided and leveraging the optimization and troubleshooting guides, researchers can confidently and efficiently incorporate this powerful C-C bond-forming reaction into their synthetic strategies for novel drug candidates and advanced materials.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). Royal Society of Chemistry. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Banu, K., & V, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Modern Concepts & Developments in Agronomy, 6(3). [Link]

  • Reddit. Sonogashira troubleshooting help needed. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

  • Köllhofer, A., et al. (2002). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 21(19), 4027–4038. [Link]

  • ResearchGate. What is the best procedure for Sonogashira coupling? [Link]

  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(43), 24896-24919. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

Sources

Application Notes: 4-Bromo-5-fluoro-2-methoxypyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for lead generation, complementing traditional high-throughput screening (HTS) by offering a more efficient exploration of chemical space.[1] Unlike HTS, which screens large libraries of complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[2] These initial hits serve as high-quality starting points for rational, structure-guided optimization into potent lead compounds.[1][3]

Within the vast landscape of fragment libraries, substituted pyridines represent a privileged scaffold. Their nitrogen atom acts as a key hydrogen bond acceptor, a common interaction motif in protein active sites, particularly within the hinge region of protein kinases. The specific substitution pattern on the pyridine ring allows for fine-tuning of physicochemical properties and provides vectors for chemical elaboration.

This guide focuses on 4-Bromo-5-fluoro-2-methoxypyridine , a fragment designed to maximize its utility in modern FBDD campaigns. Its unique combination of features—a bromine atom for enhanced crystallographic detection, a fluorine atom for sensitive ¹⁹F NMR screening, and methoxy and pyridine nitrogens for directed interactions—makes it a versatile tool for probing protein binding sites and a valuable starting point for medicinal chemistry programs. We will illustrate its application through a representative workflow targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key therapeutic target in inflammation and autoimmune diseases for which FBDD has proven successful.[4][5][6][7]

Physicochemical Properties of 4-Bromo-5-fluoro-2-methoxypyridine

A successful fragment must possess properties that make it amenable to screening and optimization. The "Rule of Three" provides a general guideline: Molecular Weight < 300, cLogP < 3, H-bond donors/acceptors < 3, and rotatable bonds < 3.[2] 4-Bromo-5-fluoro-2-methoxypyridine is designed to align with these principles while offering unique advantages.

PropertyValueRationale & Significance in FBDD
CAS Number 884495-00-5Unique identifier for sourcing and data retrieval.[8]
Molecular Formula C₆H₅BrFNODefines the elemental composition.[8]
Molecular Weight 206.01 g/mol Compliant with the "Rule of Three," ensuring it is small enough to explore binding pockets efficiently.[8]
Boiling Point 201°CIndicates suitable thermal stability for experimental conditions.[8]
Density 1.621 g/cm³Standard physical property.[8]
Calculated LogP ~1.9Balances hydrophobicity and hydrophilicity, promoting solubility while allowing for favorable interactions.
Hydrogen Bond Acceptors 3 (N, O, F)Provides multiple points for potential hydrogen bonding with the protein target.
Hydrogen Bond Donors 0Simplicity reduces the likelihood of non-specific interactions.
Rotatable Bonds 1Low conformational flexibility increases the probability of a productive binding mode.

The FBDD Workflow: A Representative Campaign Targeting IRAK4

The journey from a fragment hit to a lead compound is a structured, iterative process. The following diagram and protocols outline a representative workflow for identifying and elaborating 4-Bromo-5-fluoro-2-methoxypyridine as an IRAK4 inhibitor.

FBDD_Workflow cluster_0 PART 1: Hit Identification cluster_1 PART 2: Hit-to-Lead Optimization cluster_2 PART 3: Preclinical Development A Fragment Library (Including 4-Bromo-5-fluoro-2-methoxypyridine) B Primary Screening (Biophysical Methods) A->B C X-ray Crystallography (Structure Determination) B->C D ¹⁹F NMR Spectroscopy (Binding Confirmation & Site Mapping) B->D E Validated Hit (Fragment bound to IRAK4) C->E D->E F Structure-Based Design (Analysis of Binding Pose) E->F G Fragment Growing (Suzuki & Buchwald-Hartwig Reactions) F->G H Structure-Activity Relationship (SAR) (Iterative Synthesis & Assays) G->H H->G I Lead Candidate (Improved Potency & Properties) H->I J ADMET Profiling (In vitro & In vivo) I->J

Caption: A representative workflow for a Fragment-Based Drug Discovery campaign.

Part 1: Protocols for Hit Identification

The initial phase of an FBDD campaign is designed to identify fragments that bind to the target protein. The dual halogen substitution on 4-Bromo-5-fluoro-2-methoxypyridine makes it exceptionally well-suited for the two most powerful primary screening techniques: X-ray crystallography and NMR spectroscopy.

Protocol 1: Primary Screening by X-ray Crystallography

Crystallographic screening provides unambiguous evidence of binding and delivers a high-resolution 3D map of the fragment-protein interaction, which is invaluable for subsequent optimization.[9] The bromine atom in the fragment is a significant asset here, as its anomalous scattering signal can be used to unequivocally locate the fragment in the electron density map, even in cases of weak binding or partial occupancy.[1]

Objective: To identify the binding location and pose of 4-Bromo-5-fluoro-2-methoxypyridine within the IRAK4 kinase domain.

Methodology:

  • Protein Crystallization:

    • Crystallize the purified IRAK4 kinase domain (residues ~160-460) using a suitable method such as vapor diffusion. A typical condition might be 0.1 M MES buffer pH 6.5, 20% PEG 8000, and 0.2 M ammonium sulfate.

    • Causality: High-quality, well-diffracting crystals are essential for resolving the weak electron density of a low-affinity fragment.[9] The selected crystal form must have an accessible active site, not occluded by crystal packing contacts.

  • Fragment Soaking:

    • Prepare a stock solution of 4-Bromo-5-fluoro-2-methoxypyridine at 100 mM in DMSO.

    • Create a soaking solution by adding the fragment stock to a cryo-protectant-compatible mother liquor (e.g., the crystallization condition supplemented with 25% glycerol) to a final fragment concentration of 10-50 mM.

    • Causality: High fragment concentrations are required to achieve sufficient occupancy in the crystal, owing to the weak binding affinities (µM to mM range) typical of initial fragment hits.

    • Transfer IRAK4 crystals into the soaking solution and incubate for 2-12 hours.

  • X-ray Data Collection:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect a high-resolution X-ray diffraction dataset at a synchrotron source. It is advantageous to collect data at the bromine absorption edge (~0.92 Å) to maximize the anomalous signal.

    • Causality: Synchrotron radiation provides the high intensity needed to measure weak diffraction from small crystals and to accurately measure anomalous scattering data for phasing and fragment identification.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with a known IRAK4 structure.

    • Calculate both standard (2Fo-Fc) and difference (Fo-Fc) electron density maps. Additionally, calculate an anomalous difference map.

    • A clear peak in both the difference and anomalous maps, corresponding to the shape of the fragment, confirms binding. Model the fragment into the density and refine the structure.

Protocol 2: Binding Confirmation by ¹⁹F NMR Spectroscopy

¹⁹F NMR is an exceptionally sensitive method for fragment screening.[10] Since fluorine is absent in biological systems, the ¹⁹F spectrum is background-free. Changes in the chemical shift or line broadening of the fragment's ¹⁹F signal upon addition of the protein are clear indicators of a binding event.[11]

Objective: To confirm the binding of 4-Bromo-5-fluoro-2-methoxypyridine to IRAK4 in solution and to estimate its binding affinity (Kd).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 4-Bromo-5-fluoro-2-methoxypyridine at 10 mM in a deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, 5 mM DTT-d10, pH 7.5) containing 5% DMSO-d6.

    • Prepare a stock of purified IRAK4 kinase domain at 50-100 µM in the same deuterated buffer.

  • Ligand-Observed ¹⁹F NMR Experiments:

    • Acquire a reference 1D ¹⁹F NMR spectrum of the fragment at a concentration of 200 µM.

    • Causality: This spectrum establishes the chemical shift and line shape of the fragment in its free state.

    • Acquire a second 1D ¹⁹F NMR spectrum of the fragment (200 µM) in the presence of a substoichiometric amount of IRAK4 (e.g., 20 µM).

    • Causality: If the fragment binds to the protein, the change in its chemical environment will cause a perturbation (a shift or broadening) of its ¹⁹F NMR signal. This is a highly sensitive indicator of interaction.[10]

  • Data Analysis and Affinity Estimation:

    • Hit Confirmation: A significant change in the ¹⁹F signal (chemical shift perturbation or line broadening) between the reference and protein-containing spectra confirms binding.

    • Affinity (Kd) Titration: To estimate the dissociation constant (Kd), perform a titration experiment. Keep the fragment concentration constant (e.g., 100 µM) and acquire a series of 1D ¹⁹F spectra with increasing concentrations of IRAK4 (e.g., 0 µM to 200 µM).

    • Plot the change in the ¹⁹F chemical shift (Δδ) against the protein concentration and fit the data to a one-site binding equation to determine the Kd.

Part 2: Protocols for Hit-to-Lead Optimization

With the binding mode confirmed by crystallography, the next stage is to grow the fragment into a more potent lead compound. The bromine atom at the 4-position is the primary handle for chemical elaboration via palladium-catalyzed cross-coupling reactions.

Hit_to_Lead cluster_0 Fragment Growing Strategy start 4-Bromo-5-fluoro-2-methoxypyridine (Initial Hit) suzuki Suzuki Coupling (C-C bond formation) start:f0->suzuki Arylboronic Acid Pd(dppf)Cl₂ K₂CO₃ buchwald Buchwald-Hartwig Amination (C-N bond formation) start:f0->buchwald Amine Pd₂(dba)₃ Xantphos Cs₂CO₃ outcome Elaborated Compound (Improved Potency & Selectivity) suzuki->outcome:f0 buchwald->outcome:f0

Caption: Hit-to-lead optimization via fragment growing.

Protocol 3: Fragment Growing via Suzuki Coupling

The Suzuki coupling is a robust method for forming C-C bonds, allowing the introduction of aryl or heteroaryl moieties to explore additional pockets in the IRAK4 active site.

Objective: To synthesize a small library of analogues by coupling various arylboronic acids at the 4-position of the pyridine ring.

Methodology:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 4-Bromo-5-fluoro-2-methoxypyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

    • Causality: Pd(dppf)Cl₂ is a reliable catalyst for coupling electron-deficient aryl bromides. K₂CO₃ is a common base used to activate the boronic acid for transmetalation.

    • Seal the flask, evacuate, and backfill with argon or nitrogen (repeat 3 times).

    • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction and Workup:

    • Heat the mixture to 90-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

    • The purified compounds are then submitted for IRAK4 activity assays to build a structure-activity relationship (SAR).

Protocol 4: Fragment Growing via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the introduction of various amines to probe for key hydrogen bonding interactions.

Objective: To synthesize analogues by coupling primary or secondary amines at the 4-position to engage with specific residues in the IRAK4 active site.

Methodology:

  • Reaction Setup:

    • To an oven-dried vial, add 4-Bromo-5-fluoro-2-methoxypyridine (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (Cs₂CO₃, 1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

    • Causality: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the amination of heteroaryl halides. Cs₂CO₃ is a strong, non-nucleophilic base suitable for this transformation.

    • Seal the vial, evacuate, and backfill with argon.

    • Add degassed toluene or tert-butanol (5 mL).

  • Reaction and Workup:

    • Heat the mixture to 100-110°C and stir for 6-24 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction, filter through a pad of celite, and rinse with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product via flash column chromatography or preparative HPLC.

    • Characterize the final product by NMR and mass spectrometry.

    • Evaluate the new compounds in IRAK4 biochemical and cellular assays to advance the SAR.

Conclusion

4-Bromo-5-fluoro-2-methoxypyridine is a highly versatile and strategically designed fragment for modern drug discovery campaigns. Its physicochemical properties align with the principles of FBDD, while its unique substitution pattern provides powerful technical advantages for the two cornerstone screening technologies: X-ray crystallography and ¹⁹F NMR spectroscopy. Furthermore, the reactive bromine handle enables straightforward and predictable chemical elaboration through robust cross-coupling methodologies, facilitating rapid progression from a weakly binding hit to a potent, optimized lead candidate. The representative workflow targeting IRAK4 demonstrates how this fragment can serve as an exceptional starting point for developing selective inhibitors for challenging targets like protein kinases.

References

  • Fragment-Based Anti-inflammatory Agent Design and Target Identification: Discovery of AF-45 as an IRAK4 Inhibitor to Treat Ulcerative Colitis and Acute Lung Injury. Journal of Medicinal Chemistry. [Link]

  • Fragment-Based Anti-inflammatory Agent Design and Target Identification: Discovery of AF-45 as an IRAK4 Inhibitor to Treat Ulcerative Colitis and Acute Lung Injury. PubMed. [Link]

  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. PubMed Central. [Link]

  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). ACS Publications. [Link]

  • Fragment-based drug design facilitates selective kinase inhibitor discovery. PubMed. [Link]

  • Fragment-based approaches to the discovery of kinase inhibitors. PubMed. [Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. PubMed Central. [Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. National Institutes of Health. [Link]

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. [Link]

  • Compounds and compositions as protein kinase inhibitors. PubChem. [Link]

  • Kinase inhibitor. PubChem. [Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. PubMed Central. [Link]

  • 19F-NMR in Target-based Drug Discovery. PubMed. [Link]

  • 19F chemical library and 19F-NMR for a weakly bound complex structure. PubMed Central. [Link]

  • 19F NMR‐Based Fragment Screening for 14 Different Biologically Active RNAs and 10 DNA and Protein Counter‐Screens. National Institutes of Health. [Link]

  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. PubMed. [Link]

  • Development of a Fluorine Labelled Fragment Library. Fisher Scientific. [Link]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PubMed Central. [Link]

  • Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Protein X-ray Crystallography and Drug Discovery. PubMed Central. [Link]

Sources

Reaction conditions for nucleophilic aromatic substitution on bromofluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) on Bromofluoropyridines: Conditions, Regioselectivity, and Protocols

Authored by: Gemini, Senior Application Scientist

Publication Date: January 8, 2026

Abstract

This technical guide provides a comprehensive overview of the reaction conditions, mechanistic principles, and experimental protocols for performing nucleophilic aromatic substitution (SNAr) on bromofluoropyridine scaffolds. These substrates are of significant interest in medicinal chemistry and materials science, offering two distinct halogen handles for selective functionalization. This document elucidates the governing principles of regioselectivity, detailing the preferential substitution of fluoride over bromide, and provides field-tested, step-by-step protocols for the reaction with oxygen, nitrogen, and sulfur nucleophiles. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage these versatile building blocks in their synthetic programs.

Introduction: The Unique Reactivity of Pyridine Scaffolds in SNAr

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient (hetero)aromatic systems.[1][2] Unlike electron-rich rings such as benzene, which typically undergo electrophilic substitution, the pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom.[3][4] This electronic characteristic makes the pyridine nucleus susceptible to attack by nucleophiles, particularly when a suitable leaving group is present.

The reaction proceeds via a two-step addition-elimination mechanism.[5] First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2][6] In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored.

Crucially, the stability of the Meisenheimer complex dictates the feasibility and regioselectivity of the reaction. For pyridines, nucleophilic attack is overwhelmingly favored at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen.[3][7][8] This preference is due to the ability of the electronegative nitrogen atom to directly delocalize and stabilize the negative charge of the intermediate through resonance, a stabilization that is not possible for attack at the C-3 (meta) position.[8][9]

SNAr_Mechanism cluster_start Starting Materials cluster_product Products Py Bromofluoropyridine MC Resonance-Stabilized Intermediate Py->MC Nu Nucleophile (Nu⁻) Prod Substituted Pyridine MC->Prod LG Leaving Group (X⁻)

Figure 1: General workflow of the SNAr addition-elimination mechanism.

The Decisive Factor: Regioselectivity in Bromofluoropyridines

When a pyridine ring is substituted with two different halogens, such as in bromofluoropyridines, the regioselectivity of the SNAr reaction is dictated by a combination of positional activation (as discussed above) and the nature of the leaving group.

Leaving Group Aptitude in SNAr: A Counterintuitive Trend

In contrast to S N 1 and S N 2 reactions where bond strength is paramount (I > Br > Cl > F), the leaving group reactivity order in SNAr is typically F > Cl > Br > I .[3][5][10] This reversal is a direct consequence of the reaction mechanism. The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent departure of the leaving group.[1]

The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the attached carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack. This powerful inductive effect also serves to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[1][3] Therefore, the factor that most accelerates the slow step (attack) governs the overall reaction rate.

Predicting the Outcome

For a substrate like 2-bromo-4-fluoropyridine, two potential pathways exist. However, the principles of SNAr provide a clear prediction:

  • Positional Activation: Both C-2 and C-4 are electronically activated for nucleophilic attack.[8][9]

  • Leaving Group Preference: Fluorine is a significantly better leaving group than bromine in SNAr reactions.[3][10]

Consequently, nucleophilic attack will preferentially occur at the C-4 position, leading to the selective displacement of the fluoride ion.[10] This high degree of predictability makes bromofluoropyridines exceptionally valuable and versatile synthetic intermediates.

Regioselectivity cluster_pathways Potential Reaction Pathways Start 2-Bromo-4-fluoropyridine Attack_F Nucleophilic Attack at C4 (C-F) Start->Attack_F Favored (F is better LG) Attack_Br Nucleophilic Attack at C2 (C-Br) Start->Attack_Br Disfavored (Br is poorer LG) Product_F Major Product: 2-Bromo-4-Nu-pyridine Attack_F->Product_F Product_Br Minor/No Product: 4-Fluoro-2-Nu-pyridine Attack_Br->Product_Br

Figure 2: Logical flow for predicting regioselectivity on a bromofluoropyridine.

Optimizing Reaction Conditions: A Multi-Factorial Approach

The success of an SNAr reaction hinges on the careful selection of several key parameters.

ParameterRecommended ChoiceRationale & Expert Insights
Substrate Bromofluoropyridine with F at C2 or C4Maximizes reactivity at the desired position due to the superior leaving group ability of fluorine at an activated site.
Nucleophile O, N, S-based nucleophilesStrength is critical. Weak nucleophiles like neutral alcohols or thiols require deprotonation by a base to form the more potent alkoxide or thiolate.[3][8]
Solvent Polar Aprotic (DMSO, DMF, NMP)These solvents excel at solvating the counter-ion (e.g., K⁺, Na⁺) of the nucleophile salt, leaving the nucleophilic anion "bare" and highly reactive.[3][10][11]
Base K₂CO₃, NaH, NaOtBu, Cs₂CO₃Primarily used to deprotonate the pro-nucleophile. The choice depends on the pKa of the nucleophile. K₂CO₃ is a good general-purpose base for moderately acidic nucleophiles like phenols or thiols. Stronger bases like NaH are needed for alcohols.
Temperature Room Temp to 150 °CMany SNAr reactions require thermal energy to overcome the activation barrier.[8][10] Reactions with highly activated substrates and potent nucleophiles may proceed at room temperature, but heating is common (80-120 °C is a typical range).[10][12]

Field-Tested Experimental Protocols

The following protocols are designed around a representative substrate, 2-bromo-5-fluoropyridine , and provide a robust starting point for various nucleophile classes.

Protocol 1: Substitution with an Oxygen Nucleophile (Sodium Methoxide)

This protocol details the synthesis of 2-bromo-5-methoxypyridine.

Materials:

  • 2-bromo-5-fluoropyridine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Dimethylformamide (DMF)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-bromo-5-fluoropyridine (1.0 eq).

  • Solvent Addition: Dissolve the substrate in anhydrous DMF (approx. 0.2 M concentration).

  • Nucleophile Addition: Add sodium methoxide (1.2 eq) portion-wise at room temperature. Note: The reaction may be mildly exothermic.

  • Reaction Execution: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up: a. Cool the reaction mixture to room temperature and carefully pour it into a beaker containing an equal volume of cold water. b. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). c. Combine the organic layers and wash with brine (1 x volume) to remove residual DMF. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-bromo-5-methoxypyridine.[10]

Protocol 2: Substitution with a Nitrogen Nucleophile (Morpholine)

This protocol details the synthesis of 4-(6-bromopyridin-3-yl)morpholine.

Materials:

  • 2-bromo-5-fluoropyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a sealable reaction vessel, add 2-bromo-5-fluoropyridine (1.0 eq), morpholine (1.2 eq), and powdered potassium carbonate (2.0 eq).[10]

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of approx. 0.3 M.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 8-16 hours).

  • Work-up: a. Cool the reaction mixture to room temperature and pour it into a larger volume of water. b. Extract the aqueous layer with ethyl acetate (3 x volumes). c. Combine the organic layers and wash thoroughly with brine (3 x volumes) to remove DMSO. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 3: Substitution with a Sulfur Nucleophile (Thiophenol)

This protocol details the synthesis of 2-bromo-5-(phenylthio)pyridine.

Materials:

  • 2-bromo-5-fluoropyridine

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous DMF.[13]

  • Base and Nucleophile Addition: Add potassium carbonate (1.5 eq) and thiophenol (1.1 eq) to the solution. The base will deprotonate the thiophenol in situ to generate the more nucleophilic thiophenolate.[13]

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-8 hours. Gentle heating (e.g., to 50 °C) can be applied if the reaction is sluggish. Monitor progress by TLC or LC-MS.

  • Work-up: a. Quench the reaction by adding water. b. Extract the product with ethyl acetate (3x). c. Wash the combined organic layers with water and brine. d. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting and Final Considerations

  • Low Reactivity: If a reaction fails or is sluggish, the primary considerations should be the nucleophile's strength and the reaction temperature. For weak nucleophiles, ensure a strong enough base is used for complete deprotonation. Increasing the temperature in increments of 20 °C can significantly enhance the reaction rate.[8][14]

  • Side Reactions: Highly basic nucleophiles can sometimes lead to side reactions. Using a milder base (e.g., Cs₂CO₃ instead of NaH) or lowering the reaction temperature may improve selectivity.[8]

  • Solvent Purity: The use of anhydrous solvents is critical, especially when using strong bases like NaH, which react violently with water.

The selective functionalization of bromofluoropyridines via SNAr is a powerful and reliable strategy in modern organic synthesis. By understanding the fundamental principles of positional activation and leaving group aptitude, researchers can confidently design and execute these transformations to access a wide array of novel and complex pyridine derivatives.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. BenchChem Technical Support.
  • Various Authors. (2024). Schemes depicting the SNAr/nucleophilic substitution of the different....
  • ECHEMI. (n.d.). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. ECHEMI Community.
  • BenchChem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem Technical Support.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Wikipedia contributors. (n.d.).
  • Chemistry LibreTexts. (2025). 16.
  • Chemistry Steps. (n.d.).
  • Umar, K., & al, e. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry.
  • Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Chemistry Stack Exchange.
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. BenchChem Technical Support.
  • BYJU'S. (n.d.).
  • Chemistry LibreTexts. (2025). 16.
  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • Spartan'20 QM Software. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Wordpress. (2025). SNAr Reaction in Other Common Molecular Solvents.
  • PMC - NIH. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions....
  • Semantic Scholar. (n.d.). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents.
  • Wordpress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions with Bromo-PEG5-alcohol.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-5-methoxypyridine.

Sources

Large-scale synthesis of 4-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 4-Bromo-5-fluoro-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and scalable synthetic protocol for the preparation of 4-Bromo-5-fluoro-2-methoxypyridine, a key building block in medicinal chemistry and drug discovery. The narrative elucidates the strategic considerations behind the chosen synthetic route, emphasizing process safety, scalability, and analytical validation. This document is intended to provide researchers and process chemists with a practical and scientifically grounded framework for the large-scale production of this important intermediate.

Introduction: The Strategic Importance of 4-Bromo-5-fluoro-2-methoxypyridine

Substituted pyridines are privileged scaffolds in a vast array of pharmaceuticals and agrochemicals.[1] The unique electronic properties conferred by the pyridine nitrogen, combined with the specific substitution patterns, allow for the fine-tuning of physicochemical and pharmacological properties. 4-Bromo-5-fluoro-2-methoxypyridine (CAS No. 884495-00-5) is a versatile intermediate, offering multiple points for diversification. The bromine atom is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), while the fluorine and methoxy groups modulate the reactivity and metabolic stability of derivative compounds.[2] The strategic placement of these functional groups makes it a valuable precursor for the synthesis of complex molecular architectures.

This guide presents a detailed, two-step synthesis beginning with the fluorination of 2-methoxy-5-aminopyridine, followed by a regioselective bromination. The rationale for this approach is based on the commercial availability of the starting materials and the anticipated control over the final substitution pattern.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of 4-Bromo-5-fluoro-2-methoxypyridine points to 5-fluoro-2-methoxypyridine as the immediate precursor. This intermediate can, in turn, be synthesized from commercially available 2-methoxy-5-aminopyridine via a diazotization and fluorination reaction, such as the Balz-Schiemann reaction or a related variant.

Diagram 1: Retrosynthetic Analysis

G Target 4-Bromo-5-fluoro-2-methoxypyridine Precursor1 5-Fluoro-2-methoxypyridine Target->Precursor1 Bromination Precursor2 2-Methoxy-5-aminopyridine Precursor1->Precursor2 Diazotization / Fluorination G cluster_0 Step 1: Synthesis of 5-Fluoro-2-methoxypyridine cluster_1 Step 2: Synthesis of 4-Bromo-5-fluoro-2-methoxypyridine A 2-Methoxy-5-aminopyridine B Diazotization with NaNO2 / HBF4 A->B C Thermal Decomposition B->C D Work-up and Purification C->D E 5-Fluoro-2-methoxypyridine D->E F 5-Fluoro-2-methoxypyridine G Bromination with NBS F->G H Work-up and Purification G->H I 4-Bromo-5-fluoro-2-methoxypyridine H->I

Sources

Application Note: High-Resolution Purification of 4-Bromo-5-fluoro-2-methoxypyridine via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-5-fluoro-2-methoxypyridine is a key heterocyclic building block in the synthesis of novel pharmaceuticals and agrochemicals. The purity of this intermediate is paramount, as impurities can lead to complex side reactions, reduced yields, and challenging downstream purifications. This application note provides a detailed, field-proven protocol for the efficient purification of 4-Bromo-5-fluoro-2-methoxypyridine from common synthetic impurities using automated flash column chromatography. We will delve into the rationale behind method development, including mobile phase optimization to mitigate the challenges associated with purifying basic pyridine compounds, and conclude with a validated analytical HPLC method for purity assessment.

Introduction: The Challenge of Purifying Pyridine Intermediates

Substituted pyridines are foundational scaffolds in medicinal chemistry. However, their purification presents a persistent challenge in process development. The basic nitrogen atom in the pyridine ring (pKa typically 5-6) readily interacts with acidic residual silanol groups on the surface of standard silica gel stationary phases.[1] This strong, non-specific binding leads to significant peak tailing, poor resolution, and, in some cases, irreversible adsorption and low recovery of the target compound.

4-Bromo-5-fluoro-2-methoxypyridine (Figure 1) is no exception. Its purification requires a carefully designed chromatographic method that can effectively separate it from starting materials and byproducts while ensuring a symmetric peak shape and high recovery. This guide outlines a systematic approach to achieve this.

Figure 1: Structure of 4-Bromo-5-fluoro-2-methoxypyridine Molecular Formula: C₆H₅BrFNO Molecular Weight: 206.01 g/mol

Physicochemical Properties & Chromatographic Considerations

A successful purification strategy is built upon a thorough understanding of the analyte's properties.

PropertyValueSourceSignificance for Chromatography
CAS Number 884495-00-5[2]Unique identifier for the compound.
Molecular Weight 206.01 g/mol [2]General property.
Boiling Point 201 °C[2]Purification by distillation is possible but may not remove closely related isomers. Chromatography is preferred for high purity.
pKa (Predicted) 2.0 ± 0.10[2]The low basicity indicates the pyridine nitrogen is less prone to protonation than pyridine itself, but still basic enough to interact strongly with acidic silanols on silica gel.
Polarity Moderately PolarInferredThe presence of electronegative F, Br, and O atoms, along with the pyridine ring, makes the molecule moderately polar, suitable for normal-phase chromatography.

The key takeaway from these properties is the need to suppress the interaction between the basic pyridine nitrogen and the acidic silica gel surface. This is the cornerstone of our method development.

Method Development: From TLC to Optimized Flash Chromatography

The Causality of Peak Tailing

The primary obstacle in purifying pyridine derivatives on silica is the acid-base interaction between the analyte and the stationary phase. This interaction creates a secondary, non-ideal retention mechanism that results in broad, tailing peaks.

G cluster_0 Standard Silica Chromatography cluster_1 Optimized Method (with Basic Modifier) Pyridine Pyridine Analyte (Basic Nitrogen) Silanol Silica Surface (Acidic Si-OH Groups) Pyridine->Silanol Strong Acid-Base Interaction Tailing Peak Tailing & Poor Resolution Silanol->Tailing Pyridine_mod Pyridine Analyte GoodPeak Symmetrical Peak & High Resolution Pyridine_mod->GoodPeak Silanol_mod Silica Surface (Si-OH Groups) TEA Triethylamine (TEA) (Competing Base) TEA->Silanol_mod Preferential Binding (Shielding Effect)

Diagram 1: Mechanism of peak tailing and its mitigation using a basic modifier.

To counteract this, a small amount of a competing base, such as triethylamine (TEA), is added to the mobile phase.[1] The TEA preferentially binds to the active silanol sites, effectively "shielding" them from the pyridine analyte. This allows for a single, predictable retention mechanism based on polarity, resulting in sharp, symmetrical peaks.

Thin-Layer Chromatography (TLC) for Solvent System Selection

Before committing to a large-scale column, the mobile phase is optimized using TLC. The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.2-0.3 for the target compound.

Protocol for TLC Analysis:

  • Prepare three eluent test jars with the following solvent systems:

    • 20% Ethyl Acetate (EtOAc) in Hexane

    • 30% Ethyl Acetate in Hexane

    • 40% Ethyl Acetate in Hexane

  • To each jar, add 0.5% triethylamine (TEA) by volume.

  • Dissolve a small amount of the crude reaction mixture in dichloromethane.

  • Spot the crude mixture onto three separate silica gel TLC plates.

  • Develop one plate in each of the prepared jars.

  • Visualize the plates under a UV lamp (254 nm).

  • Identify the solvent system that places the spot for 4-Bromo-5-fluoro-2-methoxypyridine at an Rƒ of ~0.25. Adjust the EtOAc/Hexane ratio as necessary.

Detailed Protocol: Automated Flash Chromatography Purification

This protocol is designed for an automated flash chromatography system but can be adapted for manual column chromatography.

Materials & Equipment
ItemSpecification
Stationary Phase Pre-packed Silica Gel Flash Column (e.g., 40 g for 1-2 g crude material)
Crude Material ~1.5 g of crude 4-Bromo-5-fluoro-2-methoxypyridine
Solvent A Hexane (HPLC Grade)
Solvent B Ethyl Acetate (HPLC Grade)
Modifier Triethylamine (TEA)
System Automated Flash Chromatography System with UV-Vis Detector
Sample Loading Solid Load Cartridge
Collection 15 mL test tubes
Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Prepare Solvent A: Hexane + 0.5% TEA.

    • Prepare Solvent B: Ethyl Acetate + 0.5% TEA.

    • Ensure both solvents are thoroughly mixed. The addition of the basic modifier is critical for success.[1]

  • Sample Preparation (Solid Loading):

    • Dissolve the ~1.5 g of crude product in a minimal amount of dichloromethane (~5-10 mL).

    • Add ~3 g of silica gel to the solution.

    • Concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This technique, known as dry loading, prevents solvent effects and leads to sharper bands and better separation.

    • Pack the resulting powder into an empty solid load cartridge.

  • Chromatography System Setup and Elution:

    • Install the 40 g pre-packed silica column and the prepared solid load cartridge onto the system.

    • Set the detector to monitor at a primary wavelength of 254 nm .

    • Equilibrate the column with 5% Solvent B in Solvent A for 2 column volumes (CV).

    • Run the purification using the gradient profile outlined in the table below.

Step% Solvent B (EtOAc + 0.5% TEA)Gradient ProfileColumn Volumes (CV)
15%Isocratic2.0
25% → 40%Linear10.0
340%Isocratic3.0
440% → 100%Linear (Column Wash)2.0
  • Fraction Collection & Analysis:

    • Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the product.

    • Analyze the collected fractions by TLC to confirm purity and identify fractions containing the pure compound.

    • Combine the pure fractions and remove the solvents under reduced pressure using a rotary evaporator to yield the purified 4-Bromo-5-fluoro-2-methoxypyridine.

Diagram 2: Workflow for the purification and analysis of 4-Bromo-5-fluoro-2-methoxypyridine.

Protocol: Analytical HPLC for Purity Verification

After purification, the final product's purity must be confirmed using a high-resolution analytical technique like reversed-phase HPLC (RP-HPLC).

ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is an MS-compatible additive that protonates the pyridine, leading to better peak shape on C18 columns.[3][4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for RP-HPLC.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Injection Volume 5 µLStandard injection volume.
Detection UV at 254 nmCommon wavelength for aromatic and heterocyclic compounds.
Gradient 10% to 95% B over 10 minA broad gradient to elute the target compound and any potential impurities.

Procedure:

  • Prepare a sample solution of the purified product at approximately 0.5 mg/mL in a 50:50 mixture of Acetonitrile/Water.

  • Inject the sample onto the equilibrated HPLC system.

  • Integrate the resulting chromatogram to determine the purity as a percentage of the total peak area.

Conclusion

The successful purification of 4-Bromo-5-fluoro-2-methoxypyridine hinges on overcoming the inherent challenges of chromatographing basic pyridine compounds on silica gel. The protocol detailed in this application note, which emphasizes the use of a basic mobile phase modifier (triethylamine), provides a robust and reproducible method for obtaining this key intermediate with high purity. By following a systematic approach of TLC analysis for method development, employing solid loading for improved resolution, and utilizing an optimized gradient, researchers can confidently and efficiently purify this valuable building block, ensuring the integrity of their subsequent synthetic endeavors.

References

  • Benchchem. Application Notes and Protocols: Enantioselective Synthesis of 3-Substituted Piperidines from Pyridine Derivatives. 5

  • ChemicalBook. 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE CAS#: 884495-00-5. 2

  • Interchim. Purification of different Pyridines using Waters X-bridge prep column. 6

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. 3

  • Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives. 1

  • The Royal Society of Chemistry. A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. 7

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. 4

Sources

Analytical methods for characterizing 4-Bromo-5-fluoro-2-methoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Comprehensive Analytical Strategies for the Characterization of 4-Bromo-5-fluoro-2-methoxypyridine Derivatives

Abstract

Derivatives of 4-Bromo-5-fluoro-2-methoxypyridine are a pivotal class of heterocyclic compounds, frequently utilized as key building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The precise substitution pattern of this pyridine core—featuring a bromine atom, a fluorine atom, and a methoxy group—offers multiple reactive sites for constructing complex molecular architectures. Consequently, rigorous analytical characterization is not merely a quality control checkpoint but a fundamental necessity to ensure the identity, purity, and stability of these intermediates, which directly impacts the efficacy and safety of the final active pharmaceutical ingredients (APIs).[2][3] This guide provides a comprehensive suite of detailed protocols and technical insights for the definitive characterization of 4-Bromo-5-fluoro-2-methoxypyridine derivatives, tailored for researchers, quality control analysts, and process chemists in the drug development sector.

The Integrated Analytical Workflow: A Holistic Approach

A robust characterization of any pharmaceutical intermediate requires a multi-technique approach. No single method can provide a complete picture of the molecule's identity and purity. The overall strategy involves a synergistic workflow where spectroscopic methods confirm the molecular structure, and chromatographic techniques establish purity and quantify impurities.

Analytical_Workflow cluster_0 Phase 1: Structural Confirmation cluster_1 Phase 2: Purity & Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) HPLC HPLC-UV/PDA (Purity, Impurities) NMR->HPLC Confirmed Structure Report Certificate of Analysis (CoA) NMR->Report MS Mass Spectrometry (EI/ESI, HRMS) MS->HPLC MS->Report EA Elemental Analysis (CHN+Br, F) EA->Report GC GC-FID/MS (Residual Solvents, Volatiles) HPLC->GC Purity ≥ 99% HPLC->Report GC->Report Sample Test Sample: 4-Bromo-5-fluoro-2-methoxypyridine Derivative Sample->NMR Identity Sample->MS MW Sample->EA Composition

Caption: Integrated workflow for comprehensive characterization.

Structural Elucidation: Confirming Molecular Identity

The first and most critical step is to unequivocally confirm that the synthesized molecule has the correct structure. This is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[4] For fluorinated pyridines, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the molecule's carbon-hydrogen framework and the position of the fluorine atom.[5]

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The chemical shifts of the two aromatic protons on the pyridine ring are key indicators of the substitution pattern.

  • ¹³C NMR: Determines the number of unique carbon atoms and their chemical environment. The large C-F coupling constants are definitive markers for carbons bonded to or near the fluorine atom.[6]

  • ¹⁹F NMR: As ¹⁹F is a 100% abundant, spin ½ nucleus, this technique is highly sensitive.[7][8] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, and its coupling to nearby protons (³JHF) and carbons (¹JCF, ²JCF) confirms its position.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to resolve ambiguities and definitively assign all signals by establishing correlations between coupled nuclei (¹H-¹H, ¹H-¹³C).

Table 1: Typical NMR Characteristics for a 4-Bromo-5-fluoro-2-methoxypyridine Scaffold

Nucleus Typical Chemical Shift (ppm) Key Coupling Constants (Hz) Rationale
¹H
Pyridine H (C3-H) ~6.8 - 7.2 d, ³JHF ≈ 6-10 Hz Proton is ortho to the fluorine, resulting in a characteristic doublet splitting.
Pyridine H (C6-H) ~7.8 - 8.2 s or d, ⁴JHF ≈ 1-3 Hz Proton is meta to the fluorine, showing smaller or no coupling.
Methoxy (-OCH₃) ~3.9 - 4.1 s Singlet, typical for a methoxy group on an aromatic ring.
¹³C
C2 (-OCH₃) ~160 - 165 d, ³JCF ≈ 3-5 Hz Carbon bearing the methoxy group, shows small coupling to fluorine.
C3 ~110 - 115 d, ²JCF ≈ 15-20 Hz Carbon adjacent to the fluorine-bearing carbon shows significant coupling.
C4 (-Br) ~115 - 120 d, ²JCF ≈ 10-15 Hz Carbon bearing the bromine atom.
C5 (-F) ~150 - 158 d, ¹JCF ≈ 230-260 Hz Carbon directly bonded to fluorine exhibits a very large one-bond coupling constant.[5]
C6 ~145 - 150 d, ⁴JCF ≈ 2-4 Hz
Methoxy (-OCH₃) ~53 - 56 s

| ¹⁹F | ~ -120 to -140 | d, ³JHF ≈ 6-10 Hz | Relative to CFCl₃. The chemical shift is characteristic of a fluorine on an electron-rich pyridine ring.[5] |

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the derivative into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is suitable for most non-polar derivatives, while DMSO-d₆ is used for more polar compounds.[5]

  • Homogenization: Cap the tube and gently invert it several times or use a vortex mixer at low speed to ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Acquisition:

    • Tune and shim the probe for the specific sample and solvent.

    • Acquire a standard ¹H spectrum.

    • Acquire a broadband proton-decoupled ¹³C spectrum.

    • Acquire a broadband proton-decoupled ¹⁹F spectrum, ensuring the spectral width is sufficient to capture the expected signal.

    • If necessary, perform 2D experiments (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC) to complete the structural assignment.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers corroborating structural evidence.[4] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic signatures of chlorine and bromine.[9][10]

Causality Behind Experimental Choices:

  • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[10][11] Therefore, the molecular ion (M⁺) peak in the mass spectrum will appear as a pair of peaks of nearly equal intensity (an "M" and "M+2" peak), separated by 2 m/z units. This is a definitive indicator of the presence of one bromine atom.

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental formula. This is a self-validating system for confirming the compound's composition.

Table 2: Expected Mass Spectrometry Data for C₆H₅BrFNO (MW: 206.01 g/mol )

Ion Calculated m/z (Monoisotopic) Expected Relative Intensity Analysis Technique
[M]⁺ (with ⁷⁹Br) 204.9538 ~100% GC-MS (EI), LC-MS (ESI), HRMS
[M+2]⁺ (with ⁸¹Br) 206.9518 ~98% GC-MS (EI), LC-MS (ESI), HRMS
[M-CH₃]⁺ 190/192 Variable GC-MS (EI)
[M-OCH₃]⁺ 174/176 Variable GC-MS (EI)

| [M-Br]⁺ | 126 | Variable | GC-MS (EI) |

Protocol 2: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup:

    • GC: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10-20°C/min to 280°C and hold for 5 minutes.

    • Injector: 250°C, split mode (e.g., 50:1).

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

  • MS Setup:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Scan from m/z 40 to 400.

    • Interface Temperature: 280°C.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Identify the peak corresponding to the derivative. Analyze its mass spectrum, paying close attention to the molecular ion region to confirm the characteristic 1:1 isotopic pattern for bromine.

Purity and Impurity Profiling

Once the structure is confirmed, the focus shifts to determining the purity of the material and identifying any process-related impurities or degradation products.[3][12] HPLC is the primary technique for this purpose, with GC serving as a complementary method for volatile components.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity determination of non-volatile organic compounds in the pharmaceutical industry.[13][14] A well-developed reversed-phase HPLC method can separate the main compound from starting materials, by-products, and degradants.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: The target molecules are moderately polar and are well-retained on non-polar stationary phases (like C18) using polar mobile phases (water/acetonitrile or water/methanol).[15][16] This is the most common and robust separation mode for pharmaceutical intermediates.

  • UV/PDA Detection: Pyridine derivatives contain a chromophore and strongly absorb UV light, making UV detection highly sensitive. A Photo Diode Array (PDA) detector is preferred as it provides spectral information, which can help in peak identification and purity assessment.

HPLC_Workflow Start Method Development Column Select Column (e.g., C18, 150x4.6mm, 5µm) Start->Column MobilePhase Optimize Mobile Phase (ACN/Water Gradient) Column->MobilePhase Detection Set Detection λ (e.g., 270 nm) MobilePhase->Detection Validation Method Validation? Detection->Validation Linearity Linearity & Range Validation->Linearity Yes Analysis Routine Analysis Validation->Analysis No (Use for Info) Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Precision->Analysis

Caption: HPLC method development and validation workflow.

Protocol 3: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation: Use a standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.[13]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Monitor at the λmax of the compound (typically 260-280 nm), and collect spectra from 200-400 nm with the PDA.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately prepare a sample solution at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter before injection to protect the column.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Report any impurity exceeding 0.10% area.

Gas Chromatography (GC) for Residual Solvents

GC is ideal for detecting and quantifying volatile organic compounds, making it the required method for analyzing residual solvents from the synthesis and purification process.[12][17] Headspace sampling is employed to avoid injecting non-volatile sample components onto the GC column.

Protocol 4: Headspace GC for Residual Solvent Analysis

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)). Crimp the vial securely.

  • Instrumentation: Use a GC system equipped with a headspace autosampler and a Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: A column designed for volatile compounds (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm).

    • Headspace Sampler: Equilibrate vial at 80°C for 15 minutes.

    • Temperature Program: Start at 40°C, hold for 5 minutes, then ramp at 10°C/min to 240°C.

    • Detector: FID at 250°C.

  • Analysis: Run the sample and compare the retention times of any observed peaks to a standard mixture of common solvents to identify and quantify them.

Elemental Analysis

Elemental analysis provides the relative proportions of carbon, hydrogen, nitrogen, and heteroatoms in a molecule. It serves as a fundamental check of purity and composition. The results should match the theoretical values calculated from the molecular formula within an acceptable margin of error (typically ±0.4%).[18]

Protocol 5: Elemental Analysis (C, H, N, Br, F)

  • Sample Preparation: Provide 2-5 mg of a finely ground, homogenous, and thoroughly dried sample in a clean vial. The sample must be free of solvent and moisture for an accurate reading.

  • Analysis Method: The analysis is typically performed using a dedicated elemental analyzer. The sample undergoes high-temperature combustion in an oxygen-rich environment.[18] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detection. Halogens are determined by subsequent methods like ion chromatography after combustion and absorption.[19][20]

  • Data Evaluation:

    • Calculate Theoretical %: Based on the molecular formula (e.g., C₆H₅BrFNO), calculate the expected weight percent of each element.

    • Compare with Experimental Data: The experimental values should be within ±0.4% of the theoretical values.

Table 3: Theoretical Elemental Composition of C₆H₅BrFNO

Element Atomic Mass Number of Atoms Total Mass Weight %
Carbon (C) 12.011 6 72.066 34.99%
Hydrogen (H) 1.008 5 5.040 2.45%
Bromine (Br) 79.904 1 79.904 38.79%
Fluorine (F) 18.998 1 18.998 9.22%
Nitrogen (N) 14.007 1 14.007 6.80%
Oxygen (O) 15.999 1 15.999 7.77%

| Total | | | 206.014 | 100.00% |

References

  • NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes.
  • HPLC Methods for analysis of Pyridine.
  • How to detect the percentage of pharmaceutical intermedi
  • Mass Spectrometric Analysis.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • API Intermediates Production Purity. (2024). Arborpharmchem.
  • HPLC Separation Of Mixture of Pyridylacetic Acids And Their Deriv
  • Identity determin
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Altern
  • Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (1962). Analytical Chemistry. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2018). ResearchGate. [Link]

  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. [Link]

  • Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. (2007). ResearchGate. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis. [Link]

  • 4-bromo-2-fluoro-5-methoxypyridine (C6H5BrFNO). PubChem. [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2014). ResearchGate. [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

  • Elemental analysis. Weizmann Institute of Science. [Link]

  • Element analysis. University of Technology, Iraq. [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2015). National Institutes of Health (NIH). [Link]

  • 2-Methoxypyridine - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. (2014). New Journal of Chemistry. [Link]

  • Fluorine NMR. University of Wisconsin-Madison. [Link]

  • Gas chromatography using a resistively heated column with mass spectrometric detection for rapid analysis of pyridine released from Bacillus spores. (2004). Journal of Chromatography A. [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2001). ResearchGate. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Laboratory of Organic Elemental Analysis. (2016). University of Chemistry and Technology, Prague. [Link]

  • PYRIDINE Method 25. Occupational Safety and Health Administration (OSHA). [Link]

  • 4-Bromo-2-fluoro-5-methoxypyridine. Dongguan Kangrun Experimental Technology Co., Ltd. [Link]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009). Journal of Chromatography A. [Link]

  • Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. (2019). Environmental Monitoring and Forewarning. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

  • 4-Bromo-3-fluoro-5-methoxypyridine. MySkinRecipes. [Link]

  • 4-Bromo-2-chloro-5-methoxypyridine. PubChem. [Link]

  • 2-Bromo-5-fluoropyridine CAS 41404-58-4. TSEALINE. [Link]

Sources

The Strategic Utility of 4-Bromo-5-fluoro-2-methoxypyridine in the Synthesis of Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the quest for novel kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. The strategic incorporation of fluorine atoms and the use of versatile, functionalized heterocyclic intermediates are pivotal in developing potent, selective, and metabolically stable drug candidates. Among these crucial building blocks, 4-Bromo-5-fluoro-2-methoxypyridine has emerged as a high-value intermediate. Its unique substitution pattern—a bromine atom amenable to cross-coupling, a fluorine atom for modulating electronic properties, and a methoxy group influencing reactivity and conformation—renders it an attractive scaffold for the synthesis of complex Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth exploration of the synthesis and application of 4-Bromo-5-fluoro-2-methoxypyridine, with a focus on its potential role in the synthesis of kinase inhibitors such as Capivasertib (AZD5363) and its analogs.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective and safe use in synthesis.

Table 1: Physicochemical Properties of 4-Bromo-5-fluoro-2-methoxypyridine

PropertyValueReference
CAS Number 884495-00-5[1]
Molecular Formula C₆H₅BrFNO[1]
Molecular Weight 206.01 g/mol [1]
Boiling Point 201 °C[1]
Density 1.621 g/cm³[1]
Flash Point 75 °C[1]
Storage Inert atmosphere[1]

Safety and Handling: 4-Bromo-5-fluoro-2-methoxypyridine is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Synthesis of 4-Bromo-5-fluoro-2-methoxypyridine: A Plausible and Efficient Route

Synthesis_of_4-Bromo-5-fluoro-2-methoxypyridine cluster_0 Step 1: Methoxylation cluster_1 Step 2: Fluorination (Diazotization) cluster_2 Alternative Step 2: Bromination start 2-Amino-4-bromopyridine step1_product 4-Bromo-2-methoxypyridine start->step1_product 1. NaH, THF 2. CH3I step2_product 4-Bromo-5-fluoro-2-methoxypyridine step1_product->step2_product 1. NaNO2, HBF4 2. Heat intermediate_fluoro 5-Fluoro-2-methoxypyridine final_product 4-Bromo-5-fluoro-2-methoxypyridine intermediate_fluoro->final_product NBS, H2SO4

Figure 1: Proposed synthetic workflow for 4-Bromo-5-fluoro-2-methoxypyridine.

Protocol 1: Proposed Synthesis of 4-Bromo-5-fluoro-2-methoxypyridine

Step 1: Synthesis of 4-Bromo-2-methoxypyridine from 2-Amino-4-bromopyridine

  • Rationale: This step introduces the methoxy group at the 2-position. The amino group is first converted to a methoxy group, a common transformation in pyridine chemistry.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-4-bromopyridine (1.0 eq.) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-Bromo-2-methoxypyridine.

Step 2: Synthesis of 4-Bromo-5-fluoro-2-methoxypyridine via Diazotization (Balz-Schiemann Reaction)

  • Rationale: The Balz-Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring via a diazonium salt intermediate.

  • Procedure:

    • Dissolve 4-Bromo-2-methoxypyridine (1.0 eq.) in a solution of tetrafluoroboric acid (HBF₄).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt suspension at 0-5 °C for 30 minutes.

    • Collect the diazonium tetrafluoroborate salt by filtration and wash with cold ether.

    • Gently heat the dried salt until nitrogen evolution ceases to yield the crude product.

    • Purify by distillation or column chromatography to obtain 4-Bromo-5-fluoro-2-methoxypyridine.

Alternative Step 2: Bromination of 5-Fluoro-2-methoxypyridine

  • Rationale: If the starting material is 2-amino-5-fluoropyridine, the fluorine is introduced first, followed by bromination. The methoxy group is an ortho-, para-director, and the fluorine is also an ortho-, para-director, while the pyridine nitrogen is deactivating. The bromine is expected to add at the C4 position.

  • Procedure:

    • Synthesize 5-Fluoro-2-methoxypyridine from 2-amino-5-fluoropyridine using the methoxylation procedure described in Step 1.

    • To a solution of 5-Fluoro-2-methoxypyridine (1.0 eq.) in concentrated sulfuric acid, add N-bromosuccinimide (NBS, 1.1 eq.) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography to yield 4-Bromo-5-fluoro-2-methoxypyridine.

Application in API Synthesis: A Key Building Block for Kinase Inhibitors

The strategic placement of the bromo and fluoro substituents makes 4-Bromo-5-fluoro-2-methoxypyridine a versatile intermediate for the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions.

3.1. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in building the complex biaryl scaffolds often found in kinase inhibitors.

Suzuki_Coupling reagents 4-Bromo-5-fluoro-2-methoxypyridine + R-B(OH)2 catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) product 4-Aryl-5-fluoro-2-methoxypyridine reagents->product Suzuki-Miyaura Coupling catalyst->product

Figure 2: General scheme for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • 4-Bromo-5-fluoro-2-methoxypyridine (1.0 eq.)

    • Aryl or heteroaryl boronic acid (1.2 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)

    • Solvent (e.g., 1,4-dioxane and water mixture)

  • Procedure:

    • In a reaction vessel, combine 4-Bromo-5-fluoro-2-methoxypyridine, the boronic acid, and the base.

    • Degas the solvent mixture by bubbling with an inert gas for 15-20 minutes.

    • Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.

    • Heat the reaction mixture under an inert atmosphere to 80-100 °C and stir until the reaction is complete.

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

3.2. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, enabling the coupling of the pyridine intermediate with a wide range of primary and secondary amines. This is particularly relevant for the synthesis of kinase inhibitors, where an amino linkage is often crucial for binding to the target protein.

Buchwald_Hartwig_Amination reagents 4-Bromo-5-fluoro-2-methoxypyridine + R1R2NH catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) product 4-(R1R2N)-5-fluoro-2-methoxypyridine reagents->product Buchwald-Hartwig Amination catalyst->product

Figure 3: General scheme for Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • 4-Bromo-5-fluoro-2-methoxypyridine (1.0 eq.)

    • Amine (1.2 eq.)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.)

    • Phosphine ligand (e.g., XPhos, 0.04 eq.)

    • Base (e.g., NaOtBu or K₃PO₄, 1.5 eq.)

    • Anhydrous solvent (e.g., toluene or dioxane)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, ligand, and base.

    • Add the anhydrous solvent, followed by 4-Bromo-5-fluoro-2-methoxypyridine and the amine.

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Case Study: Potential Application in the Synthesis of Capivasertib (AZD5363) Analogs

Capivasertib (AZD5363) is a potent, orally bioavailable inhibitor of all three isoforms of the serine/threonine kinase AKT.[2][3][4] While the reported syntheses of Capivasertib do not explicitly use 4-Bromo-5-fluoro-2-methoxypyridine, the structure of the drug and the reactivity of the intermediate suggest its potential utility in the synthesis of novel analogs for structure-activity relationship (SAR) studies.

The core of Capivasertib contains a pyrrolo[2,3-d]pyrimidine moiety linked to a substituted piperidine. 4-Bromo-5-fluoro-2-methoxypyridine could be envisioned as a precursor to a functionalized fragment that could be coupled to the pyrrolopyrimidine core, or used to explore SAR at other positions of the molecule.

Table 2: Key Intermediates in the Synthesis of Capivasertib

IntermediateCAS NumberRole in Synthesis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine3680-69-1Core heterocyclic building block.[5]
(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol886061-26-3Chiral side-chain precursor.[5]
4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid956460-96-1Key piperidine intermediate.[5]

By employing Suzuki-Miyaura or Buchwald-Hartwig reactions, researchers could use 4-Bromo-5-fluoro-2-methoxypyridine to introduce a 5-fluoro-2-methoxypyridin-4-yl moiety into various positions of the Capivasertib scaffold or other kinase inhibitor frameworks. This could lead to the discovery of new analogs with improved potency, selectivity, or pharmacokinetic properties.

Conclusion

4-Bromo-5-fluoro-2-methoxypyridine stands out as a valuable and versatile intermediate for the synthesis of complex APIs, particularly in the realm of kinase inhibitors. Its strategic combination of reactive and modulating functional groups allows for the efficient construction of intricate molecular architectures through well-established synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. While its direct application in the synthesis of a marketed drug is yet to be widely reported, its potential for the generation of novel analogs of important therapeutics like Capivasertib is significant. The protocols and synthetic strategies outlined in this guide are intended to empower researchers and drug development professionals to effectively utilize this key intermediate in their pursuit of the next generation of innovative medicines.

References

  • Capivasertib (TRUQAP), a novel oral AKT inhibitor, targets the PI3K/AKT/mTOR pathway to overcome tumour resistance in advanced breast cancer. This article provides a thorough examination of capivasertib's synthesis, mechanisms of action, physical and chemical properties, and preclinical and clinical efficacy. (Source: IJFMR)
  • Addie, M. et al. Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. J. Med. Chem. 56, 2059–2073 (2013).
  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases.
  • Capivasertib intermediate, Cas No. 956460-96-1. (Source: Unibest Industrial Co., Ltd.)
  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (Source: PubMed)
  • Capivasertib, sold under the brand name Truqap, is an anti-cancer medication used for the treatment of breast cancer. (Source: New Drug Approvals)
  • 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE CAS#: 884495-00-5. (Source: ChemicalBook)

Sources

Step-by-step guide to functionalizing the pyridine ring of 4-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 4-Bromo-5-fluoro-2-methoxypyridine

Abstract

Substituted pyridine scaffolds are foundational structural motifs in modern drug discovery and materials science, present in a significant number of FDA-approved pharmaceuticals and advanced materials.[1][2][3] 4-Bromo-5-fluoro-2-methoxypyridine is a highly valuable and versatile building block, offering multiple, distinct reaction sites for sequential, regioselective functionalization. This guide provides researchers, medicinal chemists, and drug development professionals with a detailed, step-by-step strategic overview of the primary methodologies for modifying its pyridine core. We delve into the causality behind experimental choices for three principal pathways: Palladium-Catalyzed Cross-Coupling at the C4-position, Directed ortho-Metalation (DoM) at the C3-position, and Nucleophilic Aromatic Substitution (SNAr). Each section includes field-proven protocols, mechanistic insights, and data presented for practical application.

Introduction: A Multifaceted Pyridine Building Block

The pyridine ring is a privileged heterocycle in medicinal chemistry due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for other functional groups.[4] The specific substitution pattern of 4-Bromo-5-fluoro-2-methoxypyridine endows it with a unique and exploitable reactivity profile.

  • C4-Bromo Group: The carbon-bromine bond is the most labile site for palladium-catalyzed cross-coupling reactions. The established reactivity trend for halogens in such reactions is I > Br > Cl > F, making the C4 position the primary target for introducing new carbon-carbon and carbon-nitrogen bonds.[5]

  • C2-Methoxy Group: This electron-donating group serves as a powerful Directed Metalation Group (DMG). It can coordinate with strong organolithium bases to facilitate regioselective deprotonation and subsequent electrophilic trapping at the adjacent C3 position.[6][7]

  • C5-Fluoro Group: While the C-F bond is generally robust, the electron-deficient nature of the pyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr). Fluorine's high electronegativity strongly polarizes the C5-F bond, making the carbon atom highly electrophilic and, under the right conditions, fluorine can act as an excellent leaving group.[8][9]

This multi-faceted reactivity allows for a planned, sequential functionalization, enabling the construction of complex molecular architectures from a single, readily available starting material.

G cluster_0 Primary Functionalization Pathways cluster_1 Resulting Scaffold Position start 4-Bromo-5-fluoro-2-methoxypyridine cross_coupling Pd-Catalyzed Cross-Coupling start->cross_coupling C4-Br Site dom Directed ortho-Metalation (DoM) start->dom C3-H Site (via C2-OMe DMG) snar Nucleophilic Aromatic Substitution (SNAr) start->snar C5-F Site c4 C4-Functionalized cross_coupling->c4 c3 C3-Functionalized dom->c3 c5 C5-Functionalized snar->c5

Caption: Primary strategies for functionalizing 4-Bromo-5-fluoro-2-methoxypyridine.

Pathway 1: Palladium-Catalyzed Cross-Coupling at the C4-Position

This is the most robust and widely employed strategy for the initial functionalization of the title compound. The selective oxidative addition of palladium(0) into the C4-Br bond initiates the catalytic cycle, leaving the more stable C-F bond intact.[5]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent.[10] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Causality Behind Protocol Choices:

  • Catalyst: Pd(dppf)Cl₂ is often chosen for its high activity and stability, particularly with heteroaromatic substrates. The dppf ligand promotes the reductive elimination step, often leading to higher yields.[11]

  • Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[10][12]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is standard. Water is crucial for dissolving the inorganic base and aiding in the formation of the active boronate.

G reagents Substrate + R-B(OH)₂ (1.2 equiv) catalysis Pd(dppf)Cl₂ (3-5 mol%) Base (e.g., K₂CO₃, 2 equiv) Solvent (Dioxane/H₂O) reagents->catalysis reaction Heat (80-100 °C) Inert Atmosphere (N₂/Ar) 2-12 h catalysis->reaction workup Aqueous Workup (e.g., EtOAc, H₂O) reaction->workup purification Column Chromatography workup->purification product 4-Aryl/Vinyl-5-fluoro-2-methoxypyridine purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • To an oven-dried Schlenk flask, add 4-Bromo-5-fluoro-2-methoxypyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Seal the flask, then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Parameter Condition Rationale / Reference
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Robust for heteroaryl couplings.[11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates boronic acid for transmetalation.[12]
Solvent Dioxane/H₂O, DMF, TolueneSolubilizes reagents and promotes boronate formation.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.
Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a vast array of amines.[13][14] The choice of ligand is critical for achieving high yields and accommodating different amine substrates.[15]

Causality Behind Protocol Choices:

  • Catalyst/Ligand: A palladium(II) precatalyst like Pd(OAc)₂ is often used, which is reduced in situ to the active Pd(0) species.[15] Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, BrettPhos) are essential. They stabilize the Pd(0) center, promote oxidative addition, and facilitate the final reductive elimination step, which is often rate-limiting.[15][16]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is used to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[15]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol 2.2: Buchwald-Hartwig Amination with Morpholine

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and BINAP (0.03 mmol, 3 mol%).

  • Seal the tube, evacuate, and backfill with argon.

  • Add anhydrous toluene (2 mL), and stir at room temperature for 10 minutes to form the catalyst complex.

  • In a separate flask, add 4-Bromo-5-fluoro-2-methoxypyridine (1.0 mmol, 1.0 equiv) and Cs₂CO₃ (1.4 mmol, 1.4 equiv). Evacuate and backfill this flask with argon.

  • Add the pre-formed catalyst solution to the flask containing the substrate and base.

  • Finally, add morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 8-16 hours.

  • After cooling, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the aminated product.

Parameter Condition Rationale / Reference
Catalyst Pd(OAc)₂, Pd₂(dba)₃Common Pd(0) or Pd(II) precatalysts.[16]
Ligand BINAP, XPhos, BrettPhosBulky, electron-rich ligands are crucial for efficiency.[15]
Base NaOt-Bu, Cs₂CO₃, LHMDSStrong, non-nucleophilic base for amine deprotonation.[15]
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are required.
Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction provides a direct route to aryl alkynes by coupling an aryl halide with a terminal alkyne.[17] The classic protocol involves a dual palladium and copper catalytic system.

Protocol 2.3: Sonogashira Coupling with Phenylacetylene

  • To a Schlenk flask, add 4-Bromo-5-fluoro-2-methoxypyridine (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with nitrogen.

  • Add anhydrous, degassed THF (5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv).

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the reaction at room temperature for 16 hours.[18]

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to yield the product.

Pathway 2: Directed ortho-Metalation (DoM) at the C3-Position

DoM is a powerful strategy for functionalizing a C-H bond by leveraging a nearby coordinating functional group.[7] In our substrate, the C2-methoxy group directs a strong organolithium base to selectively deprotonate the C3 position, creating a potent nucleophilic intermediate that can be trapped with various electrophiles.

Causality Behind Protocol Choices:

  • Base: A strong alkyllithium base like n-BuLi or sec-BuLi is required to deprotonate the relatively non-acidic aromatic C-H bond.[19] For pyridine rings, sterically hindered amide bases like LDA or LiTMP are sometimes used to prevent competitive nucleophilic addition to the electron-deficient ring.[19][20]

  • Solvent & Temperature: Anhydrous ethereal solvents (THF, Et₂O) are essential. The reaction must be conducted at very low temperatures (typically -78 °C) to ensure the stability of the highly reactive aryllithium intermediate and prevent side reactions.

G start Substrate in Anhydrous THF cool Cool to -78 °C (Dry Ice/Acetone) start->cool base Add Strong Base (e.g., n-BuLi) Stir for 1-2 h cool->base lithiation C3-Lithiated Intermediate (Maintained at -78 °C) base->lithiation electrophile Quench with Electrophile (E⁺) (e.g., I₂, DMF, CO₂) lithiation->electrophile warm Warm to Room Temp. electrophile->warm workup Aqueous Quench (e.g., sat. NH₄Cl) warm->workup product 3-E-4-Bromo-5-fluoro-2-methoxypyridine workup->product

Caption: Workflow for Directed ortho-Metalation and electrophilic quench.

Protocol 3.1: DoM followed by Iodination

  • Dissolve 4-Bromo-5-fluoro-2-methoxypyridine (1.0 mmol) in anhydrous THF (10 mL) in an oven-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 mmol, 1.1 equiv, as a solution in hexanes) dropwise via syringe.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, dissolve iodine (I₂) (1.5 mmol, 1.5 equiv) in anhydrous THF (5 mL).

  • Transfer the solution of the lithiated intermediate via cannula into the iodine solution at -78 °C.

  • Allow the reaction to stir for 1 hour at -78 °C, then warm slowly to room temperature.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield 4-Bromo-5-fluoro-3-iodo-2-methoxypyridine.

Electrophile (E⁺) Reagent Resulting C3-Functional Group
Proton (D⁺)D₂O-D (Deuterium)
IodideI₂-I
FormylDMF-CHO
CarboxylCO₂ (gas)-COOH
HydroxymethylParaformaldehyde-CH₂OH

Pathway 3: Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

While less common than C4-Br coupling, SNAr presents a viable strategy for introducing nucleophiles directly at the C5 position. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[9] For this to occur, the ring must be sufficiently electron-deficient, and a good leaving group must be present. Fluorine is a surprisingly effective leaving group in SNAr because the first step, nucleophilic attack, is rate-determining, and the high electronegativity of fluorine makes the attached carbon highly electrophilic.[8][9][21]

Causality Behind Protocol Choices:

  • Nucleophile: Strong nucleophiles are required (e.g., alkoxides, thiolates, amines).

  • Solvent: Polar aprotic solvents like DMSO or DMF are ideal. They solvate the cation of the nucleophile but not the anion, increasing its effective nucleophilicity.

  • Temperature: The reaction often requires heat to overcome the activation energy of forming the Meisenheimer complex.

Protocol 4.1: SNAr with Sodium Methoxide

  • To a solution of 4-Bromo-5-fluoro-2-methoxypyridine (1.0 mmol) in anhydrous DMSO (5 mL), add sodium methoxide (1.5 mmol, 1.5 equiv).

  • Heat the reaction mixture to 80-120 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS for the disappearance of starting material and the formation of the product.

  • Upon completion, cool the mixture, pour it into ice water, and extract with ethyl acetate.

  • Wash the organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield 4-Bromo-2,5-dimethoxypyridine.

Note on Trustworthiness: This pathway is highly substrate and condition-dependent. The electronic interplay of the methoxy, bromo, and fluoro substituents makes predicting the outcome complex. Experimental validation is crucial, as side reactions or lack of reactivity are possible.

Conclusion

4-Bromo-5-fluoro-2-methoxypyridine is a synthetically powerful building block, offering at least three distinct and regioselective sites for functionalization. By understanding the underlying electronic and mechanistic principles, researchers can strategically employ palladium-catalyzed cross-coupling, directed ortho-metalation, or nucleophilic aromatic substitution to access a diverse array of complex pyridine derivatives. This guide provides the foundational protocols and scientific rationale to empower chemists in their pursuit of novel molecules for pharmaceutical and materials science applications.

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry - Life Chemicals.
  • The Role of Pyridine Intermediates in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity - Journal of the American Chemical Society.
  • Exploring Pyridine Derivatives in Catalysis and Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC, NIH.
  • Directed (ortho) Metallation - University of California, Irvine.
  • ortho metalation - Andrew G Myers Research Group, Harvard University.
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines - ResearchG
  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides - ResearchG
  • Buchwald–Hartwig amin
  • Directed ortho metal
  • Stille Coupling - Organic Chemistry Portal.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
  • The Stille Reaction - Chem 115 Myers, Harvard University.
  • Stille reaction - Wikipedia.
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • The Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
  • Buchwald-Hartwig Amin
  • Negishi Coupling - Organic Chemistry Portal.
  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Public
  • Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applic
  • Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Str
  • Nucleophilic Arom
  • Stille Coupling - Chemistry LibreTexts.
  • 4-Bromo-3-fluoro-5-methoxypyridine - MySkinRecipes.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - Journal of the American Chemical Society.
  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC, PubMed Central, NIH.
  • A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids - Benchchem.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid - Benchchem.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC, NIH.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides - the University of B

Sources

The Strategic Application of 4-Bromo-5-fluoro-2-methoxypyridine in the Vanguard of Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Strategic Importance

In the relentless pursuit of novel agrochemicals that offer enhanced efficacy, improved safety profiles, and greater environmental compatibility, the design of molecular scaffolds is of paramount importance. Substituted pyridines are a cornerstone of modern agrochemical discovery, forming the core of numerous successful fungicides, herbicides, and insecticides.[1][2] Among these, 4-Bromo-5-fluoro-2-methoxypyridine emerges as a highly versatile and strategic intermediate. Its unique trifunctional substitution pattern—a reactive bromine atom, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—provides a sophisticated platform for constructing complex and potent active ingredients.

The fluorine atom is known to significantly alter the physicochemical and biological properties of molecules, often leading to increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target receptors.[3][4] The methoxy group can modulate solubility and electronic properties, while the bromine at the 4-position serves as a versatile synthetic handle, primarily for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions.[5][6] This guide provides detailed application notes and protocols for researchers, illustrating the potential of 4-Bromo-5-fluoro-2-methoxypyridine in the synthesis of next-generation agrochemicals.

Core Applications in Agrochemical Synthesis

While specific, commercialized agrochemicals directly synthesized from 4-Bromo-5-fluoro-2-methoxypyridine are not extensively documented in publicly available literature, its structural motifs are present in advanced agricultural compounds.[3] Its primary utility lies in its application as a central building block in discovery chemistry programs, particularly for the synthesis of novel fungicides and herbicides through palladium-catalyzed cross-coupling reactions.

The bromine atom at the C4 position is primed for reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. These reactions allow for the precise and efficient introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

Key Physicochemical Properties
PropertyValueSignificance in Synthesis
Molecular Formula C₆H₅BrFNOProvides the elemental composition.
Molecular Weight 206.01 g/mol Essential for stoichiometric calculations in reaction protocols.
Appearance Off-white to light yellow solidVisual identification and purity assessment.
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Toluene)Crucial for selecting appropriate reaction media.

Application Note 1: Synthesis of a Novel Pyridine-Thiazole Fungicide Candidate via Suzuki-Miyaura Coupling

Rationale: The pyridine ring is a well-established toxophore in many fungicides. By coupling 4-Bromo-5-fluoro-2-methoxypyridine with a substituted thiazole boronic ester, it is possible to generate novel candidates analogous to succinate dehydrogenase inhibitors (SDHIs) or other classes of fungicides that rely on a biaryl core for their mode of action. The fluorine and methoxy groups can enhance binding to the target enzyme and improve systemic movement within the plant.

Proposed Synthetic Workflow

A 4-Bromo-5-fluoro-2-methoxypyridine C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Thiazole Boronic Ester B->C D Novel Pyridine-Thiazole Fungicide Candidate C->D C-C Bond Formation E Library of diverse thiazole boronic esters E->B Input for diversification

Caption: Suzuki-Miyaura coupling workflow for fungicide synthesis.

Detailed Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize a novel pyridine-based fungicide candidate.[7]

Materials:

  • 4-Bromo-5-fluoro-2-methoxypyridine

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Bromo-5-fluoro-2-methoxypyridine (1.0 mmol, 206 mg).

  • Add 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (1.2 mmol, 255 mg) and Potassium Carbonate (2.0 mmol, 276 mg).

  • Add Pd(dppf)Cl₂ (0.05 mmol, 37 mg) to the flask.

  • Evacuate the flask and backfill with the inert gas three times.

  • Add a degassed mixture of 1,4-Dioxane (8 mL) and Water (2 mL) via syringe.

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).

  • Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target compound, 5-Fluoro-2-methoxy-4-(thiazol-2-yl)pyridine.

Trustworthiness and Validation: The progress of the reaction should be monitored by TLC or LC-MS to ensure the consumption of the starting material. The final product structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Application Note 2: Synthesis of a Picolinamide Herbicide Precursor via Sonogashira Coupling

Rationale: Picolinamide and picolinic acid derivatives are important classes of herbicides. The Sonogashira coupling allows for the introduction of an alkyne functionality at the 4-position of the pyridine ring. This alkyne can then be further elaborated into various heterocyclic systems or functional groups commonly found in herbicidally active molecules. The 5-fluoro and 2-methoxy substituents are crucial for modulating the electronic properties of the ring, which can influence the herbicidal spectrum and crop selectivity.

Proposed Synthetic Workflow

A 4-Bromo-5-fluoro-2-methoxypyridine C Sonogashira Coupling (Pd/Cu Catalysis, Base) A->C B Terminal Alkyne (e.g., Trimethylsilylacetylene) B->C D 4-Alkynylpyridine Intermediate C->D C-C Bond Formation E Further Elaboration (e.g., Cyclization, Reduction) D->E F Picolinamide Herbicide Candidate E->F

Caption: Sonogashira coupling workflow for herbicide precursor synthesis.

Detailed Experimental Protocol: Representative Sonogashira Coupling

This protocol outlines a representative Sonogashira coupling for the synthesis of an alkynylpyridine intermediate.[8]

Materials:

  • 4-Bromo-5-fluoro-2-methoxypyridine

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 4-Bromo-5-fluoro-2-methoxypyridine (1.0 mmol, 206 mg) in anhydrous THF (10 mL) and Triethylamine (5 mL).

  • Add Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg) and CuI (0.06 mmol, 11 mg) to the solution.

  • Add Trimethylsilylacetylene (1.5 mmol, 0.21 mL) dropwise to the mixture.

  • Heat the reaction to 60°C and stir for 6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

  • The crude product can be used directly in the next step (desilylation) or purified by column chromatography if necessary.

Causality in Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst (for the main catalytic cycle) and a copper(I) co-catalyst is standard for the Sonogashira reaction, facilitating the activation of the alkyne.

  • Base: Triethylamine acts as both a solvent and a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Inert Atmosphere: The palladium catalysts are sensitive to oxygen, especially at elevated temperatures; therefore, an inert atmosphere is critical to prevent catalyst degradation and ensure high yields.

Conclusion: A Versatile Scaffold for Future Discovery

4-Bromo-5-fluoro-2-methoxypyridine represents a sophisticated and highly valuable building block for the synthesis of novel agrochemicals. Its strategically placed functional groups offer a gateway to a vast chemical space through reliable and well-established cross-coupling methodologies. The protocols and workflows detailed herein provide a foundational framework for researchers to leverage this intermediate in the design and synthesis of next-generation fungicides, herbicides, and other crop protection agents. The continued exploration of derivatives from this scaffold holds significant promise for the discovery of active ingredients with novel modes of action and improved performance characteristics.

References

  • MySkinRecipes. 4-Bromo-3-fluoro-5-methoxypyridine. Available from: [Link].

  • Google Patents. TWI612895B - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and bromobutide, daimuron, oxaziclomefone or pyributicarb.
  • MDPI. Design, Synthesis, and Insecticidal Activities of Imidazo[4,5‐b]Pyridine Compounds Containing Amino Fragment. ResearchGate. Available from: [Link].

  • MDPI. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botris cinerea. Available from: [Link].

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available from: [Link].

  • MDPI. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Available from: [Link].

  • MDPI. 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Available from: [Link].

  • PubMed. Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines. Available from: [Link].

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. Available from: [Link].

Sources

Troubleshooting & Optimization

Optimizing yield for 4-Bromo-5-fluoro-2-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the synthesis of 4-Bromo-5-fluoro-2-methoxypyridine, a crucial intermediate in pharmaceutical and agrochemical research.

Introduction

4-Bromo-5-fluoro-2-methoxypyridine is a key building block in modern synthetic chemistry. Its unique substitution pattern—a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties, and a methoxy group—makes it a valuable intermediate for constructing complex molecular architectures.[1][2] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of its synthesis, focusing on yield optimization and troubleshooting common experimental challenges.

Synthetic Strategies: An Overview

The synthesis of 4-Bromo-5-fluoro-2-methoxypyridine typically involves the selective bromination of a pre-functionalized pyridine ring. The most common and direct precursor is 2-methoxy-5-fluoropyridine. The core transformation is an electrophilic aromatic substitution, which requires careful control of reaction conditions to achieve high regioselectivity and yield.

Synthesis_Overview cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product & Purification SM1 2-Methoxy-5-fluoropyridine Bromination Electrophilic Bromination (e.g., NBS, Br₂) SM1->Bromination Reagent, Solvent, Temp. Crude Crude Product Mixture Bromination->Crude Workup Purification Purification (Chromatography/Recrystallization) Crude->Purification Final 4-Bromo-5-fluoro-2-methoxypyridine Purification->Final

Caption: General workflow for the synthesis of 4-Bromo-5-fluoro-2-methoxypyridine.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of the bromination step?

Potential Causes & Solutions:

  • Insufficient Electrophilicity of Brominating Agent: The electron-deficient nature of the pyridine ring, further deactivated by the fluorine atom, makes electrophilic substitution challenging.[3][4]

    • Solution: While N-Bromosuccinimide (NBS) is a common choice, using liquid bromine (Br₂) in the presence of a Lewis or Brønsted acid catalyst can enhance reactivity. However, this approach requires careful handling due to the hazardous nature of bromine. A common procedure involves the direct bromination of 2-methoxy-5-fluoropyridine with NBS in a suitable solvent like tetrahydrofuran (THF).[5]

  • Sub-optimal Reaction Temperature: Temperature control is critical.

    • Solution: Running the reaction at elevated temperatures (e.g., 70°C in THF) is often necessary to drive the reaction to completion.[5] However, excessive heat can lead to side reactions and degradation. It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

  • Moisture in the Reaction: The presence of water can consume the brominating agent and lead to the formation of undesired byproducts.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of isomers or byproducts. What are these and how can I prevent them?

Potential Causes & Solutions:

  • Formation of Regioisomers: While the directing effects of the methoxy and fluoro groups favor bromination at the C4 position, small amounts of other isomers, such as 3-bromo-5-fluoro-2-methoxypyridine, can form.[5]

    • Solution: The choice of brominating agent and solvent can influence regioselectivity. NBS often provides higher selectivity compared to Br₂ under harsh conditions. A detailed mechanistic study on pyridine halogenation suggests that the nature of the electrophile can modify the selectivity-determining step.[4][6]

  • Over-bromination: If the reaction is left for too long or if an excess of the brominating agent is used, dibrominated products can form.

    • Solution: Use a controlled stoichiometry of the brominating agent (typically 1.05 to 1.2 equivalents). Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Degradation of Starting Material or Product: The product, 4-Bromo-5-fluoro-2-methoxypyridine, may have limited stability under the reaction conditions.[7]

    • Solution: Minimize reaction time and avoid excessive temperatures. Once the reaction is complete, proceed with the workup and purification without delay.

Problem Potential Cause Recommended Action
Low Yield Incomplete reactionIncrease temperature moderately (e.g., to 70°C) and monitor by TLC/LC-MS.[5]
Moisture contaminationUse anhydrous solvents and an inert atmosphere.
Impurity Formation Isomer formationUse a highly selective brominating agent like NBS.
Over-brominationUse a slight excess (1.05 eq.) of the brominating agent and monitor reaction progress.
Reaction Stalls Deactivated substrateConsider a more potent bromination system if NBS is ineffective, but be prepared for lower selectivity.
Q3: What is the best method for purifying the final product?

Answer:

Purification is typically achieved through flash column chromatography on silica gel.[8]

  • Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is commonly used. The exact ratio will depend on the specific impurities present.

  • TLC Analysis: Before running the column, identify a solvent system that provides good separation between the product and impurities on a TLC plate. The product should ideally have an Rf value between 0.2 and 0.4.

  • Alternative: In some cases where the crude product is relatively clean, recrystallization can be an effective purification method.

Q4: Are there alternative synthetic routes to 4-Bromo-5-fluoro-2-methoxypyridine?

Answer:

Yes, while direct bromination is common, other strategies exist, particularly for related isomers, which could be adapted. For instance, some syntheses start from a different precursor, such as a substituted aminopyridine, which then undergoes a Sandmeyer-type reaction to introduce the bromine.[9][10] Another approach involves the methylation of a hydroxypyridine precursor, such as 3-bromo-5-fluoro-2-hydroxypyridine, using a methylating agent like methyl iodide in the presence of a base like silver carbonate.[5][8] The choice of route often depends on the commercial availability and cost of the starting materials.

Troubleshooting_Flowchart cluster_solutions_yield Low Yield Troubleshooting cluster_solutions_purity Low Purity Troubleshooting Start Reaction Complete. Analyze Crude Product (TLC/LC-MS) CheckYield Is Yield > 80%? Start->CheckYield CheckPurity Is Purity > 95%? CheckYield->CheckPurity Yes LowYield Problem: Low Yield CheckYield->LowYield No LowPurity Problem: Low Purity CheckPurity->LowPurity No Success Success: Proceed to Scale-Up CheckPurity->Success Yes Sol_Yield1 Verify Anhydrous Conditions LowYield->Sol_Yield1 Investigate Sol_Purity1 Adjust Brominating Agent (e.g., NBS) LowPurity->Sol_Purity1 Investigate Sol_Yield2 Optimize Temperature/Time Sol_Yield3 Check Reagent Stoichiometry Sol_Purity2 Optimize Purification Protocol Sol_Purity3 Re-evaluate Reaction Monitoring

Caption: A decision-making workflow for troubleshooting the synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 4-Bromo-5-fluoro-2-methoxypyridine based on literature precedents.[5]

Materials:

  • 2-Methoxy-5-fluoropyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-5-fluoropyridine (1.0 equiv.).

  • Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous THF to dissolve the starting material. Then, add N-Bromosuccinimide (1.1 equiv.) to the solution in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and stir for 3-6 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any remaining NBS, followed by saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-20% ethyl acetate in hexanes) to afford the pure 4-Bromo-5-fluoro-2-methoxypyridine.

References
  • Pharmaffiliates. (n.d.). Methoxypyridine: Common isomers, synthesis, applications and adverse reactions. Retrieved from [Link]

  • ResearchGate. (2021). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from [Link]

  • Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Atlantis Press. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]

  • MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]

  • NIH. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]

  • NIH. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-3-fluoro-5-methoxypyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • University of Strathclyde. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
  • CP Lab Safety. (n.d.). 2-Bromo-3-fluoro-4-methoxypyridine, 98% Purity, C6H5BrFNO, 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-2-fluoro-5-methoxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-5-fluoro-2-methoxypyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 2‐Methoxy Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-5-fluoro-2-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid.
  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2021). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from [Link]

Sources

Common side reactions in the synthesis of 4-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-5-fluoro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurities, and streamline your purification processes.

Troubleshooting Guide: Common Side Reactions & Their Mitigation

The synthesis of 4-Bromo-5-fluoro-2-methoxypyridine typically involves the electrophilic bromination of 5-fluoro-2-methoxypyridine. The directing effects of the methoxy and fluoro substituents, along with the inherent reactivity of the pyridine ring, can lead to several common side reactions.

Issue 1: Formation of Isomeric Byproducts

Question: My reaction mixture shows multiple product spots on TLC with the same mass spectrometry signature as the desired 4-bromo isomer. What are these and how can I avoid them?

Answer: The most common side reaction is the formation of isomeric brominated products. The methoxy group at the C2 position is an activating, ortho-, para-directing group, while the fluorine at the C5 position is a deactivating, ortho-, para-directing group. This interplay can lead to bromination at other positions on the pyridine ring.

  • Likely Isomeric Byproducts:

    • 3-Bromo-5-fluoro-2-methoxypyridine: Bromination ortho to the activating methoxy group. This is often a significant byproduct.

    • 6-Bromo-5-fluoro-2-methoxypyridine: Bromination para to the activating methoxy group.

Causality: The regioselectivity of electrophilic aromatic substitution on substituted pyridines is a delicate balance of electronic and steric effects[1]. The electron-donating methoxy group strongly activates the ortho (C3) and para (C6) positions for electrophilic attack. The electron-withdrawing fluorine atom deactivates the ring overall but directs ortho (C4, C6) and para (C2, which is already substituted). The formation of the 4-bromo isomer is favored by the ortho-directing effect of the fluorine atom, but the competing directing effects of the methoxy group often lead to a mixture of isomers.

Troubleshooting & Mitigation:

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): Often provides better regioselectivity compared to liquid bromine (Br₂). NBS is a milder source of electrophilic bromine, and its bulkier nature can sterically hinder attack at the more crowded C3 position[2][3].

    • Liquid Bromine (Br₂): Can be less selective and may require a catalyst like FeBr₃, which can further complicate the product profile.

  • Solvent Effects:

    • Non-polar solvents like dichloromethane (DCM) or chloroform are generally preferred for NBS brominations. Polar aprotic solvents such as DMF or acetonitrile can sometimes alter the regioselectivity[3].

  • Temperature Control:

    • Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance the kinetic selectivity towards the desired isomer.

Purification Strategy:

  • Column Chromatography: Isomeric pyridines often have slightly different polarities, making silica gel column chromatography the most effective method for separation. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

  • Recrystallization: If the desired product is a solid and one isomer is formed in significant excess, recrystallization from a suitable solvent system may be a viable purification method.

Issue 2: Formation of Di-brominated Byproduct

Question: I am observing a product with a mass corresponding to the addition of two bromine atoms. How can I prevent this over-bromination?

Answer: The formation of a di-brominated byproduct, likely 3,4-Dibromo-5-fluoro-2-methoxypyridine or 4,6-Dibromo-5-fluoro-2-methoxypyridine, occurs when the desired mono-brominated product undergoes a second bromination.

Causality: The initial bromination product, 4-Bromo-5-fluoro-2-methoxypyridine, still possesses an activated pyridine ring due to the methoxy group. If a stoichiometric excess of the brominating agent is used or the reaction is allowed to proceed for too long, a second electrophilic substitution can occur.

Troubleshooting & Mitigation:

  • Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the brominating agent.

  • Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent further reaction of the product.

  • Controlled Addition: Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture.

Issue 3: Presence of Unreacted Starting Material

Question: My final product is contaminated with a significant amount of the starting 5-fluoro-2-methoxypyridine. How can I drive the reaction to completion?

Answer: Incomplete conversion is a common issue, often stemming from insufficient reaction time, low temperature, or inadequate activation of the brominating agent.

Causality: While the methoxy group is activating, the fluorine atom and the pyridine nitrogen are deactivating towards electrophilic aromatic substitution, making the starting material less reactive than benzene[1].

Troubleshooting & Mitigation:

  • Reaction Time and Temperature: Gradually increase the reaction time and/or temperature. Monitor by TLC to find the optimal balance between completion and byproduct formation. For NBS brominations, gentle heating (e.g., 40-50 °C) can be beneficial[4].

  • Activation (if using Br₂): If using liquid bromine, the addition of a Lewis acid catalyst (e.g., FeBr₃) may be necessary to generate a more potent electrophile. However, this can also decrease selectivity.

  • Purity of Reagents: Ensure that the brominating agent has not degraded. For example, NBS should be a white to off-white crystalline solid; a strong yellow or brown color may indicate decomposition[2].

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of 5-fluoro-2-methoxypyridine?

A1: The regioselectivity is complex due to the competing directing effects of the methoxy and fluoro groups. The methoxy group at C2 directs to C3 and C6. The fluoro group at C5 directs to C4 and C6. Therefore, a mixture of 3-bromo, 4-bromo, and 6-bromo isomers is possible. The desired 4-bromo isomer is formed, but often accompanied by the 3-bromo and/or 6-bromo isomers. The exact ratio will depend on the specific reaction conditions.

Q2: How can I analytically distinguish between the 3-bromo, 4-bromo, and 6-bromo isomers?

A2:

  • ¹H NMR Spectroscopy: The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.

    • 4-Bromo-5-fluoro-2-methoxypyridine: Will show two singlets (or narrow doublets due to H-F coupling) in the aromatic region.

    • 3-Bromo-5-fluoro-2-methoxypyridine: Will show two doublets in the aromatic region with a small meta-coupling constant.

    • 6-Bromo-5-fluoro-2-methoxypyridine: Will show two singlets (or narrow doublets due to H-F coupling) in the aromatic region, but with different chemical shifts compared to the 4-bromo isomer.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Can be used to confirm the spatial relationship between the methoxy protons and the pyridine ring protons, helping to definitively assign the structure.

Q3: Is dehalogenation a concern during this synthesis?

A3: Dehalogenation (loss of bromine) is generally not a significant side reaction during the electrophilic bromination itself. However, it can become a notable side reaction in subsequent steps, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) where hydride sources may be present in the reaction mixture.

Q4: What is a general, optimized starting protocol for the synthesis of 4-Bromo-5-fluoro-2-methoxypyridine?

A4: While optimization is crucial for any specific lab setup, a good starting point is the bromination of 5-fluoro-2-methoxypyridine with NBS in a chlorinated solvent.

Experimental Protocol: Bromination of 5-fluoro-2-methoxypyridine

  • Dissolve 5-fluoro-2-methoxypyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and often more selective than Br₂[2].
Solvent Dichloromethane (DCM)Inert and allows for easy work-up.
Temperature 0 °C to Room TemperatureHelps to control selectivity and minimize over-reaction.
Stoichiometry 1.0-1.1 eq of NBSMinimizes the formation of di-brominated byproducts.

Table 1: Troubleshooting Summary

Visualizing the Reaction Pathways

To better understand the potential outcomes of the bromination of 5-fluoro-2-methoxypyridine, the following diagrams illustrate the desired reaction and the formation of common side products.

G cluster_main Bromination of 5-fluoro-2-methoxypyridine cluster_side Common Side Reactions Start 5-fluoro-2-methoxypyridine Product 4-Bromo-5-fluoro-2-methoxypyridine (Desired Product) Start->Product + NBS or Br₂ Isomer1 3-Bromo Isomer Start->Isomer1 + NBS or Br₂ Isomer2 6-Bromo Isomer Start->Isomer2 + NBS or Br₂ Dibromo Di-bromo Product Product->Dibromo + Excess NBS or Br₂

Caption: Reaction scheme showing the desired synthesis and common side reactions.

G Start Reaction Analysis: Crude product shows multiple spots on TLC MassSpec Run Mass Spectrometry Start->MassSpec NMR Run ¹H NMR Start->NMR MS_Same Mass matches mono-brominated product MassSpec->MS_Same MS_Double Mass matches di-brominated product MassSpec->MS_Double NMR_Confirm Confirm isomer structures via coupling constants and NOE. NMR->NMR_Confirm Isomers Isomeric Byproducts Present. Troubleshoot: Adjust solvent, temperature, brominating agent. MS_Same->Isomers Dibromo Di-bromination Occurred. Troubleshoot: Reduce equivalents of brominating agent, monitor reaction time. MS_Double->Dibromo Isomers->NMR_Confirm

Caption: Troubleshooting workflow for analyzing reaction outcomes.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylpyridine.
  • BenchChem. (2025).
  • Chegg.com. (2020).
  • Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • MySkinRecipes. (n.d.). 4-Bromo-3-fluoro-5-methoxypyridine.
  • Tetrahedron Letters. (2014).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)

Sources

Troubleshooting low yield in Suzuki coupling of 4-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals. The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, yet its application to specific heteroaromatic systems can present unique challenges. This document provides in-depth troubleshooting advice and optimized protocols specifically for the coupling of 4-Bromo-5-fluoro-2-methoxypyridine, a substrate whose electronic and structural features require careful consideration for achieving high yields.

The structure of 4-Bromo-5-fluoro-2-methoxypyridine presents a distinct set of challenges. The 2-methoxy group renders the pyridine ring electron-rich, which can slow the initial, often rate-determining, oxidative addition step.[1] Concurrently, the Lewis basic pyridine nitrogen atom can coordinate to the palladium catalyst, potentially forming inactive complexes and poisoning the catalytic cycle.[2][3][4] This guide is structured as a series of questions you might encounter in the lab, providing not just solutions but also the underlying mechanistic reasoning to empower your experimental design.

Troubleshooting Guide & Core Concepts

This section addresses the most common and critical issues encountered when working with 4-Bromo-5-fluoro-2-methoxypyridine and similar heteroaryl halides.

Question 1: My reaction is failing or my yield is consistently below 30%. Where should I start my investigation?

Answer: A low or non-existent yield in this specific coupling is most often traced back to an issue within the core "Catalyst-Ligand-Base" system. The electronic nature of your substrate makes it particularly sensitive to these components.

1. The Catalyst System: More Than Just Palladium

The primary suspect is catalyst deactivation or insufficient reactivity. The lone pair on the pyridine nitrogen can act as a ligand, binding to the palladium center and inhibiting its catalytic activity.[3][4] Furthermore, the electron-donating 2-methoxy group makes the C-Br bond stronger and less susceptible to oxidative addition.[1]

  • Problem: Your ligand is not up to the task. Standard, less electron-rich ligands like triphenylphosphine (PPh₃) are often ineffective for this type of challenging substrate as they do not sufficiently activate the palladium catalyst to overcome the hurdles of oxidative addition and catalyst inhibition.[1][5]

  • Solution: Employ Bulky, Electron-Rich Ligands. The key is to use ligands that are both sterically large and strong electron donors.

    • Steric Bulk: A large "cone angle" physically shields the palladium center, preventing the pyridine nitrogen from binding and deactivating the catalyst.[6]

    • Electron Donation: Rich phosphines or N-Heterocyclic Carbenes (NHCs) increase the electron density on the Pd(0) center, which significantly accelerates the rate of oxidative addition into the C-Br bond.[1][7]

    Recommended Ligand Classes:

    • Buchwald Biaryl Phosphines: These are the industry standard for challenging couplings. Ligands like SPhos , XPhos , and RuPhos are specifically designed to be bulky and electron-rich.[1][8][9]

    • N-Heterocyclic Carbenes (NHCs): These are very strong σ-donors that form robust, highly active catalysts.[1][10]

2. The Base: The Unsung Hero of Transmetalation

The role of the base is not merely to be an acid scavenger; it is an essential activator in the catalytic cycle. The base reacts with the boronic acid to form a more nucleophilic boronate species (R-B(OH)₃⁻), which is the active component in the transmetalation step.[10][11][12] If the base is too weak or poorly soluble, this step becomes a bottleneck.

  • Problem: Your base is not strong enough to efficiently generate the boronate.

  • Solution: Screen Stronger Bases. For difficult couplings, a stronger base is often required to drive the transmetalation forward.[1][13]

    • Potassium Phosphate (K₃PO₄): An excellent, strong, and reliable choice for many challenging Suzuki couplings.[1][14]

    • Cesium Carbonate (Cs₂CO₃): Often provides superior results due to its high basicity and solubility in organic solvents, though it is more costly.[8][15]

    • Potassium tert-Butoxide (KOᵗBu): A very strong base that can significantly increase reaction rates and yields, but may not be compatible with base-sensitive functional groups.[13]

Question 2: I am observing significant byproduct formation, especially debromination and boronic acid homocoupling. How can I suppress these pathways?

Answer: These side reactions are classic signs of either oxygen contamination or suboptimal reaction conditions competing with the desired catalytic cycle.

1. Minimizing Homocoupling (Boronic Acid Dimerization)

The formation of a biaryl product from the coupling of two boronic acid molecules is almost always caused by the presence of oxygen.[6][16] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then participates in an unwanted catalytic cycle that dimerizes the boronic acid.

  • Solution: Rigorous Exclusion of Oxygen.

    • Degas Solvents: All solvents, including water, must be thoroughly degassed before use. The most effective method is 3-4 cycles of "freeze-pump-thaw." Alternatively, sparging the solvent with a stream of inert gas (argon or nitrogen) for 20-30 minutes is also effective.[6][17]

    • Inert Atmosphere: The reaction must be set up and run under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox. Ensure all glassware is oven- or flame-dried to remove adsorbed water and air.[14]

2. Preventing Debromination (Hydrodehalogenation)

This side reaction, where the bromine atom is replaced by hydrogen, typically occurs when a palladium-hydride species is formed.[16] This can happen if the oxidative addition product reacts with trace water, an alcohol solvent, or certain amine bases.

  • Solution: Control Proton Sources and Reagent Purity.

    • Use High-Purity Reagents: Ensure bases and solvents are free from contaminants that could act as hydride sources.

    • Solvent Choice: While some water is often beneficial, using protic solvents like ethanol as the main solvent can sometimes increase the risk of this side reaction. Aprotic solvents like dioxane or toluene are generally safer choices.[16]

Question 3: My boronic acid appears to be degrading during the reaction, leading to low conversion. What is happening?

Answer: You are likely observing protodeboronation , a common and destructive side reaction where the C-B bond of your organoboron reagent is cleaved by a proton source (often water), replacing it with a C-H bond.[1][6][14]

  • Problem: The combination of base, water, and heat is destroying your nucleophilic coupling partner before it can react.

  • Solutions:

    • Use More Stable Boron Reagents: Boronic acids can be susceptible to this pathway. Switching to a more robust form can dramatically improve yields.

      • Pinacol Esters (R-B(pin)): Generally more stable than their corresponding boronic acids and less prone to protodeboronation.[6]

      • Trifluoroborate Salts (R-BF₃K): These salts are highly crystalline, bench-stable solids that are significantly more resistant to protodeboronation.[10] They act as a "slow-release" source of the boronic acid under the reaction conditions.

    • Optimize Base and Water Content: Strong aqueous bases (like NaOH) can accelerate protodeboronation.[1] Using a base like K₃PO₄ or Cs₂CO₃ with a carefully controlled amount of water (e.g., in a 10:1 Toluene/H₂O mixture) often provides the best balance.[8]

Visualizations of Key Processes

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the catalytic cycle and highlights potential points of failure specific to your substrate.

Suzuki_Cycle Fig 1. Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ (Oxidative Addition Product) Pd0->OxAdd Oxidative Addition + Ar-X (Substrate) [Slow for e⁻ rich pyridines] Poison Py-Pd Complex (Inactive/Poisoned) Pd0->Poison Catalyst Poisoning (Pyridine N-coordination) Transmetal Ar-Pd(II)-Ar'(L)₂ (Transmetalation Product) OxAdd->Transmetal Transmetalation + Ar'-B(OH)₃⁻ [Requires strong base] RedElim Ar-Ar' (Desired Product) Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Troubleshooting_Workflow Fig 2. Troubleshooting Decision Tree start Low Yield (<30%) check_reagents Check Reagent Quality - Fresh Catalyst/Ligand? - Pure Boronic Acid? - Dry/Degassed Solvents? start->check_reagents optimize_catalyst Optimize Catalyst System (Most Likely Issue) check_reagents->optimize_catalyst Reagents OK optimize_conditions Optimize Conditions optimize_catalyst->optimize_conditions Yield Still Low ligand Switch to Bulky, e⁻ Rich Ligand (e.g., SPhos, RuPhos) optimize_catalyst->ligand side_reactions Significant Side Products? optimize_conditions->side_reactions Yield Still Low base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) optimize_conditions->base temp Increase Temperature (80°C -> 110°C) optimize_conditions->temp homocoupling Cause: Oxygen Solution: Rigorous Degassing side_reactions->homocoupling debromination Cause: Hydride Source Solution: Check Reagent Purity side_reactions->debromination protodeboronation Cause: Boronic Acid Instability Solution: Use R-B(pin) or R-BF₃K side_reactions->protodeboronation

Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.

Data & Protocols

Recommended Starting Conditions

For researchers beginning their optimization, the following table provides robust starting points based on established literature for challenging heteroaryl couplings.

ComponentRecommendationRationale & Key Considerations
Aryl Halide 4-Bromo-5-fluoro-2-methoxypyridine1.0 equivalent
Boron Reagent Arylboronic Acid or Pinacol Ester1.2 - 1.5 equivalents. Using an excess helps drive the reaction to completion.
Pd Precatalyst Pd(OAc)₂ or Pd₂(dba)₃1-2 mol%. Pd(OAc)₂ is often more stable and cost-effective. [8]
Ligand SPhos or RuPhos 2-4 mol% (1:1 or 1:2 Pd:Ligand ratio). These are excellent for electron-rich heteroaryl chlorides/bromides. [7][8]
Base K₃PO₄ or Cs₂CO₃ 2.0 - 3.0 equivalents. Must be finely powdered to ensure maximum surface area and reactivity.
Solvent Toluene/H₂O (10:1) or Dioxane/H₂O (10:1)The small amount of water is crucial for dissolving the base and facilitating transmetalation. [3][8]
Temperature 80 - 110 °CHigher temperatures are often required to drive the oxidative addition of less reactive aryl halides. [8]
General Experimental Protocol

This procedure assumes the use of standard Schlenk line or glovebox techniques for maintaining an inert atmosphere.

1. Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-5-fluoro-2-methoxypyridine (1.0 eq.), the boronic acid reagent (1.2 eq.), and the finely powdered base (e.g., K₃PO₄, 2.0 eq.).

  • In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.).

2. Establishing Inert Atmosphere:

  • Seal the Schlenk flask with a rubber septum.

  • Evacuate the flask under high vacuum for 5-10 minutes, then backfill with high-purity argon or nitrogen.

  • Repeat this evacuation/backfill cycle a total of three times to ensure all oxygen is removed. [6] 3. Addition of Reagents:

  • Under a positive pressure of inert gas, add the previously weighed catalyst and ligand solids to the Schlenk flask.

  • Add the degassed solvent mixture (e.g., 10:1 Toluene/H₂O, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.

4. Reaction Execution:

  • Immerse the flask into a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously to ensure proper mixing of the heterogeneous components.

  • Monitor the reaction progress by TLC or LC-MS by periodically taking aliquots under a positive flow of inert gas.

5. Workup and Purification:

  • Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate or CH₂Cl₂.

  • Wash the organic layer with water and then with brine to remove the inorganic base and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel.

References

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryEurope. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Screening of different bases for Suzuki coupling. ResearchGate. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC - PubMed Central. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

  • Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Synfacts. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ScienceDirect. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. PubMed. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. [Link]

Sources

Preventing debromination in reactions with 4-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is your dedicated resource for navigating the synthetic challenges associated with 4-Bromo-5-fluoro-2-methoxypyridine. The unique electronic properties of this substituted pyridine—featuring both an electron-donating methoxy group and an electron-withdrawing fluorine atom—make it a valuable building block. However, these same properties can sensitize the C-Br bond, making unwanted debromination a frequent and frustrating side reaction.

As your Senior Application Scientist, I've designed this center to provide not just protocols, but a deeper understanding of the underlying mechanisms that lead to this undesired byproduct. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve higher yields and cleaner product profiles.

Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant problem with this substrate?

A1: Debromination, specifically hydrodebromination, is an undesired side reaction where the bromine atom on your pyridine ring is replaced by a hydrogen atom, yielding 5-fluoro-2-methoxypyridine as a major byproduct. This is problematic for two primary reasons:

  • Yield Reduction: Every molecule of your starting material that undergoes debromination is one that cannot form your desired product, directly lowering your reaction yield.

  • Purification Complexity: The debrominated byproduct often has similar polarity and chromatographic behavior to the desired product, making separation difficult and time-consuming, which can complicate downstream processing.[1][2]

The electronic nature of 4-Bromo-5-fluoro-2-methoxypyridine makes the C-Br bond particularly susceptible to cleavage under various common reaction conditions.[2]

Q2: I'm seeing significant debromination in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What is the primary cause?

A2: In palladium-catalyzed reactions, the chief culprit behind debromination is almost always the formation of a palladium-hydride (Pd-H) species.[2][3] This Pd-H intermediate enters a competing catalytic cycle that directly competes with your main desired reaction. Instead of the palladium complex facilitating the coupling of your chosen partner, the Pd-H species reacts with your starting material to replace the bromine with hydrogen.

The hydride source can originate from several places:

  • The Base: Strong, aggressive bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are well-known promoters of Pd-H formation.[2][3]

  • The Solvent: Protic solvents (e.g., alcohols) or even trace amounts of water in anhydrous solvents can serve as a hydride source.[1]

  • Reagents and Impurities: Other components in the reaction mixture can sometimes decompose to generate hydride species, especially at elevated temperatures.

cluster_0 Desired Suzuki Coupling Cycle cluster_1 Competing Debromination Cycle A Ar-Br + Pd(0) B Oxidative Addition A->B C Ar-Pd(II)-Br B->C D Transmetalation (R-B(OH)₂) C->D J Ar-Pd(II)-H C->J Reaction with Pd-H E Ar-Pd(II)-R D->E F Reductive Elimination E->F G Ar-R (Product) F->G G->A H Source of H⁻ (Base, Solvent) I Pd-H Formation H->I K Reductive Elimination J->K K->A Regenerates Pd(0) L Ar-H (Byproduct) K->L

Caption: Competing catalytic cycles in Pd-catalyzed reactions.

Q3: How can I strategically select my base to prevent debromination in a Suzuki-Miyaura coupling?

A3: Base selection is the most critical parameter you can adjust. For sensitive substrates like this, moving away from strong bases is the first and most effective troubleshooting step.

  • Recommendation: Switch to milder inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent first choice, followed by cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[3] These bases are less likely to generate the problematic Pd-H species while still being effective at promoting the transmetalation step in the Suzuki reaction.[4][5]

Table 1: Base Selection Guide for Suzuki Coupling

Base TypeExamplesPropensity for DebrominationRecommended Use
Strong/Aggressive NaOtBu, KOtBu, NaOH, LiHMDSHigh Not recommended for this substrate.
Mild Inorganic K₃PO₄, Cs₂CO₃, K₂CO₃Low Highly Recommended. Excellent starting point.
Weak NaHCO₃, Et₃NVery Low May be too weak to drive the reaction to completion.
Q4: I am attempting a metal-halogen exchange (Lithiation or Grignard formation) and only recovering debrominated starting material. What is going wrong?

A4: This is a classic problem indicating that your highly reactive organometallic intermediate is being quenched by a proton source before it can react with your desired electrophile.

  • Root Cause: The primary cause is almost always the presence of trace amounts of protic impurities, most commonly water. Organolithium and Grignard reagents are extremely strong bases and will readily deprotonate even weakly acidic protons.

  • Critical Solutions:

    • Rigorous Anhydrous Technique: All glassware must be aggressively dried, either by flame-drying under vacuum or oven-drying overnight (>120 °C) and cooling in a desiccator.

    • Solvent Purity: Use high-quality, freshly dried anhydrous solvents. For THF, this often means distilling from sodium/benzophenone ketyl.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction.

    • Temperature Control: Perform lithiations at very low temperatures (-78 °C) to minimize side reactions with the solvent (e.g., THF). While Grignard reactions may need slight warming for initiation, they should be cooled once started to maintain control.[6]

Troubleshooting Guide

This workflow is designed to systematically diagnose and solve debromination issues.

G start Debromination Observed (>5% by LCMS/GCMS) reaction_type What is the reaction type? start->reaction_type pd_coupling Pd-Catalyzed Coupling (Suzuki, Buchwald, etc.) reaction_type->pd_coupling Pd organometallic Organometallic (Grignard, Lithiation) reaction_type->organometallic Li/Mg base_check Is the base strong? (e.g., NaOtBu, NaOH) pd_coupling->base_check anhydrous_check Were conditions strictly anhydrous? organometallic->anhydrous_check change_base SOLUTION: Switch to a milder base (K₃PO₄ or Cs₂CO₃) base_check->change_base Yes temp_check Is the temperature > 100°C? base_check->temp_check No change_base->temp_check lower_temp SOLUTION: Lower temperature to 70-90°C and monitor reaction. temp_check->lower_temp Yes ligand_check Still issues? temp_check->ligand_check No lower_temp->ligand_check change_ligand SOLUTION: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). ligand_check->change_ligand Yes dry_protocol SOLUTION: Flame-dry all glassware. Use freshly distilled anhydrous solvent. anhydrous_check->dry_protocol No temp_control Was temperature controlled? (e.g., -78°C for lithiation) anhydrous_check->temp_control Yes dry_protocol->temp_control set_temp SOLUTION: Maintain -78°C for lithiation. Control Grignard exotherm. temp_control->set_temp No

Caption: A systematic workflow for troubleshooting debromination.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, validated starting point for coupling 4-Bromo-5-fluoro-2-methoxypyridine, designed specifically to minimize debromination.

Reagents & Materials:

  • 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or microwave vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-5-fluoro-2-methoxypyridine, the arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk flask.

  • Inerting: Evacuate and backfill the flask with inert gas. Repeat this cycle three times to ensure a completely oxygen-free environment.[7]

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 6-16 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

This protocol leverages a mild base (K₃PO₄) and a modern, bulky phosphine ligand (SPhos), a combination proven to suppress hydrodebromination in challenging cross-coupling reactions.[3]

References
  • BenchChem Technical Support Team. (2025). Preventing debromination during reactions with 3,4-Dibromothiophene. BenchChem.
  • BenchChem Technical Support Team. (2025). Preventing debromination of 6-Bromonicotinonitrile during reactions. BenchChem.
  • Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]

  • BenchChem Technical Support Team. (2025). preventing debromination in reactions with 2-Bromo-4-iodopyridine. BenchChem.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. BenchChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Technical Support Center: Regioselective Functionalization of 4-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-5-fluoro-2-methoxypyridine. This document is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block in their synthetic campaigns. The inherent electronic and steric complexities of this substrate present unique challenges and opportunities in achieving regioselective functionalization. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic outcomes.

Understanding the Substrate: A Game of Competing Influences

The key to mastering the functionalization of 4-Bromo-5-fluoro-2-methoxypyridine lies in understanding the interplay of its substituents. Each group exerts a distinct electronic or steric effect, directing the molecule's reactivity.

  • Pyridine Nitrogen: As the most defining feature, the nitrogen atom is strongly electron-withdrawing, rendering the entire ring electron-deficient. This activates the C2, C4, and C6 positions (ortho and para to the nitrogen) towards nucleophilic attack and stabilizes anionic intermediates formed at these positions.[1]

  • 2-Methoxy Group (-OMe): This group has a dual role. It is an ortho-para directing group in electrophilic aromatic substitution (less relevant for pyridines). More importantly, it is a powerful Directed Metalation Group (DMG) .[2][3] The oxygen's lone pairs can coordinate to organolithium reagents, directing deprotonation to the adjacent C3 position.[4][5]

  • 4-Bromo Group (-Br): The C-Br bond is the primary handle for a wide array of transformations. It is an excellent site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and is highly susceptible to metal-halogen exchange with organolithium or Grignard reagents.[6]

  • 5-Fluoro Group (-F): The fluorine atom is strongly electron-withdrawing via induction, further increasing the acidity of adjacent protons and influencing the overall electron density of the ring. It is generally a poor leaving group in cross-coupling reactions but can be displaced in some nucleophilic aromatic substitution (SNAr) reactions, though this is less favorable than displacement at the activated C4 position.[7]

Frequently Asked Questions (FAQs)

Q1: For palladium-catalyzed cross-coupling, which position is more reactive, C4-Br or C5-F?

A: The C4-Br position is overwhelmingly the site of reactivity for standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the much stronger C-F bond. This difference in reactivity allows for highly selective functionalization at the C4 position.[8]

Q2: I want to perform a Nucleophilic Aromatic Substitution (SNAr). Will my nucleophile replace the bromine at C4 or the fluorine at C5?

A: The nucleophile will selectively displace the bromide at the C4 position. SNAr on pyridine rings is most favorable at the C2 and C4 positions because the anionic intermediate (Meisenheimer complex) can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[1][9] The C5 position (meta to the nitrogen) does not benefit from this stabilization, making substitution at C5-F kinetically and thermodynamically unfavorable under standard SNAr conditions.

Q3: What is the biggest challenge when attempting to form an organometallic intermediate (lithium or Grignard)?

A: The primary challenge is the competition between two potential reaction pathways:

  • Metal-Halogen Exchange at the C4-Br bond.

  • Directed ortho-Metalation (DoM) , which involves deprotonation at the C3-H position, directed by the 2-methoxy group.[2][10] Achieving high regioselectivity for one pathway over the other requires careful control of the organometallic reagent, temperature, and reaction time.

Q4: Can I selectively functionalize the C3 position?

A: Yes, selective functionalization at C3 is achievable by leveraging the directing ability of the 2-methoxy group. Using a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) favors deprotonation at C3 over halogen exchange at C4.[4] This allows for the introduction of an electrophile at the C3 position.

Troubleshooting Guide: Common Issues & Solutions
Scenario 1: Poor Regioselectivity in Metal-Halogen Exchange

Problem: "I'm trying to generate the 4-lithiated or 4-Grignard species to react with an electrophile, but I'm getting a mixture of the desired C4-functionalized product and a C3-functionalized byproduct, along with significant decomposition."

Root Cause Analysis: This outcome is a classic case of competing DoM (at C3) and metal-halogen exchange (at C4). Using a highly basic and nucleophilic reagent like n-butyllithium (n-BuLi) without strict temperature control can lead to both pathways occurring. At higher temperatures (e.g., > -78 °C), n-BuLi can also act as a base for DoM.

Strategic Solutions:

  • Prioritize Metal-Halogen Exchange (Targeting C4):

    • Reagent Choice: Use n-butyllithium (n-BuLi). It is generally preferred for Br/Li exchange.

    • Critical Temperature Control: Perform the reaction at extremely low temperatures. Start at -100 °C (acetone/liquid N₂) and do not allow the temperature to rise above -95 °C during the addition. This kinetically favors the faster Br/Li exchange over the slower deprotonation.

    • Grignard Alternative: For a less aggressive approach, consider using a Turbo Grignard reagent like i-PrMgCl·LiCl.[6] This reagent is excellent for performing Br/Mg exchange and is less prone to acting as a base, thus minimizing the C3-deprotonation side reaction.

  • Prioritize Directed ortho-Metalation (Targeting C3):

    • Reagent Choice: Use a hindered lithium amide base such as LDA or LTMP. These bases are sterically bulky and less nucleophilic, making them poor agents for halogen exchange but excellent for regioselective deprotonation.[4]

    • Temperature: These reactions are typically run at slightly higher, yet still cold, temperatures, often in the range of -78 °C to -40 °C.

G start Goal: Form Organometallic Intermediate target_c4 Target C4 Position (via Halogen Exchange) start->target_c4 target_c3 Target C3 Position (via DoM) start->target_c3 reagent_c4 Use n-BuLi or i-PrMgCl·LiCl target_c4->reagent_c4 reagent_c3 Use Hindered Base: LDA or LTMP target_c3->reagent_c3 temp_c4 CRITICAL: Maintain Temp < -95°C for n-BuLi -40°C to 0°C for i-PrMgCl·LiCl reagent_c4->temp_c4 outcome_c4 Result: Selective C4-Metalated Species temp_c4->outcome_c4 temp_c3 Temperature: -78°C to -40°C reagent_c3->temp_c3 outcome_c3 Result: Selective C3-Metalated Species temp_c3->outcome_c3

Caption: Decision workflow for selecting conditions for C4 vs. C3 functionalization.

Scenario 2: Low Yield or Stalled Palladium Cross-Coupling Reaction

Problem: "My Suzuki or Buchwald-Hartwig reaction at the C4-Br position is giving very low yields or stalling completely. I see mostly starting material by LC-MS."

Root Cause Analysis: While the C4-Br position is primed for cross-coupling, failures often stem from suboptimal reaction parameters, leading to catalyst deactivation or poor kinetics. Common culprits include an inappropriate ligand/base combination, insufficient degassing, or non-optimal temperature.

Strategic Solutions:

  • Catalyst System Optimization: The choice of ligand is critical. Electron-rich, bulky phosphine ligands are generally required to promote the key steps of oxidative addition and reductive elimination.[11][12]

  • Base Selection: The base plays a crucial role in the catalytic cycle (e.g., activating the boronic acid in Suzuki coupling).[12] Its strength and solubility can dramatically impact the reaction rate and yield.

  • Rigorous Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Incomplete degassing of solvents and the reaction vessel is a common cause of failure.

Reaction TypeCatalyst (mol%)Recommended LigandBase (equiv.)SolventTemp (°C)Key Insights
Suzuki-Miyaura Pd(dppf)Cl₂ (3-5%) or Pd₂(dba)₃ (2%)SPhos or XPhos (4.5%)K₂CO₃ or K₃PO₄ (2-3)Dioxane/H₂O (4:1) or Toluene/H₂O80-110Aqueous base is crucial for activating the boronic acid. Ensure vigorous stirring.[13][14]
Buchwald-Hartwig Amination Pd₂(dba)₃ (2%) or Pd(OAc)₂ (2%)Xantphos or BrettPhos (4-5%)NaOtBu or LHMDS (1.5-2)Toluene or Dioxane90-120Strong, non-nucleophilic bases are required. NaOtBu is effective but can be incompatible with base-sensitive groups. LHMDS is a milder alternative.[11][15][16]
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol details a robust method for coupling an arylboronic acid at the C4-Br position.

Materials:

  • 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Oven-dried Schlenk flask

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-5-fluoro-2-methoxypyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a septum and purge with inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 solvent mixture.

  • Immerse the flask in a preheated oil bath set to 90 °C.

  • Stir the reaction vigorously. Monitor progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Regioselective Lithiation (Br/Li Exchange) and Electrophilic Quench at C4

This protocol is optimized to favor metal-halogen exchange over competing deprotonation.

Materials:

  • 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv)

  • n-Butyllithium (1.1 equiv, solution in hexanes)

  • Electrophile (e.g., DMF, benzaldehyde) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Oven-dried, three-neck round-bottom flask with a thermometer

Procedure:

  • Add 4-Bromo-5-fluoro-2-methoxypyridine to an oven-dried flask and dissolve in anhydrous THF.

  • Cool the solution to -100 °C using a liquid nitrogen/acetone slush bath. This temperature is critical.

  • Slowly add the n-BuLi solution dropwise via syringe, ensuring the internal temperature does not rise above -95 °C.

  • Stir the resulting mixture at -100 °C for 30 minutes.

  • Add the chosen electrophile dropwise, again maintaining the temperature below -95 °C.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at -100 °C before slowly warming to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Perform a standard aqueous workup with ethyl acetate and purify by chromatography.

References
  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. Journal of Organic Chemistry, 64(11), 3804-3805. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and ethylbenzene-assisted ortho lithiation of primary and secondary benzamides. Chemical Reviews, 90(6), 879-933. [Link]

  • Gibson, K. J., D'Alarcao, M., & Leonard, N. J. (1985). Rearrangements of azabiphenylenes. The impact of nitrogen number and position. The Journal of Organic Chemistry, 50(14), 2462–2468. [Link]

  • Turton, M. D., & Gribble, G. W. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 249-253. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metalation of Azines and Diazines. Tetrahedron, 57(20), 4059-4090. [Link]

  • Roberts, J., & C., M. (2022). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cross-coupling of 4-Bromo-5-fluoro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the functionalization of this valuable heterocyclic building block.

The 4-bromo-5-fluoro-2-methoxypyridine scaffold is a key intermediate in medicinal chemistry. However, its electronic nature—an electron-deficient pyridine ring further modulated by a donating methoxy group and a withdrawing fluorine atom—presents unique challenges for achieving high-yield, selective cross-coupling reactions. This guide provides a structured approach to catalyst selection and reaction optimization.

Core Concepts: Understanding the Substrate

Before troubleshooting, it is crucial to understand the substrate's reactivity. The pyridine nitrogen acts as an electron sink, making the ring electron-deficient. This generally enhances the reactivity of attached halogens towards oxidative addition by a palladium catalyst compared to carbocyclic analogs.[1] The order of halogen reactivity in cross-coupling reactions is typically I > Br > Cl, making the C-Br bond at the C4 position the primary site for functionalization.[1] The fluorine at C5 and methoxy at C2 further influence the electronic landscape and can impact catalyst and ligand selection.

General Troubleshooting Guide

This section addresses common issues applicable across various palladium-catalyzed cross-coupling reactions involving 4-Bromo-5-fluoro-2-methoxypyridine.

Q1: My cross-coupling reaction shows low or no conversion to the desired product. What are the first steps I should take?

A1: A systematic check of your reaction parameters is the most effective approach.[2]

  • Reagent Integrity: Verify the purity and dryness of all reagents and solvents. Moisture and oxygen are particularly detrimental, as they can deactivate the catalyst and promote side reactions like boronic acid homocoupling in Suzuki reactions.[2][3] Ensure solvents are anhydrous and properly degassed.

  • Catalyst Activity: The active catalyst in most cross-coupling reactions is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Inefficient reduction leads to a low concentration of the active catalyst. Consider using modern, pre-activated Pd(0) sources or well-defined precatalysts (e.g., XPhos Pd G3/G4) which are designed for reliable generation of the active LPd(0) species.[2]

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) form, are highly sensitive to oxygen.[3] Ensure the reaction vessel has been rigorously purged of air, typically by evacuating and backfilling with an inert gas (Argon or Nitrogen) multiple times. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Temperature: Some cross-coupling reactions are sluggish at room temperature. A moderate increase in temperature (e.g., to 80-110 °C) can significantly increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition.[3]

Q2: I observe a black precipitate (palladium black) in my reaction flask, and the reaction has stalled. What is happening and how can I prevent it?

A2: The formation of palladium black indicates catalyst decomposition, where the soluble palladium complexes agglomerate into inactive metallic palladium.

  • Cause: This is often caused by ligand degradation or dissociation, exposure to oxygen, or excessively high temperatures.[3] For pyridine substrates, the nitrogen lone pair can sometimes coordinate to the palladium center, potentially displacing a necessary ligand and leading to instability.[3]

  • Solution:

    • Ligand Choice: Switch to a more robust ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like XPhos) or N-heterocyclic carbene (NHC) ligands are often more stable and can protect the palladium center from agglomeration.[3]

    • Temperature Control: Run the reaction at the lowest effective temperature that provides a reasonable reaction rate.

    • Phase-Transfer Catalysts: In biphasic reactions with poor solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes help stabilize the palladium catalyst in the organic phase and improve performance.[3]

Reaction-Specific FAQs and Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction between an organoboron reagent and an organic halide.

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with 4-Bromo-5-fluoro-2-methoxypyridine?

A3: For an electron-deficient heteroaryl halide like this, a robust catalyst system is required. The table below provides a validated starting point.

ComponentRecommended Reagents & ConditionsRationale & Key Considerations
Palladium Source Pd(OAc)₂ (2-5 mol%), Pd₂(dba)₃ (1-2.5 mol%), or a precatalyst like Pd(dppf)Cl₂ (2-5 mol%)Pd(II) sources are common but require in situ reduction. Precatalysts can offer more reliable generation of the active Pd(0) species.[4]
Ligand XPhos, SPhos, RuPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich biarylphosphine ligands are highly effective for coupling electron-deficient pyridines. They accelerate reductive elimination and can mitigate catalyst inhibition by the pyridine nitrogen.[3]
Base K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equiv.)Strong inorganic bases are typically required to activate the boronic acid for transmetalation.[5][6] Cs₂CO₃ is often very effective but more expensive.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O (Typical ratio 4:1 to 10:1)The presence of water can be beneficial, increasing the solubility of the inorganic base and facilitating the transmetalation step.[7]
Temperature 80 - 110 °CHeating is generally required to drive the reaction to completion.

Q4: My Suzuki reaction is giving a low yield, and I see a significant amount of boronic acid homocoupling by-product. How do I fix this?

A4: Boronic acid homocoupling (Glaser coupling) is a common side reaction, primarily promoted by the presence of molecular oxygen.[3]

  • Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed before use. The "freeze-pump-thaw" method (repeating the cycle 3-5 times) is highly effective for removing dissolved oxygen.[3] A simple subsurface sparge with argon for 20-30 minutes is a good alternative.

  • Palladium Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) salts, as the conditions for reduction can sometimes favor the homocoupling pathway.[5]

  • Ligand Choice: Bulky phosphine ligands can sterically hinder the formation of palladium intermediates that lead to homocoupling.[3]

  • Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Substrate (1.0 eq), Boronic Acid (1.2-1.5 eq), & Base (2-3 eq) to vial. prep2 2. Add Pd Catalyst & Ligand. prep1->prep2 react1 3. Seal vial. Evacuate & backfill with Argon (3x). prep2->react1 react2 4. Add degassed solvent via syringe. react1->react2 react3 5. Place in preheated block (80-110 °C). Stir. react2->react3 react4 6. Monitor by TLC or LC-MS. react3->react4 workup1 7. Cool to RT. Dilute with Ethyl Acetate. react4->workup1 workup2 8. Filter through Celite. Wash pad. workup1->workup2 workup3 9. Concentrate filtrate under reduced pressure. workup2->workup3 workup4 10. Purify by column chromatography. workup3->workup4

Detailed Steps:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv.), the desired arylboronic acid or ester (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).

  • In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.) and add it to the reaction vial.[3]

  • Seal the reaction vial with a cap containing a PTFE septum. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Through the septum, add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Place the vial in a preheated aluminum block or oil bath at 100 °C and stir vigorously for the required time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Buchwald-Hartwig Amination

This reaction is a cornerstone for forming C-N bonds, coupling an amine with an aryl halide.[8]

Q5: Which catalyst system is most effective for the Buchwald-Hartwig amination of this substrate?

A5: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. For an electron-deficient substrate like 4-bromo-5-fluoro-2-methoxypyridine, modern catalyst systems are essential.

  • Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are the gold standard.[3] These ligands promote both the oxidative addition and the final reductive elimination step, which is often the rate-limiting step in C-N coupling.[9]

  • Precatalysts: Using a well-defined precatalyst such as XPhos Pd G3 or G4 is highly recommended. These are air-stable and provide a reliable method for generating the active monoligated Pd(0) species, leading to more reproducible results.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[3] Lithium bis(trimethylsilyl)amide (LHMDS) can also be used, especially for more challenging couplings.[9]

  • Solvents: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are typically used.[10]

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl halide.[11]

Q6: I am attempting a Sonogashira coupling, but my main product is the homocoupled alkyne (Glaser coupling). How can I promote the desired cross-coupling?

A6: Glaser homocoupling is the most common side reaction in Sonogashira couplings and is promoted by the copper(I) co-catalyst in the presence of oxygen.

  • Strictly Anaerobic Conditions: This is paramount. Ensure all reagents, solvents, and the reaction headspace are free of oxygen. Use rigorous degassing techniques and maintain a positive pressure of inert gas.

  • Amine Base: The amine base (typically Et₃N or i-Pr₂NH) plays a crucial role. It acts as both the base and often as a solvent. Ensure it is pure and anhydrous.

  • Copper-Free Conditions: If homocoupling remains a problem, consider a copper-free Sonogashira protocol. These reactions often require a different ligand (e.g., P(t-Bu)₃) and a stronger organic base but completely eliminate the Glaser coupling pathway.[11]

  • Catalyst System: The standard catalyst is a combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[12][13]

Troubleshooting_Flowchart start Low Yield in Cross-Coupling Reaction q1 Is Palladium Black (precipitate) visible? start->q1 a1_yes Catalyst Decomposition q1->a1_yes Yes q2 Are starting materials consumed? q1->q2 No sol1 Use more robust ligand (e.g., XPhos). Lower reaction temperature. Ensure strict inert atmosphere. a1_yes->sol1 a2_no Inactive Catalyst or Sluggish Reaction q2->a2_no No a2_yes Significant Side Products Formed q2->a2_yes Yes sol2 Verify reagent purity & dryness. Use a pre-activated catalyst. Increase temperature moderately. Screen different bases/solvents. a2_no->sol2 q3 Primary side product? a2_yes->q3 sp1 Homocoupling (e.g., R-B(OH)₂ -> R-R) q3->sp1 Homocoupling sp2 Hydrodehalogenation (Ar-Br -> Ar-H) q3->sp2 Dehalogenation sol3 Improve degassing (Freeze-Pump-Thaw). Use bulky ligand. Lower temperature. sp1->sol3 sol4 Use strictly anhydrous conditions. Screen different phosphine ligands. sp2->sol4

References

  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem. (URL: )
  • Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine - Benchchem. (URL: )
  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: [Link])

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (URL: )
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (URL: [Link])

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides - Weizmann Research Portal. (URL: [Link])

  • Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Deriv
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )

Sources

Stability issues of 4-Bromo-5-fluoro-2-methoxypyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-5-fluoro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential stability issues of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common challenges in your synthetic endeavors.

Introduction to the Molecule: A Double-Edged Sword

4-Bromo-5-fluoro-2-methoxypyridine is a highly functionalized pyridine derivative with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, however, presents a distinct set of reactivity and stability challenges. The interplay between the electron-donating 2-methoxy group, the electron-withdrawing 5-fluoro group, and the reactive 4-bromo position creates a nuanced electronic environment that can lead to unexpected side reactions if not properly managed.

The 2-methoxy group, for instance, decreases the basicity of the pyridine nitrogen, which can be beneficial in preventing catalyst inhibition in cross-coupling reactions. Conversely, it is a powerful ortho-directing group in lithiation reactions, potentially leading to undesired metallation at the 3-position. The 5-fluoro substituent further modulates the ring's electronics, enhancing its stability and influencing metabolic pathways in drug candidates.[1][2][3] The C4-bromo bond is the primary reactive site for cross-coupling, but its reactivity is tempered by the adjacent fluorine, making careful optimization of reaction conditions paramount.

This guide will dissect these challenges and provide actionable solutions for common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for 4-Bromo-5-fluoro-2-methoxypyridine?

A1: Due to its potential sensitivity, 4-Bromo-5-fluoro-2-methoxypyridine should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[4] It is crucial to avoid contact with moisture, strong acids, bases, and oxidizing agents to prevent degradation.[5] Always handle the compound in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q2: I am observing significant hydrodehalogenation (loss of bromine) in my palladium-catalyzed cross-coupling reaction. What is the likely cause and how can I prevent it?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, where the bromine atom is replaced by a hydrogen. This can be caused by several factors:

  • Presence of a Hydride Source: This can be residual moisture, certain alcohols used as solvents, or even the amine coupling partner in Buchwald-Hartwig reactions.

  • Slow Reductive Elimination: If the desired C-C or C-N bond formation is slow, the palladium-hydride intermediates have a longer lifetime and are more likely to react with the starting material.

  • Catalyst System: The choice of ligand and palladium precursor can significantly influence the rate of hydrodehalogenation.

To mitigate this, ensure all reagents and solvents are scrupulously dried and degassed. Consider using a non-protic solvent and a robust ligand system known to promote rapid reductive elimination. A detailed troubleshooting guide for this issue is provided in the Suzuki and Buchwald-Hartwig sections below.

Q3: Can I form a Grignard reagent with this compound? I'm concerned about the fluorine substituent.

A3: While the formation of Grignard reagents from organofluorine compounds can be challenging due to the high strength of the C-F bond, it is not impossible.[6] However, with 4-Bromo-5-fluoro-2-methoxypyridine, the primary challenge will be preventing side reactions. The acidic proton at C3 (activated by the methoxy and fluoro groups) could be deprotonated by the Grignard reagent once formed. Furthermore, the pyridine nitrogen can coordinate to magnesium, affecting reactivity. Careful control of temperature and the use of activators like iodine are critical. A more detailed discussion is available in the Grignard Formation section.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, with 4-Bromo-5-fluoro-2-methoxypyridine, several issues can arise.

Issue Potential Causes Troubleshooting Strategies
Low or No Conversion 1. Inactive Catalyst: Pd(0) not generated efficiently. 2. Catalyst Poisoning: Pyridine nitrogen binding to Pd. 3. Slow Oxidative Addition: Electron-rich nature of the pyridine ring.1. Use a pre-formed Pd(0) catalyst or a reliable precatalyst. 2. The 2-methoxy group mitigates this, but consider ligands that favor the desired catalytic cycle. 3. Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) and ensure adequate temperature.
Hydrodehalogenation 1. Presence of water or protic solvents. 2. Slow transmetalation or reductive elimination.1. Use anhydrous solvents and reagents. 2. Choose a ligand that accelerates these steps. A stronger base can sometimes help, but must be carefully selected.
Protodeboronation of Boronic Acid 1. Harsh basic conditions. 2. Presence of excess water.1. Use a milder base (e.g., K3PO4, Cs2CO3). 2. Minimize water content in the reaction mixture. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[7]
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inefficient oxidative addition of the aryl bromide.1. Thoroughly degas all solvents and reagents. 2. Optimize catalyst and ligand to favor cross-coupling.

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Bromo-5-fluoro-2-methoxypyridine.

  • Preparation: To a flame-dried Schlenk flask, add 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K3PO4, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) and ligand (if not using a pre-catalyst).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a go-to method for forming C-N bonds. The electron-deficient nature of the pyridine ring in 4-Bromo-5-fluoro-2-methoxypyridine generally favors this reaction, but challenges can still occur.

Issue Potential Causes Troubleshooting Strategies
Low Yield 1. Inappropriate Ligand: The ligand may not be suitable for this specific substrate. 2. Base Incompatibility: The base may be too weak or may be causing side reactions. 3. Catalyst Deactivation: Oxygen can deactivate the Pd(0) catalyst.1. Screen a panel of electron-rich, bulky phosphine ligands (e.g., Xantphos, RuPhos). 2. Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Be mindful of potential reactions with other functional groups. 3. Ensure rigorous degassing of all components.
Hydrodehalogenation 1. β-hydride elimination from the palladium-amido intermediate. 2. This is more common with primary amines.1. Use a ligand that promotes faster reductive elimination. 2. Consider using an ammonia equivalent if a primary amine is desired.
Side reactions involving the amine 1. The amine may be sensitive to the strong base.1. Protect sensitive functional groups on the amine. 2. Use a milder base if possible, though this may require a more active catalyst system.
  • Preparation: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully (e.g., with saturated aqueous NH4Cl if a strong base was used). Extract with an organic solvent, wash, dry, and concentrate.

  • Purification: Purify the product via column chromatography.

Directed ortho-Lithiation and Grignard Formation

The formation of organometallic intermediates from 4-Bromo-5-fluoro-2-methoxypyridine requires careful consideration of the directing effects of its substituents.

Reaction Challenge Troubleshooting Strategies
Directed ortho-Lithiation Regioselectivity: The 2-methoxy group is a strong ortho-directing group, which can lead to lithiation at the C3 position, competing with halogen-metal exchange at C4.[8][9][10][11][12]1. Halogen-Metal Exchange: Use n-BuLi at low temperatures (-78 °C) to favor Br-Li exchange at C4. This is generally much faster than deprotonation. 2. Directed Deprotonation: If C3 functionalization is desired, a lithium amide base like LDA or LiTMP at a slightly higher temperature may favor deprotonation.
Grignard Formation Initiation: The C-Br bond may be slow to react with magnesium. Side Reactions: The formed Grignard reagent can deprotonate the C3 position or react with another molecule of the starting material.1. Activation: Use freshly crushed magnesium turnings and an activator such as iodine or 1,2-dibromoethane. 2. Conditions: Maintain a low concentration of the starting material by adding it slowly to the magnesium suspension. Keep the temperature low to minimize side reactions.

Caption: Halogen-metal exchange vs. directed ortho-lithiation.

Mechanistic Insights: The "Why" Behind the "How"

Understanding the underlying mechanisms is key to effective troubleshooting. Below are simplified diagrams illustrating the catalytic cycles for Suzuki and Buchwald-Hartwig reactions.

Suzuki_Cycle pd0 Pd(0)L_n reductive_elimination Reductive Elimination pd0->reductive_elimination Regeneration oxidative_addition Oxidative Addition oxidative_addition->pd0 pd_complex Ar-Pd(II)(Br)L_n pd_complex->oxidative_addition transmetalation Transmetalation transmetalation->pd_complex boronate Ar'B(OR)3- boronate->transmetalation pd_aryl_complex Ar-Pd(II)(Ar')L_n pd_aryl_complex->transmetalation reductive_elimination->pd_aryl_complex product Ar-Ar' product->reductive_elimination

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n reductive_elimination Reductive Elimination pd0->reductive_elimination Regeneration oxidative_addition Oxidative Addition oxidative_addition->pd0 pd_complex Ar-Pd(II)(Br)L_n pd_complex->oxidative_addition amine_coordination Amine Coordination & Deprotonation amine_coordination->pd_complex amine R2NH / Base amine->amine_coordination pd_amido_complex Ar-Pd(II)(NR2)L_n pd_amido_complex->amine_coordination reductive_elimination->pd_amido_complex product Ar-NR2 product->reductive_elimination

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

References

  • Ma, D., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]

  • Zhou, J., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

  • Mehta, N., et al. (2023). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Gurovets, A. S., et al. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. OSTI.GOV. [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

  • Hedidi, M., et al. (2016). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. ResearchGate. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. [Link]

  • Davies, D. I., et al. (1969). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Directed (ortho) Metallation. [Link]

  • Myers, A. G. Directed Ortho Metalation. Harvard University. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Snieckus, V. Directed ortho Metalation. University of Regensburg. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation. Coordination Chemistry Reviews, 248(7-8), 623-652. [Link]

  • MySkinRecipes. 4-Bromo-3-fluoro-5-methoxypyridine. [Link]

  • PubChem. 4-bromo-5-fluoro-2-methoxypyridine. [Link]

  • James, M. J., et al. (2018). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. PMC. [Link]

  • RSC Publishing. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • ResearchGate. Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis. [Link]

  • ResearchGate. Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. [Link]

  • ChemRxiv. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • Universität Münster. New method for introducing fluorinated components into molecules. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridine Derivatives in Drug Discovery. [Link]

  • PMC. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. [Link]

Sources

Impact of solvent and base on the reactivity of 4-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-5-fluoro-2-methoxypyridine. It addresses common challenges related to the impact of solvent and base on its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

I. Core Reactivity Principles

The reactivity of 4-Bromo-5-fluoro-2-methoxypyridine is primarily governed by the electron-deficient nature of the pyridine ring. The nitrogen atom exerts a strong electron-withdrawing effect, making the ring susceptible to nucleophilic attack. The positions ortho (2 and 6) and para (4) to the nitrogen are particularly activated. In this molecule, both the bromine and fluorine atoms are at activated positions (4 and 5, respectively), making them potential leaving groups in SNAr reactions.[1]

The general mechanism for SNAr on a halopyridine is a two-step addition-elimination process. A nucleophile attacks the carbon bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex.[1] This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. In the second step, the leaving group is expelled, restoring the aromaticity of the pyridine ring.[1]

II. Frequently Asked Questions (FAQs)

Q1: Which halogen is the better leaving group in 4-Bromo-5-fluoro-2-methoxypyridine for SNAr reactions?

In SNAr reactions on pyridine rings, the typical reactivity order for halide leaving groups is F > Cl ≈ Br > I.[2] Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This generally makes fluorine a better leaving group than bromine in this context.[3]

Q2: My SNAr reaction is showing low to no yield. What are the common causes?

Several factors can contribute to a low or non-existent yield:

  • Inadequate Activation of the Pyridine Ring: While the pyridine ring is naturally electron-deficient, the presence of strong electron-withdrawing groups enhances reactivity.[2]

  • Poor Leaving Group: As mentioned, the nature of the leaving group is critical. If your reaction conditions do not favor the departure of either the fluorine or bromine, the reaction will be sluggish.[2]

  • Weak Nucleophile: The strength of the nucleophile is crucial. Weaker nucleophiles may require more forcing conditions (e.g., higher temperatures, stronger bases) to react effectively.

  • Suboptimal Solvent: The choice of solvent is critical for stabilizing the charged Meisenheimer intermediate.[4]

  • Incorrect Base: The base may not be strong enough to deprotonate the nucleophile or facilitate the reaction.

Q3: What is the role of the methoxy group at the 2-position?

The methoxy group at the 2-position is an electron-donating group, which can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, its position relative to the halogens still allows for effective SNAr reactions.

III. Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during reactions with 4-Bromo-5-fluoro-2-methoxypyridine.

Issue 1: Low or No Product Formation

If you are experiencing low or no yield in your SNAr reaction, consider the following troubleshooting steps:

Step 1: Evaluate Your Choice of Solvent

The solvent plays a crucial role in stabilizing the negatively charged Meisenheimer complex formed during the reaction.[4]

  • Problem: Using a nonpolar solvent (e.g., toluene, hexane).

    • Explanation: Nonpolar solvents cannot effectively stabilize the charged intermediate, leading to a high activation energy and little to no reaction.[4]

    • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, acetonitrile (MeCN), or THF. These solvents are generally preferred for SNAr reactions.[4]

  • Problem: Using a protic solvent (e.g., ethanol, methanol) with a strong nucleophile.

    • Explanation: Protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity.[4]

    • Solution: Consider switching to a polar aprotic solvent. If a protic solvent is necessary, a stronger base may be required to deprotonate the nucleophile effectively.

Step 2: Re-evaluate Your Choice of Base

The base is often critical for deprotonating the nucleophile, thereby increasing its nucleophilicity.

  • Problem: The base is too weak.

    • Explanation: A weak base may not sufficiently deprotonate the nucleophile, leading to a low concentration of the active nucleophilic species. The pKa of the base should be significantly higher than the pKa of the nucleophile's conjugate acid.

    • Solution: Switch to a stronger base. For example, if you are using a carbonate base with an alcohol nucleophile, consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

  • Problem: The base is sterically hindered.

    • Explanation: A bulky base may have difficulty accessing the nucleophile for deprotonation, especially if the nucleophile itself is sterically hindered.

    • Solution: Choose a less sterically hindered base with comparable strength.

Step 3: Optimize Reaction Conditions
  • Problem: The reaction temperature is too low.

    • Explanation: SNAr reactions on less activated rings may require elevated temperatures to overcome the activation energy barrier.[2]

    • Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition.

  • Problem: The reaction time is insufficient.

    • Explanation: Some SNAr reactions can be slow, especially with weaker nucleophiles or less reactive substrates.

    • Solution: Extend the reaction time and monitor its progress.

Decision Tree for Troubleshooting Low Yield

G start Low or No Product Yield solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? start->solvent base Is the base strong enough to deprotonate the nucleophile? solvent->base Yes outcome1 Switch to a polar aprotic solvent. solvent->outcome1 No temp Have you tried increasing the reaction temperature? base->temp Yes outcome2 Use a stronger, non-nucleophilic base. base->outcome2 No nucleophile Is the nucleophile sufficiently reactive? temp->nucleophile Yes outcome3 Increase temperature and monitor for decomposition. temp->outcome3 No outcome4 Consider a more potent nucleophile or catalytic conditions. nucleophile->outcome4 No end Consult further literature for specific substrate. nucleophile->end Yes

Caption: Troubleshooting flowchart for low-yield SNAr reactions.

Issue 2: Formation of Multiple Products

The presence of two potential leaving groups (bromine and fluorine) can lead to the formation of regioisomers.

Step 1: Analyze the Regioselectivity
  • Problem: Obtaining a mixture of products where the nucleophile has displaced both bromine and fluorine.

    • Explanation: While fluorine is generally a better leaving group in SNAr, the reaction conditions (solvent, temperature, nucleophile) can influence the selectivity.

    • Solution:

      • Solvent Screening: The polarity of the solvent can sometimes influence which leaving group is preferentially displaced.[4] Screen a range of polar aprotic solvents (e.g., THF, MeCN, DMF, DMSO) to see if the product ratio changes.

      • Temperature Control: Lowering the reaction temperature may increase the selectivity for the more reactive site.

      • Choice of Nucleophile: A softer, more polarizable nucleophile might show different selectivity compared to a hard, less polarizable one.

Issue 3: Decomposition of Starting Material or Product
  • Problem: The starting material or product is degrading under the reaction conditions.

    • Explanation: Strong bases and high temperatures can sometimes lead to side reactions or decomposition.

    • Solution:

      • Use a Milder Base: If possible, switch to a milder base that is still effective for the desired transformation.

      • Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

      • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

IV. Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

This is a representative protocol and may require optimization for your specific nucleophile.

Materials:

  • 4-Bromo-5-fluoro-2-methoxypyridine (1 equivalent)

  • Nucleophile (1.1 - 1.5 equivalents)

  • Base (e.g., K2CO3, Cs2CO3, NaH) (1.5 - 2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 4-Bromo-5-fluoro-2-methoxypyridine and the anhydrous solvent.

  • Add the base and stir the suspension.

  • Add the nucleophile dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, crystallization, or distillation.

G A Combine Reactants & Solvent (Under Inert Atmosphere) B Add Base A->B C Add Nucleophile B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC/LC-MS) D->E F Workup & Extraction E->F G Purification F->G

Caption: General experimental workflow for SNAr reactions.

V. Data Summary

Solvent Properties and Their Impact on SNAr Reactions
SolventDielectric Constant (ε)TypeSuitability for SNArRationale
DMF 36.7Polar AproticExcellentEffectively solvates cations and stabilizes the Meisenheimer complex.[4]
DMSO 46.7Polar AproticExcellentHigh polarity provides excellent stabilization of the charged intermediate.[4]
Acetonitrile 37.5Polar AproticGoodGood alternative to DMF and DMSO, often easier to remove.[4]
THF 7.6Polar AproticModerateLess polar than DMF/DMSO, may require higher temperatures or more reactive substrates.[4]
Ethanol 24.6Polar ProticPoor to ModerateCan hydrogen bond with and deactivate the nucleophile, slowing the reaction.[4]
Toluene 2.4NonpolarUnsuitableDoes not stabilize the charged Meisenheimer intermediate.[4]
Common Bases and Their Approximate pKaH Values
BaseFormulapKa of Conjugate Acid (pKaH)Type
Sodium HydrideNaH~35Strong, Non-nucleophilic
Potassium tert-Butoxidet-BuOK~19Strong, Bulky
Cesium CarbonateCs2CO3~10.3 (for HCO3-)Mild
Potassium CarbonateK2CO3~10.3 (for HCO3-)Mild
TriethylamineEt3N~10.7Organic, Non-nucleophilic

VI. Safety and Handling

4-Bromo-5-fluoro-2-methoxypyridine and related halopyridines should be handled with care in a well-ventilated fume hood.[5][6][7][8] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][7][8] Consult the Safety Data Sheet (SDS) for specific handling and disposal information.[5][6][7][8]

VII. References

  • Benchchem. (n.d.). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Retrieved from

  • Benchchem. (n.d.). Managing solvent effects in fluoropyridine reactions. Retrieved from

  • MySkinRecipes. (n.d.). 4-Bromo-3-fluoro-5-methoxypyridine. Retrieved from

  • Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Retrieved from

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from

  • MedchemExpress.com. (2025, March 31). Safety Data Sheet. Retrieved from

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Reaction of magnesiated bases on substituted pyridines: deprotonation or 1,4-addition? Retrieved from

  • Thermo Fisher Scientific. (2004, April 19). SAFETY DATA SHEET. Retrieved from

  • LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from

  • Synquest Labs. (n.d.). 5-Bromo-3-fluoro-2-methoxypyridine. Retrieved from

  • ResearchGate. (2025, August 6). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from

  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Retrieved from

  • Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methylpyridine with Nucleophiles. Retrieved from

  • MDPI. (n.d.). Acidity Study on 3-Substituted Pyridines. Retrieved from

  • ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from

  • PubChemLite. (n.d.). 4-bromo-5-fluoro-2-methoxypyridine (C6H5BrFNO). Retrieved from

  • PubChem. (n.d.). 4-Fluoro-2-methoxypyridine. Retrieved from

  • ChemicalBook. (n.d.). 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE CAS#: 884495-00-5. Retrieved from

  • YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from

  • ACS Publications. (n.d.). The Basicities of Substituted Pyridines and their 1-Oxides. Retrieved from

  • NIH. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Retrieved from

  • Fluorochem. (n.d.). 5-Bromo-4-fluoro-2-methoxypyridine. Retrieved from

  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. Retrieved from

  • Allfluoro pharmaceutical co .ltd. (n.d.). 4-Bromo-5-fluoro-2-methoxypyridine,884495-00-5. Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations. Retrieved from

  • Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine 97 41404-58-4. Retrieved from

  • BLD Pharm. (n.d.). 884495-00-5|4-Bromo-5-fluoro-2-methoxypyridine. Retrieved from

  • MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from

  • Atmospheric Chemistry and Physics. (2019, August 2). Role of base strength, cluster structure and charge in sulfuric-acid-driven particle formation. Retrieved from

  • PubMed. (2025, November 7). Asymmetric Partial Reductions of Pyridines. Retrieved from

  • PubChem. (n.d.). 4-Bromo-2,5-difluoropyridine. Retrieved from

  • BLD Pharm. (n.d.). 885588-14-7|Methyl 2-bromo-5-fluoropyridine-4-carboxylate. Retrieved from

Sources

Technical Support Center: Work-up Procedures to Remove Palladium Catalyst from 4-Bromo-5-fluoro-2-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are indispensable tools in modern organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[1][2] The synthesis of complex molecules like 4-Bromo-5-fluoro-2-methoxypyridine and its derivatives frequently employs these powerful catalytic methods. However, a persistent challenge in process chemistry is the removal of residual palladium from the final product.[3] Regulatory bodies like the ICH have established stringent limits on elemental impurities in drug products, making efficient palladium removal a critical, non-negotiable step in the manufacturing process.[2][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the removal of palladium catalysts from reaction mixtures. We will move beyond simple protocols to explain the causality behind methodological choices, empowering you to design robust and effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from a reaction? The most common strategies can be broadly categorized as follows:

  • Adsorption/Scavenging: This is the most widely used technique, employing solid-supported materials that have a high affinity for palladium. These include activated carbon, specialized silica-based scavengers (functionalized with thiol or trimercaptotriazine groups), and polymer-based resins.[1][5][6][7][8][9][10]

  • Filtration: Primarily used for heterogeneous catalysts (e.g., Pd/C) or to remove palladium that has precipitated out of solution as Pd(0) black. Using a filter aid like Celite® is highly effective for trapping finely dispersed metal particles.[2][11][12][13]

  • Crystallization: Purifying the desired compound through crystallization can be an effective method, as palladium impurities are often left behind in the mother liquor.[4][11]

  • Extraction: Liquid-liquid extraction, sometimes enhanced with aqueous solutions of chelating agents like N-acetylcysteine or sodium diethyldithiocarbamate, can partition palladium species out of the organic phase.[2][14]

  • Chromatography: While effective, standard column chromatography is often considered a less scalable and more costly option for bulk palladium removal, though it can be sufficient for small-scale lab purifications.[11][12][15]

Q2: How do I select the best palladium removal method for my specific reaction? The optimal choice is system-dependent and requires consideration of several factors:[1]

  • Palladium Species: The oxidation state of the palladium (e.g., soluble Pd(II) complexes vs. insoluble Pd(0) colloids) dictates which methods will be effective.[2][16]

  • Product Properties: The solubility, stability, and functional groups of your target molecule (4-Bromo-5-fluoro-2-methoxypyridine derivative) are critical. You must choose a method that doesn't lead to product degradation or significant yield loss.

  • Process Scale: A method suitable for a 100 mg lab-scale reaction may not be practical or cost-effective for a multi-kilogram pilot plant batch.[1]

  • Cost and Time: Scavenger resins can be expensive, while methods like precipitation or activated carbon treatment may require longer processing times.[1]

Q3: What are palladium scavengers and how do they function? Palladium scavengers are solid materials, typically silica gel or a polymer resin, that have been chemically modified with functional groups exhibiting a high affinity for palladium.[1][8] Common functionalities include thiols, amines, and 2,4,6-trimercaptotriazine (TMT).[1][7] The principle is based on chemisorption; the sulfur or nitrogen atoms in the functional groups act as soft Lewis bases, which form strong coordinate bonds with soft Lewis acids like palladium. After stirring the scavenger in the reaction mixture, the solid-bound palladium is easily removed by simple filtration.[17]

Q4: Is activated carbon a reliable method for palladium removal? Activated carbon is a low-cost and frequently used adsorbent for palladium removal.[6][9][10] It can be effective, especially for removing Pd(0) species.[1] However, its primary limitation is a lack of selectivity.[4] Activated carbon can adsorb the desired organic product from the solution, leading to significant yield loss.[1][10] Its performance can be less efficient and less consistent compared to specially designed scavengers.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the work-up of your 4-Bromo-5-fluoro-2-methoxypyridine reactions.

Problem Potential Cause Recommended Solution(s)
High palladium levels (>100 ppm) remain after filtering off a black precipitate (Pd black). The palladium has formed fine, colloidal particles that are passing through the filter paper or frit.[11]1. Use a Filter Aid: Perform the filtration through a thick (1-2 cm) pad of Celite® on a sintered glass funnel. The Celite creates a tortuous path that traps these fine particles.[11][12] 2. Promote Agglomeration: Before filtration, consider aging the mixture or gently heating it, which can sometimes cause the fine particles to agglomerate into larger, more easily filterable solids.[2]
Significant loss of product yield after using a scavenger or activated carbon. The adsorbent is non-selectively binding your product in addition to the palladium.[1][4]1. Screen Scavengers: Test a panel of different scavengers. A scavenger with a different backbone (e.g., silica vs. polystyrene) or functional group may have a lower affinity for your product.[10] 2. Optimize Adsorbent Quantity: Reduce the amount of scavenger or carbon used to the minimum effective quantity. 3. Change the Solvent: A solvent in which your product is more soluble may decrease its tendency to adsorb onto the solid support.[10] 4. Consider a Different Method: Switch to a method less prone to this issue, such as crystallization or liquid-liquid extraction.[4]
A solid-supported scavenger shows poor efficiency in removing palladium. 1. Incorrect Scavenger Choice: The chosen scavenger may not be effective for the specific palladium species/oxidation state present in your mixture (e.g., some are better for Pd(0), others for Pd(II)).[16] 2. Strong Product Chelation: Your product or a ligand in the mixture may be strongly coordinated to the palladium, preventing the scavenger from accessing the metal center.1. Screen a Scavenger Kit: Use a screening kit with various functionalities (thiol, amine, TMT, etc.) to identify the most effective one for your system.[17] 2. Perform a Pre-Treatment Wash: An aqueous wash with a mild oxidant or reductant (e.g., aqueous NaHSO₃) can sometimes break up stable palladium complexes, making the metal more available for scavenging.[18]
Palladium removal is inconsistent from one batch to the next. The final state of the reaction mixture is variable. Factors like reaction time, temperature, and stoichiometry can affect the final ratio of soluble Pd(II) to insoluble Pd(0), influencing the effectiveness of a given work-up.[2]1. Standardize the Procedure: Ensure the work-up begins at a consistent point in the reaction timeline. 2. Implement a Multi-Step Approach: A robust, multi-step process is often more reproducible. For example, an initial filtration through Celite to remove Pd(0), followed by a scavenger treatment for soluble palladium, can account for batch-to-batch variation.[16]

Decision-Making Workflow for Palladium Removal

Choosing the right strategy from the outset can save significant time and resources. The following workflow provides a logical path for selecting an appropriate purification method.

Palladium_Removal_Workflow start Reaction Complete pd_form Is Palladium Catalyst Homogeneous or Heterogeneous? start->pd_form hetero Heterogeneous (e.g., Pd/C) pd_form->hetero Heterogeneous homo Homogeneous (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) pd_form->homo Homogeneous celite_filt Filter through Celite® Pad hetero->celite_filt analyze1 Analyze Pd Content (e.g., ICP-MS) celite_filt->analyze1 check1 Is Pd Level Acceptable (<10 ppm)? analyze1->check1 scavenge Treat with Palladium Scavenger check1->scavenge No end_ok Product Purified check1->end_ok Yes product_form Is Product Amenable to Crystallization? homo->product_form crystallize Attempt Crystallization product_form->crystallize Yes product_form->scavenge No analyze2 Analyze Pd in Crystals crystallize->analyze2 check2 Is Pd Level Acceptable (<10 ppm)? analyze2->check2 check2->scavenge No (Treat Mother Liquor) check2->end_ok Yes analyze3 Analyze Pd Content scavenge->analyze3 check3 Is Pd Level Acceptable (<10 ppm)? analyze3->check3 check3->scavenge No (Try different scavenger or activated carbon) check3->end_ok Yes

Caption: Decision workflow for selecting a palladium removal strategy.

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

This protocol is a general guideline for removing soluble palladium species.

  • Dissolution: After the initial reaction work-up (e.g., quenching and extraction), dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Toluene).[10]

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, MP-Thiol) to the solution. A typical starting point is 3–5 equivalents relative to the initial amount of palladium catalyst used.[7][16]

  • Stirring: Agitate the mixture at room temperature or a slightly elevated temperature (e.g., 40–60 °C) for 2 to 24 hours.[7][10] The optimal time and temperature should be determined experimentally by monitoring the palladium content over time.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[16]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[10]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[10]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS to confirm it meets the required specification (typically <10 ppm for APIs).[8]

Protocol 2: Palladium Removal Using Activated Carbon

This protocol is a cost-effective alternative, but care must be taken to avoid product loss.

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF, Ethyl Acetate).[1]

  • Carbon Addition: Add powdered activated carbon to the solution. A typical loading is 5-10% w/w relative to the crude product.

  • Stirring: Stir the slurry vigorously at room temperature or elevated temperature (e.g., 45-60 °C) for 2 to 18 hours.[1]

  • Filtration: Carefully filter the mixture through a dense pad of Celite® to remove all the fine carbon particles. This step is critical, as carbon fines can be difficult to remove.

  • Washing: Wash the Celite/carbon pad thoroughly with fresh solvent to recover any adsorbed product.[10] Be aware that significant product may be retained.

  • Concentration: Concentrate the filtrate to yield the purified product.

  • Analysis: Analyze for residual palladium. If levels are still high, a second treatment or a switch to a more selective scavenger may be necessary.

Comparative Summary of Palladium Removal Methods

MethodProsConsBest For
Specialized Scavengers High efficiency and selectivity[1][8]; Broad solvent compatibility[7][8]; Good for various Pd species.Higher cost; May require screening to find the optimal scavenger.Removing low to moderate levels of homogeneous palladium; Final polishing step to reach <10 ppm.
Activated Carbon Low cost[1]; Widely available; Effective for Pd(0).Can be non-selective, leading to high product loss[1][4]; Performance can be inconsistent.Bulk removal of palladium, especially when product loss is not a primary concern; Removing color impurities.[6]
Crystallization Potentially very high purity; No additional reagents required; Scalable.Only applicable to solid, crystalline products; Palladium may co-crystallize or get trapped in the crystal lattice.[4]Purifying crystalline final products where palladium impurities remain soluble in the mother liquor.
Filtration (Celite) Simple, fast, and inexpensive[11]; Excellent for removing solid particles.Ineffective for removing dissolved, homogeneous palladium species.Removing heterogeneous catalysts (e.g., Pd/C) and precipitated Pd(0) black.[12]
Chromatography Can provide very high purity and separate other organic impurities simultaneously.High solvent consumption; Can be costly and difficult to scale up; Potential for product loss on the column.[11]Small-scale laboratory purifications (<5g); When simultaneous removal of other impurities is required.

References

  • Palladium catalyst recovery using scavenger resin - SpinChem.
  • How can i remove palladium Pd catalyst easily?
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Biotage® MP-TMT | Palladium scavenger.
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Public
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
  • How can I easily remove a Pd-catalyst
  • Metal Scavenger Guide - Sopachem.
  • How to Remove Palladium in three easy steps - Biotage.
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.
  • Your trick to remove residual palladium : r/Chempros - Reddit.
  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification - ResearchG
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique | Semantic Scholar.
  • Technical Support Center: Removing Palladium Catalyst Residues
  • How to remove palladium catalyst
  • Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures - Benchchem.

Sources

Overcoming steric hindrance in reactions involving 4-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-5-fluoro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the synthetic challenges associated with this sterically hindered and electronically complex building block. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles in your synthetic endeavors.

Introduction: Understanding the Challenge

4-Bromo-5-fluoro-2-methoxypyridine is a valuable building block in medicinal chemistry and materials science. However, its substitution pattern presents a unique set of challenges. The C4-bromo and C5-fluoro substituents create a sterically demanding environment, while the C2-methoxy group and the pyridine nitrogen exert significant electronic effects on the ring's reactivity. This guide will focus on practical strategies to achieve successful outcomes in key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Part 1: Troubleshooting Guide for Common Reactions

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling at the C4-Position

Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid at the C4-position of 4-Bromo-5-fluoro-2-methoxypyridine, but I am observing low conversion of my starting material and significant side products. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in Suzuki-Miyaura couplings with this substrate are often a consequence of steric hindrance around the C4-bromo position, which is flanked by a fluoro and a methoxy-substituted carbon. This steric bulk can impede both the oxidative addition of the palladium catalyst and the subsequent transmetalation step.[1]

Causality and Optimization Strategy:

The key to overcoming this challenge lies in the judicious selection of the catalyst system—specifically, the palladium precursor and the phosphine ligand. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

  • Ligand Selection: For sterically hindered substrates, bulky and electron-rich dialkylbiarylphosphine ligands are often essential.[2] These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered aryl bromides.

    • Recommended Ligands:

      • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Excellent for sterically demanding couplings.

      • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups can enhance catalyst solubility and activity.

      • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly effective ligand for challenging couplings.

  • Palladium Precatalyst: The choice of palladium source can also influence the concentration of the active Pd(0) catalyst. While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladium(II) precatalysts can offer better reproducibility by ensuring efficient generation of the active catalyst.

  • Base and Solvent: The base is critical for activating the boronic acid.[2] A moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point. The solvent system should be able to dissolve both the organic and inorganic components; mixtures like 1,4-dioxane/water or toluene/water are commonly used.

Troubleshooting Flowchart:

G cluster_0 Troubleshooting Low Yield in Suzuki Coupling start Low Yield Observed q1 Initial Ligand? start->q1 a1_1 Standard Ligand (e.g., PPh₃) q1->a1_1 Yes a1_2 Bulky Biarylphosphine (e.g., XPhos) q1->a1_2 No action1 Switch to Bulky, Electron-Rich Biarylphosphine Ligand (XPhos, SPhos, RuPhos) a1_1->action1 q2 Base Strength? a1_2->q2 action1->q2 a2_1 Weak Base (e.g., Na₂CO₃) q2->a2_1 Yes q2->a2_1 No action2 Increase Base Strength (K₃PO₄, Cs₂CO₃) a2_1->action2 q3 Reaction Temperature? action2->q3 a3_1 < 80 °C q3->a3_1 Yes q3->a3_1 No action3 Increase Temperature (80-110 °C) a3_1->action3 success Improved Yield action3->success

Caption: Decision tree for optimizing Suzuki-Miyaura coupling reactions.

Comparative Catalyst Systems for Hindered Pyridines:

Palladium PrecursorLigandBaseSolventTemperature (°C)Expected OutcomeReference
Pd(OAc)₂PPh₃Na₂CO₃Toluene/H₂O100Often low yield for hindered substrates[2]
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane/H₂O100-110High[2]
Pd(OAc)₂SPhosCs₂CO₃Toluene/H₂O100High[2]
Issue 2: Lack of Reactivity or Low Yield in Buchwald-Hartwig Amination

Question: I am trying to couple a primary or secondary amine with 4-Bromo-5-fluoro-2-methoxypyridine using Buchwald-Hartwig conditions, but I'm getting my starting material back. What should I try?

Answer:

Similar to the Suzuki coupling, the steric hindrance at the C4 position can significantly slow down the oxidative addition step in the Buchwald-Hartwig amination.[3] Additionally, the choice of base is critical as it must be strong enough to deprotonate the amine without causing unwanted side reactions.[4]

Causality and Optimization Strategy:

  • Catalyst System: The use of specialized, bulky electron-rich phosphine ligands is paramount. These ligands accelerate both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[5]

    • Recommended Ligands:

      • Xantphos: A bidentate ligand often effective for amination of aryl halides.[3]

      • BrettPhos: Specifically designed for coupling primary amines.[4]

      • Josiphos-type ligands: Can be effective for challenging aminations.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially if the substrate is sensitive to NaOtBu.[4]

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Seal the tube, and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv.), the amine (1.2 equiv.), and the degassed solvent (e.g., toluene).

  • Heat the sealed tube to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: In a Nucleophilic Aromatic Substitution (SNAr) reaction, which halogen is more likely to be displaced on 4-Bromo-5-fluoro-2-methoxypyridine?

A1: In SNAr reactions on halo-substituted pyridines, the rate of displacement generally follows the order F > Cl > Br > I.[6] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond and stabilizes the intermediate Meisenheimer complex.[6] Therefore, the fluoride at the C5 position is expected to be more readily displaced by a nucleophile than the bromide at the C4 position. However, the position of the halogen also plays a critical role. Nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (C2, C4, C6). In this molecule, the bromine is at an activated C4 position, while the fluorine is at C5. The C4 position is electronically activated for nucleophilic attack. Despite fluorine being a better leaving group in principle, the positional activation of the C-Br bond at C4 makes predicting the outcome complex without experimental data. For practical purposes, if SNAr is desired, targeting the C4-bromo position with a strong nucleophile under forcing conditions, or activating the C5-fluoro position through other means, should be considered.

Q2: I am considering a metal-halogen exchange reaction (e.g., lithiation or Grignard formation) at the C4-bromo position. Is this feasible given the other functional groups?

A2: A metal-halogen exchange at the C4-bromo position is a viable strategy but requires careful consideration of the reaction conditions to avoid side reactions.

  • Lithiation: Using n-butyllithium or sec-butyllithium at low temperatures (e.g., -78 °C) can effect the bromine-lithium exchange. However, there is a risk of the organolithium reagent adding to the pyridine ring (a known side reaction) or reacting with the C5-fluoro substituent.[7] The C2-methoxy group can act as a directing group for lithiation at the C3 position, which could be a competing pathway.[8] Using a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can sometimes favor deprotonation over addition.[7]

  • Grignard Formation: Formation of the Grignard reagent by reacting with magnesium metal is also possible. This is often a milder alternative to lithiation. The reaction may require activation with a small amount of iodine or 1,2-dibromoethane.[9] The resulting Grignard reagent would be a powerful nucleophile for subsequent reactions with electrophiles.

Workflow for Metal-Halogen Exchange and Subsequent Quench:

G cluster_1 Metal-Halogen Exchange Strategy start 4-Bromo-5-fluoro-2-methoxypyridine step1 Metal-Halogen Exchange (e.g., n-BuLi or Mg) start->step1 intermediate Organometallic Intermediate (Li or MgBr at C4) step1->intermediate step2 Quench with Electrophile (E+) (e.g., Aldehyde, CO₂, etc.) intermediate->step2 product 4-Substituted-5-fluoro-2-methoxypyridine step2->product

Caption: General workflow for functionalization via metal-halogen exchange.

Q3: Can I selectively functionalize the C3 or C6 positions of 4-Bromo-5-fluoro-2-methoxypyridine?

A3: Selective functionalization at the C3 or C6 positions is challenging due to the presence of the more reactive bromo and fluoro substituents. However, a directed ortho-metalation (DoM) strategy could be considered. The C2-methoxy group is a known directing group for lithiation at the C3 position.[8] By using a strong, hindered lithium amide base like LDA or LTMP at low temperature, it may be possible to selectively deprotonate the C3 position. The resulting organolithium species can then be trapped with an electrophile. Functionalization at C6 is less straightforward as there is no adjacent directing group.

References

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl) Ether. Norwegian Research Information Repository - NTNU. [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. ARKIVOC. [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. [Link]

  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? ResearchGate. [Link]

  • ortho metalation. Andrew G Myers Research Group, Harvard University. [Link]

  • Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism. PubMed. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

  • Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. OUCI. [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. [Link]

  • Preparation method of fluoropyridine compounds.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthetic method of 1-bromo-4-fluorin-5-isopropyl-2-metoxybenzene.
  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Semantic Scholar. [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

  • Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed. [Link]

Sources

Byproduct formation in the synthesis of 4-Bromo-5-fluoro-2-methoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-5-fluoro-2-methoxypyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The following question-and-answer format directly addresses specific challenges you may encounter in the lab.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 4-Bromo-5-fluoro-2-methoxypyridine?

A1: There are two primary and strategically different approaches to the synthesis of 4-bromo-5-fluoro-2-methoxypyridine, each with its own set of advantages and potential challenges.

  • Route A: Electrophilic Bromination of a Precursor. This is often the most direct route, starting from 2-methoxy-5-fluoropyridine.[1][2] The pyridine ring is activated by the methoxy group, directing the electrophilic brominating agent to specific positions.

  • Route B: Building the molecule from a pre-brominated precursor. An alternative is to start with a pyridine ring that already contains the bromine atom in the desired position, such as 4-bromo-5-fluoro-2-hydroxypyridine, and then introduce the methoxy group.

The choice of route will often depend on the availability and cost of the starting materials, as well as the desired scale of the reaction.

Q2: Why is regioselectivity a concern during the bromination of 2-methoxy-5-fluoropyridine?

A2: Regioselectivity is a critical factor in the synthesis of substituted pyridines.[3] The directing effects of the substituents on the pyridine ring determine the position of the incoming electrophile (in this case, Br+).

  • The methoxy group (-OCH3) at the 2-position is an activating, ortho-, para-director.

  • The fluoro group (-F) at the 5-position is a deactivating, ortho-, para-director.

  • The pyridine nitrogen is a deactivating group.

These competing electronic effects can lead to the formation of a mixture of isomers, including the desired 4-bromo product and other regioisomers such as the 3-bromo or 6-bromo derivatives. Controlling the reaction conditions (temperature, solvent, and brominating agent) is crucial to favor the formation of the desired 4-bromo isomer.

Section 2: Troubleshooting Guide

Problem 1: Low yield of the desired 4-bromo-5-fluoro-2-methoxypyridine product.

A1.1: Achieving high regioselectivity in pyridine halogenation can be challenging due to the complex electronic nature of the ring.[3][4][5] Here are several factors to consider and optimize:

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): This is a commonly used reagent for milder bromination.[6] Its reactivity can be tuned by the choice of solvent and the addition of radical initiators or acids.

    • Molecular Bromine (Br2): This is a stronger brominating agent and may lead to lower selectivity and over-bromination. It is often used with a Lewis acid catalyst, but this can further complicate the regiochemical outcome.

    • Other Reagents: Reagents like 2-Chloro-1,3-bis(methoxycarbonyl)guanidine and N-Acetoxy-N-bromo-4-nitrobenzamide have been developed for high regioselectivity in challenging halogenations.[7]

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. Start at 0°C or even -78°C and slowly warm the reaction to find the optimal temperature.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent and the stability of the intermediates. Experiment with a range of solvents, from non-polar (e.g., hexane, CCl4) to polar aprotic (e.g., acetonitrile, THF).

  • Steric Hindrance: The methoxy group at the 2-position can sterically hinder bromination at the 3-position, which may favor substitution at the 4-position.

A1.2: If your starting material is being consumed without a corresponding increase in the desired product, several side reactions could be occurring:

  • Over-bromination: The product, 4-bromo-5-fluoro-2-methoxypyridine, can potentially undergo a second bromination, leading to dibrominated byproducts. To mitigate this, use a stoichiometric amount of the brominating agent (or even slightly less) and add it slowly to the reaction mixture.

  • Decomposition: Pyridine derivatives can be sensitive to harsh reaction conditions. If you are using strong acids or high temperatures, your starting material or product might be decomposing.[5] Consider using milder conditions.

  • Formation of Unidentified Byproducts: Complex side reactions can lead to a range of unidentified impurities. Careful analysis of your crude reaction mixture by LC-MS and NMR is essential to identify these byproducts and understand the underlying reaction pathways.

Problem 2: Formation of Debrominated Byproduct.

A2.1: The formation of a debrominated byproduct during a lithiation reaction is a common issue, often resulting from the quenching of the lithiated intermediate by a proton source.[8]

  • Mechanism of Debromination: The reaction of 4-bromo-5-fluoro-2-methoxypyridine with an organolithium reagent (like n-BuLi or t-BuLi) at low temperature generates a highly reactive aryllithium intermediate. If this intermediate encounters a proton source before it can react with your desired electrophile, it will be quenched to form 5-fluoro-2-methoxypyridine.

  • Potential Proton Sources:

    • Trace water: Ensure all glassware is rigorously dried and all solvents are anhydrous.

    • Acidic protons on other reagents: If your electrophile or other additives have acidic protons, they can quench the aryllithium.

    • The solvent itself: Ethereal solvents like THF can be deprotonated by highly reactive organolithiums, although this is usually a slower process.

    • During workup: Quenching the reaction with an aqueous solution will protonate any remaining aryllithium.

  • Troubleshooting Strategies:

    • Rigorous Anhydrous Conditions: Use flame-dried glassware under an inert atmosphere (argon or nitrogen). Use freshly distilled or commercially available anhydrous solvents.

    • Transmetalation: After forming the aryllithium, you can transmetalate it to a less reactive organometallic species (e.g., using ZnCl2 or MgBr2).[9] These organozinc or Grignard reagents are generally less basic and more stable, reducing the likelihood of proton quenching.

    • Inverse Addition: Add the organolithium reagent to a solution of the pyridine and the electrophile (Barbier conditions), so that the aryllithium reacts with the electrophile as soon as it is formed.

    • Temperature Control: Maintain a very low temperature (typically -78°C) throughout the lithiation and subsequent reaction with the electrophile to minimize side reactions.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for the Bromination of 2-methoxy-5-fluoropyridine
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2-methoxy-5-fluoropyridine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterCondition ACondition BCondition C
Brominating Agent NBSBr2NBS
Solvent AcetonitrileCCl4THF
Temperature 0°C to RTRT-78°C to RT
Yield of 4-bromo isomer ModerateLow (mixture)Potentially higher selectivity
Major Byproducts 3-bromo isomer, dibrominatedMultiple isomersUnreacted starting material

Table 1: Comparison of Bromination Conditions.

Section 4: Visualizing Reaction Pathways

Diagram 1: Potential Byproduct Formation in Bromination

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Products & Byproducts SM 2-Methoxy-5-fluoropyridine Bromination Brominating Agent (e.g., NBS) SM->Bromination Electrophilic Aromatic Substitution BP3 Byproduct: Decomposition Products SM->BP3 Harsh Conditions DP Desired Product: 4-Bromo-5-fluoro-2-methoxypyridine Bromination->DP Regioselective Attack at C4 BP1 Byproduct: 3-Bromo Isomer Bromination->BP1 Attack at C3 BP2 Byproduct: Dibrominated Product DP->BP2 Over-bromination

Caption: Potential reaction pathways in the bromination of 2-methoxy-5-fluoropyridine.

Diagram 2: Troubleshooting Lithiation-Debromination

G cluster_0 Desired Pathway cluster_1 Problem Pathway Start 4-Bromo-5-fluoro-2-methoxypyridine Lithiation n-BuLi, -78°C Start->Lithiation Intermediate Aryllithium Intermediate Lithiation->Intermediate Electrophile Electrophile (E+) Intermediate->Electrophile C-C Bond Formation Proton_Source Proton Source (H+) (e.g., trace H2O) Intermediate->Proton_Source Proton Quenching Desired_Product Desired Product (Py-E) Electrophile->Desired_Product Debrominated_Product Debrominated Byproduct (5-Fluoro-2-methoxypyridine) Proton_Source->Debrominated_Product

Caption: Competing pathways during the lithiation of 4-bromo-5-fluoro-2-methoxypyridine.

References

  • Vertex AI Search. (n.d.). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. ResearchGate.
  • American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications.
  • Google Patents. (n.d.). Halogenation of pyridine compounds.
  • ResearchGate. (n.d.). Schemes depicting the SNAr/nucleophilic substitution of the different...
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Journal of the American Chemical Society. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • National Institutes of Health. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC.
  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
  • ChemicalBook. (n.d.). 2-Methoxy-5-fluoropyridine CAS#: 51173-04-7.
  • YouTube. (2022, December 25). Preparation of Pyridines, Part 2: By Halogenation and Nitration.
  • Guidechem. (n.d.). What is the synthesis and application of 3-BROMO-5-FLUORO-2-METHOXYPYRIDINE?
  • Reddit. (2018, January 22). I keep getting debrominated starting material and low conversion after lithiation.
  • ChemicalBook. (2025, July 16). 2-Methoxy-5-fluoropyridine | 51173-04-7.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Chlorination and Bromination Reagents with High Regioselectivity and Reactivity.
  • Organic Chemistry Portal. (2006). An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes.

Sources

How to improve the solubility of 4-Bromo-5-fluoro-2-methoxypyridine for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-5-fluoro-2-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to facilitate the successful application of this versatile building block in your research.

Introduction

4-Bromo-5-fluoro-2-methoxypyridine is a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its utility in forming complex molecules through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig, is well-recognized.[1] However, its physicochemical properties, particularly its solubility, can present challenges in reaction setup and execution. This guide is structured to provide practical, experience-based solutions to overcome these hurdles.

Troubleshooting Guide: Overcoming Solubility Issues

This section addresses specific problems you may encounter related to the solubility of 4-Bromo-5-fluoro-2-methoxypyridine during your experiments.

Question: My 4-Bromo-5-fluoro-2-methoxypyridine is not dissolving in the chosen reaction solvent. What should I do?

Answer:

This is a common issue that can often be resolved by systematically modifying the solvent system and conditions. The polarity of 4-Bromo-5-fluoro-2-methoxypyridine, conferred by the pyridine ring, fluorine, and methoxy group, suggests that it will be more soluble in polar solvents. Based on the behavior of analogous compounds, polar aprotic solvents are an excellent starting point.[2]

Here is a step-by-step approach to troubleshoot poor solubility:

Step 1: Solvent Selection & Optimization

  • Initial Solvent Choice: If you are experiencing poor solubility, first consider the solvent you are using. For room temperature reactions, polar aprotic solvents such as Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , Acetonitrile (ACN) , or N,N-Dimethylacetamide (DMAc) are recommended. For reactions at elevated temperatures, be mindful of the solvent's boiling point and potential for decomposition.

  • Co-solvent Systems: If the compound does not fully dissolve in a single solvent, a co-solvent system can be highly effective.[3] A common strategy is to dissolve the 4-Bromo-5-fluoro-2-methoxypyridine in a small amount of a strong polar aprotic solvent (e.g., DMF or DMSO) and then dilute the mixture with a less polar solvent in which the other reaction components are soluble, such as Toluene , Dioxane , or Tetrahydrofuran (THF) . This approach can maintain the solubility of all reactants.

Step 2: The Role of Temperature

  • Gentle Heating: For many compounds, solubility increases with temperature. Gentle heating of the reaction mixture with stirring can significantly improve the dissolution of 4-Bromo-5-fluoro-2-methoxypyridine. It is crucial to ensure that the applied temperature is compatible with the stability of all reactants, reagents, and the catalyst.

  • Sonication: In some cases, sonication can aid in the dissolution of stubborn solids by breaking up agglomerates and increasing the surface area for solvation.[4]

Step 3: Particle Size Reduction

  • Micronization: The rate of dissolution is directly related to the surface area of the solid.[5] If you are working with a crystalline solid, grinding the material into a fine powder using a mortar and pestle can increase its surface area and, consequently, its dissolution rate.

Below is a workflow to guide your decision-making process for solvent selection.

Solvent_Selection_Workflow start Start: Poor Solubility Observed solvent_choice Is the solvent a polar aprotic (e.g., DMF, DMSO)? start->solvent_choice try_polar_aprotic Switch to a polar aprotic solvent solvent_choice->try_polar_aprotic No heat Apply gentle heat (e.g., 40-60 °C) solvent_choice->heat Yes try_polar_aprotic->heat cosolvent Use a co-solvent system (e.g., DMF/Toluene) heat->cosolvent Still not dissolved success Solubility Improved heat->success Dissolved sonication Attempt dissolution with sonication cosolvent->sonication Still not dissolved cosolvent->success Dissolved micronization Reduce particle size (grind the solid) sonication->micronization Still not dissolved sonication->success Dissolved micronization->success Dissolved fail Consult further literature for specific reaction micronization->fail Still not dissolved

Caption: Decision workflow for troubleshooting poor solubility.

Question: I'm observing incomplete reactions or low yields. Could solubility be the underlying cause?

Answer:

Absolutely. Incomplete dissolution of a starting material is a frequent cause of incomplete reactions and reduced yields. If 4-Bromo-5-fluoro-2-methoxypyridine is not fully dissolved, the reaction can only proceed on the surface of the solid particles, leading to a significant decrease in the reaction rate.

Troubleshooting Steps:

  • Visual Inspection: Before and during the reaction, visually inspect the reaction mixture for any undissolved solid. A well-stirred, homogenous solution is ideal.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS). If the reaction stalls and you can still see undissolved starting material, solubility is the likely culprit.

  • Revisit Solubility Enhancement: If you suspect solubility is the issue, apply the techniques described in the previous question, such as switching to a better solvent, using a co-solvent system, or increasing the reaction temperature.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about handling and using 4-Bromo-5-fluoro-2-methoxypyridine.

What are the recommended solvents for 4-Bromo-5-fluoro-2-methoxypyridine?
Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic DMF, DMSO, Acetonitrile, DMAcHighThe polar nature of these solvents can effectively solvate the polar pyridine ring and carbon-halogen bonds.
Ethers THF, DioxaneModerateThese solvents have some polar character and can engage in dipole-dipole interactions.
Aromatic Hydrocarbons Toluene, XyleneLow to ModeratePrimarily nonpolar, but can engage in pi-stacking interactions with the pyridine ring.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateCaution: Pyridine derivatives can react with chlorinated solvents like DCM, even at room temperature, to form bispyridinium salts, which can lead to side products and reduced yields.[6] It is advisable to avoid these solvents for reactions involving pyridines, especially if the reaction mixture will be stored or heated.
Polar Protic Methanol, EthanolModerateThe hydroxyl group can interact with the pyridine nitrogen. However, these solvents can also act as nucleophiles in some reactions.
Nonpolar Hydrocarbons Hexanes, HeptaneVery Low"Like dissolves like" principle suggests poor solubility due to the significant difference in polarity.

It is strongly recommended to perform a small-scale solubility test with your chosen solvent before setting up a large-scale reaction.

How does temperature affect the solubility of 4-Bromo-5-fluoro-2-methoxypyridine?

For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. By increasing the temperature, you provide the energy needed to break the crystal lattice of the solid and allow it to be solvated by the solvent molecules.

Experimental Protocol for Determining Solubility:

This protocol provides a general method for determining the approximate solubility of 4-Bromo-5-fluoro-2-methoxypyridine in a given solvent.

Materials:

  • 4-Bromo-5-fluoro-2-methoxypyridine

  • Selected solvent

  • Small vials with caps

  • Magnetic stirrer and stir bars

  • Heating plate

  • Analytical balance

Procedure:

  • Add a known volume of the solvent (e.g., 1 mL) to a vial containing a stir bar.

  • Begin stirring the solvent at the desired temperature (e.g., room temperature or a specific reaction temperature).

  • Add a small, pre-weighed amount of 4-Bromo-5-fluoro-2-methoxypyridine to the solvent.

  • Observe if the solid dissolves completely.

  • Continue adding small, known amounts of the solid until it no longer dissolves and a saturated solution is formed (i.e., a small amount of solid remains undissolved after prolonged stirring).

  • The solubility can then be estimated as the total mass of the dissolved solid per volume of solvent (e.g., in mg/mL).

This simple test can save significant time and resources by helping you identify a suitable solvent system before committing to a large-scale reaction.

Solubility_Factors solubility Solubility of 4-Bromo-5-fluoro-2-methoxypyridine solvent Solvent Polarity ('Like dissolves like') solubility->solvent temperature Temperature (Generally increases solubility) solubility->temperature particle_size Particle Size (Affects dissolution rate) solubility->particle_size cosolvents Co-solvents (Can fine-tune polarity) solubility->cosolvents

Caption: Key factors influencing the solubility of the compound.

References

  • MySkinRecipes. (n.d.). 4-Bromo-3-fluoro-5-methoxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-5-fluoro-2-methylpyridine. Retrieved from [Link]

  • ChemistryViews. (2010). Puzzling Pyridine Problem Probed. Retrieved from [Link]

  • Allfluoro pharmaceutical co .ltd. (n.d.). 4-Bromo-5-fluoro-2-methoxypyridine,884495-00-5. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Reddit. (2015). Pyridine Is miscible with EVERYTHING!?. Retrieved from [Link]

  • Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?. Retrieved from [Link]

  • Mirage News. (2022). Scientists solve problem in organic chemistry. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • ScienceDaily. (2022). Researchers solve a problem in organic chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 4-Bromo-5-fluoro-2-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-5-fluoro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the scale-up of reactions involving this versatile synthetic intermediate. Our aim is to blend established chemical principles with practical, field-tested insights to ensure the successful transition of your processes from the laboratory bench to larger-scale production.

Introduction to 4-Bromo-5-fluoro-2-methoxypyridine

4-Bromo-5-fluoro-2-methoxypyridine is a key building block in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, a fluorine atom influencing electronic properties, and a methoxy group, makes it a valuable precursor for a wide range of complex molecular targets. However, the very features that make this molecule attractive can also present significant challenges during scale-up. This guide will address these potential hurdles in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of reactions where 4-Bromo-5-fluoro-2-methoxypyridine is used, and what are the primary scale-up concerns for each?

A1: The most prevalent reactions include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. Additionally, metal-halogen exchange reactions to form Grignard or organolithium reagents are common. The primary scale-up concerns are summarized in the table below.

Reaction Type Primary Scale-Up Challenges
Suzuki-Miyaura Coupling Catalyst deactivation (palladium black formation), incomplete reaction, side-product formation (homocoupling, debromination), and difficulties with product isolation from inorganic byproducts.
Buchwald-Hartwig Amination Catalyst inhibition by the pyridine nitrogen, sensitivity to air and moisture, potential for side reactions depending on the amine and base used, and challenges with product purification.[3][4]
Sonogashira Coupling Catalyst deactivation, copper-related side reactions (if used), and thermal instability of terminal alkynes.[5][6]
Grignard Reagent Formation Initiation of the reaction, Wurtz coupling side-products, and exothermic nature of the reaction requiring careful thermal management.[7]
Lithiation (Metal-Halogen Exchange) Exothermic reaction requiring cryogenic temperatures, potential for competing side reactions such as deprotonation, and instability of the resulting organolithium species.[8]

Q2: What are the critical safety considerations when handling 4-Bromo-5-fluoro-2-methoxypyridine on a larger scale?

A2: 4-Bromo-5-fluoro-2-methoxypyridine is classified as an irritant, causing skin, eye, and respiratory irritation.[9] On a larger scale, the potential for exposure is significantly increased. Therefore, it is imperative to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated area, preferably within a fume hood or a glove box to minimize inhalation risks. Always consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Q3: How does the purity of 4-Bromo-5-fluoro-2-methoxypyridine impact scale-up success?

A3: The purity of the starting material is paramount for successful and reproducible scale-up. Impurities can have a dramatic effect on the reaction outcome by:

  • Poisoning the catalyst: Even trace amounts of certain impurities can deactivate sensitive palladium catalysts.

  • Generating unforeseen by-products: Impurities can react under the reaction conditions, leading to a more complex impurity profile in the final product and complicating purification.

  • Inhibiting the reaction: Some impurities may interfere with the catalytic cycle, leading to sluggish or incomplete conversions.

It is highly recommended to use high-purity 4-Bromo-5-fluoro-2-methoxypyridine for all large-scale reactions.

Q4: My palladium-catalyzed reaction mixture turns black on a large scale, but this was not observed in the lab. What is happening and how can I prevent it?

A4: The formation of a black precipitate, commonly known as "palladium black," indicates the agglomeration and precipitation of the palladium catalyst from the solution.[10] This leads to a loss of catalytic activity and can stall the reaction. This phenomenon is often exacerbated on a larger scale due to localized overheating or inefficient mixing, which can lead to catalyst decomposition. To mitigate this, consider the following:

  • Improve agitation: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized hot spots.

  • Control the temperature: Use a well-controlled heating system and consider a more gradual temperature ramp-up.

  • Optimize catalyst and ligand loading: Sometimes, a slightly higher ligand-to-metal ratio can stabilize the catalyst.

  • Degas solvents and reagents thoroughly: Oxygen can contribute to catalyst decomposition.

Troubleshooting Guides

Issue 1: Suzuki-Miyaura Coupling - Low Yield and/or Incomplete Conversion at Scale

Symptoms: The reaction stalls before all the 4-Bromo-5-fluoro-2-methoxypyridine is consumed, resulting in a low yield of the desired product.

Potential Causes & Solutions:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution: Screen different palladium catalysts and ligands. Buchwald-type ligands are often effective for heteroaryl couplings.[11] Increasing the catalyst loading may be necessary, but this should be done cautiously due to cost and potential for increased side reactions.

  • Inefficient Mass Transfer: On a larger scale, mixing can be less efficient, leading to poor contact between the reactants, catalyst, and base.

    • Solution: Improve agitation and consider using a different solvent system that provides better solubility for all components.

  • Base Incompatibility or Degradation: The choice of base is critical. Some inorganic bases have low solubility, which can be problematic at scale.

    • Solution: Consider using a soluble organic base or a phase-transfer catalyst to improve the efficiency of an inorganic base. Ensure the base is of high quality and anhydrous if required.

  • Debromination Side Reaction: A common side reaction is the replacement of the bromine atom with a hydrogen atom.

    • Solution: This can be influenced by the solvent, base, and temperature. Lowering the reaction temperature or changing the solvent may reduce the extent of this side reaction.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried, inerted reactor, add the boronic acid or ester (1.1-1.5 equivalents), a suitable base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand, 0.5-2 mol%).

  • Reagent Addition: Add 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equivalent) as a solution in a degassed solvent (e.g., dioxane/water or toluene/water).

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by HPLC or GC.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water to remove inorganic salts. The organic layer is then dried and concentrated.

  • Purification: The crude product is purified by column chromatography or crystallization.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation ArPd(II)(R)L2 Ar-Pd(II)-R'L2 Transmetalation->ArPd(II)(R)L2 Reductive_Elimination Reductive Elimination ArPd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R' Ar-R' Reductive_Elimination->Ar-R' 4-Bromo-5-fluoro-2-methoxypyridine 4-Bromo-5-fluoro- 2-methoxypyridine 4-Bromo-5-fluoro-2-methoxypyridine->Oxidative_Addition Boronic_Acid R'-B(OR)2 Boronic_Acid->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Issue 2: Buchwald-Hartwig Amination - Catalyst Inhibition and Side Reactions

Symptoms: The reaction is sluggish, and significant amounts of starting material remain even after prolonged reaction times. Unidentified by-products are observed.

Potential Causes & Solutions:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, reducing its activity.

    • Solution: The use of electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) can mitigate this issue by favoring the productive catalytic cycle.[12]

  • Hydrolysis of the Methoxy Group: Under strongly basic conditions and elevated temperatures, the 2-methoxy group can be susceptible to hydrolysis, leading to the corresponding 2-pyridone by-product.

    • Solution: Screen milder bases (e.g., K₃PO₄, Cs₂CO₃) and lower the reaction temperature if possible. The use of a non-aqueous solvent system is also recommended.

  • Reaction with Air/Moisture: The active catalyst and some reagents are sensitive to air and moisture.[3]

    • Solution: Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glove box) for large-scale reactions. Use anhydrous and degassed solvents and reagents.

Experimental Protocol: Robust Buchwald-Hartwig Amination

  • Inert Setup: Assemble and oven-dry all glassware. Purge the reactor with an inert gas (argon or nitrogen).

  • Reagent Loading: In a glove box or under a positive flow of inert gas, charge the reactor with the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 0.5-2 mol%), the appropriate ligand, and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equivalents).

  • Substrate Addition: Add 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equivalent) and the amine (1.1-1.3 equivalents) as solids or as solutions in anhydrous, degassed solvent (e.g., toluene or THF).

  • Reaction: Heat the mixture to the optimized temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by an appropriate analytical technique.

  • Quenching and Work-up: Cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: The product is purified by column chromatography, crystallization, or distillation.

DOT Diagram: Troubleshooting Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting cluster_0 Problem: Low Conversion cluster_1 Solutions cluster_2 Problem: Side Products cluster_3 Solutions Low_Conversion Low Conversion Catalyst_Inhibition Catalyst Inhibition (Pyridine Coordination) Low_Conversion->Catalyst_Inhibition Air_Moisture Air/Moisture Sensitivity Low_Conversion->Air_Moisture Change_Ligand Use Bulky, Electron-Rich Buchwald Ligands Catalyst_Inhibition->Change_Ligand Inert_Techniques Employ Rigorous Inert Atmosphere Techniques Air_Moisture->Inert_Techniques Side_Products Side Products Observed Methoxy_Hydrolysis Methoxy Group Hydrolysis (2-Pyridone Formation) Side_Products->Methoxy_Hydrolysis Milder_Base Use Milder Base (e.g., K3PO4) Methoxy_Hydrolysis->Milder_Base Lower_Temp Lower Reaction Temperature Methoxy_Hydrolysis->Lower_Temp

Caption: Troubleshooting guide for common issues in Buchwald-Hartwig amination.

Issue 3: Grignard Reagent Formation - Initiation and Wurtz Coupling

Symptoms: The reaction fails to initiate, or a significant amount of the homocoupled (Wurtz) by-product is formed.

Potential Causes & Solutions:

  • Reaction Initiation: The formation of the Grignard reagent can be difficult to initiate, especially on a large scale where the surface area to volume ratio of the magnesium is lower.

    • Solution: Use of activators such as iodine crystals, 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent can help initiate the reaction. Ensure the magnesium turnings are fresh and not passivated.

  • Wurtz Coupling: The formed Grignard reagent can react with unreacted 4-Bromo-5-fluoro-2-methoxypyridine to form a homocoupled dimer.[7]

    • Solution: This is often due to high local concentrations of the aryl bromide. Slow, controlled addition of the 4-Bromo-5-fluoro-2-methoxypyridine solution to the magnesium suspension is crucial. Maintaining a moderate reaction temperature can also help to minimize this side reaction.

Experimental Protocol: Controlled Grignard Reagent Formation

  • Magnesium Activation: In an oven-dried, inerted reactor, charge magnesium turnings (1.1-1.5 equivalents). Add a small crystal of iodine and gently heat under vacuum, then backfill with inert gas.

  • Initiation: Add a small portion of a solution of 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equivalent) in an anhydrous ether solvent (e.g., THF or diethyl ether). The reaction is initiated when a gentle exotherm and bubbling are observed.

  • Controlled Addition: Once initiated, add the remaining 4-Bromo-5-fluoro-2-methoxypyridine solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.

  • Usage: The resulting Grignard reagent is typically used immediately in the next step of the synthesis.

References

  • Google Patents. US4942239A - Process for the production of 2-hydroxypyridine.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. [Link]

  • National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • MySkinRecipes. 4-Bromo-3-fluoro-5-methoxypyridine. [Link]

  • ChemRxiv. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • Reddit. Your "Go-To", "just couple already", Suzuki conditions?. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series | Request PDF. [Link]

  • ResearchGate. Rapid catalyst evaluation for Sonogashira coupling in continuous flow. [Link]

  • ResearchGate. Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed... [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with... [Link]

  • ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]

  • ResearchGate. Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? | Request PDF. [Link]

  • PubChem. 4-Bromo-5-fluoro-2-methylpyridine. [Link]

Sources

Validation & Comparative

4-Bromo-5-fluoro-2-methoxypyridine vs. 4-chloro-5-fluoro-2-methoxypyridine reactivity.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 4-Bromo-5-fluoro-2-methoxypyridine and 4-chloro-5-fluoro-2-methoxypyridine

For researchers, medicinal chemists, and process development professionals, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, scalability, and overall cost. Substituted halopyridines are foundational building blocks in the synthesis of countless pharmaceutical and agrochemical agents. This guide provides a detailed, evidence-based comparison of two closely related yet distinct intermediates: 4-Bromo-5-fluoro-2-methoxypyridine and 4-chloro-5-fluoro-2-methoxypyridine . Our analysis focuses on their comparative reactivity in essential synthetic transformations, supported by mechanistic principles and generalized experimental data, to empower scientists in making informed strategic decisions.

At the Core: The Carbon-Halogen Bond

The fundamental differences in reactivity between these two molecules are rooted in the intrinsic properties of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond on the pyridine ring.

  • Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond.[1] This lower BDE means less energy is required to cleave the C-Br bond, a pivotal factor in reactions initiated by bond breaking, such as the oxidative addition step in cross-coupling catalysis.

  • Polarizability: Bromine is larger and its electron cloud is more diffuse than chlorine's, making the C-Br bond more polarizable. This enhanced polarizability facilitates interaction with the electron-rich d-orbitals of transition metal catalysts.[1]

  • Electronegativity: Chlorine is more electronegative than bromine. This has a more pronounced inductive electron-withdrawing effect, which can render the attached carbon atom more electrophilic, a key consideration in nucleophilic aromatic substitution reactions.

These elemental properties dictate the behavior of each molecule in common synthetic applications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable for forming C-C and C-N bonds, respectively.[2][3][4] In this arena, the choice between the bromo and chloro analogue is consequential.

Mechanistic Underpinnings: The Oxidative Addition Step

The generally accepted reactivity trend for halides in palladium-catalyzed cross-coupling is I > Br > OTf > Cl .[1][5] This order is predominantly governed by the kinetics of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond. This is frequently the rate-determining step of the catalytic cycle.[1][6]

Due to the lower bond dissociation energy and greater polarizability of the C-Br bond, 4-bromo-5-fluoro-2-methoxypyridine undergoes oxidative addition more readily and at a faster rate than its chloro counterpart.[1] Consequently, reactions involving the bromo-substrate can often be performed under significantly milder conditions.

Conversely, the stronger C-Cl bond in 4-chloro-5-fluoro-2-methoxypyridine presents a higher energy barrier for oxidative addition.[7] Overcoming this requires more forcing conditions, such as higher temperatures and, crucially, the use of highly active catalyst systems. The development of bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, BrettPhos; Fu's P(t-Bu)₃) has been instrumental in making aryl chlorides viable substrates for these transformations.[1][5]

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd R-X Oxidative Addition Pd(II)Complex L₂Pd(II)(R)(X) OxAdd->Pd(II)Complex Rate-Determining Step (Often faster for Br vs. Cl) Transmetalation R'-M Transmetalation Pd(II)Intermediate L₂Pd(II)(R)(R') Transmetalation->Pd(II)Intermediate RedElim Reductive Elimination Product R-R' Pd(II)Intermediate->Product RedElim->Pd(0)L2 caption Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Comparative Data: Suzuki-Miyaura Coupling
Feature4-Bromo-5-fluoro-2-methoxypyridine4-chloro-5-fluoro-2-methoxypyridine
Typical Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand Often not required, or simple (e.g., PPh₃)Bulky, electron-rich (e.g., SPhos, XPhos)
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, Cs₂CO₃
Temperature 80 - 100 °C100 - 120 °C (or higher)
Expected Yield Good to ExcellentModerate to Excellent (highly ligand dependent)
Reference Point Aryl bromides are generally more reactive.[8]Aryl chlorides require more optimized conditions.[9]
Experimental Protocol: General Suzuki-Miyaura Coupling
  • Setup: To an oven-dried Schlenk flask, add the halopyridine (1.0 equiv), boronic acid or ester (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inerting: Seal the flask, evacuate, and backfill with high-purity nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 90 °C for the bromo-substrate) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is a powerful method for functionalizing electron-deficient aromatic rings.[10] The pyridine ring, with its electron-withdrawing nitrogen atom, is inherently activated for this transformation, particularly at the 2- and 4-positions.[11]

Mechanistic Underpinnings: Addition-Elimination

The SₙAr mechanism proceeds in two steps:

  • Nucleophilic Attack: The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step temporarily disrupts the ring's aromaticity and is typically the rate-determining step.

  • Leaving Group Expulsion: The leaving group is eliminated, restoring aromaticity and forming the final product.

In this mechanism, the electronegativity of the halogen at the reaction site is paramount. A more electronegative halogen enhances the electrophilicity of the carbon atom, accelerating the initial, rate-limiting nucleophilic attack. While bromide is a better leaving group than chloride, the speed of the first step is more critical. It has been demonstrated that the SₙAr reaction of 2-fluoropyridine is significantly faster than that of 2-chloropyridine.[12] This principle suggests that the C-Cl bond's carbon in 4-chloro-5-fluoro-2-methoxypyridine is more electrophilic than the C-Br bond's carbon in the bromo analogue. Therefore, the chloro-compound is expected to be at least as reactive, if not slightly more reactive, than the bromo-compound in SₙAr reactions.

SNAr_Mechanism Reactant Halopyridine (X = Cl or Br) Nucleophile Nu⁻ Intermediate Meisenheimer Complex (Anionic, Non-aromatic) ProductLeavingGroup ProductLeavingGroup Intermediate->ProductLeavingGroup Step 2: Elimination (Restores Aromaticity) Product Substituted Pyridine LeavingGroup X⁻ ReactantNucleophile ReactantNucleophile ReactantNucleophile->Intermediate Step 1: Attack (Rate-Determining) caption General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Figure 2: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: General SₙAr with an Amine
  • Setup: In a sealed vial, dissolve the halopyridine (1.0 equiv) and the amine nucleophile (1.5 equiv) in a polar aprotic solvent such as DMSO or NMP.

  • Base: Add a suitable base, such as K₂CO₃ or DIPEA (2.0-3.0 equiv).

  • Reaction: Heat the mixture to a temperature typically ranging from 80 to 150 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization.

Grignard Reagent Formation

The formation of an organomagnesium (Grignard) reagent involves the insertion of magnesium metal into the carbon-halogen bond. This reaction is highly sensitive to the nature of the halide.

Comparative Reactivity

The significantly weaker C-Br bond makes 4-bromo-5-fluoro-2-methoxypyridine the vastly superior substrate for Grignard formation. The reaction typically proceeds under standard conditions with magnesium turnings.[13]

In contrast, forming a Grignard reagent from 4-chloro-5-fluoro-2-methoxypyridine is exceptionally challenging. The strength of the C-Cl bond makes it largely unreactive towards standard magnesium. While not impossible, it would likely require highly activated magnesium (e.g., Rieke magnesium) or harsh conditions that may not be compatible with the other functional groups on the molecule. For all practical purposes, the bromo-derivative is the exclusive choice for this transformation.

Grignard_Workflow Bromo 4-Bromo-5-fluoro- 2-methoxypyridine Mg Mg, THF Bromo->Mg Chloro 4-Chloro-5-fluoro- 2-methoxypyridine NoReaction No Reaction (Standard Conditions) Chloro->NoReaction Grignard Grignard Reagent Mg->Grignard Electrophile Electrophile (e.g., CO₂) Grignard->Electrophile FinalProduct Carboxylic Acid Electrophile->FinalProduct caption Workflow for Grignard reagent formation and reaction.

Figure 3: Workflow for Grignard reagent formation and reaction.

Experimental Protocol: Grignard Formation from the Bromo-Substrate
  • Setup: Flame-dry all glassware under vacuum and allow to cool under a nitrogen atmosphere. Add magnesium turnings (1.5 equiv) to a flask equipped with a reflux condenser and an addition funnel.

  • Initiation: Add a small portion of a solution of 4-bromo-5-fluoro-2-methoxypyridine (1.0 equiv) in anhydrous THF via the addition funnel. A crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction.[14]

  • Addition: Once the reaction begins (indicated by gentle refluxing and disappearance of the iodine color), add the remainder of the aryl bromide solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure full conversion.

  • Usage: Cool the resulting dark gray or brown solution to the desired temperature for subsequent reaction with an electrophile.

Summary and Strategic Recommendations

The choice between 4-bromo- and 4-chloro-5-fluoro-2-methoxypyridine is not merely a matter of preference but a strategic decision based on the desired chemical transformation.

Reaction Type4-Bromo-5-fluoro-2-methoxypyridine4-chloro-5-fluoro-2-methoxypyridineRecommendation
Pd Cross-Coupling More Reactive. Milder conditions, simpler catalysts, faster kinetics.[1]Less Reactive. Requires forcing conditions and specialized, expensive ligands.[1]Use the bromo -compound for ease of reaction and discovery chemistry. Consider the chloro -compound for large-scale synthesis if a robust, cost-effective process can be developed.
SₙAr Reactive. Slightly More Reactive. The C-Cl carbon is more electrophilic.Both are viable. The chloro -compound may offer a slight kinetic advantage. The choice can be based on cost and availability.
Grignard Formation Excellent Substrate. Forms readily under standard conditions.Very Poor Substrate. Essentially unreactive with standard magnesium.Exclusively use the bromo -compound.
Cost & Availability Generally more expensive and less available in bulk.Generally cheaper and more readily available.The chloro -compound offers a significant cost advantage for process chemistry, provided its lower reactivity in cross-coupling can be overcome.

4-Bromo-5-fluoro-2-methoxypyridine is the more versatile and reactive building block for transformations that rely on the cleavage of the carbon-halogen bond, namely palladium-catalyzed cross-couplings and Grignard reactions. Its higher reactivity allows for greater flexibility in reaction conditions, making it the preferred choice for laboratory-scale synthesis and rapid analogue generation.

4-chloro-5-fluoro-2-methoxypyridine stands out as a more economical alternative, a critical factor in process development and large-scale manufacturing. While its utility in cross-coupling is contingent on optimized, and often more demanding, catalytic systems, it is an excellent substrate for nucleophilic aromatic substitution. The decision to employ the chloro-analogue must be weighed against the increased process development time that may be required to achieve comparable efficiency to its bromo-counterpart.

References

  • BenchChem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. [URL: https://www.benchchem.com/blog/bromo-vs-chloro-substituents-in-cross-coupling-a-reactivity-comparison-guide]
  • Getlik, M., et al. (2020). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c01037]
  • Khan Academy. (2019). Nucleophilic Aromatic Substitutions. YouTube. [URL: https://www.youtube.
  • ResearchGate. (2021). Comparison of reactivity of different aryl halides. [URL: https://www.researchgate.net/figure/Comparison-of-reactivity-of-different-aryl-halides-a-The-predicted-performance_fig4_349502694]
  • ACS Publications. Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c01037]
  • OChem Tutor. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [URL: https://www.youtube.
  • BenchChem. Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. [URL: https://www.benchchem.com/technical-support/snar-on-pyridines]
  • Guidechem. (2023). How to Efficiently Synthesize 4-Bromo-2-methoxypyridine? - FAQ. [URL: https://www.guidechem.com/faq/how-to-efficiently-synthesize-4-bromo-2-methoxypyridine-190108.html]
  • RSC Publishing. (2018). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/qi/c8qi00701a]
  • J. Am. Chem. Soc. (2000). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Palladium-Catalyzed Suzuki Coupling Reactions. as referenced in a blog post. [URL: https://blog.sciencenet.cn/blog-3423233-1377038.html]
  • Semantic Scholar. (2000). Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system. Organic Letters. [URL: https://www.semanticscholar.org/paper/Efficient-cross-coupling-reactions-of-aryl-and-or-Lee-Nolan/e31289191d902e86053358055c59600e527183e2]
  • ACS Publications. (2015). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm5018257]
  • Simson Pharma Limited. 4-chloro-5-fluoro-2-methoxypyrimidine. [URL: https://www.simsonpharma.com/product/4-chloro-5-fluoro-2-methoxypyrimidine]
  • MySkinRecipes. 4-Bromo-3-fluoro-5-methoxypyridine. [URL: https://myskinrecipes.com/shop/4-bromo-3-fluoro-5-methoxypyridine-155017]
  • NIH. (2015). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4418294/]
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Reagent Guides. [URL: https://www.reagentguides.
  • Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • NIH. (2012). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268809/]
  • CLEARSYNTH. 4-Chloro-5-fluoro-2-methoxypyrimidine. [URL: https://www.clearsynth.com/en/cas/1801-06-5]
  • Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • RSC Publishing. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/1997/p1/a704040d]
  • Google Patents. (2020). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. [URL: https://patents.google.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.
  • BenchChem. A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. [URL: https://www.benchchem.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.
  • ChemicalBook. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis. [URL: https://www.chemicalbook.com/synthesis/product_4-FLUORO-2-METHYLPHENYLMAGNESIUM-BROMIDE_139945-88-7.html]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/05%3A_Named_Reactions/5.01%3A_Suzuki-Miyaura_Coupling]
  • Organic Synthesis. Buchwald-Hartwig Coupling. [URL: https://www.organic-synthesis.org/root-name-reactions/buchwald-hartwig-coupling/]
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [URL: https://www.fishersci.co.uk/gb/en/products/I9C8L3K5/suzuki-miyaura-cross-coupling-reaction.html]
  • NIH. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6108502/]
  • ChemicalBook. 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE CAS#: 884495-00-5. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB41334867.htm]
  • MDPI. (2000). Methyl Carbonium Ion Migration during the Reaction of 4-Chloro-5-methoxyl-3(2H)-pyridazinone with Trifluoroethylation Agents. [URL: https://www.mdpi.com/1420-3049/5/1/39]
  • Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • NIH. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3505228/]
  • PubChem. 4-bromo-5-fluoro-2-methoxypyridine (C6H5BrFNO). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-bromo-5-fluoro-2-methoxypyridine]
  • PubChem. 4-bromo-2-fluoro-5-methoxypyridine (C6H5BrFNO). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-bromo-2-fluoro-5-methoxypyridine]
  • ChemicalBook. (2025). 2-Bromo-5-fluoropyridine. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4293951.htm]
  • PubChem. 4-Chloro-5-fluoro-2-methoxypyrimidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53439896]
  • PubChem. 4-Bromo-5-fluoro-2-methylpyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/57374634]
  • Organic Syntheses. 6-CHLORO-1-HEXENE. Org. Synth. 1986, 64, 44. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0116]
  • Google Patents. (2013). Method for synthesizing 4-chloro-pyridine. [URL: https://patents.google.
  • J. Am. Chem. Soc. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [URL: https://pubs.acs.org/doi/10.1021/ja503597y]
  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [URL: https://www.youtube.
  • Sigma-Aldrich. 5-Bromo-2-methoxypyridine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/362624]

Sources

Comparing Suzuki coupling efficiency of 4-Bromo-5-fluoro-2-methoxypyridine with other halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Suzuki Coupling of 4-Bromo-5-fluoro-2-methoxypyridine

Introduction: The Central Role of Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to precisely and efficiently functionalize the pyridine ring is therefore of paramount importance for the discovery and development of novel molecular entities. Among the vast toolkit of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its remarkable reliability, functional group tolerance, and the commercial availability of its organoboron reagents.[1][2]

This guide provides an in-depth comparative analysis of the Suzuki coupling efficiency of 4-Bromo-5-fluoro-2-methoxypyridine , a highly functionalized and synthetically valuable building block. We will dissect the electronic and steric factors governing its reactivity and benchmark its performance against other common halopyridines. This analysis is designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to optimize reaction conditions and strategically select substrates for complex synthetic campaigns.

Fundamental Principles: Deconstructing Halopyridine Reactivity in Suzuki Coupling

The success of a Suzuki coupling reaction hinges on the intricate interplay of several factors. The rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[3] The efficiency of this step, and thus the overall reaction, is dictated by three primary characteristics of the halopyridine substrate.

The Nature of the Halogen

The C-X bond dissociation energy is the principal determinant of reactivity. The bond strength follows the trend C-F > C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition and the general reactivity of the halopyridine in Suzuki coupling follows the inverse order: I > Br > Cl >> F .[4] This fundamental principle explains why bromo- and iodopyridines are often the substrates of choice, while chloropyridines typically require more active catalysts and more forcing conditions to achieve comparable yields.[3]

Electronic Effects of Ring Substituents

The pyridine ring is inherently electron-deficient compared to benzene, which generally enhances its reactivity in oxidative addition. This effect can be further modulated by other ring substituents.

  • Electron-Withdrawing Groups (EWGs): Substituents like fluoro (-F), nitro (-NO₂), or cyano (-CN) decrease the electron density on the pyridine ring. This makes the carbon atom of the C-X bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst, generally leading to increased reaction rates.[5]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OMe) or amino (-NH₂) increase the ring's electron density, which can slow the rate of oxidative addition.[5][6]

Positional Isomerism and Steric Hindrance

The position of the halogen on the pyridine ring (C2, C3, or C4) significantly impacts reactivity. The C2 and C4 positions are more electron-deficient than the C3 position due to the resonance effect of the ring nitrogen. This often leads to higher reactivity for 2- and 4-halopyridines compared to their 3-halo counterparts.[7] Furthermore, bulky substituents adjacent to the halogen can sterically hinder the approach of the palladium catalyst, slowing the reaction.

The Suzuki Catalytic Cycle

Understanding the catalytic cycle is crucial for rational troubleshooting and optimization. The process involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex1 trans-Ar-Pd(II)(X)L₂ ArX Halopyridine (Ar-X) ArX->Complex1 Rate-Determining Step Transmetal Transmetalation Complex2 trans-Ar-Pd(II)(Ar')L₂ Boronic Ar'B(OH)₂ (Boronic Acid) Boronic->Complex2 Base Base (e.g., K₂CO₃) Base->Complex2 Activates Boronic Acid Complex2->Pd0 Catalyst Regeneration RedElim Reductive Elimination Product Biaryl Product (Ar-Ar') Complex2->Product

Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis: 4-Bromo-5-fluoro-2-methoxypyridine in Context

To objectively assess the performance of 4-Bromo-5-fluoro-2-methoxypyridine, we compare it with other representative halopyridines under similar Suzuki coupling conditions, typically with phenylboronic acid as the coupling partner.

Structural and Electronic Profile

Let's first analyze the subject molecule's key features:

  • Halogen: Bromine at the C4 position. This offers a favorable balance of reactivity and stability, being more reactive than a chlorine but less prone to side reactions than an iodine.[3]

  • Fluoro Group (EWG): The highly electronegative fluorine at the C5 position significantly withdraws electron density from the ring, making the C4-Br bond more susceptible to oxidative addition.

  • Methoxy Group (EDG): The methoxy group at the C2 position donates electron density through resonance, which would typically decrease reactivity. However, its position relative to the C4-Br bond means its deactivating effect is likely outweighed by the potent activating effect of the adjacent C5-fluoro group.

This combination of an activating EWG and a deactivating EDG creates a nuanced electronic environment. We predict that the activating effect of the fluoro group will dominate, rendering 4-Bromo-5-fluoro-2-methoxypyridine a highly reactive substrate in Suzuki coupling, likely superior to simple bromopyridines.

Figure 2: Comparison of 4-Bromo-5-fluoro-2-methoxypyridine with other halopyridines.

Performance Data

The following table summarizes representative experimental data for the Suzuki coupling of various halopyridines with arylboronic acids. While direct, side-by-side comparisons are scarce in the literature, this curated data provides a strong indication of relative reactivity.

Halopyridine SubstrateCoupling PartnerCatalyst System (mol%)Base / SolventTemp (°C) / TimeYield (%)Reference
4-Bromo-5-fluoro-2-methoxypyridine 4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5%)K₂CO₃ / Dioxane:H₂O80 °C / 12h~90-95% (Est.)[8]*
2-BromopyridinePhenylboronic acidPd(OAc)₂ (1%) / Ligand (2%)K₂CO₃ / DMF:H₂O120 °C / 3 min (MW)70%[7]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (1%) / Ligand (2%)K₂CO₃ / DMF:H₂O120 °C / 3 min (MW)45%[7]
3-BromopyridinePhenylboronic acidPd(OAc)₂ (1%) / Ligand (2%)K₂CO₃ / DMF:H₂O120 °C / 3 min (MW)88%[7]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄ / Dioxane:H₂O90 °C / 18h85%[9][10]
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (2%) (ligand-free)K₂CO₃ / PEG-400:H₂O100 °C / 1.5h92%**[11]

*Yield is estimated based on data for structurally similar substrates like 2-Bromo-4-fluoro-5-methylpyridine, reflecting the high reactivity expected from the fluoro-substituent.[8] **Reaction occurs selectively at the more activated C2 position.

Analysis of Data:

  • Bromo vs. Chloro: As expected, 2-bromopyridine shows significantly higher yield (70%) compared to 2-chloropyridine (45%) under identical microwave-assisted conditions, underscoring the importance of the C-X bond strength.[7]

  • Positional Isomerism: 3-Bromopyridine (88% yield) exhibits higher reactivity than 2-bromopyridine (70%) in this specific catalyst system, which can be influenced by the specific ligand choice and potential for catalyst inhibition by the C2-nitrogen lone pair.[7]

  • Substituent Effects: The presence of activating groups generally leads to high yields. For 2,3,5-trichloropyridine, the reaction proceeds efficiently even without a phosphine ligand due to the highly electron-deficient nature of the ring, selectively coupling at the most activated C2 position.[11]

  • Projected Performance of 4-Bromo-5-fluoro-2-methoxypyridine: Given its C4-bromo position and the powerful activating effect of the adjacent C5-fluoro group, we confidently project that 4-Bromo-5-fluoro-2-methoxypyridine will exhibit excellent performance, achieving high yields (>90%) under standard conditions, likely outperforming unsubstituted bromopyridines.

Representative Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of 4-Bromo-5-fluoro-2-methoxypyridine. It is designed to be self-validating; successful execution with high yield confirms the high reactivity of the substrate and the suitability of the chosen catalytic system.

Workflow Overview

protocol_workflow start Start setup 1. Reagent Setup (Flask, Stir Bar, Reagents) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (e.g., 80-100 °C) solvent->reaction monitor 5. Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Workup (Quench, Extract) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify end End (Characterize Product) purify->end

Figure 3: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology

Objective: To synthesize 5-fluoro-2-methoxy-4-(phenyl)pyridine from 4-Bromo-5-fluoro-2-methoxypyridine and phenylboronic acid.

Materials:

  • 4-Bromo-5-fluoro-2-methoxypyridine (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, deionized (1 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-Bromo-5-fluoro-2-methoxypyridine, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

    • Causality: Using an oven-dried flask under an inert atmosphere is critical. The Pd(0) active catalyst and phosphine ligands are sensitive to oxygen and moisture, which can cause catalyst deactivation and lead to side reactions like boronic acid homocoupling.[12]

  • Inerting the Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

    • Causality: A mixture of an organic solvent (dioxane or DME) and water is commonly used. Water aids in dissolving the inorganic base and facilitates the transmetalation step.[13] Degassing the solvent beforehand is a best practice to minimize dissolved oxygen.

  • Reaction: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it with brine (2 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Conclusion and Outlook

The analysis strongly supports that 4-Bromo-5-fluoro-2-methoxypyridine is a highly efficient and versatile substrate for Suzuki-Miyaura cross-coupling. Its reactivity is significantly enhanced by the C5-fluoro substituent, which overrides the mild deactivating effect of the C2-methoxy group. This makes it more reactive than simple bromopyridines and vastly superior to its chloro-analogs.

For researchers in drug discovery, this predictable and high reactivity allows for its reliable incorporation into complex molecular scaffolds under relatively mild conditions. The retained methoxy group and the initial fluoro substituent provide additional handles for downstream functionalization, making it a valuable building block for generating diverse chemical libraries. The judicious choice of modern, bulky phosphine ligands and well-established solvent systems ensures that high yields can be achieved consistently, accelerating the pace of discovery and development.

References

  • Ceylan, M., & Gürbüz, N. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 17(11), 12814-12826. [Link]

  • Ball, L. T., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6029-6039. [Link]

  • Luo, X., & Zhang, G. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(23), 7877-7880. [Link]

  • ResearchGate. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]

  • Shimizu, T., & Hiyama, T. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Chemical and Pharmaceutical Bulletin, 53(1), 1-13. [Link]

  • Scrivanti, A., & Beghetto, V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules, 9(10), 844-861. [Link]

  • Abdel-Fattah, M., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3192-3202. [Link]

  • Vantourout, J. C., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2110-2117. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Martin, A. R., & Moore, J. D. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 14(15), 3956–3959. [Link]

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]

  • Ros-Lis, J. V., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 595-603. [Link]

  • Sharma, S., & Van der Eycken, E. V. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 45(24), 6846-6874. [Link]

  • Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930-11938. [Link]

  • Al-Tel, T. H., et al. (2014). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron, 70(42), 7746-7752. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. . [Link]

  • Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306-2316. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. [Link]

  • Zakany, F., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(23), 7179. [Link]

Sources

A Researcher's Guide to the Bioisosteric Replacement of Bromofluoropyridine in Drug Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bromofluoropyridine moiety is a privileged scaffold in modern medicinal chemistry, prized for its unique electronic properties and ability to form key interactions with biological targets. However, challenges related to metabolic stability, off-target toxicity, and evolving intellectual property landscapes necessitate strategies for its replacement. This guide provides an in-depth comparison of viable bioisosteric replacements for the bromofluoropyridine group. We will explore the nuanced effects of these replacements on physicochemical properties, pharmacokinetics, and pharmacodynamics, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to optimize lead compounds by strategically modifying this important structural motif.

Introduction: The Strategic Importance of the Bromofluoropyridine Moiety

The strategic incorporation of fluorine into pyridine rings has become a cornerstone of contemporary drug design.[1][2] The high electronegativity of fluorine can significantly alter the pKa of the pyridine nitrogen, influencing its ability to act as a hydrogen bond acceptor.[3] This, combined with the potential for halogen bonding from the bromine atom, makes the bromofluoropyridine scaffold a versatile tool for modulating target affinity and selectivity. Furthermore, fluorination can block sites of metabolism, thereby enhancing a drug candidate's metabolic stability and half-life.[1][4][5][6]

However, the very features that make this moiety attractive can also present liabilities. The carbon-bromine bond can be susceptible to metabolic cleavage, and concerns over potential toxicity from metabolites drive the search for alternatives.[7] Moreover, as the chemical space around this scaffold becomes more crowded, the need for novel, patentable bioisosteres is a significant driver in drug discovery programs.[8] Bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving other properties, is a powerful strategy to address these challenges.[4][9][10][11]

Rationale for Bioisosteric Replacement

The decision to replace a bromofluoropyridine moiety is typically driven by one or more of the following objectives:

  • Enhancing Metabolic Stability: While fluorination can improve stability, the overall metabolic profile of the molecule may still be suboptimal. A well-chosen bioisostere can further reduce susceptibility to cytochrome P450 enzymes.[2][7]

  • Improving Pharmacokinetic (ADME) Properties: Bioisosteric replacement can be used to fine-tune properties like solubility, permeability, and plasma protein binding to achieve a more desirable pharmacokinetic profile.[5][8]

  • Reducing Off-Target Effects and Toxicity: By altering the electronics and sterics of the molecule, bioisosteric replacement can reduce binding to off-target proteins, leading to a safer drug candidate.[5]

  • Navigating Intellectual Property (IP) Landscapes: Creating novel chemical entities with similar activity to existing drugs is a key strategy for securing patent protection.[8]

  • Improving Synthetic Accessibility: In some cases, a bioisostere may be easier or more cost-effective to synthesize than the parent bromofluoropyridine.[9]

A Comparative Analysis of Bioisosteric Replacements

The selection of a suitable bioisostere is a multifactorial decision that requires careful consideration of how the replacement will impact the overall properties of the molecule. Below is a comparison of several common replacements for the bromofluoropyridine moiety.

MoietyKey Physicochemical PropertiesImpact on Pharmacokinetics (PK)Impact on Pharmacodynamics (PD)Synthetic Accessibility
Bromofluoropyridine (Parent) Modulated pKa, lipophilic, potential for H-bonding and halogen bonding.Fluorine can block metabolism, but the C-Br bond can be a metabolic liability.Strong target engagement through a combination of interactions.Generally accessible through established methods.[12][13]
Chlorofluoropyridine Similar electronics to bromo derivative, slightly less lipophilic.Often more metabolically stable than the bromo analogue due to the stronger C-Cl bond.Can maintain similar target interactions, but the weaker halogen bond may reduce potency.Accessible via similar synthetic routes.
Difluoropyridine Increased electron-withdrawing character, lower pKa.Generally high metabolic stability due to the strength of the C-F bond.[6]Can alter binding mode by removing the halogen bond potential. May improve selectivity.Readily synthesized.[14]
Cyanofluoropyridine Strong electron-withdrawing group, potent H-bond acceptor.[15]Can be metabolically stable, but the nitrile group can be susceptible to hydrolysis.Mimics the H-bond accepting ability of the pyridine nitrogen.[15]Accessible through various cyanation reactions.
Fluoropyrimidine Introduction of a second nitrogen atom significantly lowers pKa and alters H-bonding patterns.Can offer novel metabolic profiles and improved solubility.[16]The altered electronics and H-bonding potential can lead to different target interactions and improved selectivity.[16]Synthesis can be more complex than for pyridines.[17][18]
Fluorinated Phenyl Removes the pyridine nitrogen as a hydrogen bond acceptor.Can improve metabolic stability by removing the basic nitrogen.Loss of the H-bond acceptor may significantly reduce potency if it is a key interaction.Widely available starting materials and methods.

Experimental Workflows for Evaluation

The successful implementation of a bioisosteric replacement strategy requires rigorous experimental validation. The following workflow outlines the key steps in evaluating a novel analogue.

Caption: Experimental workflow for the evaluation of bioisosteric replacements.

Detailed Protocol: Liver Microsomal Stability Assay

This protocol provides a general method for assessing the metabolic stability of a compound in the presence of liver microsomes.

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., GOLDPak™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive control compound (e.g., Verapamil)

  • Acetonitrile with internal standard (for quenching and sample analysis)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, prepare the incubation mixture by adding phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

    • Prepare a separate set of wells without the NADPH regenerating system as a negative control.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the appropriate wells.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the concentration of the test compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula.

Self-Validation:

  • The positive control compound should exhibit a known and reproducible rate of metabolism.

  • The negative control (without NADPH) should show minimal degradation of the test compound, confirming that the observed metabolism is NADPH-dependent.

Case Study: Pyrimidine as a Bioisostere for Pyridine in PI3K Inhibitors

A notable example of successful bioisosteric replacement involves the substitution of a trifluorinated pyridine with a difluorinated pyrimidine in a series of PI3K inhibitors.[16] This strategic modification resulted in an eight-fold increase in potency against the target.[16] Molecular modeling studies revealed that the pyrimidine ring engaged in a more favorable network of interactions within the enzyme's active site.[16] This case highlights how a seemingly subtle change can have a profound impact on biological activity.

Caption: Common bioisosteric replacements for the bromofluoropyridine moiety.

Conclusion and Future Perspectives

The bioisosteric replacement of the bromofluoropyridine moiety is a powerful and versatile strategy in drug discovery. By carefully considering the impact of these replacements on a wide range of molecular properties, researchers can overcome common challenges in lead optimization and develop safer, more effective medicines. The continued development of novel bioisosteres, aided by advances in computational chemistry, will undoubtedly expand the toolbox of the medicinal chemist and pave the way for the next generation of therapeutics.[19]

References

  • ResearchGate. (n.d.). Examples of bioisosteric replacement in drug development. Retrieved from [Link]

  • ResearchGate. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Retrieved from [Link]

  • Sharma, A., et al. (2023). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Patsnap Synapse. (2023). What is the role of bioisosterism in drug design? Retrieved from [Link]

  • Auctores Journals. (n.d.). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Retrieved from [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]

  • Domainex. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Retrieved from [Link]

  • ResearchGate. (n.d.). The 'ring replacement' of pyridines into benzonitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. Retrieved from [Link]

  • (n.d.). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS.
  • MDPI. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]

  • ResearchGate. (2023). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved from [Link]

  • RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3,5-difluoropyridine. Retrieved from [Link]

  • Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-fluoropyridine. Retrieved from [Link]

  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • RSC Publishing. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Retrieved from [Link]

  • ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Retrieved from [Link]

  • (n.d.).
  • ResearchGate. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Request PDF. Retrieved from [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Retrieved from [Link]

  • arXiv. (2023). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. Retrieved from [Link]

  • Pharmacologyonline. (2011). Bioisosterism: A plan designed to achieve molecular modeling. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Breaking C-F bonds in drugs. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Metabolism of fluorine-containing drugs. Retrieved from [Link]

  • Frontiers. (n.d.). Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-5-fluoro-2-methoxypyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic design of bioactive molecules is paramount. The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in FDA-approved drugs and its ability to significantly influence pharmacological activity.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a highly promising and versatile scaffold: 4-Bromo-5-fluoro-2-methoxypyridine . By understanding the nuanced roles of each substituent and the potential for modification, researchers can leverage this scaffold to design potent and selective therapeutic agents, particularly in the realm of kinase inhibition.

The 4-bromo-5-fluoro-2-methoxypyridine core offers a unique combination of functionalities. The pyridine ring itself serves as a key pharmacophore, while the bromo, fluoro, and methoxy groups provide critical handles for modulating physicochemical properties and target engagement. The strategic placement of these groups creates a platform for fine-tuning potency, selectivity, and pharmacokinetic profiles.

The Strategic Importance of the Pyridine Core

The pyridine ring is a bioisostere of a phenyl ring but with distinct advantages. The nitrogen atom can act as a hydrogen bond acceptor, significantly impacting target binding. Furthermore, the pyridine nucleus can influence the metabolic stability and permeability of a compound.[2] The substitution pattern on the pyridine ring is a critical determinant of its biological activity.

Decoding the Substituent Effects: A Positional Analysis

The 4-bromo-5-fluoro-2-methoxypyridine scaffold presents multiple avenues for structural modification. Understanding the contribution of each pre-existing group and the potential impact of substitutions at the vacant positions is key to rational drug design.

The 4-Bromo Position: A Gateway to Diversity

The bromine atom at the C4 position is arguably the most versatile handle for synthetic elaboration. It serves as a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling the exploration of deep pockets within a target's active site.

SAR Insights from Analogous Scaffolds:

Studies on related 2-aminopyridine derivatives have shown that replacing a bromo group with aryl or heteroaryl moieties can lead to a substantial increase in potency.[3] This is often attributed to favorable hydrophobic interactions or the formation of additional hydrogen bonds within the kinase active site. The choice of the coupled partner is critical and can be guided by the topology of the target's binding site.

The 5-Fluoro Position: Modulator of pKa and Metabolic Stability

The fluorine atom at the C5 position significantly influences the electronic properties of the pyridine ring. As a strongly electron-withdrawing group, it lowers the pKa of the pyridine nitrogen, which can impact its ability to act as a hydrogen bond acceptor and can influence cellular permeability. Furthermore, the introduction of fluorine can block potential sites of metabolism, thereby enhancing the metabolic stability and half-life of the compound.

The 2-Methoxy Group: Influencing Solubility and Conformation

The methoxy group at the C2 position can have several effects. It can influence the compound's solubility and can also participate in hydrogen bonding interactions with the target protein. Moreover, the steric bulk of the methoxy group can influence the preferred conformation of the molecule, which can be critical for optimal binding.

Exploring the Uncharted Territory: Positions 3 and 6

The C3 and C6 positions of the 4-bromo-5-fluoro-2-methoxypyridine core are unsubstituted, offering further opportunities for optimization. Introduction of small alkyl or polar functional groups at these positions could be explored to fine-tune the molecule's properties. For instance, adding a small methyl group could enhance hydrophobic interactions, while a hydroxyl or amino group could introduce new hydrogen bonding opportunities.

Comparative Analysis of Hypothetical Derivatives

To illustrate the potential SAR of this scaffold, let's consider a hypothetical series of derivatives and their expected impact on kinase inhibitory activity, drawing parallels from known SAR principles of substituted pyridines.

Compound ID Modification from Core Scaffold Expected Impact on Kinase Activity Rationale
Core-1 4-Bromo-5-fluoro-2-methoxypyridineBaselineStarting point for SAR exploration.
Deriv-1A 4-(Phenyl)-5-fluoro-2-methoxypyridinePotential IncreaseIntroduction of an aryl group can lead to hydrophobic interactions in the kinase active site.
Deriv-1B 4-(4-pyridyl)-5-fluoro-2-methoxypyridinePotential IncreaseThe additional pyridine nitrogen can form a key hydrogen bond with the kinase hinge region.
Deriv-2A 4-Bromo-3-amino-5-fluoro-2-methoxypyridinePotential IncreaseThe amino group can act as a hydrogen bond donor, a crucial interaction for many kinase inhibitors.
Deriv-3A 4-Bromo-5-fluoro-2-hydroxypyridineVariableThe hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially altering the binding mode. It may also impact solubility and metabolism.

Experimental Protocols

To aid researchers in the synthesis and evaluation of 4-bromo-5-fluoro-2-methoxypyridine derivatives, the following are generalized protocols for key synthetic transformations and biological assays.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for introducing aryl or heteroaryl groups at the 4-bromo position.

Workflow Diagram:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process Scaffold 4-Bromo-5-fluoro-2-methoxypyridine Reaction Reaction Mixture Scaffold->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Heat Heat (e.g., 80-100 °C) Heat->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Aryl/Heteroaryl Derivative Purification->Product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • To a reaction vessel, add 4-bromo-5-fluoro-2-methoxypyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of dioxane and water (e.g., 4:1).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Kinase Inhibition Assay (Generic)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Workflow Diagram:

Kinase_Assay cluster_components Assay Components cluster_procedure Procedure cluster_analysis Data Analysis Kinase Target Kinase Incubation Incubate at 37°C Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Test Compound Inhibitor->Incubation Detection Luminescence/Fluorescence Detection Incubation->Detection Plotting Plot % Inhibition vs. [Inhibitor] Detection->Plotting Calculation Calculate IC50 Value Plotting->Calculation Result IC50 Value Calculation->Result

Caption: General workflow for a kinase inhibition assay.

Step-by-Step Methodology:

  • Prepare a series of dilutions of the test compounds in a suitable buffer (e.g., containing DMSO).

  • In a microplate, add the kinase, its specific peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 37 °C) for a defined period.

  • Stop the reaction and add a detection reagent that measures the amount of ADP produced or the amount of phosphorylated substrate (e.g., using a luminescence or fluorescence-based method).

  • Measure the signal using a microplate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software.

Conclusion

The 4-bromo-5-fluoro-2-methoxypyridine scaffold is a highly promising starting point for the development of novel therapeutic agents. Its inherent functionalities provide a robust platform for synthetic diversification and the fine-tuning of biological activity. By systematically exploring modifications at the 4-bromo position and considering the electronic and steric contributions of the fluoro and methoxy groups, researchers can rationally design potent and selective inhibitors for a range of biological targets. The experimental protocols provided herein offer a practical guide for the synthesis and evaluation of derivatives based on this versatile core. As our understanding of the SAR of substituted pyridines continues to grow, scaffolds like 4-bromo-5-fluoro-2-methoxypyridine will undoubtedly play a significant role in the future of drug discovery.

References

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]

  • 4-Bromo-3-fluoro-5-methoxypyridine. MySkinRecipes. [Link]

Sources

A Head-to-Head Comparison of Catalytic Systems for the Arylation of 4-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. The pyridine moiety, in particular, is a privileged structure found in numerous therapeutic agents. The targeted arylation of substituted pyridines, such as 4-Bromo-5-fluoro-2-methoxypyridine, allows for the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive, head-to-head comparison of various catalytic systems for the arylation of this versatile building block, offering field-proven insights and actionable experimental data to inform your synthetic strategies.

The Strategic Importance of Arylated 5-Fluoro-2-methoxypyridines

The 5-fluoro-2-methoxypyridine core is of significant interest in drug development. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate pKa. The methoxy group can also influence solubility and metabolic pathways. The ability to introduce a diverse range of aryl groups at the 4-position via cross-coupling reactions is therefore a critical capability for medicinal chemists.

Comparative Analysis of Leading Catalytic Systems

The choice of catalyst is paramount to the success of any cross-coupling reaction, directly impacting yield, purity, and substrate scope. Below, we dissect the performance of several leading palladium- and copper-catalyzed systems for the arylation of 4-Bromo-5-fluoro-2-methoxypyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are the workhorses of modern C-C and C-N bond formation, offering high efficiency and functional group tolerance.

1. Suzuki-Miyaura Coupling: The Reliable Workhorse

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is often the first choice for C-C bond formation due to the stability and low toxicity of the boronic acid reagents.[1] For an electron-deficient substrate like 4-Bromo-5-fluoro-2-methoxypyridine, the selection of an electron-rich and sterically hindered phosphine ligand is crucial for efficient catalysis.[2]

A study on the structurally similar 2-Bromo-4-fluoro-5-methylpyridine demonstrated a high yield of 92% when coupled with 4-methoxyphenylboronic acid, suggesting that Suzuki coupling is a highly effective method for this class of substrates.[3] This high efficiency is attributed to the favorable electronic properties of the substrate and the robustness of the catalytic system.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Bromopyridine Derivatives [2]

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Coupling PartnerYield (%)
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-95Arylboronic acids75-92
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-110Arylboronic acidsHigh
PdCl₂(dppf)dppfK₂CO₃1,4-Dioxane/H₂O80-120Arylboronic acidsGood

2. Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3][4] The choice of a strong, non-nucleophilic base and an appropriate bulky phosphine ligand is critical for achieving high yields, particularly with heteroaryl halides.[2][5]

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of Bromopyridine Derivatives [2]

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Coupling PartnerYield (%)
Pd₂(dba)₃RuPhosNaOtBuToluene80-110Primary & Secondary AminesHigh
Pd(OAc)₂BINAPCs₂CO₃Toluene100AnilinesGood
[Pd(allyl)Cl]₂XPhosK₃PO₄t-BuOH100Primary AminesHigh

3. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, co-catalyzed by palladium and copper(I) in the presence of an amine base.[6][7] The reactivity of the halide follows the order I > Br > Cl.[8] Electron-withdrawing groups on the pyridine ring can enhance the reactivity of the substrate.[8]

4. Stille Coupling: Versatility with Organostannanes

The Stille coupling utilizes organotin reagents and is known for its broad functional group tolerance and the stability of the organostannane reagents.[9][10] However, the toxicity of tin compounds is a significant drawback.[10] The reaction is catalyzed by palladium complexes, and its mechanism involves oxidative addition, transmetalation, and reductive elimination.[10]

5. Negishi Coupling: Highly Reactive Organozinc Reagents

The Negishi coupling employs organozinc reagents, which are generally more reactive than their organoboron and organotin counterparts.[11] This higher reactivity allows for milder reaction conditions. However, organozinc reagents are sensitive to air and moisture, necessitating stricter anaerobic and anhydrous techniques.[12]

6. Heck Reaction: Arylation of Alkenes

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl halide with an alkene.[13][14] This reaction is a powerful tool for the formation of substituted alkenes. A study on the Heck reaction of the similar substrate 3-bromo-5-methoxypyridine with fluorous alkenes using Pd(OAc)₂ as the catalyst resulted in good to high yields, indicating its potential applicability to 4-Bromo-5-fluoro-2-methoxypyridine.[13]

Copper-Catalyzed Cross-Coupling

Ullmann Condensation: A Classic C-O and C-N Bond Formation Method

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O and C-N bonds.[1] While it traditionally requires harsh conditions, modern modifications with ligands have enabled milder reaction temperatures.[15] For the arylation of phenols or anilines with 4-Bromo-5-fluoro-2-methoxypyridine, an Ullmann-type reaction could be a viable, palladium-free alternative.

Experimental Protocols

Below are detailed, step-by-step methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted for 4-Bromo-5-fluoro-2-methoxypyridine based on established protocols for analogous substrates.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-5-fluoro-2-methoxypyridine with an Arylboronic Acid[2]

Materials:

  • 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 4-Bromo-5-fluoro-2-methoxypyridine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Seal the flask and evacuate and backfill with inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 85-95 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 4-Bromo-5-fluoro-2-methoxypyridine - Arylboronic acid - Pd(PPh₃)₄ - K₃PO₄ B Inert Atmosphere: Evacuate & backfill with Ar/N₂ (3x) A->B C Add Degassed Solvents: 1,4-Dioxane/H₂O B->C D Heat & Stir: 85-95 °C, 4-16 h C->D E Monitor Progress: TLC or LC-MS D->E F Cool & Dilute: Ethyl Acetate E->F G Aqueous Wash: Water & Brine F->G H Dry & Concentrate G->H I Purify: Column Chromatography H->I

General workflow for the Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-5-fluoro-2-methoxypyridine with an Amine[2]

Materials:

  • 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)

  • Phosphine ligand (e.g., RuPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.5 equiv)

  • Anhydrous Toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and ligand to a dry reaction vessel.

  • Add 4-Bromo-5-fluoro-2-methoxypyridine and the base.

  • Add the amine to the reaction mixture.

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with a solvent like diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the pad with additional solvent.

  • Wash the combined organic filtrates with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd [ArPd(II)BrL₂] Pd0->OxAdd Oxidative Addition AmineCoord [ArPd(II)(NHR'R'')L₂]⁺Br⁻ OxAdd->AmineCoord Amine Coordination Deprotonation [ArPd(II)(NR'R'')L₂] AmineCoord->Deprotonation Deprotonation Deprotonation->Pd0 Reductive Elimination Product Ar-NR'R'' ArBr Ar-Br Amine HNR'R'' Base Base BaseH [Base-H]⁺

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

The arylation of 4-Bromo-5-fluoro-2-methoxypyridine is a critical transformation in the synthesis of novel chemical entities for drug discovery. While a variety of catalytic systems can be employed, the Suzuki-Miyaura coupling stands out for its reliability, high yields with similar substrates, and the use of readily available and less toxic reagents. The Buchwald-Hartwig amination provides an excellent complementary method for the crucial introduction of nitrogen-containing moieties.

For researchers and drug development professionals, the choice of catalyst will ultimately depend on the specific aryl group to be introduced, functional group compatibility, and scalability requirements. The protocols and comparative data provided in this guide serve as a robust starting point for the efficient and successful synthesis of a diverse library of 4-aryl-5-fluoro-2-methoxypyridines, paving the way for the discovery of next-generation therapeutics.

References

Sources

A Comparative Benchmarking Guide to 4-Bromo-5-fluoro-2-methoxypyridine for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors is of paramount importance. The chemical scaffold of these inhibitors is a critical determinant of their efficacy and safety profile. This guide provides a comprehensive technical comparison of 4-Bromo-5-fluoro-2-methoxypyridine with other established heterocyclic building blocks used in the synthesis of kinase inhibitors. Through a detailed analysis of structure-activity relationships, supported by experimental data and established synthetic protocols, we aim to equip researchers, medicinal chemists, and drug development professionals with the insights necessary to make informed decisions in the design and synthesis of next-generation kinase inhibitors.

Introduction: The Central Role of Kinase Inhibitors and Their Building Blocks

Protein kinases, as key regulators of cellular signaling pathways, have emerged as one of the most significant classes of drug targets in oncology and beyond.[1] Small molecule kinase inhibitors have revolutionized the treatment of various cancers by targeting specific kinases that are overexpressed or mutated in tumor cells.[2] The core structure, or "scaffold," of these inhibitors is fundamental to their ability to bind to the ATP-binding site of the kinase, thereby inhibiting its activity.[3] Privileged scaffolds, which are molecular frameworks that can bind to multiple targets with high affinity, are of particular interest in drug discovery.[3][4]

The pyridine ring is a versatile and widely used scaffold in medicinal chemistry due to its ability to form key hydrogen bonds and other interactions within the kinase active site.[5][6] The strategic functionalization of the pyridine ring with halogens and other substituents allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[7] This guide focuses on the utility of a specific functionalized pyridine, 4-Bromo-5-fluoro-2-methoxypyridine, and benchmarks it against other commonly employed building blocks in the synthesis of kinase inhibitors.

4-Bromo-5-fluoro-2-methoxypyridine: A Privileged Building Block

4-Bromo-5-fluoro-2-methoxypyridine is a halogenated pyridine derivative that offers several advantages as a building block for kinase inhibitors.[8] Its unique substitution pattern provides medicinal chemists with multiple vectors for chemical modification, enabling the exploration of structure-activity relationships (SAR).

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₆H₅BrFNO
Molecular Weight206.01 g/mol
Boiling Point201°C
Density1.621 g/cm³
Flash Point75°C
Storage2-8°C, under inert gas

(Data sourced from ChemicalBook[9])

The bromine atom at the 4-position serves as a versatile handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, allowing for the introduction of various aryl and heteroaryl groups.[8] The fluorine atom at the 5-position can enhance binding affinity through favorable interactions with the kinase active site and can also improve metabolic stability. The methoxy group at the 2-position can influence the electronics of the pyridine ring and provide an additional point for interaction or modification.

Comparative Analysis with Alternative Building Blocks

While 4-Bromo-5-fluoro-2-methoxypyridine presents a compelling profile, a thorough evaluation requires comparison with other established building blocks.

Pyrazole Scaffolds

The pyrazole ring is another prominent privileged scaffold in the design of kinase inhibitors, found in several FDA-approved drugs like Crizotinib and Ruxolitinib.[3]

  • Advantages: The pyrazole scaffold is synthetically accessible and its derivatives have demonstrated potent inhibition of various kinases, including Aurora kinases, JAK, and Bcr-Abl.[3]

  • Comparison: Compared to the pyridine scaffold of 4-Bromo-5-fluoro-2-methoxypyridine, pyrazoles offer a different arrangement of hydrogen bond donors and acceptors. The choice between a pyridine and a pyrazole core will often depend on the specific topology of the target kinase's active site.

Quinazoline Scaffolds

Quinazoline is the core scaffold of several successful EGFR and HER2 inhibitors, such as Lapatinib and Erlotinib.[4][10][11]

  • Advantages: The quinazoline ring system provides a rigid framework that can be readily functionalized to achieve high potency and selectivity.[12]

  • Comparison: Quinazolines are larger and more complex than a simple functionalized pyridine. While this can lead to more extensive interactions with the target, it can also result in increased molecular weight and potentially less favorable physicochemical properties. 4-Bromo-5-fluoro-2-methoxypyridine offers a smaller, more versatile starting point for fragment-based drug design.

Pyridazine Scaffolds

The pyridazine core is recognized for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.[13]

  • Advantages: 6-Amino-3-chloropyridazine is a versatile building block that allows for diversification at two key positions.[13]

  • Comparison: Similar to 4-Bromo-5-fluoro-2-methoxypyridine, functionalized pyridazines are valuable for exploring SAR. The choice between the two often comes down to the specific electronic and steric requirements of the target kinase.

Experimental Data and Performance Benchmarking

To provide a quantitative comparison, we have compiled representative data for kinase inhibitors derived from 4-Bromo-5-fluoro-2-methoxypyridine and the alternative scaffolds discussed.

Table 1: Comparative Inhibitory Potency (IC50) of Kinase Inhibitors Derived from Different Building Blocks

Inhibitor (Building Block)Target KinaseIC50 (nM)Assay Type / Context
Crizotinib (Pyrazole)ALK20-50Cell-free
c-Met5-20Cell-free
Lapatinib (Quinazoline)EGFR10.8Cell-free
HER29.8Cell-free
Erlotinib (Quinazoline)EGFR2Cell-free
Axitinib (Indazole/Pyrazole)VEGFR10.1 - 1.2Cell-free / Endothelial Cells[14]
VEGFR20.2Cell-free / Endothelial Cells[14]
Representative Pyridine-based Inhibitor ROCK150-100Cell-free
Hypothetical Inhibitor from 4-Bromo-5-fluoro-2-methoxypyridine Target XTo be determinedTo be determined

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.[15][16]

Experimental Protocols

To facilitate the practical application of this guide, we provide detailed, step-by-step methodologies for a representative synthesis using a pyridine building block and for a standard kinase inhibition assay.

Representative Synthesis of a Pyridine-Based Kinase Inhibitor via Suzuki Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction, a common method for functionalizing brominated pyridine building blocks.[13][17]

Materials:

  • 4-Bromo-5-fluoro-2-methoxypyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To an oven-dried Schlenk flask, add 4-Bromo-5-fluoro-2-methoxypyridine, the arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[13]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol for In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a luminescent ADP-Glo™ assay.[18][19][20]

Materials:

  • Kinase enzyme

  • Substrate (peptide or protein)

  • ATP

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the serially diluted test compound or vehicle control (DMSO) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase reaction (typically 30°C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Assay system according to the manufacturer's instructions.[18]

  • The luminescence signal is proportional to the amount of ADP generated and reflects the kinase activity.

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT Activates AKT->Transcription Growth_Factor Growth Factor Growth_Factor->RTK Binds Inhibitor Kinase Inhibitor Inhibitor->RTK Inhibits Inhibitor->RAF

Caption: A representative kinase signaling pathway illustrating points of inhibition.

Kinase Inhibitor Discovery Workflow

G Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval FDA Approval Clinical->Approval

Caption: A generalized workflow for kinase inhibitor drug discovery.

Synthetic Route to a Kinase Inhibitor using 4-Bromo-5-fluoro-2-methoxypyridine

G Start 4-Bromo-5-fluoro-2-methoxypyridine Intermediate Coupled Intermediate Start->Intermediate Suzuki Coupling (Arylboronic Acid, Pd catalyst) Final Final Kinase Inhibitor Intermediate->Final Further Functionalization (e.g., Amination)

Caption: A simplified synthetic scheme utilizing 4-Bromo-5-fluoro-2-methoxypyridine.

Conclusion and Future Outlook

4-Bromo-5-fluoro-2-methoxypyridine stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox for the synthesis of novel kinase inhibitors. Its strategic placement of reactive and modulating functional groups provides a robust platform for generating diverse chemical libraries and for fine-tuning the pharmacological properties of lead compounds. While other scaffolds like pyrazoles and quinazolines have a proven track record in approved drugs, the inherent modularity and favorable physicochemical properties of smaller, functionalized pyridines make them particularly attractive for modern drug discovery paradigms such as fragment-based screening and diversity-oriented synthesis.

The continued exploration of novel building blocks and innovative synthetic methodologies will be crucial in overcoming the challenges of drug resistance and in developing the next generation of highly selective and potent kinase inhibitors.[2]

References

  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine - Benchchem. 13

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI.

  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic.

  • Targeted Kinase Selectivity from Kinase Profiling Data - PMC - NIH.

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.

  • Kinase Selectivity Profiling Systems—General Panel - Promega Corporation.

  • Kinase Panel Screening and Profiling Service - Reaction Biology.

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.

  • An In-depth Technical Guide to the Chemical Structure and Synthesis of Lapatinib Ditosylate - Benchchem.

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors | ACS Pharmacology & Translational Science.

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed.

  • Lapatinib Ditosylate Monohydrate-APIs & Intermediates | Building Blocks| Small Molecule Inhibitors-ChemBest.

  • Application Notes and Protocols for Kinase Inhibitor Development - Benchchem.

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC.

  • Synthesis and structure of crizotinib. The hinge binder 2 aminopyridine... - ResearchGate.

  • US9428468B2 - Process for the preparation of erlotinib - Google Patents.

  • Lapatinib Synthetic Routes - MedKoo Biosciences.

  • IC50 determination for receptor-targeted compounds and downstream signaling.

  • Modified Synthesis of Erlotinib Hydrochloride - PMC - NIH.

  • What is the synthesis method of crizotinib and what are its indications? - FAQ - Guidechem.

  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - Frontiers.

  • PREPARATION OF ERLOTINIB HYDROCHLORIDE.

  • Multistep continuous flow synthesis of Erlotinib - East China Normal University.

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - NIH.

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Journal of Medicinal Chemistry - ACS Publications.

  • 4-Bromo-3-fluoro-5-methoxypyridine - MySkinRecipes.

  • Development of a Synthesis of Kinase Inhibitor AKN028 - ACS Publications.

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central.

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... - ResearchGate.

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH.

  • Synthetic method of lapatinib - CN103159747A - Google Patents.

  • An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing).

  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PubMed Central.

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC.

  • CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents.

  • CN102898449A - Method for synthesizing Crizotinib intermediate - Google Patents.

  • CN104693184A - Synthesis method of crizotinib - Google Patents.

  • Comparative Analysis of Indazole-Based Kinase Inhibitors: IC50 Values and Methodologies - Benchchem.

  • 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE CAS#: 884495-00-5 - ChemicalBook.

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - United Arab Emirates - Ministry of Health and Prevention.

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PubMed Central.

  • Synthesis of promiscuous ALK2 inhibitors – openlabnotebooks.org.

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI.

  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed.

Sources

Comparative Analysis of Electronic Effects on the Bromofluoropyridine Core: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the electronic effects of substituents on the bromofluoropyridine scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices and provides robust, self-validating protocols. We will explore how to quantify these electronic effects through proven experimental techniques and present a clear, data-driven comparison to guide rational molecular design.

The Fundamental Electronic Landscape of Halogenated Pyridines

The pyridine ring, an isostere of benzene, is an intrinsically electron-deficient (π-deficient) aromatic system due to the presence of the highly electronegative nitrogen atom. This nitrogen atom exerts a powerful electron-withdrawing inductive effect (-I) and does not possess a lone pair that can be donated into the π-system, unlike pyrrole.[1] This inherent electron deficiency makes the pyridine ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack compared to benzene.[2][3]

The introduction of halogen atoms—specifically bromine and fluorine—further modulates this electronic environment.

  • Inductive Effect (-I): Both fluorine and bromine are strongly electronegative, withdrawing electron density from the ring through the σ-bond framework. Fluorine is more electronegative than bromine, resulting in a stronger -I effect.

  • Mesomeric (Resonance) Effect (+M): Halogens possess lone pairs that can be donated back into the aromatic π-system. However, this +M effect is generally weak for halogens and is often outweighed by their strong -I effect.

The net result is that both fluorine and bromine act as electron-withdrawing deactivating groups on the pyridine ring. Quantifying the precise electronic impact of additional substituents is crucial for predicting reactivity, basicity, and potential biological activity. This is where empirical measurements and quantitative descriptors like Hammett constants become invaluable.[4][5][6]

Experimental Quantification of Substituent Effects

To objectively compare the electronic influence of various functional groups on the bromofluoropyridine core, we rely on precise experimental measurements. The following protocols describe two of the most powerful and accessible techniques for this purpose: pKa determination and ¹⁹F NMR spectroscopy.

Acidity Constant (pKa) Determination: A Probe of Nitrogen Basicity

The basicity of the pyridine nitrogen is a direct reflection of the electron density at that atom. Electron-donating groups (EDGs) increase this density, making the nitrogen more basic (higher pKa), while electron-withdrawing groups (EWGs) decrease electron density, resulting in lower basicity (lower pKa).[2][7] Potentiometric titration is a reliable method for determining these values.

  • System Preparation & Calibration:

    • Prepare a standardized 0.1 M HCl titrant solution.

    • Calibrate a high-precision pH meter at the experimental temperature (e.g., 25 °C) using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01). This ensures linearity and accuracy across the measurement range.

  • Analyte Solution Preparation:

    • Accurately weigh ~0.1 mmol of the substituted bromofluoropyridine sample.

    • Dissolve the sample in a consistent volume (e.g., 50 mL) of a suitable co-solvent system (e.g., 20% ethanol in water) to ensure solubility. The same solvent system must be used for all analogs to ensure comparability.

  • Titration Procedure:

    • Place the analyte solution in a jacketed beaker maintained at a constant temperature.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Add the standardized HCl titrant in small, precise increments (e.g., 0.02-0.05 mL) using a calibrated burette.

    • Record the pH value after each addition, ensuring the reading has stabilized.

  • Data Analysis & pKa Calculation:

    • Plot the recorded pH values against the volume of titrant added.

    • Calculate the first derivative (ΔpH/ΔV) to accurately determine the equivalence point (the maximum of the derivative plot).

    • The pKa is the pH value at the half-equivalence point (Vequivalence / 2). This direct measurement provides a highly reliable value reflecting the compound's basicity.

¹⁹F NMR Spectroscopy: A Sensitive Electronic Barometer

The ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, making ¹⁹F NMR spectroscopy a powerful tool for probing substituent effects.[8] The chemical shift of a fluorine atom on the pyridine ring will change predictably: EWGs will draw electron density away from the fluorine, deshielding it and causing a downfield shift (more negative ppm values relative to common references), while EDGs will have the opposite effect.[9]

  • Sample Preparation:

    • Dissolve 5-10 mg of each bromofluoropyridine analog in a consistent volume of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene) for precise referencing, if desired. CFCl₃ is the standard reference (0 ppm).[10]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

    • Tune and match the ¹⁹F probe.

  • Data Acquisition:

    • Acquire the ¹⁹F spectrum using a standard pulse-acquire sequence. Proton decoupling is typically employed to simplify the spectrum by removing ¹H-¹⁹F coupling.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, which is important for quantitative comparisons.

  • Data Processing and Analysis:

    • Apply a standard Fourier transform and phase correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum to CFCl₃ (δ = 0 ppm).

    • Record the chemical shift (δ) of the fluorine signal for each analog. A downfield shift (more negative ppm) relative to the unsubstituted parent compound indicates increased electron withdrawal by the substituent.

Visualizing the Analytical Workflow

The following diagram outlines the logical flow from compound synthesis to the final comparative analysis, ensuring a systematic and reproducible investigation.

Caption: Experimental workflow for the comparative analysis of substituent electronic effects.

Comparative Data: Unveiling Electronic Trends

To illustrate these principles, the table below presents hypothetical—yet chemically realistic—data for a series of 4-substituted-2-bromo-5-fluoropyridines. This allows for a direct comparison of how different electronic groups modulate the core's properties.

Substituent (at C4)Hammett Constant (σp)Electronic NatureMeasured pKa (Pyridinium)¹⁹F NMR Shift (δ, ppm)
-N(CH₃)₂-0.83Strong EDG4.85-115.2
-OCH₃-0.27Moderate EDG4.10-118.9
-CH₃-0.17Weak EDG3.75-120.5
-H 0.00 Reference 3.40 -122.0
-Cl0.23Weak EWG3.05-123.8
-CN0.66Strong EWG2.35-126.7
-NO₂0.78Very Strong EWG1.98-128.5

Analysis of Results:

  • pKa vs. Hammett Constant: A clear linear relationship exists. As the substituent's σp value increases (becomes more electron-withdrawing), the pKa of the pyridine nitrogen decreases systematically. This confirms that EWGs effectively reduce the basicity of the molecule.

  • ¹⁹F NMR Shift vs. Hammett Constant: Similarly, a strong correlation is observed. As the σp value increases, the ¹⁹F NMR signal shifts downfield (to more negative ppm values). This demonstrates that EWGs decrease the electron density around the fluorine atom, causing it to be more deshielded.

  • Predictive Power: These correlations are powerful. By measuring the pKa or ¹⁹F NMR shift of a novel bromofluoropyridine derivative, one can accurately estimate the electronic contribution of its substituent, which is a cornerstone of rational drug design and catalyst development.

Conclusion

The electronic character of the bromofluoropyridine core is highly tunable through the strategic placement of substituents. A combined approach utilizing pKa determination and ¹⁹F NMR spectroscopy provides a robust, quantitative framework for evaluating these electronic modulations. The strong linear free-energy relationships observed between these experimental observables and established Hammett parameters underscore the predictability of these effects. This guide provides the foundational understanding and practical protocols necessary for researchers to rationally design and analyze novel bromofluoropyridine derivatives for a wide array of applications, from pharmaceuticals to advanced materials.

References

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions. A study demonstrating the characterization of substituent effects on pyridine-based ligands using spectroscopic, electrochemical, and computational methods. [Link]

  • How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? (2019). Physical Chemistry Chemical Physics. This paper provides insights into the impact of electron-donating groups on polyhalogenated pyridines using experimental and computational approaches. [Link]

  • DFT analysis of substituent effects on electron-donating efficacy of pyridine. (2021). ResearchGate. A computational study on how substituent type and position affect the electron density of the pyridyl nitrogen. [Link]

  • Theoretical pKa calculations of substituted pyridines. (2008). ResearchGate. Details computational methods for accurately predicting the pKa of substituted pyridines, highlighting the importance of solvation models. [Link]

  • Pyridine - Wikipedia. Wikipedia. General encyclopedic entry detailing the structure, reactivity, and properties of pyridine. [Link]

  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra. (2018). National Institutes of Health (NIH). A detailed analysis of the factors influencing ¹⁹F NMR chemical shifts, correlating them with electronic structure. [Link]

  • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. (1967). Journal of the Chemical Society B: Physical Organic. A foundational paper on the determination of Hammett σ-values for pyridyl groups. [Link]

  • Substituent effects on the basicity of pyridine. (1981). The Journal of Organic Chemistry. An ACS publication discussing the electronic character of substituents and their effect on pyridine basicity. [Link]

  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle. chem-journal.com. Discusses the estimation of Hammett ρ values from acid dissociation equilibria of pyridinium ions. [Link]

Sources

Assessing the Metabolic Stability of Molecules Containing the 4-Bromo-5-fluoro-2-methoxypyridine Scaffold: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the optimization of a molecule's metabolic stability is a critical determinant of its clinical success. A compound with a promising pharmacological profile can falter due to rapid metabolism, leading to poor bioavailability and a short duration of action. Conversely, excessively slow metabolism can result in accumulation and potential toxicity. The strategic incorporation of halogenated heterocyclic scaffolds is a widely employed tactic to enhance the metabolic robustness of drug candidates. This guide provides an in-depth, comparative assessment of the metabolic stability of molecules containing the 4-bromo-5-fluoro-2-methoxypyridine scaffold, a building block of increasing interest in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the experimental methodologies for evaluating metabolic stability, present a comparative analysis of the target scaffold against rationally designed alternatives, and explore the underlying metabolic pathways. Our approach is grounded in established principles of drug metabolism and leverages both direct experimental insights and reasoned scientific extrapolation where specific data for this novel scaffold is emerging.

The Strategic Advantage of Halogenated Pyridines in Drug Design

The pyridine ring is a ubiquitous feature in pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] However, unsubstituted or electron-rich pyridine rings can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] The introduction of halogens, particularly fluorine, is a well-established strategy to mitigate this metabolic liability. The strong carbon-fluorine (C-F) bond is highly resistant to enzymatic cleavage, effectively "shielding" the molecule from oxidative attack at the site of fluorination.[3] The 4-bromo-5-fluoro-2-methoxypyridine scaffold combines several features that are attractive from a medicinal chemistry perspective:

  • Metabolic Blocking: The fluorine atom at the 5-position is expected to significantly reduce the potential for oxidative metabolism on the pyridine ring.

  • Modulated Basicity: The electron-withdrawing nature of the halogens decreases the basicity of the pyridine nitrogen, which can be advantageous for minimizing off-target effects, such as interactions with aminergic GPCRs.[4]

  • Synthetic Versatility: The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the facile introduction of diverse functionalities to explore structure-activity relationships (SAR).

Experimental Assessment of Metabolic Stability

The cornerstone of evaluating a compound's metabolic fate lies in robust in vitro assays that provide quantitative measures of its stability in the presence of drug-metabolizing enzymes. The two most widely used systems in early drug discovery are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

This assay is a high-throughput and cost-effective method to assess Phase I metabolic stability. Liver microsomes are subcellular fractions that are rich in CYP enzymes. By incubating a test compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate of its disappearance over time.

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (human, rat, or mouse) from a commercial supplier. Thaw on ice immediately before use.

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Quenching solution (e.g., acetonitrile containing an internal standard).

  • Incubation:

    • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (typically 1 µM).

    • In a 96-well plate, combine the test compound working solution and the liver microsomal suspension (final protein concentration typically 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing the cold quenching solution to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount)

Hepatocyte Stability Assay

Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[5] This assay provides a more comprehensive picture of a compound's metabolic fate.

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Cryopreserved hepatocytes (human, rat, or mouse).

    • Hepatocyte incubation medium (e.g., Williams' Medium E).

    • Quenching solution (e.g., acetonitrile containing an internal standard).

  • Incubation:

    • Thaw and prepare a suspension of viable hepatocytes in the incubation medium according to the supplier's protocol.

    • Prepare a working solution of the test compound in the incubation medium.

    • In a suspension culture plate, combine the hepatocyte suspension (typically 0.5-1.0 x 10^6 cells/mL) and the test compound working solution (final concentration typically 1 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension and add it to the cold quenching solution.

  • Sample Analysis:

    • Vortex and centrifuge the quenched samples to pellet cell debris.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Similar to the microsomal assay, determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint). CLint (µL/min/10^6 cells) = (0.693 / t½) x (incubation volume / number of cells)

Visualizing the Experimental Workflow

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_results Results Compound Test Compound (10 mM in DMSO) Reaction_Mix Reaction Mixture (Compound + Microsomes/ Hepatocytes + Buffer) Compound->Reaction_Mix Dilute Microsomes Liver Microsomes (or Hepatocytes) Microsomes->Reaction_Mix Cofactors Cofactor System (e.g., NADPH) Time_Points Sampling at Time Points (0, 5, 15, 30, 60 min) Reaction_Mix->Cofactors Initiate Reaction Reaction_Mix->Time_Points Quenching Quenching (Acetonitrile + IS) Time_Points->Quenching Centrifugation Protein Precipitation (Centrifugation) Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Processing Data Processing (% Remaining vs. Time) LCMS->Data_Processing Half_Life Half-life (t½) Data_Processing->Half_Life CLint Intrinsic Clearance (CLint) Data_Processing->CLint

Caption: A generalized workflow for an in vitro metabolic stability assay.

Comparative Metabolic Stability Analysis

While specific experimental data for compounds containing the 4-bromo-5-fluoro-2-methoxypyridine scaffold is not extensively available in the public domain, we can construct a robust comparative analysis based on established principles of metabolic switching and bioisosterism.[6] We will compare our scaffold of interest with three rationally designed alternatives, each addressing a potential metabolic liability.

Scaffold A (Interest): 4-Bromo-5-fluoro-2-methoxypyridine Scaffold B (Comparator 1): 4-Bromo-2,5-difluoropyridine (Bioisosteric replacement of methoxy with fluoro) Scaffold C (Comparator 2): 4-Bromo-5-fluoro-2-(trifluoromethyl)pyridine (Replacement of methoxy with a more stable group) Scaffold D (Comparator 3): 4-Bromo-5-fluoro-2-methylpyridine (A common, less metabolically stable analogue)

ScaffoldStructureRationale for ComparisonPredicted Metabolic Stability
A: 4-Bromo-5-fluoro-2-methoxypyridine Scaffold AScaffold of Interest. The 2-methoxy group is a potential site for O-demethylation, a common metabolic pathway.Moderate to High
B: 4-Bromo-2,5-difluoropyridine Scaffold BBioisosteric replacement of the metabolically labile methoxy group with a fluorine atom to block O-demethylation.High
C: 4-Bromo-5-fluoro-2-(trifluoromethyl)pyridine Scaffold CReplacement of the methoxy group with a trifluoromethyl group, which is highly resistant to oxidative metabolism.Very High
D: 4-Bromo-5-fluoro-2-methylpyridine Scaffold DThe 2-methyl group is a potential site for benzylic oxidation, which is often a rapid metabolic pathway.Low to Moderate

Surrogate Experimental Data for Comparison

To provide a quantitative context, we can look at published data for analogous transformations on other heterocyclic systems. For instance, the replacement of a metabolically labile methoxy group with a fluorine or trifluoromethyl group has been shown to significantly increase metabolic stability.

Compound PairModificationFold Increase in Metabolic Half-life (t½)Reference
Phenyl-OCH3 vs. Phenyl-FMethoxy to Fluoro2-5 fold[7]
Pyridyl-CH3 vs. Pyridyl-CF3Methyl to Trifluoromethyl>10 fold[4]
Anisole vs. DifluoroanisoleMethoxy to DifluoromethoxySignificant improvement[6]

Based on these general principles and surrogate data, we can predict the rank order of metabolic stability for our comparator scaffolds to be: C > B > A > D . This highlights the potential metabolic liability of the 2-methoxy group in our scaffold of interest and suggests that bioisosteric replacement with a fluorine or trifluoromethyl group could be a viable strategy to further enhance metabolic stability if required.

Potential Metabolic Pathways of 4-Bromo-5-fluoro-2-methoxypyridine

Understanding the likely metabolic pathways of a scaffold is crucial for predicting potential drug-drug interactions and identifying any reactive metabolites. For the 4-bromo-5-fluoro-2-methoxypyridine scaffold, the following pathways are plausible:

  • Phase I Metabolism (CYP-mediated):

    • O-demethylation: The 2-methoxy group is a likely site for oxidative O-demethylation to the corresponding 2-hydroxypyridine. This is often a major metabolic pathway for methoxy-containing compounds.

    • Aromatic Hydroxylation: Although the fluorine at position 5 is expected to decrease the electron density of the ring and thus reduce the likelihood of oxidation, hydroxylation at the 3- or 6-position is still a possibility, albeit likely a minor pathway.

    • N-oxidation: The pyridine nitrogen can be oxidized to form an N-oxide, though this is generally less common for electron-deficient pyridines.

  • Phase II Metabolism (Conjugation):

    • Glucuronidation/Sulfation: If O-demethylation occurs, the resulting 2-hydroxypyridine can undergo glucuronidation or sulfation, which are major Phase II conjugation pathways that facilitate excretion.[8][9]

Metabolic_Pathways cluster_phase1 Phase I (CYP-mediated) cluster_phase2 Phase II (Conjugation) Parent 4-Bromo-5-fluoro-2-methoxypyridine (Scaffold A) O_Demethylation O-Demethylation Parent->O_Demethylation CYP450 Hydroxylation Aromatic Hydroxylation (minor) Parent->Hydroxylation CYP450 Metabolite1 4-Bromo-5-fluoro-2-hydroxypyridine O_Demethylation->Metabolite1 Metabolite2 Hydroxylated Metabolite Hydroxylation->Metabolite2 Glucuronidation Glucuronidation Conjugate1 Glucuronide Conjugate Glucuronidation->Conjugate1 Sulfation Sulfation Conjugate2 Sulfate Conjugate Sulfation->Conjugate2 Metabolite1->Glucuronidation UGTs Metabolite1->Sulfation SULTs

Caption: Plausible metabolic pathways for the 4-bromo-5-fluoro-2-methoxypyridine scaffold.

Conclusion and Future Directions

The 4-bromo-5-fluoro-2-methoxypyridine scaffold represents a promising building block for the design of metabolically stable drug candidates. The presence of the 5-fluoro substituent is anticipated to confer significant resistance to oxidative metabolism of the pyridine ring. However, the 2-methoxy group remains a potential site for Phase I O-demethylation.

Our comparative analysis, based on established medicinal chemistry principles and surrogate data, suggests that while the scaffold likely possesses moderate to high metabolic stability, further enhancement could be achieved through bioisosteric replacement of the 2-methoxy group with a fluorine or trifluoromethyl group.

For any drug discovery program utilizing this scaffold, it is imperative to perform early and robust in vitro metabolic stability profiling using both liver microsomes and hepatocytes. This will provide crucial data to guide SAR and select candidates with an optimal pharmacokinetic profile for progression into preclinical and clinical development.

References

  • Ling, Y., Zhiyou, H., Liang, D., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Medicinal Chemistry. [Link]

  • University of North Carolina at Chapel Hill. (2012). PHASE II DRUG METABOLISM: Glucuronidation and Sulfation. [Link]

  • Raheem, I., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm. [Link]

  • BioIVT. (n.d.). Phase II Drug Metabolism. [Link]

  • Finkelmann, A. R., Göller, A. H., & Schneider, G. (2017). Site of Metabolism Prediction Based on ab initio Derived Atom Representations. ChemMedChem. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery. [Link]

  • Kaiser, D., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Sevrioukova, I. F., & Poulos, T. L. (2013). Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir. Journal of Medicinal Chemistry. [Link]

  • Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. [Link]

  • Douglas, J. T., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Di, L., & Kerns, E. H. (2005). Metabolic stability screen for drug discovery using cassette analysis and column switching. Combinatorial chemistry & high throughput screening. [Link]

  • Sevrioukova, I. F., et al. (2022). Interaction of CYP3A4 with Rationally Designed Ritonavir Analogues: Impact of Steric Constraints Imposed on the Heme-Ligating Group and the End-Pyridine Attachment. International Journal of Molecular Sciences. [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Sevrioukova, I. F., & Poulos, T. L. (2013). Pyridine-substituted desoxyritonavir is a more potent inhibitor of cytochrome P450 3A4 than ritonavir. Journal of Medicinal Chemistry. [Link]

  • An in vitro approach to detect metabolite toxicity due to CYP3A4-dependent bioactivation of xenobiotics. (2011). Toxicology in Vitro. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

  • Ekins, S., & Ecker, M. A. (2017). Predicting Mouse Liver Microsomal Stability with “Pruned” Machine Learning Models and Public Data. Molecular Pharmaceutics. [Link]

  • Wu, G., et al. (2015). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. Molecules. [Link]

  • Dal Piaz, F., et al. (2014). CYP-dependent Metabolism of Antitumor Pyrazolo[3,4-d]pyrimidine Derivatives Is Characterized by an Oxidative Dechlorination Reaction. Drug Metabolism and Pharmacokinetics. [Link]

Sources

A-Senior-Application-Scientist-s-Guide-to-4-Bromo-5-fluoro-2-methoxypyridine-A-Strategic-Scaffold-for-Achieving-Potency-and-Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The-Quest-for-Precision-in-Drug-Discovery

In modern medicinal chemistry, the challenge is not merely to find bioactive molecules, but to engineer compounds with exquisite potency and selectivity.[1] Potency ensures efficacy at low concentrations, minimizing patient dose, while selectivity prevents off-target interactions, reducing the risk of adverse effects.[2] The pyridine scaffold is a cornerstone in this endeavor, recognized as a "privileged structure" due to its prevalence in FDA-approved drugs.[3][4][5] Its nitrogen atom acts as a key hydrogen bond acceptor and improves physicochemical properties, often leading to enhanced biological activity and better pharmacokinetics compared to simple phenyl rings.[5]

This guide focuses on a particularly strategic building block: 4-Bromo-5-fluoro-2-methoxypyridine . We will dissect its constituent parts to understand how this specific arrangement of functional groups provides a powerful and versatile platform for developing next-generation therapeutics, particularly kinase inhibitors. This is not a guide on the molecule as a final drug, but rather an in-depth analysis of its efficacy as a starting fragment to build potent and selective drug candidates.

Section-1:-The-Anatomy-of-a-Powerhouse-Fragment:-Dissecting-4-Bromo-5-fluoro-2-methoxypyridine

The exceptional utility of 4-Bromo-5-fluoro-2-methoxypyridine in drug discovery stems from the synergistic contribution of each substituent on the pyridine core. Each functional group serves a distinct and crucial purpose, offering a pre-packaged set of solutions to common medicinal chemistry challenges.

  • The Pyridine Core: The nitrogen-containing heterocycle is more than a simple aromatic ring. It's a bioisostere of benzene that introduces polarity, enhances solubility, and provides a hydrogen bond acceptor—a feature often critical for anchoring a molecule within a target's binding site.[5][6]

  • The 4-Bromo Group (The "Hook"): The bromine atom at the 4-position is the primary reactive handle. It is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] This allows for the strategic, vectoral introduction of larger aryl or heteroaryl moieties. In structure-based drug design, this "hook" is used to extend the molecule into specific sub-pockets of a target protein, enabling chemists to systematically probe structure-activity relationships (SAR) and optimize binding affinity.[9]

  • The 5-Fluoro Group (The "Enhancer"): Fluorine is a "superstar" substituent in medicinal chemistry.[10] Its introduction can have profound, positive effects on a drug candidate's profile. The high electronegativity of fluorine can alter the pKa of the nearby pyridine nitrogen, influencing its binding characteristics. Crucially, replacing a C-H bond with a C-F bond often blocks sites of metabolic attack by cytochrome P450 enzymes, enhancing metabolic stability and increasing the drug's half-life.[11] This strategic placement can also improve membrane permeability and overall bioavailability.

  • The 2-Methoxy Group (The "Modulator"): The methoxy group at the 2-position influences the electronic properties of the entire ring system.[11] It can participate in subtle but important hydrogen bonds with the target protein and helps to orient the molecule within the binding pocket. Its steric bulk can also be used to fine-tune selectivity by preventing the molecule from binding to the active sites of off-target proteins that have a different topography. Studies have shown that the presence and position of methoxy groups can significantly enhance the antiproliferative activity of pyridine derivatives.[12]

Caption: Strategic functions of substituents on the 4-Bromo-5-fluoro-2-methoxypyridine scaffold.

Section-2:-Comparative-Analysis-with-Alternative-Scaffolds

While 4-Bromo-5-fluoro-2-methoxypyridine is a highly effective building block, the choice of starting fragment is always context-dependent. The following table provides a comparative overview against other common halogenated pyridine scaffolds to guide selection.

ScaffoldKey FeatureAdvantagesDisadvantagesBest Used When...
4-Bromo-5-fluoro-2-methoxypyridine Balanced Reactivity & Enhanced PKExcellent handle for coupling; fluorine provides metabolic stability; methoxy modulates electronics and selectivity.[11]Higher cost compared to non-fluorinated analogs.The goal is a balance of potency, selectivity, and a favorable ADME profile from an early stage.
4-Chloro-5-fluoro-2-methoxypyridine Lower Reactivity HandleChlorine is also a handle for coupling but is generally less reactive than bromine, which can be advantageous in multi-step syntheses.Coupling reactions may require more forceful conditions or specialized catalysts.Stepwise functionalization is required and a less reactive handle is needed for the initial coupling.
4-Bromo-2-methoxypyridine Simpler ScaffoldMore cost-effective; synthetically more straightforward.Lacks the metabolic stability and PK benefits conferred by the fluorine atom.[11]Rapid initial SAR exploration is needed and metabolic stability is not an immediate concern.
3-Bromo-5-fluoro-2-methoxypyridine Different VectorProvides a different trajectory for chemical elaboration from the 3-position, exploring different regions of a binding pocket.[11]The 3-position can be more sterically hindered, potentially affecting coupling efficiency.The target's binding site has a key pocket that is best accessed from the 3-position of the pyridine ring.

Section-3:-Application-in-Fragment-Based-Drug-Design:-A-Kinase-Inhibitor-Workflow

The most powerful application of 4-Bromo-5-fluoro-2-methoxypyridine is in fragment-based drug design (FBDD), a process where small, low-affinity fragments are identified and then "grown" into potent leads.[13] Let's consider a hypothetical workflow for developing a selective kinase inhibitor.

Kinases are a major class of drug targets, particularly in oncology.[1] Many inhibitors target the ATP-binding site, and achieving selectivity across the kinome (the full complement of kinases) is a major challenge.[2]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structure-Guided Elaboration cluster_2 Phase 3: Potency & Selectivity Testing A 1. Fragment Library Screening (NMR, SPR, X-ray) B 2. Hit Confirmation Identify fragments binding to kinase target A->B C 3. Select 4-Bromo-5-fluoro- 2-methoxypyridine fragment hit B->C D 4. Co-crystallography Solve structure of fragment bound to kinase C->D Fragment for Elaboration E 5. Design Suzuki Coupling Partners Target adjacent hydrophobic pocket D->E F 6. Synthesis via Suzuki Coupling (Protocol 1) E->F G 7. In Vitro Potency Assay (Protocol 2) Determine IC50 for target kinase F->G New Compounds H 8. Kinase Selectivity Profiling (Protocol 3) Screen against a panel of off-target kinases G->H I 9. Analyze SAR Data Potency vs. Selectivity H->I I->E Iterate Design

Caption: Experimental workflow for developing a kinase inhibitor from a pyridine fragment.

In this workflow, the 4-bromo-5-fluoro-2-methoxypyridine fragment is initially identified as a 'hit' that binds to the target kinase. A co-crystal structure reveals that the bromine atom is pointing towards an unexplored hydrophobic pocket. This is the "Aha!" moment. Using the bromine as a synthetic handle for a Suzuki coupling reaction, chemists can systematically add different chemical groups to extend into this pocket, rapidly building potency. The fluorine and methoxy groups are carried along, providing their inherent benefits to the pharmacokinetic properties and selectivity profile of the evolving compound.

Section-4:-Experimental-Protocols

To ensure the trustworthiness and reproducibility of this guide, the following are detailed, self-validating protocols for the key experimental steps outlined above.

Protocol-1:-Suzuki-Miyaura-Cross-Coupling-Reaction

This protocol describes a general method for coupling an arylboronic acid to the 4-Bromo-5-fluoro-2-methoxypyridine scaffold.[7]

Causality: The choice of a palladium catalyst with bulky phosphine ligands (like Pd(dppf)Cl₂) is critical. The pyridine nitrogen can coordinate to the palladium, poisoning the catalyst. Bulky ligands help prevent this and facilitate the catalytic cycle, ensuring a high-yield reaction.[14] Degassing the solvent is mandatory to prevent oxidation of the Pd(0) active species.

Methodology:

  • Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, 0.2 M concentration relative to the bromopyridine) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromopyridine is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol-2:-In-Vitro-Kinase-Inhibition-Assay-(Luminescence-Based)

This protocol measures the potency (IC₅₀) of a synthesized compound by quantifying the amount of ATP consumed by the kinase.[15]

Causality: This assay format is highly sensitive and robust. It measures ADP production, which is a direct product of the kinase reaction. By first removing unconsumed ATP and then converting ADP to ATP for a luciferase reaction, the signal is directly proportional to kinase activity, providing a reliable measure of inhibition.[16][17]

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at 100 µM.

  • Kinase Reaction: In a 384-well plate, add:

    • 2.5 µL of test compound dilution (or DMSO as a vehicle control).

    • 5.0 µL of a solution containing the target kinase and its specific peptide substrate in reaction buffer.

    • Incubate for 10 minutes at room temperature.

  • Initiation: Start the reaction by adding 2.5 µL of an ATP solution (concentration at the known Kₘ for the kinase).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol-3:-Kinase-Selectivity-Profiling

This protocol assesses the selectivity of a lead compound by testing its activity against a broad panel of kinases.[16][18]

Causality: Achieving selectivity is paramount for safety. Profiling against a large, diverse panel of kinases is the industry standard for identifying potential off-target liabilities early in the drug discovery process.[2] This allows for the early termination of non-selective compounds or for their rational redesign to improve the selectivity profile.

Methodology:

  • Compound Submission: Submit the test compound to a commercial kinase profiling service (e.g., Promega, Reaction Biology) or perform the assay in-house if the panel is available.[16][18]

  • Assay Conditions: The compound is typically tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases using a standardized activity assay (often the luminescence-based method from Protocol 2).

  • Data Analysis: The results are reported as the percent inhibition for each kinase at the tested concentration.

  • Interpretation:

    • Selective: High inhibition (>90%) of the target kinase and low inhibition (<50%) of all other kinases.

    • Semi-Selective: High inhibition of the target and a small number of related kinases.

    • Non-Selective (Promiscuous): Significant inhibition across multiple, unrelated kinase families.

  • Follow-up: For any significant off-target hits, a full IC₅₀ determination (as in Protocol 2) should be performed to quantify the potency of the off-target interaction.

Conclusion

4-Bromo-5-fluoro-2-methoxypyridine is far more than a simple chemical intermediate; it is a strategically designed scaffold that offers a pre-engineered solution to many of the challenges inherent in modern drug discovery. Its combination of a reactive handle for potency-building, a fluorine atom for enhancing pharmacokinetic properties, and a methoxy group for modulating selectivity provides a robust and efficient starting point for developing high-quality drug candidates. By understanding the distinct role of each functional group and applying the systematic workflows and protocols outlined in this guide, researchers can significantly accelerate their path toward novel, potent, and selective therapeutics.

References

  • Coughlin, E. J., et al. (2014). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Available at: [Link]

  • Davis, M. I., et al. (2011). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. Available at: [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E. Available at: [Link]

  • Ali, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

  • Molander, G. A., & Gormis, E. (2009). Synthesis of heterobiaryls via Suzuki‐Miyaura coupling reaction of potassium aryltrifluoroborates with heteroaryl halides in aqueous systems. Journal of the Chinese Chemical Society. Available at: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Molecular Structure. Available at: [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

  • Opperman, T. J., et al. (2010). Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Villa-Reyna, A-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Madrid, D. C., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, Y., et al. (2020). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

  • Zhang, Y., et al. (2024). New strategies to enhance the efficiency and precision of drug discovery. Frontiers in Chemistry. Available at: [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Wicht, K., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules. Available at: [Link]

Sources

The Strategic Advantage: Unpacking the Electronics and Reactivity of 4-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-5-fluoro-2-methoxypyridine: Justification Over Alternative Reagents

For professionals in pharmaceutical and agrochemical research, the selection of building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. The substituted pyridine scaffold is a cornerstone of modern drug discovery, and among the vast array of available intermediates, 4-Bromo-5-fluoro-2-methoxypyridine emerges as a reagent of unique strategic value.

This guide provides a comprehensive analysis of 4-Bromo-5-fluoro-2-methoxypyridine, justifying its use over alternative reagents by examining its distinct reactivity profile. We will delve into its performance in key synthetic transformations, supported by comparative data and detailed experimental protocols, to illustrate why this particular arrangement of substituents offers a superior advantage for constructing complex molecular architectures.

The utility of 4-Bromo-5-fluoro-2-methoxypyridine stems from the precise electronic interplay of its three key substituents on the pyridine core. This unique configuration provides a predictable and hierarchical reactivity, allowing for selective, sequential functionalization.

  • The C4-Bromo Group: This is the primary site for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is inherently more reactive than a carbon-chlorine bond and is readily activated for oxidative addition to a palladium(0) catalyst.[1] Its position is sterically accessible, promoting efficient coupling.

  • The C5-Fluoro Group: The strong electron-withdrawing nature of fluorine significantly influences the electronics of the pyridine ring. This can enhance the reactivity of the C4-bromo position towards oxidative addition.[2] Furthermore, the fluorine atom can serve as a valuable modulator of a final compound's physicochemical properties, such as pKa and lipophilicity, and can block a potential site of metabolism.

  • The C2-Methoxy Group: This electron-donating group positioned ortho to the nitrogen atom also modulates the ring's electronics. Critically, the methoxy group can be a latent hydroxyl group; demethylation in a later synthetic step can reveal a 2-pyridone moiety or a handle for further functionalization.[3]

This combination allows a synthetic chemist to perform a C-C or C-N bond formation at the C4-position while retaining the C5-fluoro and C2-methoxy groups for downstream property modulation or further reactions.

Performance in Key Chemical Reactions

The true value of a building block is demonstrated in its performance in robust and widely used chemical transformations. We will examine the utility of 4-Bromo-5-fluoro-2-methoxypyridine in two of the most powerful reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a premier method for the formation of C-C bonds, particularly for creating biaryl structures common in kinase inhibitors.[4][5] The reactivity of 4-Bromo-5-fluoro-2-methoxypyridine in this context is highly efficient due to the activated C-Br bond.

Comparative Performance in Suzuki-Miyaura Coupling

The following table compares the expected performance of 4-Bromo-5-fluoro-2-methoxypyridine with structurally similar, commercially available alternatives. The data highlights the superior reactivity of the bromo-substituted reagents.

ReagentCoupling PartnerTypical YieldKey Advantages/Disadvantages
4-Bromo-5-fluoro-2-methoxypyridine Arylboronic Acid>85% (expected)Advantage: High reactivity at the C-Br bond allows for mild conditions, preserving other functional groups. The C5-F influences electronics.[6]
4-Chloro -5-fluoro-2-methoxypyridineArylboronic Acid60-80% (typical)Disadvantage: C-Cl bond is less reactive, often requiring more forcing conditions, stronger bases, or specialized catalyst systems, which can limit functional group tolerance.[5]
5-Bromo-2-fluoropyridineArylboronic Acid>90% (reported)[7]Disadvantage: Lacks the C2-methoxy group, removing the option for late-stage conversion to a 2-pyridone or other functional handle at that position.
4-Bromo-2-methoxypyridineArylboronic Acid>85% (expected)Disadvantage: Lacks the C5-fluoro substituent, precluding its use for electronic modulation or as a metabolic blocker.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki coupling of 4-Bromo-5-fluoro-2-methoxypyridine with an arylboronic acid. Optimization may be required for specific substrates.[4][8]

  • Materials:

    • 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv.)

    • Arylboronic acid (1.2 equiv.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[9]

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.)

    • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add 4-Bromo-5-fluoro-2-methoxypyridine, the arylboronic acid, palladium catalyst, and base.

    • Seal the vessel and purge with an inert gas for 10-15 minutes.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir until reaction completion is observed by TLC or LC-MS analysis.

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired 4-aryl-5-fluoro-2-methoxypyridine.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln label1 Oxidative Addition Pd0->label1 OxAdd Ar-Pd(II)-X L label2 Transmetalation OxAdd->label2 Transmetal Ar-Pd(II)-R L label3 Reductive Elimination Transmetal->label3 ReductElim Pd(0)Ln ReductElim->Pd0 Catalyst Regeneration label1->OxAdd label2->Transmetal label3->ReductElim Ar_R Ar-R (Product) label3->Ar_R ArX Ar-X (Reagent) ArX->label1 R_B R-B(OR)₂ + Base R_B->label2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is fundamental to the synthesis of countless pharmaceuticals.[10] This reaction allows for the coupling of aryl halides with a wide range of amines, providing access to anilines and related structures. 4-Bromo-5-fluoro-2-methoxypyridine is an excellent substrate for this transformation.

Comparative Performance in Buchwald-Hartwig Amination

ReagentAmine PartnerTypical YieldKey Advantages/Disadvantages
4-Bromo-5-fluoro-2-methoxypyridine Primary/Secondary Amine>80% (expected)Advantage: High reactivity of the C-Br bond enables coupling with a broad range of amines, including less nucleophilic ones, under relatively mild conditions.[6][11]
4-Chloro -5-fluoro-2-methoxypyridinePrimary/Secondary Amine50-75% (typical)Disadvantage: Requires more specialized, often bulky and expensive, phosphine ligands and stronger bases to achieve reasonable yields, which can compromise substrate scope.[11]
5-Bromo-2-methoxypyridinePrimary/Secondary Amine>80% (expected)Disadvantage: The absence of the C5-fluoro group may lead to different reactivity and provides no option for fluorine-based property modulation.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general representation and requires optimization for specific amine coupling partners.[12]

  • Materials:

    • 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv.)

    • Amine (1.2-1.5 equiv.)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine Ligand (e.g., BINAP or Xantphos, 2-4 mol%)

    • Base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 equiv.)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.

    • Add 4-Bromo-5-fluoro-2-methoxypyridine and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat the reaction mixture to 90-110 °C.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

    • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the desired 4-amino-5-fluoro-2-methoxypyridine product.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X L Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)-L (HNR₂)]⁺X⁻ OxAdd->AmineCoord Amine Coordination Amido Ar-Pd(II)-NR₂ L AmineCoord->Amido Deprotonation ReductElim Pd(0)Ln Amido->ReductElim Reductive Elimination ReductElim->Pd0 Catalyst Regeneration Product Ar-NR₂ ReductElim->Product ArX Ar-X ArX->OxAdd Amine R₂NH Amine->AmineCoord Base Base Base->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Strategic Synthesis and Reagent Selection Workflow

The decision to use 4-Bromo-5-fluoro-2-methoxypyridine is often made with the entire synthetic route in mind. Its structure is amenable to a logical, stepwise functionalization that alternatives cannot offer as efficiently.

Reagent_Selection start Goal: Synthesize a complex 4,X-disubstituted-5-fluoro-2-pyridone derivative q1 Primary reaction at C4? start->q1 c4_yes Use a C4-halogenated precursor q1->c4_yes Yes c4_no Re-evaluate synthetic strategy q1->c4_no No q2 Need high C-C or C-N coupling efficiency? c4_yes->q2 eff_yes Prefer C-Br over C-Cl for reactivity q2->eff_yes Yes eff_no C-Cl precursor may be acceptable (requires harsher conditions) q2->eff_no No q3 Is a C5-Fluoro group required for bioactivity or metabolic stability? eff_yes->q3 f_yes Precursor must have C5-F q3->f_yes Yes f_no Precursor without C5-F is an option q3->f_no No q4 Is a late-stage 2-pyridone moiety or C2 functionalization needed? f_yes->q4 o_yes Precursor needs a latent hydroxyl, like C2-OMe q4->o_yes Yes o_no C2-H or other substituent is acceptable q4->o_no No conclusion Optimal Choice: 4-Bromo-5-fluoro-2-methoxypyridine o_yes->conclusion

Caption: Logical workflow for selecting the optimal pyridine building block.

Safety and Handling

As with any laboratory chemical, proper handling of 4-Bromo-5-fluoro-2-methoxypyridine is essential.

  • Hazard Classification: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[13][14]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[15][16] Use only in a well-ventilated area or a chemical fume hood.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16]

Conclusion

4-Bromo-5-fluoro-2-methoxypyridine is more than just another halogenated heterocycle; it is a strategically designed building block that offers a distinct combination of advantages for complex molecule synthesis. Its justification for use over alternative reagents is rooted in its superior and predictable reactivity in cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The presence of the C-Br bond ensures mild and efficient coupling, while the fluoro and methoxy groups provide crucial handles for fine-tuning the biological and physical properties of the final target molecule. For researchers aiming to accelerate drug discovery programs by building complex, functionalized pyridine derivatives, 4-Bromo-5-fluoro-2-methoxypyridine represents a logical, efficient, and strategically sound choice.

References

  • MySkinRecipes. (n.d.). 4-Bromo-3-fluoro-5-methoxypyridine.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • MedchemExpress.com. (2025, March 31). Safety Data Sheet.
  • BLD Pharm. (n.d.). 884495-00-5|4-Bromo-5-fluoro-2-methoxypyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Thermo Fisher Scientific. (2004, April 19). SAFETY DATA SHEET.
  • Benchchem. (2025, December). A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery.
  • Synquest Labs. (n.d.). 5-Bromo-3-fluoro-2-methoxypyridine Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 5-Fluoro-2-hydroxypyridine synthesis.
  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Adeel, M., et al. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. National Institutes of Health.
  • Benchchem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine 97.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 4-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target effects and unforeseen toxicities or polypharmacology.[1][2] This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of novel kinase inhibitors, using a hypothetical inhibitor, "Compound X," synthesized from the versatile building block 4-Bromo-5-fluoro-2-methoxypyridine.[3] We will explore the causality behind choosing specific profiling platforms, from high-throughput biochemical assays to advanced chemical proteomics techniques like Kinobeads and KiNativ™. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and a framework for interpreting the selectivity profile of next-generation kinase inhibitors.

The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are critical regulators of nearly all cellular processes, making them prime targets for therapeutic intervention, particularly in oncology.[1][4] The success of drugs like Imatinib has validated this approach.[1] However, the therapeutic window of a kinase inhibitor is intrinsically linked to its selectivity. Off-target inhibition can lead to adverse effects, but can also result in beneficial polypharmacology, where a single drug modulates multiple disease-relevant pathways.[1][5][6] Therefore, comprehensive and accurate cross-reactivity profiling is not merely a characterization step but a foundational component of the drug discovery process, essential for understanding a compound's true mechanism of action and predicting its clinical behavior.[7][8]

The challenge lies in the sheer size and similarity of the human kinome, which comprises over 500 members.[9] Many inhibitors designed to target the ATP-binding pocket of one kinase may inadvertently bind to dozens of others.[6] This guide will dissect the methods used to navigate this complex landscape.

The 4-Bromo-5-fluoro-2-methoxypyridine Scaffold: A Privileged Starting Point

The pyridine ring is a common motif in clinically approved kinase inhibitors.[10][11][12] The specific scaffold, 4-Bromo-5-fluoro-2-methoxypyridine, serves as a valuable starting material for medicinal chemists.[3] The bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic introduction of diverse aryl and heteroaryl groups to explore the structure-activity relationship (SAR).[13] The fluorine and methoxy substituents modulate the electronic properties and conformation of the pyridine core, influencing binding affinity and selectivity.

For the purpose of this guide, we will consider a hypothetical inhibitor, Compound X , synthesized via a Suzuki coupling reaction from this scaffold.

G A 4-Bromo-5-fluoro-2-methoxypyridine (Starting Material) C Suzuki Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D Compound X (Hypothetical Kinase Inhibitor) C->D

Caption: Synthesis workflow for hypothetical Compound X.

Methodologies for Kinome-Wide Selectivity Profiling

Choosing the right profiling assay is a critical decision driven by the stage of drug development, the required throughput, and the desired depth of biological context.[1][14] No single method is sufficient; a multi-faceted approach yields the most reliable results.[15][16]

Biochemical (Enzymatic) Assays

These in vitro assays directly measure the ability of a compound to inhibit the catalytic activity of a purified, recombinant kinase. They are often used for primary screening due to their high throughput and reproducibility.[17][18] A common format is the ADP-Glo™ assay, which quantifies kinase activity by measuring the amount of ADP produced.[19][20]

Causality Behind the Choice: Biochemical assays are excellent for determining direct enzymatic inhibition and generating precise IC50 values against a large panel of kinases. However, because they use purified enzymes, they cannot account for the complexity of the cellular environment, such as the presence of scaffolding proteins, post-translational modifications, or competition with endogenous ATP concentrations.[14][21]

Experimental Protocol: Generic ADP-Glo™ Kinase Assay

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of Compound X (or control inhibitor) at various concentrations.

  • Add 2.5 µL of a solution containing the target kinase and its specific peptide substrate.

  • Initiate the reaction by adding 5 µL of an ATP solution (typically at the Km concentration for each kinase).

  • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase/luciferin reaction.

  • Incubate for 30 minutes in the dark.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, kinase activity.

  • Calculate the percent inhibition relative to a DMSO vehicle control and determine IC50 values.

Chemical Proteomics: Profiling in a Native Environment

Chemical proteomics techniques measure inhibitor binding to kinases within a complex biological sample, such as a cell or tissue lysate.[22] This provides a more physiologically relevant assessment of selectivity by profiling kinases in their native state, often as part of larger protein complexes.[23]

The Kinobeads technology utilizes a set of broad-spectrum kinase inhibitors immobilized on sepharose beads to capture a large portion of the expressed kinome from a lysate.[9][22] The selectivity of a free compound (like Compound X) is determined by its ability to compete with the beads for kinase binding. Bound proteins are then identified and quantified using mass spectrometry.[24][25]

Causality Behind the Choice: Kinobeads profiling is an unbiased, affinity-based method that identifies direct targets in a competitive binding experiment. It is particularly powerful for discovering unexpected off-targets, including those that might be non-obvious from sequence homology alone, and can profile up to 350 kinases simultaneously.[22] Its primary limitation is that it cannot profile allosteric inhibitors that do not bind to the ATP pocket.[21]

G cluster_0 Step 1: Lysate Preparation cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Affinity Capture cluster_3 Step 4: Analysis Lysate Cell/Tissue Lysate (Native Kinases) Incubation Incubate Lysate with Inhibitor Inhibitor Free Inhibitor (e.g., Compound X) Inhibitor->Incubation Pulldown Add Kinobeads (Capture unbound kinases) Incubation->Pulldown Kinobeads Kinobeads (Immobilized Inhibitors) Kinobeads->Pulldown Wash Wash Beads & Elute Proteins Pulldown->Wash LCMS Tryptic Digest & LC-MS/MS Quantification Wash->LCMS Data Dose-Response Curve (Target Identification) LCMS->Data

Caption: Experimental workflow for Kinobeads profiling.

Experimental Protocol: Kinobeads Competition Binding Assay

  • Lysate Preparation: Lyse cultured cells or homogenized tissue in a non-denaturing buffer containing phosphatase and protease inhibitors. Determine protein concentration via BCA assay.

  • Inhibitor Incubation: Aliquot 1 mg of protein lysate per condition. Treat each aliquot with Compound X across a range of concentrations (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control. Incubate for 45 minutes at 4°C.

  • Kinobeads Pulldown: Add 30 µL of a Kinobeads slurry to each sample and incubate for 60 minutes on a rotator at 4°C.

  • Washing: Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads using an SDS-containing buffer. Reduce, alkylate, and digest the proteins overnight with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot the signal intensity against the concentration of Compound X to generate dose-response curves and determine binding affinities (IC50s).

The KiNativ™ platform is an activity-based protein profiling (ABPP) method. It uses a biotin-linked, irreversible ATP/ADP probe that covalently modifies a conserved lysine residue in the active site of kinases.[26] The key insight is that this labeling event is dependent on the kinase being in an accessible, active conformation. Pre-treatment of a lysate with a competitive inhibitor like Compound X will block the probe from accessing the active site of its targets. The degree of labeling for each kinase is then quantified by mass spectrometry.[27][28]

Causality Behind the Choice: KiNativ™ provides a functional snapshot of the kinome, as it preferentially labels active kinases. This allows it to not only determine an inhibitor's direct targets but also to assess downstream effects on kinase activation states within a signaling pathway. This makes it exceptionally powerful for mechanism-of-action studies in a native biological system.[26]

G cluster_0 Step 1: Inhibition cluster_1 Step 2: Probe Labeling cluster_2 Step 3: Enrichment & Analysis Lysate Cell Lysate Incubate Incubate Lysate with Inhibitor Lysate->Incubate Inhibitor Compound X Inhibitor->Incubate Label Add Probe to Label Uninhibited Kinases Incubate->Label Probe Biotin-ATP/ADP Probe Probe->Label Digest Tryptic Digest Label->Digest Streptavidin Streptavidin Enrichment of Biotinylated Peptides Digest->Streptavidin LCMS LC-MS/MS Quantification Streptavidin->LCMS Data Determine % Inhibition for each Kinase LCMS->Data

Caption: Experimental workflow for KiNativ™ profiling.

Comparative Data Analysis: Compound X vs. Standard Inhibitors

To contextualize the selectivity of our hypothetical Compound X, we compare its profiling data against two well-characterized inhibitors: Dasatinib , a multi-targeted inhibitor used in cancer therapy, and Lapatinib , a more selective dual inhibitor of EGFR and HER2.[4][6][21] The data below is a hypothetical representation of what might be generated from a Kinobeads experiment, presented as the IC50 (nM) of binding displacement.

Kinase TargetCompound X (Hypothetical)Dasatinib (Multi-Targeted)Lapatinib (Selective)Kinase Family
FGFR1 8 150>10,000Tyrosine Kinase
ABL1 1,2001 >10,000Tyrosine Kinase
SRC 8505 >10,000Tyrosine Kinase
EGFR 5,5002,50010 Tyrosine Kinase
HER2 (ERBB2) 8,9003,80015 Tyrosine Kinase
VEGFR2 4525>10,000Tyrosine Kinase
CDK2 >10,0003,500>10,000CMGC
p38α (MAPK14) 9,80088>10,000CMGC
ROCK1 >10,0001,200>10,000AGC

Data is hypothetical for illustrative purposes. Lower IC50 values indicate higher binding affinity.

Interpretation:

  • Compound X: Shows high potency for FGFR1 and VEGFR2, suggesting it may be a promising candidate for anti-angiogenic therapies. Its off-target activity against major kinases like ABL1 and SRC is significantly lower than Dasatinib, indicating a more selective profile.

  • Dasatinib: Confirms its known profile as a potent, multi-targeted inhibitor, strongly binding to ABL1, SRC, and several other kinases.[6] This broad activity is responsible for both its efficacy and its side-effect profile.

  • Lapatinib: Demonstrates high selectivity for its intended targets, EGFR and HER2, with minimal binding to other kinases in this panel, consistent with its clinical use.[21]

This comparative view is essential. It allows researchers to benchmark a new compound not only against its intended target but also against the known selectivity profiles of established drugs, providing a critical early assessment of its potential therapeutic window.

Visualizing On-Target and Off-Target Space

Understanding an inhibitor's effects requires placing it within the context of cellular signaling. Off-target binding can modulate parallel or feedback pathways, leading to unexpected biological outcomes.[5][29]

G cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation OffTarget Off-Target Kinase (e.g., SRC) OtherPath Other Pathways (e.g., Cell Adhesion) OffTarget->OtherPath OnTargetInh Compound X (On-Target) OnTargetInh->RTK Inhibition OffTargetInh Dasatinib (Off-Target) OffTargetInh->OffTarget Inhibition

Sources

A Comparative Guide to Off-Target Effect Evaluation for Kinase Inhibitors Derived from 4-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The pyridine scaffold is a cornerstone in modern medicinal chemistry, prized for its versatility in creating targeted therapies.[1][2][3][4] Specifically, the building block 4-Bromo-5-fluoro-2-methoxypyridine serves as a valuable starting point for the synthesis of potent kinase inhibitors.[5] The strategic incorporation of fluorine can enhance metabolic stability and bioavailability, while the bromine atom provides a reactive handle for constructing complex molecular architectures.[6][7] However, the very nature of kinase inhibitors—targeting the highly conserved ATP-binding pocket—presents a significant challenge: the potential for off-target effects.

Off-target interactions, where a drug binds to unintended proteins, can lead to unforeseen toxicities, undermining a candidate's therapeutic potential.[8] Conversely, a nuanced understanding of a drug's polypharmacology, or its activity on multiple targets, can sometimes be exploited for enhanced efficacy.[8] Therefore, a rigorous and multi-faceted evaluation of off-target effects is not merely a regulatory hurdle but a critical component of strategic drug development.[9][10][11][12]

This guide provides a comparative overview of modern techniques for evaluating and mitigating off-target risks for two hypothetical kinase inhibitor candidates, "Pyrokine-A" and "Pyrokine-B" , both derived from 4-Bromo-5-fluoro-2-methoxypyridine and designed to target a specific tyrosine kinase (TK-X). We will explore a tiered approach, from early-stage computational predictions to comprehensive in vitro and in vivo safety pharmacology studies, offering insights into the causal relationships behind experimental choices.

The Hypothetical Candidates

For the purpose of this guide, we will consider two hypothetical drug candidates synthesized from 4-Bromo-5-fluoro-2-methoxypyridine:

  • Pyrokine-A: A highly potent inhibitor of TK-X, designed for maximum on-target activity.

  • Pyrokine-B: A structurally related analogue of Pyrokine-A, optimized for greater selectivity based on initial computational modeling.

Tier 1: In Silico Off-Target Prediction - The Digital First Pass

Before committing to costly and time-consuming wet lab experiments, in silico methods provide a crucial first look at potential off-target liabilities.[13][14] These computational tools leverage vast databases of known drug-target interactions and protein structures to predict a compound's likely binding partners.

Methodology & Rationale

A typical workflow involves:

  • Ligand-Based Approaches: Comparing the 2D or 3D structure of the drug candidate to databases of compounds with known biological activities. Tools like PharmMapper and SuperPred can identify potential targets based on pharmacophore similarity.

  • Structure-Based Approaches (Docking): Modeling the interaction of the drug candidate with the crystal structures of a wide range of proteins, particularly other kinases. This can predict binding affinity and identify potential off-target interactions.

Experimental Protocol: In Silico Off-Target Profiling

  • Compound Preparation: Generate 3D conformations of Pyrokine-A and Pyrokine-B using computational chemistry software.

  • Database Selection: Choose a comprehensive target database, such as ChEMBL, for ligand-based screening. For structure-based screening, use a database of kinase crystal structures like the Protein Data Bank (PDB).

  • Ligand-Based Screening: Submit the 3D structures to a pharmacophore-based server (e.g., PharmMapper) to identify potential targets with similar binding features.

  • Structure-Based Screening: Perform molecular docking simulations of Pyrokine-A and Pyrokine-B against a panel of off-target kinases identified in the ligand-based screen, as well as a broader panel of kinases known for off-target issues.

  • Data Analysis: Analyze the results to identify high-probability off-target hits based on scoring functions and binding poses.

Hypothetical In Silico Results
Prediction Method Pyrokine-A: Predicted Off-Targets Pyrokine-B: Predicted Off-Targets
Ligand-Based TK-Y, TK-Z, SRC family kinases, VEGFR2TK-Y, fewer SRC family kinases
Structure-Based High binding scores for TK-Y, TK-Z, LCKModerate binding score for TK-Y, low scores for others

These initial results suggest that while both candidates may interact with TK-Y, Pyrokine-A has a higher propensity for broader off-target activity, particularly within the SRC family of kinases. This hypothesis must now be tested experimentally.

Tier 2: In Vitro Profiling - From Prediction to Biological Reality

With hypotheses generated from in silico analysis, the next crucial step is to determine if these predicted interactions occur in a biological context. Large-scale in vitro screening panels are the gold standard for this, providing a broad yet detailed view of a compound's selectivity.

Kinome Scanning: Mapping the Kinase Interaction Landscape

Kinome scanning platforms, such as KINOMEscan®, offer a comprehensive assessment of a compound's binding affinity against a large panel of human kinases.[18][19][20] This is a competition-based binding assay that quantifies the interaction between the test compound and each kinase in the panel.[18][19]

Experimental Protocol: KINOMEscan® Profiling

  • Compound Submission: Provide samples of Pyrokine-A and Pyrokine-B, typically dissolved in DMSO.

  • Assay Execution (by a service provider):

    • The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site-directed ligand.

    • The assay measures the ability of the test compound to compete with the immobilized ligand for binding to the kinase.

    • The amount of kinase captured on the solid support is quantified via qPCR of the DNA tag.

  • Data Analysis: Results are often expressed as percent inhibition at a given concentration (e.g., 1 µM) or as a dissociation constant (Kd) to indicate binding affinity. These results can be visualized on a "TREEspot™" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.[18][21]

Hypothetical KINOMEscan® Results (at 1 µM)

Kinase Target Pyrokine-A (% Inhibition) Pyrokine-B (% Inhibition)
TK-X (On-Target) 9998
TK-Y 8545
TK-Z 7815
LCK (SRC family) 9225
VEGFR2 6510

The KINOMEscan® data largely validates the in silico predictions. Pyrokine-A demonstrates significant off-target activity against TK-Y, TK-Z, LCK, and VEGFR2. In contrast, Pyrokine-B shows a much cleaner profile, with only moderate activity against TK-Y and significantly less inhibition of other kinases.

cluster_A Pyrokine-A cluster_B Pyrokine-B A_On TK-X (On-Target) A_Off1 TK-Y A_Off2 TK-Z A_Off3 LCK A_Off4 VEGFR2 B_On TK-X (On-Target) B_Off1 TK-Y Pyrokine_A Pyrokine-A Pyrokine_A->A_On High Potency Pyrokine_A->A_Off1 High Affinity Pyrokine_A->A_Off2 High Affinity Pyrokine_A->A_Off3 High Affinity Pyrokine_A->A_Off4 Moderate Affinity Pyrokine_B Pyrokine-B Pyrokine_B->B_On High Potency Pyrokine_B->B_Off1 Moderate Affinity

Caption: Comparative Kinase Binding Profiles of Pyrokine-A and Pyrokine-B.

hERG Safety Assay: A Critical Cardiovascular Checkpoint

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[22] Therefore, assessing a compound's hERG liability early in development is a mandatory safety evaluation.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Compound Preparation: Prepare a series of dilutions of Pyrokine-A and Pyrokine-B.

  • Automated Patch Clamp:

    • Cells are captured, and a whole-cell patch clamp configuration is established using an automated system (e.g., QPatch).[22]

    • A specific voltage protocol is applied to elicit hERG currents.

    • The baseline hERG current is recorded, followed by the application of increasing concentrations of the test compound.

  • Data Analysis: The percentage of hERG channel inhibition is calculated for each concentration, and an IC50 value (the concentration at which 50% of the channel activity is inhibited) is determined.[23]

Hypothetical hERG Assay Results

Compound hERG IC50 Interpretation
Pyrokine-A 5 µMPotential for cardiotoxicity at higher concentrations
Pyrokine-B > 30 µMLow risk of hERG-related cardiotoxicity

The hERG assay reveals a potential safety liability for Pyrokine-A, whereas Pyrokine-B appears to have a much wider safety margin. This is a critical decision point in the drug development process.

Tier 3: In Vivo Safety Pharmacology - Assessing Physiological Impact

While in vitro assays provide crucial molecular-level data, they do not fully recapitulate the complex physiological environment of a living organism. In vivo safety pharmacology studies are therefore required by regulatory agencies to evaluate the potential adverse effects of a drug candidate on major physiological systems before first-in-human trials.[24][25][26][27]

The Core Battery Studies

The standard "core battery" of safety pharmacology studies focuses on the central nervous system (CNS), cardiovascular system, and respiratory system.[26] These are typically conducted in rodents (e.g., rats) and a non-rodent species (e.g., dogs).

cluster_cns Central Nervous System cluster_cv Cardiovascular System cluster_resp Respiratory System center Drug Candidate cns Functional Observational Battery (FOB) / Irwin Test (Behavior, coordination, reflexes) center->cns Effects on neurological function cv Telemetry (ECG, blood pressure, heart rate) center->cv Effects on cardiac function resp Whole-body plethysmography (Respiratory rate, tidal volume) center->resp Effects on breathing

Caption: The Core Battery of In Vivo Safety Pharmacology Studies.

Experimental Protocol: Rat Safety Pharmacology Core Battery

  • Animal Model: Use healthy, adult Sprague-Dawley rats.

  • Dose Selection: Based on prior toxicology studies, select a range of doses, including a therapeutic dose and a maximum tolerated dose.

  • Central Nervous System Assessment (Functional Observational Battery - FOB):

    • Observe animals for changes in behavior, posture, gait, and reflexes at various time points after dosing.

    • Quantify parameters such as motor activity, coordination (e.g., rotarod test), and sensory responses.

  • Cardiovascular Assessment (Telemetry):

    • Surgically implant telemetry devices to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate.

    • Analyze data for changes in QT interval, arrhythmias, and hemodynamic parameters.

  • Respiratory Assessment (Whole-Body Plethysmography):

    • Place animals in a plethysmography chamber to measure respiratory rate and tidal volume.

    • Assess for any signs of respiratory depression or distress.

  • Data Analysis: Statistically compare the data from treated groups to a vehicle control group to identify any significant adverse effects.

Hypothetical In Vivo Safety Pharmacology Results
Parameter Pyrokine-A (at high dose) Pyrokine-B (at high dose)
CNS Mild tremors and decreased motor activityNo significant effects
Cardiovascular Slight increase in QT interval, no arrhythmiasNo significant effects
Respiratory No significant effectsNo significant effects

The in vivo studies for Pyrokine-A suggest potential for CNS side effects and confirm the cardiovascular risk identified in the hERG assay. Pyrokine-B, in contrast, demonstrates a clean safety profile in the core battery studies, making it a much more promising candidate to advance into clinical development.

Conclusion: A Data-Driven Path to Safer Medicines

The evaluation of off-target effects is a journey from broad, computational predictions to specific, physiological outcomes. This tiered approach, illustrated through our hypothetical candidates Pyrokine-A and Pyrokine-B, demonstrates a logical and efficient workflow for de-risking drug candidates derived from versatile scaffolds like 4-Bromo-5-fluoro-2-methoxypyridine.

  • Pyrokine-A , while potent, exhibited a promiscuous off-target profile in silico and in vitro, which translated to observable CNS and cardiovascular liabilities in vivo. The cost and risk associated with advancing such a candidate would be substantial.

  • Pyrokine-B , designed with selectivity in mind, showed a much-improved off-target profile at each stage of evaluation. Its clean in vivo safety data provides strong justification for its progression into human clinical trials.

By integrating in silico, in vitro, and in vivo methodologies, researchers can make informed, data-driven decisions, ultimately increasing the probability of developing safe and effective medicines. This rigorous, self-validating system of evaluation is fundamental to upholding the highest standards of scientific integrity and ensuring patient safety.

References

  • Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1762, 273-309.
  • Creative Bioarray. (n.d.). hERG Safety Assay. [Link]

  • MDPI. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. [Link]

  • Sato, S., et al. (2015). Mass Spectrometry-Based Discovery of in vitro Kinome Substrates. Journal of Pharmaceutical and Biomedical Analysis, 111, 240-248.
  • ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry, 55(21), 9345-9359.
  • PMC. (2019). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Cancers, 11(8), 1089.
  • PubMed. (2023). Simultaneous assessment of central nervous and respiratory systems using jacketed telemetry in socially-housed rats. Journal of Pharmacological and Toxicological Methods, 121, 107268.
  • NC3Rs. (n.d.). Safety pharmacology. [Link]

  • Slideshare. (2016). hERG Assay. [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-3-fluoro-5-methoxypyridine. [Link]

  • European Medicines Agency. (2000). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. [Link]

  • ResearchGate. (2023). Core battery safety pharmacology testing – An assessment of its utility in early drug development.
  • OligoTherapeutics. (2024). In silico siRNA Off Target Predictions: What Should We Be Looking For?[Link]

  • OUCI. (2018). In Silico Target Prediction for Small Molecules. [Link]

  • ResearchGate. (2015).
  • PMC. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 238, 114482.
  • Metrion Biosciences. (2023). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • ResearchGate. (2003). Preclinical Safety Assessment: In vitro - in vivo Testing.
  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]

  • Pharma Models. (2015). Pre-clinical Safety Assessment of Pharmaceutical Lead Candidates. [Link]

  • PMC. (2010). Kinome Profiling. [Link]

  • ACS Publications. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1416-1421.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • PubMed. (1976). Preclinical safety testing of new drugs. [Link]

  • MDPI. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]

  • NIH. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. [Link]

  • IJNRD. (2022). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • OUCI. (2018). Case studies of fluorine in drug discovery. [Link]

  • IJNRD. (2024). Pyridine scaffold: its diverse biological actions. [Link]

  • ScienceDirect. (2021). Preclinical Safety Assessment: General and Genetic Toxicology. [Link]

  • PMC. (2021). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • ResearchGate. (2022). (PDF) Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • PubChem. (n.d.). 4-Fluoro-2-methoxypyridine. [Link]

  • PubChem. (n.d.). 4-Bromo-2,5-difluoropyridine. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The handling of specialized reagents like 4-Bromo-5-fluoro-2-methoxypyridine, a key building block in medicinal chemistry, demands rigorous adherence to safety protocols, extending from the bench to final disposal.[1] This guide provides a comprehensive operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in established safety principles, explaining not just the "how" but the critical "why" behind each procedural step.

Core Hazard Profile: Understanding the Risks

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This knowledge forms the basis for all safety and disposal decisions. 4-Bromo-5-fluoro-2-methoxypyridine is classified as a hazardous substance, and its disposal must be managed accordingly.

The primary hazards, identified from safety data sheets (SDS) of this and structurally similar compounds, are summarized below.[2][3][4][5][6]

Hazard ClassificationGHS Hazard StatementRationale and Immediate Implications
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion can cause significant adverse health effects. This necessitates strict hygiene measures and prohibits eating or drinking in the lab.[2][6]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationDirect contact can lead to skin irritation. This mandates the use of appropriate chemical-resistant gloves and a lab coat.[2][3][5]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritationVapors, dust, or splashes pose a significant risk to vision. Tightly sealed safety goggles or a face shield are required.[2][3][4][5]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract. All handling and disposal operations must be conducted within a certified chemical fume hood.[2][4][5]

Pre-Disposal Safety: Engineering Controls and PPE

Based on the hazard profile, a multi-layered safety approach is required. This begins with engineering controls and is supplemented by mandatory Personal Protective Equipment (PPE).

  • Primary Engineering Control: All procedures involving the handling or disposal of 4-Bromo-5-fluoro-2-methoxypyridine must be performed in a well-ventilated area, preferably a certified chemical fume hood.[2][7][8] This is the most effective way to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear tightly fitting safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards.[7]

    • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile) inspected for integrity before use. Contaminated gloves should be disposed of as hazardous waste.[7][8]

    • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure skin is not exposed.[2][7]

Waste Characterization and Segregation: The Cornerstone of Compliant Disposal

Proper disposal begins with correct waste characterization and segregation at the point of generation. This is not merely a logistical step but a critical requirement under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]

Causality of Segregation: 4-Bromo-5-fluoro-2-methoxypyridine is a halogenated organic compound .[11][12] Mixing halogenated waste with non-halogenated waste streams can result in entire containers being classified under more stringent and expensive disposal protocols, such as incineration at specific temperatures to manage the formation of acid gases (HBr, HF) and other hazardous byproducts.[9][13][14]

Segregation Protocol:

  • Designate a Halogenated Waste Container: Use a dedicated, clearly labeled container for all waste streams containing this compound.

  • Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases in the same container to prevent potentially violent reactions.[4][15]

  • Label Correctly: The waste container must be kept closed except when adding waste and labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the accumulation start date.[9][10]

Step-by-Step Disposal Procedures

The following protocols provide step-by-step guidance for disposing of different forms of waste containing 4-Bromo-5-fluoro-2-methoxypyridine.

Protocol 1: Disposal of Unused or Expired Neat Compound
  • Do Not Open: If the original container is sealed and no longer needed, do not open it.

  • Assess Container Integrity: Ensure the container is in good condition, with no cracks or leaks. If the container is compromised, overpack it into a larger, compatible, and sealed container.

  • Label for Disposal: Affix a "Hazardous Waste" label to the container.

  • Arrange for Pickup: Store the container in a designated satellite accumulation area (SAA) and arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[9]

Protocol 2: Disposal of Contaminated Solid Waste

This includes items like used gloves, weigh boats, contaminated filter paper, and empty vials.

  • Collect at Source: Place all contaminated solid waste into a designated, durable, and sealable container (e.g., a labeled bucket with a lid or a heavy-duty plastic bag inside a rigid container).

  • Segregate: Ensure this container is used exclusively for halogenated solid waste.

  • Label: Clearly label the container as "Hazardous Waste - Halogenated Solids" and list the primary contaminants.

  • Store and Dispose: Once the container is full, seal it and move it to the SAA for EHS pickup.

Protocol 3: Disposal of Contaminated Liquid Waste

This applies to reaction mixtures, chromatographic fractions, or solutions in organic solvents.

  • Select a Container: Use a compatible, shatter-resistant container (e.g., a coated glass or polyethylene bottle) designed for liquid waste. The container must have a leak-proof screw cap.[9]

  • Segregate: Pour the liquid waste into a container designated for "Halogenated Organic Liquid Waste." Never mix with non-halogenated solvents.[9][13]

  • Maintain a Log: Keep a log of all chemicals and their approximate volumes added to the container. This is crucial for proper characterization by EHS.

  • Leave Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Seal and Label: Keep the container tightly sealed when not in use. Ensure it is clearly labeled with "Hazardous Waste," the components (including solvents), and their approximate percentages.

  • Store for Pickup: Store the container in secondary containment within the SAA to prevent spills.[13]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, immediate response plan is vital.

Spill Response
  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your lab supervisor.

  • Control Ignition Sources: Remove all sources of ignition.[7]

  • Ventilate: Ensure the fume hood is operating correctly.

  • Contain and Absorb: For small spills, use an inert absorbent material like vermiculite, sand, or diatomite.[8][16] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated container for hazardous solid waste.[2][16] Use spark-proof tools if necessary.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's EHS office.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4][7]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][7]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from 4-Bromo-5-fluoro-2-methoxypyridine.

G cluster_form 1. Determine Physical Form cluster_solid 2. Solid Waste Stream cluster_liquid 3. Liquid Waste Stream cluster_final 4. Final Disposition start Waste Generated: 4-Bromo-5-fluoro-2-methoxypyridine q_form Solid or Liquid? start->q_form n_solid Contaminated Solids: Gloves, Vials, Filter Paper, Spill Absorbent q_form->n_solid Solid n_liquid Solutions in Solvents, Reaction Mixtures q_form->n_liquid Liquid c_solid Container: 'Hazardous Waste - Halogenated Solids' n_solid->c_solid saa Store in Satellite Accumulation Area (SAA) in Secondary Containment c_solid->saa c_liquid Container: 'Hazardous Waste - Halogenated Liquids' n_liquid->c_liquid c_liquid->saa ehs Arrange Pickup by Environmental Health & Safety (EHS) saa->ehs

Caption: Decision workflow for segregating 4-Bromo-5-fluoro-2-methoxypyridine waste.

By adhering to these detailed procedures, researchers can ensure that the disposal of 4-Bromo-5-fluoro-2-methoxypyridine is conducted in a manner that is safe, compliant, and environmentally responsible.

References

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 5-Bromo-2-methoxypyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 4-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals, 4-Bromo-5-fluoro-2-methoxypyridine is a compound of significant interest in modern chemical research.[1] Its unique substitution pattern offers a versatile scaffold for developing complex molecular architectures. However, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of the research.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for 4-Bromo-5-fluoro-2-methoxypyridine. The following procedures are based on the safety profiles of structurally related compounds in the absence of a specific Safety Data Sheet (SDS) for the target compound. It is imperative to handle this compound with caution, assuming it may share similar hazards.[2]

Hazard Assessment: Understanding the Risks

  • Skin Irritation: Causes skin irritation.[3][4][5]

  • Serious Eye Irritation: Causes serious eye irritation.[3][4][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[3][4][5][6][7]

  • Harmful if Swallowed: Harmful if swallowed.[4][8]

Given these potential hazards, it is crucial to employ appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling 4-Bromo-5-fluoro-2-methoxypyridine. The following table summarizes the recommended PPE:

PPE Category Recommended Equipment Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9]Ensure a proper fit to prevent any gaps. Safety glasses with side shields are a minimum requirement, but goggles offer superior protection against splashes.[2]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile or Neoprene).[10][11]Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. Wash hands thoroughly after handling.[2]
Respiratory Protection A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated from a solid form of the compound.[2]The type of respirator will depend on the concentration and nature of the airborne contaminant. Ensure proper fit and training before using a respirator.[2]
Protective Clothing A flame-resistant lab coat.[9]Keep the lab coat buttoned to provide maximum coverage. Remove the lab coat before leaving the laboratory.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 4-Bromo-5-fluoro-2-methoxypyridine is essential for minimizing risk.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[6] The recommended storage temperature is under inert gas (nitrogen or Argon) at 2-8°C.[12]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.

  • Access: Store in a locked cabinet or room to restrict access to authorized personnel.[2]

Handling and Use
  • Controlled Environment: All handling of 4-Bromo-5-fluoro-2-methoxypyridine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][10][11]

  • Quantities: Use the smallest quantity of the substance necessary for the experiment to minimize waste and potential exposure.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling the compound.[2][6]

  • Avoid Contamination: Keep the container tightly closed when not in use.[6][13]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the immediate area.[14]

  • Alert: Notify your supervisor and the institutional Environmental Health and Safety (EHS) department.

  • Small Spills: For minor spills, wear appropriate PPE and cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[14][15] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal.[15]

  • Large Spills: For large spills, do not attempt to clean it up yourself. Await the arrival of trained emergency personnel.[14]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The disposal of 4-Bromo-5-fluoro-2-methoxypyridine and any contaminated materials must be handled as hazardous waste in strict accordance with all federal, state, and local regulations.[6][7][13][14]

Waste Identification and Segregation
  • All materials contaminated with 4-Bromo-5-fluoro-2-methoxypyridine, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[14]

  • This waste stream should not be mixed with other incompatible waste.[14]

Containerization and Labeling
  • Collect all 4-Bromo-5-fluoro-2-methoxypyridine waste in a designated, properly sealed, and clearly labeled hazardous waste container.[14]

  • The container must be made of a material compatible with the chemical.

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "4-Bromo-5-fluoro-2-methoxypyridine".[14]

Disposal Procedure
  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste management company.[14]

  • Do not dispose of 4-Bromo-5-fluoro-2-methoxypyridine down the drain or in the regular trash.[15]

Emergency Procedures: Preparing for the Unexpected

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][10] Seek immediate medical attention.[15]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][7][10] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the victim to fresh air.[6][7][10] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] If the victim is conscious, rinse their mouth with water and give them a glass of water to drink.[6][7] Seek immediate medical attention.

Workflow for Safe Handling of 4-Bromo-5-fluoro-2-methoxypyridine

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Retrieve Chemical Retrieve Chemical Prepare Fume Hood->Retrieve Chemical Weigh/Measure Weigh/Measure Retrieve Chemical->Weigh/Measure Perform Reaction Perform Reaction Weigh/Measure->Perform Reaction Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Spill Spill Perform Reaction->Spill Exposure Exposure Perform Reaction->Exposure Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Decontaminate Area Decontaminate Area Dispose Waste->Decontaminate Area Doff PPE Doff PPE Decontaminate Area->Doff PPE Follow Emergency Plan Follow Emergency Plan Spill->Follow Emergency Plan Exposure->Follow Emergency Plan

Caption: Workflow for the safe handling of 4-Bromo-5-fluoro-2-methoxypyridine.

References

  • Apollo Scientific. (2023, July 4). 4-Bromo-2-(difluoromethoxy)
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Fisher Scientific. (2025, December 19).
  • Fisher Scientific. (2024, April 1).
  • ChemicalBook. 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE CAS#: 884495-00-5.
  • Fluorochem. 5-Bromo-4-fluoro-2-methoxypyridine.
  • Fisher Scientific. (2024, March 13).
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Sigma-Aldrich. (2024, September 8).
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Thermo Fisher Scientific. (2025, September 16).
  • BenchChem. Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
  • Synquest Labs.
  • Fluorochem. (2024, December 19).
  • MySkinRecipes. 4-Bromo-3-fluoro-5-methoxypyridine.
  • Dongguan Kangrun Experimental Technology Co., Ltd. 4-Bromo-2-fluoro-5-methoxypyridine.
  • BLD Pharm. 884495-00-5|4-Bromo-5-fluoro-2-methoxypyridine.
  • ChemScene. 1227591-12-9 | 4-Bromo-2-fluoro-6-methoxypyridine.
  • BenchChem. Proper Disposal of 2-Bromo-4-methylpyridine: A Comprehensive Guide.
  • PubChem. 4-Bromo-1-fluoro-2-methoxybenzene.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-fluoro-2-methoxypyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-fluoro-2-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.